molecular formula Cl2H4O B8544534 Dihydrochloride hydrate CAS No. 166530-19-4

Dihydrochloride hydrate

Cat. No.: B8544534
CAS No.: 166530-19-4
M. Wt: 90.93 g/mol
InChI Key: QMEZUZOCLYUADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrochloride hydrate is a useful research compound. Its molecular formula is Cl2H4O and its molecular weight is 90.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

166530-19-4

Molecular Formula

Cl2H4O

Molecular Weight

90.93 g/mol

IUPAC Name

hydrate;dihydrochloride

InChI

InChI=1S/2ClH.H2O/h2*1H;1H2

InChI Key

QMEZUZOCLYUADC-UHFFFAOYSA-N

Canonical SMILES

O.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Dihydrochloride Hydrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, solubility, and bioavailability. Among the various salt forms utilized to enhance these properties, dihydrochloride salts are a key strategy for molecules with multiple basic centers.[1] The incorporation of water molecules into the crystal lattice to form hydrates adds another layer of complexity and opportunity, often yielding a crystalline form with uniquely optimized characteristics. This guide provides an in-depth exploration of the synthesis and characterization of novel dihydrochloride hydrates, moving beyond mere procedural lists to explain the underlying causality of experimental choices. We present field-proven insights into synthetic strategies, a comprehensive overview of orthogonal analytical techniques, and detailed protocols designed for robust, self-validating results. This document is intended to serve as a practical and authoritative resource for scientists navigating the challenges of solid-form development.

The Critical Role of Dihydrochloride Hydrates in Pharmaceutical Science

Over half of all active pharmaceutical ingredients are formulated as salts, with hydrochlorides being the most prevalent.[2][3] For APIs containing two or more basic functional groups, the formation of a dihydrochloride salt can significantly modulate physicochemical properties.[1] When water molecules are incorporated into the ionic lattice of these salts, a hydrate is formed.[4][5]

These crystalline hydrates are not simply "wet" compounds; they are distinct solid phases where water molecules play a crucial structural role, often stabilizing the crystal lattice through hydrogen bonding.[4][5] This structural integration can lead to profound differences in key pharmaceutical properties compared to the anhydrous form, including:

  • Enhanced Solubility: Dihydrochloride hydrates can exhibit improved aqueous solubility, which is critical for bioavailability.[4] For instance, theophylline monohydrate shows a 1.8-fold increase in solubility compared to its anhydrous counterpart.[4]

  • Improved Stability: The hydrated form can be the most thermodynamically stable form under ambient storage conditions, preventing unwanted phase transformations.[6][7]

  • Manufacturing and Handling: The specific crystalline habit and properties of a hydrate can influence bulk properties like flowability and compressibility, impacting tablet manufacturing.[8]

The challenge and the opportunity lie in the ability to selectively synthesize and comprehensively characterize these hydrated forms to harness their therapeutic potential. This requires a deep understanding of both the synthetic landscape and the analytical tools needed to confirm the structure and behavior of the resulting compound.

Synthesis Strategies: From Theory to Practice

The formation of a specific hydrate is a delicate interplay between thermodynamics and kinetics. The enthalpy of hydration (ΔHhyd) for dihydrochloride salts typically ranges from -25 to -40 kJ/mol, indicating an exothermic and thermodynamically favored process.[4] However, achieving the desired stable hydrate requires careful control over kinetic factors.

Core Synthesis Methodologies

The most common and effective method for preparing dihydrochloride hydrates is through controlled crystallization.

2.1.1 Recrystallization from Aqueous Hydrochloric Acid This is the foundational technique for producing dihydrochloride hydrates.[4] The process involves dissolving the free base or an existing salt form in an aqueous solution of hydrochloric acid and inducing crystallization.

  • Causality of Experimental Choices:

    • Acid Stoichiometry: Using at least two molar equivalents of HCl is crucial to ensure the protonation of both basic centers, driving the formation of the dihydrochloride salt.

    • Supersaturation Control: The level of supersaturation is the primary driver for nucleation and crystal growth. It can be controlled by cooling rate, solvent evaporation, or the addition of an anti-solvent.

    • Cooling Rate: A slow cooling rate allows the system to remain near equilibrium, favoring the growth of the most thermodynamically stable crystal form. Rapid cooling can trap less stable, kinetically favored forms or even amorphous material.[4]

2.1.2 Slurry Conversion This method is particularly useful for converting a less stable form (e.g., an anhydrate or a different hydrate) into the desired stable hydrate. It involves suspending the starting material in a solvent system where it has slight solubility. Over time, the less stable form dissolves and the more stable form precipitates.

  • Causality of Experimental Choices:

    • Solvent Selection: The solvent must be chosen to facilitate the phase transition. For hydrate formation, this is typically an aqueous system or a solvent mixture with a specific water activity.

    • Temperature and Agitation: These parameters influence the kinetics of the conversion. Elevated temperatures can speed up the process, but the target hydrate must be stable at that temperature.

Detailed Protocol: Synthesis via Controlled Recrystallization

This protocol provides a self-validating framework for the synthesis of a novel dihydrochloride hydrate from a hypothetical diamine API.

  • Reagent Preparation:

    • Prepare a 2.0 M solution of hydrochloric acid in purified water.

    • Accurately weigh 5.0 g of the diamine free base API.

  • Dissolution:

    • In a jacketed glass reactor vessel equipped with an overhead stirrer, add the 5.0 g of API.

    • Slowly add the 2.0 M HCl solution dropwise while stirring at 200 RPM. Monitor the dissolution of the solids. Continue adding acid until all solids have dissolved, then add an additional 2.2 molar equivalents to ensure complete salt formation.

    • Gently warm the solution to 50°C to ensure complete dissolution and create a clear, homogenous solution.

  • Controlled Cooling & Crystallization:

    • Program the reactor's circulator to cool the solution from 50°C to 5°C over a period of 8 hours (a cooling rate of ~5.6°C/hour). This slow cooling is critical to promote the formation of well-ordered, thermodynamically stable crystals.[4]

    • Observe the temperature at which nucleation (the first appearance of crystals) occurs.

    • Once the temperature reaches 5°C, hold the slurry at this temperature with continued stirring for an additional 4 hours to maximize the yield.

  • Isolation and Drying:

    • Isolate the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold purified water to remove any residual soluble impurities.

    • Dry the product in a vacuum oven at 30°C for 12-18 hours or until a constant weight is achieved. Drying at a low temperature is essential to prevent the loss of crystalline water.

Visualization: Synthesis Decision Workflow

The choice of synthesis method is a critical decision point based on the properties of the API and the desired outcome.

SynthesisWorkflow start Start: API Free Base api_props API Properties Known? (Solubility, pKa) start->api_props slurry Slurry Conversion of Anhydrate/Other Form start->slurry  Alternative Starting Form  (e.g., Anhydrate) Available screen Perform Solubility Screening api_props->screen No recryst Controlled Recrystallization from Aqueous HCl api_props->recryst  Yes screen->recryst product Isolated Solid: Potential this compound recryst->product slurry->product characterize Proceed to Characterization product->characterize

Caption: Decision workflow for selecting a this compound synthesis method.

A Multi-Technique Approach to Characterization

Characterization of a this compound is not a single experiment but a systematic investigation. A robust, orthogonal approach using multiple analytical techniques is required to unambiguously determine the structure, stoichiometry, and stability of the new solid form.[9][10][11]

Primary Characterization: Identity and Stoichiometry

This first stage answers the fundamental questions: Is it crystalline, what is its structure, and how much water does it contain?

Technique Purpose Key Insights & Causality
X-Ray Powder Diffraction (XRPD) Crystalline FingerprintingProvides a unique diffraction pattern for a specific crystalline form.[12] It is the primary method to distinguish between different polymorphs, hydrates, and the anhydrous form.[13] Changes in peak positions can indicate changes in the unit cell dimensions upon hydration/dehydration.[13]
Thermogravimetric Analysis (TGA) Quantifying VolatilesMeasures mass loss as a function of temperature.[14] A distinct mass loss step at temperatures below decomposition corresponds to the loss of water (or solvent), allowing for the calculation of the degree of hydration.[15][16]
Differential Scanning Calorimetry (DSC) Thermal TransitionsDetects endothermic and exothermic events.[15] Dehydration is observed as a sharp endothermic peak, providing information on the thermal stability of the hydrate.[4] The subsequent melting point of the dehydrated material can also be determined.[17]
Karl Fischer (KF) Titration Precise Water ContentAn electrochemical method that specifically titrates water.[18] It is considered the gold standard for water content determination and is used to confirm the stoichiometry calculated from TGA data.[19][20]
Advanced Characterization: Stability and Structure

This second stage probes the behavior of the hydrate under various conditions and provides deeper structural insights.

Technique Purpose Key Insights & Causality
Dynamic Vapor Sorption (DVS) Hygroscopicity & StabilityMeasures mass change as a sample is exposed to a range of relative humidities (RH).[21][22] DVS reveals the RH at which hydrate formation or dehydration occurs, defining the stability window of the material.[7][8][23][24]
Spectroscopy (FT-IR/Raman) Molecular EnvironmentVibrational spectroscopy can detect the presence of water through characteristic O-H stretching and bending modes.[4] Shifts in these peaks can provide information about the hydrogen-bonding environment of the water molecules within the crystal lattice.
Solid-State NMR (ssNMR) Local Atomic EnvironmentA non-destructive technique that can distinguish between different solid forms based on the local chemical environment of nuclei like 1H, 13C, and 35Cl.[2][9][25][26] It is particularly powerful for studying systems with dynamic water molecules.[2]
Single Crystal XRD (SCXRD) Absolute StructureThe definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including the exact positions of the water molecules and their hydrogen-bonding interactions.[10][25][26] Requires a suitable single crystal, which can be challenging to grow.[10]
Protocol: Combined TGA/DSC Analysis
  • Instrument Calibration: Ensure the TGA balance and temperature and the DSC heat flow and temperature are calibrated using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA). Do not crimp the lid for TGA to allow volatiles to escape. For DSC, use a pinhole lid to allow for controlled release of water vapor.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a rate of 10°C/min under a nitrogen purge of 50 mL/min. A controlled heating rate is crucial for resolving distinct thermal events.[14]

    • Record the mass loss versus temperature.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a rate of 10°C/min under a nitrogen purge of 50 mL/min.

    • Record the heat flow versus temperature.

  • Data Analysis:

    • TGA: Calculate the percentage mass loss for any distinct steps. Use the molecular weights of water and the anhydrous API to determine the molar ratio and thus the hydration state.

    • DSC: Integrate the area of the endotherm corresponding to the TGA mass loss to determine the enthalpy of dehydration. Note the peak temperature of this event and the melting point of the resulting material.

Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Place approximately 10-20 mg of the sample onto the DVS microbalance pan.

  • Method Setup:

    • Set the analysis temperature to 25°C.

    • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry weight.

    • Sorption Cycle: Increase the RH in steps of 10% from 0% to 90%. At each step, hold until mass equilibrium is reached.

    • Desorption Cycle: Decrease the RH in steps of 10% from 90% back to 0%. Again, hold for equilibrium at each step.

  • Data Analysis:

    • Plot the change in mass (%) versus the target RH.

    • A significant, sharp increase in mass during sorption indicates water uptake and potential hydrate formation.[23] A sharp decrease during desorption indicates dehydration.

    • Hysteresis between the sorption and desorption curves often suggests a phase change, such as the formation of a stoichiometric hydrate.[23]

Integrated Characterization Workflow

A successful characterization program integrates these techniques in a logical sequence. The results from one experiment inform the next, building a complete and self-consistent picture of the new material.

CharacterizationWorkflow cluster_primary Primary Characterization cluster_advanced Advanced Characterization xrd XRPD (Crystalline Fingerprint) dvs DVS (Hygroscopicity Profile) xrd->dvs Investigate Phase Changes Seen in DVS spec Spectroscopy (FT-IR / Raman) xrd->spec Probe Bonds ssnmr ssNMR (Local Environment) xrd->ssnmr Probe Local Environment tga TGA (% Mass Loss) dsc DSC (Thermal Events) tga->dsc Correlate Mass Loss with Endotherm kf Karl Fischer (Water Content %) tga->kf Confirm Stoichiometry kf->dvs Confirm Hydration States Seen in DVS conclusion Confirmed this compound (Structure, Stoichiometry, Stability) dvs->conclusion spec->conclusion ssnmr->conclusion start Synthesized Solid Material start->xrd start->tga

Caption: Integrated workflow for the characterization of a novel this compound.

Stability Testing in a Regulatory Framework

Once a novel this compound has been synthesized and characterized, its stability must be rigorously evaluated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[27][28] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[29][30]

Formal stability studies should be conducted on at least three primary batches.[27][30] The testing frequency for long-term studies (e.g., 25°C/60% RH) is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[27] Accelerated studies (e.g., 40°C/75% RH) involve a minimum of three time points over 6 months (e.g., 0, 3, and 6 months).[27]

Throughout these studies, the solid form should be monitored by XRPD to ensure no phase transitions occur, and the water content should be tracked by TGA or Karl Fischer to confirm the hydrate's stability.

Conclusion

The synthesis and characterization of novel dihydrochloride hydrates represent a critical discipline within pharmaceutical development. Success in this area is not achieved through a singular method, but through a scientifically grounded, multi-faceted approach. By understanding the thermodynamic and kinetic principles of synthesis, researchers can rationally design experiments to target specific hydrate forms. Subsequently, the application of an orthogonal suite of analytical techniques—from foundational XRPD and thermal analysis to advanced DVS and ssNMR—provides the robust, self-validating data required to fully understand the new material's structure, stoichiometry, and stability. This comprehensive understanding is paramount for selecting the optimal solid form of an API, ultimately ensuring the development of a safe, stable, and effective drug product.

References

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link][9][10][11][25][26]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link][10][25][26]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][29]

  • ProQuest. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link][25][26]

  • MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia. [Link][26]

  • PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link][15]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][27]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link][19]

  • AZoM. (n.d.). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. [Link][21]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][28]

  • PubMed. (2020). Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances. [Link][11]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link][30]

  • American Pharmaceutical Review. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. [Link][13]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link][23]

  • SlideShare. (2012). Ich guidelines for stability studies 1. [Link][31]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link][14]

  • ResearchGate. (n.d.). A New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. [Link][6]

  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link][32]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link][16]

  • TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. [Link][24]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. [Link][17]

  • proUmid. (n.d.). Hydrate Formation. [Link][7]

  • National Institutes of Health. (n.d.). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. [Link][5]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link][12]

  • CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. [Link][20]

  • PubMed. (n.d.). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. [Link][33]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link][18]

  • Crystal Pharmatech. (n.d.). Applications of Dynamic Moisture Adsorption in Crystal Research. [Link][8]

  • Wikipedia. (n.d.). Dynamic vapor sorption. [Link][22]

  • University of Windsor. (n.d.). A Study of Structure and Dynamics in Hydrated Active Pharmaceutical Ingredients. [Link][2]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link][3]

  • Google Patents. (n.d.). Novel method for synthesizing ethyl hydrazine dihydrochloride. [34]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Cetirizine Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability.[1][2] For hygroscopic drug substances such as Cetirizine Dihydrochloride, the formation of hydrates—crystalline solids containing water within their lattice—is a common and crucial phenomenon to characterize. This technical guide provides an in-depth exploration of the multifaceted approach required for the comprehensive crystal structure analysis of Cetirizine Dihydrochloride Hydrate. We will delve into the core analytical techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solid-state chemistry of hydrated pharmaceutical salts.

Introduction: The Significance of Crystalline Form in Drug Development

The journey of a drug from discovery to a marketable product is fraught with challenges, many of which are rooted in the physicochemical properties of the API.[3] The specific crystalline form of an API can dramatically influence its therapeutic efficacy.[4][5] Different solid forms, such as polymorphs, solvates (including hydrates), and amorphous states, can exhibit distinct solubility, dissolution rates, and stability profiles.[4][5][6] For instance, a metastable polymorph might offer enhanced bioavailability due to its higher solubility, but it could also convert to a more stable, less soluble form over time, compromising the product's shelf-life and therapeutic effect.[4][5]

Cetirizine dihydrochloride, a second-generation antihistamine, is known to be hygroscopic, meaning it readily takes up moisture from the atmosphere.[7][8] This propensity makes the characterization of its hydrated forms particularly critical.[][10] The presence and nature of water molecules within the crystal lattice can significantly alter the drug's properties. Therefore, a thorough solid-state characterization is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.[11][12]

This guide will use Cetirizine this compound as a case study to illustrate a holistic analytical workflow. We will explore a suite of techniques that, when used in concert, provide a comprehensive picture of the material's crystal structure, stability, and behavior under various environmental conditions.

The Analytical Toolkit: A Multi-Technique Approach

No single technique can fully elucidate the complexities of a pharmaceutical hydrate. A synergistic combination of methods is essential for a comprehensive understanding.[2] The primary techniques we will discuss are:

  • X-Ray Diffraction (XRD): The cornerstone for determining crystal structure.[13][14]

  • Thermal Analysis: To probe the energetics of hydration and dehydration processes.[15]

  • Vibrational Spectroscopy: To understand the molecular interactions involving water.[16][17]

  • Hygroscopicity Analysis: To quantify the material's interaction with moisture.[]

The logical flow of this analytical approach is visualized below.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Physicochemical Properties Initial Sample Initial Sample PXRD_Screening Powder X-Ray Diffraction (PXRD) Initial Sample->PXRD_Screening Phase Identification SCXRD Single-Crystal X-Ray Diffraction (SCXRD) PXRD_Screening->SCXRD If suitable crystals Thermal_Analysis Thermal Analysis (DSC/TGA) PXRD_Screening->Thermal_Analysis Spectroscopy Vibrational Spectroscopy (FTIR/Raman) PXRD_Screening->Spectroscopy Hygroscopicity Hygroscopicity (DVS) PXRD_Screening->Hygroscopicity Definitive_Structure Definitive Crystal Structure SCXRD->Definitive_Structure Atomic Coordinates Stability_Profile Comprehensive Stability Profile Definitive_Structure->Stability_Profile Correlate Structure with Properties Thermal_Analysis->Stability_Profile Dehydration Events Spectroscopy->Stability_Profile H-Bonding Info Hygroscopicity->Stability_Profile Moisture Uptake

Caption: Integrated workflow for the solid-state characterization of a pharmaceutical hydrate.

X-Ray Diffraction: The Gold Standard for Crystal Structure

X-ray diffraction is the most powerful tool for directly probing the arrangement of atoms in a crystalline solid.[13][14][18] The two primary XRD techniques employed in pharmaceutical analysis are Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SCXRD).

Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

PXRD is an indispensable technique for the routine analysis and identification of crystalline materials.[19][20] It provides a unique "fingerprint" for a given crystalline phase, allowing for:

  • Phase Identification: Differentiating between anhydrous forms, various hydrates, and polymorphs.[19][21]

  • Purity Analysis: Detecting the presence of other crystalline forms in a bulk sample.[22]

  • Stability Studies: Monitoring for phase transformations under different storage conditions.[19]

Experimental Protocol: PXRD Analysis of Cetirizine this compound

  • Sample Preparation: Gently grind a small amount (typically 10-20 mg) of the Cetirizine this compound powder to ensure a random orientation of the crystallites.

  • Mounting: Pack the powdered sample into a flat sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): A typical range is 2° to 40°, which covers the most characteristic diffraction peaks for organic molecules.

    • Scan Speed: A slower scan speed (e.g., 1°/min) improves the signal-to-noise ratio.

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis:

    • Identify the positions (in °2θ) and relative intensities of the diffraction peaks.

    • Compare the obtained pattern with reference patterns from databases or from previously characterized batches to confirm the phase identity.

Causality Behind Experimental Choices:

  • Grinding: This is crucial to minimize "preferred orientation," where plate-like or needle-like crystals align non-randomly, which can significantly alter the relative intensities of the diffraction peaks.

  • Scan Range: The chosen range is based on the typical d-spacings observed in molecular crystals. Bragg's law (nλ = 2d sinθ) shows that larger d-spacings (interplanar distances) diffract at smaller angles.

Single-Crystal X-Ray Diffraction (SCXRD): The Definitive Structure

When a suitable single crystal can be grown, SCXRD provides the unambiguous, three-dimensional arrangement of atoms within the crystal lattice.[21][23] This technique yields precise information on:

  • Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal.[23]

  • Space Group: The symmetry elements present in the crystal.

  • Atomic Coordinates: The precise location of every atom, including water molecules and counter-ions.[23]

  • Molecular Conformation and Packing: How the molecules are arranged and interact with each other.[23]

  • Hydrogen Bonding Networks: The specific interactions involving the water molecules, which are crucial for the stability of the hydrate.[23]

Experimental Protocol: SCXRD Analysis

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of Cetirizine Dihydrochloride in a suitable solvent system (e.g., water/isopropanol) is a common method.

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) and quality (no visible cracks or defects) is selected under a microscope and mounted on a goniometer head.[21]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: Sophisticated software is used to process the diffraction data, solve the phase problem, and refine the atomic positions to obtain the final crystal structure.[23]

The data obtained from SCXRD is invaluable as it allows for the calculation of a theoretical PXRD pattern, which can then be used as a "gold standard" reference for analyzing bulk powder samples.[23]

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability of hydrates and observing phase transitions.[15][24]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[25] For a hydrate, TGA is used to determine the amount of water present in the crystal lattice.

Experimental Protocol: TGA of Cetirizine this compound

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Heating Rate: A typical rate is 10 °C/min.

    • Temperature Range: From ambient to a temperature above the dehydration and decomposition points (e.g., 25 °C to 300 °C).

    • Atmosphere: Typically an inert nitrogen purge to prevent oxidative degradation.

  • Data Analysis: The resulting TGA curve will show a step-wise mass loss corresponding to the loss of water. The percentage of mass loss can be used to calculate the stoichiometry of the hydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.[25]

Experimental Protocol: DSC of Cetirizine this compound

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • Instrument Setup:

    • Heating Rate: 10 °C/min.

    • Temperature Range: Similar to TGA, covering the expected thermal events.

    • Atmosphere: Inert nitrogen purge.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks. For a hydrate, one would typically observe a broad endotherm corresponding to dehydration, followed by a sharp endotherm at the melting point of the resulting anhydrous form.[26]

Interpreting Thermal Data:

The combination of TGA and DSC is powerful. TGA quantifies the water loss, while DSC reveals the energetics of the process.[21] For instance, a sharp dehydration endotherm in the DSC often indicates that the water molecules are tightly bound in the crystal lattice.[21]

ParameterTypical Value for a DihydrateSignificance
TGA Mass Loss Corresponds to 2 moles of waterConfirms the stoichiometry of the hydrate.
DSC Dehydration Onset e.g., 80-120 °CIndicates the thermal stability of the hydrate.
DSC Melting Point e.g., >150 °CMelting point of the anhydrous form post-dehydration.

Vibrational Spectroscopy: A Molecular-Level View

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the chemical bonds and functional groups within a molecule.[17][27] They are particularly useful for studying the hydrogen bonding environment of the water molecules in a hydrate.[16]

  • FTIR Spectroscopy: Sensitive to vibrations that cause a change in the dipole moment, making it excellent for observing polar bonds like O-H.[28]

  • Raman Spectroscopy: Sensitive to vibrations that cause a change in the polarizability of a molecule. It is often complementary to FTIR and is particularly good for non-polar bonds.[16][28]

Experimental Protocol: FTIR/Raman Spectroscopy

  • Sample Preparation: For FTIR, the sample is often mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder can often be analyzed directly in a glass vial.[16]

  • Data Acquisition: The spectrum is collected over the relevant wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The key region of interest for hydrates is the O-H stretching region (typically 3600-3200 cm⁻¹). The position and shape of these bands can provide insights into the strength and nature of the hydrogen bonds involving the water molecules. A shift to lower wavenumbers generally indicates stronger hydrogen bonding.[29]

G cluster_0 Spectroscopic Analysis cluster_1 Structural Insights node_ftir FTIR Spectroscopy O-H Stretching C=O Stretching node_hbond Hydrogen Bonding Environment node_ftir:f0->node_hbond Strength of H-bonds node_raman Raman Spectroscopy Aromatic Ring Vibrations Lattice Modes node_packing Crystal Packing Information node_raman:f1->node_packing Polymorphic Form

Caption: Complementary insights from FTIR and Raman spectroscopy.

Hygroscopicity Assessment: Understanding Moisture Interaction

Given that Cetirizine Dihydrochloride is a hydrate, understanding its behavior in different humidity environments is crucial for determining appropriate storage and handling conditions.[][30] Dynamic Vapor Sorption (DVS) is the preferred method for this analysis.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: A small, accurately weighed sample (10-20 mg) is placed in the DVS instrument.

  • Instrument Program: The sample is subjected to a pre-defined humidity program. A typical program involves:

    • Drying at 0% Relative Humidity (RH).

    • Stepwise increase in RH (e.g., in 10% increments) up to 90% RH (sorption curve).

    • Stepwise decrease in RH back to 0% RH (desorption curve).

  • Data Analysis: The instrument measures the change in mass at each RH step. The resulting sorption-desorption isotherm reveals:

    • The extent of moisture uptake.[]

    • Whether the hydrate is stable or if it undergoes further hydration or dehydration at different humidity levels.

    • The presence of hysteresis (a difference between the sorption and desorption curves), which can indicate a phase change.[30]

Hygroscopicity Classification (Based on Ph. Eur.)

ClassificationWeight Gain at 25°C/80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Source: European Pharmacopoeia[31]

Conclusion: Synthesizing the Data for a Complete Picture

The comprehensive crystal structure analysis of a drug this compound, such as Cetirizine this compound, is a scientifically rigorous process that relies on the intelligent application of multiple, complementary analytical techniques.

  • SCXRD provides the definitive atomic-level structure, serving as the ultimate reference.

  • PXRD acts as the workhorse for phase identification, purity checks, and quality control.[19][32]

  • Thermal Analysis (TGA/DSC) elucidates the stoichiometry and thermal stability of the hydrate.[15]

  • Vibrational Spectroscopy (FTIR/Raman) offers insights into the molecular interactions that hold the crystal lattice together.

  • Hygroscopicity analysis (DVS) defines the material's behavior in real-world storage and processing environments.

By integrating the data from these techniques, drug development professionals can build a complete and robust understanding of the solid-state properties of the API. This knowledge is paramount for ensuring the development of a safe, effective, and stable drug product.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Fawcett, T. K., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]

  • Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

  • Giron, D. (1995). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. PubMed. Retrieved from [Link]

  • Wzgarda, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved from [Link]

  • Improved Pharma. (2025, October 7). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Retrieved from [Link]

  • Bugay, D. E. (2001). Characterization of the Solid-State: Spectroscopic Techniques. PubMed. Retrieved from [Link]

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. PMC. Retrieved from [Link]

  • Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Retrieved from [Link]

  • Wesolowski, M., & Rojek, B. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Improved Pharma. (2022, January 17). Published book chapter on Solid-State Characterization. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, April 8). Pharmaceutical Solid-State Characterization and Crystallization within the Product Lifecycle. Retrieved from [Link]

  • Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]

  • Clas, S. D. (2003). The importance of characterizing the crystal form of the drug substance during drug development. ResearchGate. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Stephenson, G. A., et al. (2006). Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of the solid-state: Spectroscopic techniques. Retrieved from [Link]

  • Gozzo, F. C. (2009). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • Bahir, A. (n.d.). Solid State Characterization and Pharmaceutical Development. Omics International. Retrieved from [Link]

  • Musial, W., et al. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. PubMed Central. Retrieved from [Link]

  • CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Martin, F. A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. Retrieved from [Link]

  • Holodiag. (2024, January 24). Crystallography: Understanding the importance of crystals for the pharmaceutical industry. Retrieved from [Link]

  • Gateway Analytical. (2013, October 9). Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Retrieved from [Link]

  • Ph. Eur. 7th Edition 2014 (8.0). (n.d.). Chemical structure of cetirizine dihydrochloride. Retrieved from [Link]

  • Katewongsa, P. (2011). Preparation of cetirizine dihydrochloride oral fast disintegrating tablet. Silpakorn University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem Compound Database. Retrieved from [Link]

  • Zając, M., et al. (2001). Stability of cetirizine dihydrochloride in solid state. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

  • USP-NF. (n.d.). Cetirizine Hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to H-89 Dihydrochloride Hydrate: Mechanism of Action and Best Practices for its Use as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

H-89 dihydrochloride hydrate is a widely utilized pharmacological agent in cellular and molecular biology research, primarily recognized for its potent inhibition of cyclic AMP-dependent protein kinase (PKA). This technical guide provides a comprehensive overview of the mechanism of action of H-89, detailing its interaction with PKA and its broader kinase selectivity profile. Recognizing the critical importance of experimental rigor, this document offers in-depth insights into the off-target effects of H-89, providing researchers with the necessary context to design well-controlled experiments and accurately interpret their findings. Furthermore, this guide includes detailed protocols for common assays used to validate the effects of H-89, alongside best practices for its application in a research setting.

Introduction: The Role of H-89 in Signal Transduction Research

H-89, derived from H-8, is a cell-permeable isoquinolinesulfonamide compound that has become an invaluable tool for dissecting the intricate roles of PKA in a myriad of cellular processes.[1][2] PKA is a key effector of the second messenger cyclic adenosine monophosphate (cAMP), playing a central role in signal transduction pathways that regulate metabolism, gene expression, cell proliferation, and apoptosis. The ability to selectively inhibit PKA with a small molecule inhibitor like H-89 allows researchers to probe the downstream consequences of blocking this critical signaling node.[2][3] However, as with any pharmacological inhibitor, a thorough understanding of its mechanism of action and potential for off-target effects is paramount for the generation of robust and reproducible data.[3][4] This guide aims to provide that critical understanding.

Core Mechanism of Action: Competitive Inhibition of the PKA Catalytic Subunit

The primary mechanism by which H-89 exerts its inhibitory effect on PKA is through competitive inhibition at the adenosine triphosphate (ATP) binding site on the catalytic subunit of the enzyme.[1][2] In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate serine and threonine residues on specific substrate proteins. H-89 directly competes with ATP for binding to the active site of the free catalytic subunit, thereby preventing the transfer of the gamma-phosphate from ATP to the substrate protein and effectively blocking downstream signaling events.[2]

PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases Substrate Substrate Protein PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate H89 H-89 H89->PKA_active Inhibits (ATP Competition)

Caption: PKA signaling pathway and the inhibitory action of H-89.

Kinase Selectivity Profile and Off-Target Considerations

While H-89 is a potent inhibitor of PKA, with a Ki (inhibition constant) of approximately 48 nM in cell-free assays, it is not entirely specific.[5] At concentrations commonly used in cell-based assays (typically 10-30 µM), H-89 can inhibit a range of other kinases.[6] This lack of absolute specificity is a critical consideration for researchers, as the observed cellular effects may not be solely attributable to PKA inhibition.[3][4] It is therefore essential to be aware of the broader kinase selectivity profile of H-89 and to incorporate appropriate controls to validate the involvement of PKA in the process under investigation.

The following table summarizes the inhibitory activity of H-89 against its primary target, PKA, and several other kinases.

KinaseIC50 / KiReference(s)
PKA 48 nM (Ki) [7]
S6K180 nM (IC50)[1]
MSK1120 nM (IC50)[1]
ROCKII270 nM (IC50)[1]
PKG~480 nM (Ki)[2]
PKBα (Akt)2600 nM (IC50)[1]
MAPKAP-K1b2800 nM (IC50)[1]

Note: IC50 and Ki values can vary depending on the assay conditions.

Beyond other kinases, H-89 has been reported to have PKA-independent effects, including interactions with ion channels and cellular receptors.[3] For instance, it has been shown to act as an antagonist at β-adrenergic receptors.[8] These off-target activities underscore the importance of cautious data interpretation and the use of multiple lines of evidence to support the role of PKA.

Experimental Validation and Methodologies

To ensure the scientific integrity of research utilizing H-89, it is crucial to perform experiments that validate its on-target and potential off-target effects within the specific experimental system.

In Vitro Kinase Activity Assay

An in vitro kinase assay is a direct method to assess the inhibitory effect of H-89 on PKA activity. This can be performed using purified PKA, a specific substrate (e.g., histone H2B), and radiolabeled ATP ([γ-³²P]ATP).

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.0), 10 mM magnesium acetate, and a PKA-specific substrate (e.g., 100 µg of histone H2B).

  • Add H-89: Add varying concentrations of H-89 (or vehicle control, e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the Reaction: Start the kinase reaction by adding purified PKA catalytic subunit and [γ-³²P]ATP.

  • Incubate: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of H-89 to determine the IC50 value.

Western Blot Analysis of Downstream PKA Substrates

A common cell-based approach to confirm the efficacy of H-89 is to measure the phosphorylation status of known PKA substrates, such as the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[6]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat the cells with various concentrations of H-89 (e.g., 1-30 µM) or vehicle control for a specified time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the PKA pathway using an activator such as forskolin (an adenylyl cyclase activator) or a cell-permeable cAMP analog (e.g., dibutyryl-cAMP) for a short period (e.g., 10-15 minutes).[6][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-CREB Ser133). Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative change in phosphorylation.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis start Plate Cells treatment Pre-treat with H-89 or Vehicle start->treatment stimulation Stimulate with Forskolin/cAMP Analog treatment->stimulation lysis Cell Lysis stimulation->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (p-CREB & Total CREB) transfer->immunoblot detect Detection & Analysis immunoblot->detect

Caption: Experimental workflow for Western blot analysis.

Best Practices and Recommendations for Researchers

To maximize the reliability of data obtained using H-89, the following best practices are strongly recommended:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of H-89 required to inhibit the PKA-dependent process of interest in your specific cell type or system.

  • Utilize Non-Pharmacological Approaches: Whenever possible, complement inhibitor studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PKA subunits, to provide orthogonal evidence.

  • Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as used for H-89. Additionally, a positive control for PKA activation (e.g., forskolin) and a negative control (unstimulated cells) are essential.

  • Consider PKA-Independent Effects: Be mindful of the known off-target effects of H-89 and consider whether they could influence the experimental outcome. If H-89 is used in a system where other sensitive kinases are active, the interpretation of the results should be accordingly cautious.[3]

Conclusion

H-89 this compound remains a powerful and widely used tool for investigating the roles of PKA in cellular signaling. Its efficacy as a potent, cell-permeable inhibitor of PKA is well-documented. However, researchers must proceed with a critical awareness of its off-target activities. By employing the rigorous experimental approaches and best practices outlined in this guide, scientists can leverage the utility of H-89 while ensuring the validity and reproducibility of their findings, ultimately contributing to a more accurate understanding of the complex signaling networks that govern cellular function.

References

  • Selleck Chemicals. H-89 Dihydrochloride PKA Inhibitor | CAS 130964-39-5.

  • Cell Signaling Technology. H-89, Dihydrochloride #9844.

  • MedchemExpress. H-89 | PKA Inhibitor.

  • Wikipedia. H-89.

  • Lochner, A., & Moolman, J. A. (2006). The many faces of H89: a review. Cardiovascular drug reviews, 24(3-4), 261–274.

  • Wang, L., et al. (2018). H89 this compound and calphostin C lower the body temperature through TRPV1. Experimental and therapeutic medicine, 15(4), 3565–3573.

  • Zhang, L., et al. (2021). Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers in molecular biosciences, 8, 799878.

  • ResearchGate. The many faces of H89: A review | Request PDF.

  • MedchemExpress. H-89 dihydrochloride | PKA Inhibitor.

  • Murray, A. J. (2008). Pharmacological PKA inhibition: all may not be what it seems. Science signaling, 1(22), re4.

  • Böckmann, S., & Nebe, B. (2003). The in Vitro Effects of H-89, a Specific Inhibitor of Protein Kinase A, in the Human Colonic Carcinoma Cell Line Caco-2. European journal of cancer prevention : the official journal of the European Cancer Prevention Organisation (ECP), 12(6), 469–478.

  • Penn, R. B., et al. (1999). Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness. The Journal of pharmacology and experimental therapeutics, 288(2), 428–437.

  • AbMole BioScience. H-89 Dihydrochloride (H-89 2HCl) | CAS 130964-39-5.

  • Liu, X., et al. (2015). Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins. Molecular Cancer Therapeutics, 14(8), 1847-1855.

  • Richard, C., et al. (2015). H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway. Oncotarget, 6(11), 9292–9306.

  • TargetMol. H-89 dihydrochloride |PKA/G/C Inhibitor.

Sources

A Senior Application Scientist's Guide to Spectroscopic Identification of Dihydrochloride Hydrate Forms with FT-IR and Raman

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Solid-State Characterization in Pharmaceutical Development

In the journey of a drug from a promising molecule to a market-approved therapeutic, the characterization of its solid-state form is not merely a regulatory checkbox; it is a cornerstone of ensuring safety, stability, and efficacy.[1] The crystalline form of an Active Pharmaceutical Ingredient (API)—be it a polymorph, salt, cocrystal, or solvate (hydrate)—governs critical physicochemical properties such as solubility, dissolution rate, and stability.[2][3] These properties, in turn, directly influence the drug's bioavailability and manufacturability.[4] Regulatory bodies, including the FDA and EMA, mandate comprehensive solid-state characterization to ensure product consistency and quality, as outlined in guidelines like ICH Q6A.[1][5][6]

Among the strategies to optimize API properties, forming a dihydrochloride salt is a common and effective approach for molecules with two basic centers, primarily to enhance aqueous solubility.[7] However, the introduction of hydrochloric acid and the frequent use of aqueous media in crystallization can lead to the formation of hydrates—crystalline solids containing water molecules within the lattice. Approximately one-third of APIs are capable of forming hydrates, which often exhibit lower solubility and dissolution rates compared to their anhydrous counterparts.[8][9] Therefore, the ability to accurately identify and differentiate between the anhydrous dihydrochloride salt and its various hydrate forms is paramount.

This technical guide provides an in-depth exploration of two powerful, non-destructive vibrational spectroscopy techniques—Fourier-Transform Infrared (FT-IR) and Raman spectroscopy—for the definitive identification and characterization of dihydrochloride hydrates. We will move beyond procedural lists to explain the underlying principles and causal relationships that a senior scientist relies upon for robust method development and data interpretation.

Dihydrochloride Hydrates: A Molecular Perspective

A dihydrochloride salt is formed when a molecule with at least two basic functional groups, such as amines, reacts with two equivalents of hydrochloric acid.[7] This process involves the transfer of protons from HCl to the basic centers of the API, creating a cationic API species and two chloride counter-ions.

Hydrates are crystalline structures where water molecules are incorporated directly into the crystal lattice. These water molecules can be bound in different ways, leading to distinct spectral signatures:

  • Stoichiometric Hydrates: Contain a fixed ratio of water to API molecules (e.g., monohydrate, dihydrate).

  • Non-stoichiometric (Channel) Hydrates: Water molecules reside in channels within the crystal lattice, and their content can vary with environmental humidity.[8]

The presence of both the chloride ions and water molecules creates a complex network of hydrogen bonds within the crystal lattice.[10] It is the specific nature of this network, and its influence on the vibrational modes of both the water molecules and the API itself, that we can probe with FT-IR and Raman spectroscopy.

FT-IR Spectroscopy for Hydrate Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). It is an exceptionally powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.[11][12]

Why FT-IR is Effective for Hydrate Analysis

FT-IR is highly sensitive to the presence of water and the hydrogen-bonding environment within a crystal.[11][13] The vibrational modes of water molecules are profoundly affected by the strength of their interactions with the API and chloride ions. This makes FT-IR ideal for distinguishing between an anhydrous form (no water bands) and various hydrated forms, which will exhibit unique spectral features corresponding to their specific hydrogen-bonding networks.[14]

Key Spectral Regions and Interpretation

When analyzing for dihydrochloride hydrates, the FT-IR spectrum provides a wealth of information. The most diagnostic regions are summarized below.

Vibrational Mode Typical Wavenumber (cm⁻¹) Interpretation for Dihydrochloride Hydrates
O-H Stretching 3600 - 3200The presence of one or more bands in this region is a direct confirmation of a hydrate. The band's position, width, and complexity reveal the strength and variety of hydrogen bonds. Sharper bands indicate weaker H-bonds, while broad bands suggest strong H-bonding.[15] Multiple distinct peaks can indicate different water molecule environments, as might be seen in a dihydrate.[13]
H-O-H Bending (Scissoring) 1680 - 1630This band confirms the presence of molecular water. Its position can shift slightly depending on the coordination environment.[15][16]
Water Librations 900 - 500These are restricted rotational (rocking, wagging, twisting) modes of water molecules held within the crystal lattice. They can be weak but are highly characteristic of the hydrate's crystal structure.
N-H⁺ Stretching ~2700 - 2400In a dihydrochloride salt, the protonated amine groups (N-H⁺) give rise to broad absorption bands in this region. The pattern can be altered by the hydrogen bonding interactions with water molecules in a hydrate.
API "Fingerprint" Region < 1500Changes in the API's own vibrational modes (e.g., C=O stretching, C-N stretching) upon hydration can be observed. These shifts, though often subtle, are caused by the new hydrogen-bonding network altering the electronic distribution within the API molecule.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is the preferred method for solid-state analysis as it requires minimal to no sample preparation, mitigating the risk of inducing a phase change during sample handling (e.g., grinding with KBr).[8]

Objective: To acquire a high-quality mid-infrared spectrum of the solid sample to identify the presence of water of hydration and assess changes in the API's vibrational signature.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean ATR stage. This is critical for removing atmospheric H₂O and CO₂ signals from the sample spectrum.

  • Sample Application: Place a small amount of the powder sample (typically 1-5 mg) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Interpretation Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample 3. Apply Sample to Crystal Collect_Bkg->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spec 5. Acquire Sample Spectrum Apply_Pressure->Collect_Spec Process_Spec 6. Background Correction & Processing Collect_Spec->Process_Spec Analyze_Regions 7. Analyze Key Spectral Regions (O-H, N-H+, Fingerprint) Process_Spec->Analyze_Regions Identify_Form 8. Identify Form (Anhydrous vs. Hydrate) Analyze_Regions->Identify_Form

Raman Spectroscopy for Hydrate Identification

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser).[17] While FT-IR measures absorption, Raman detects changes in the polarizability of a molecule's electron cloud during a vibration. This fundamental difference in the selection rules means that Raman and FT-IR spectra provide synergistic, rather than redundant, information.[18]

Why Raman is Effective for Hydrate Analysis

Raman spectroscopy offers several distinct advantages for analyzing dihydrochloride hydrates:

  • Low Water Interference: The vibrational modes of water are weak Raman scatterers. This is a significant advantage over FT-IR, where the intense water absorption can sometimes obscure other spectral features. This allows for clear observation of the API's skeletal vibrations and other subtle changes.

  • Minimal Sample Prep: Like ATR-FT-IR, Raman is non-destructive and requires little to no sample preparation. Samples can often be analyzed directly through glass vials or plastic bags.[2]

  • Sensitivity to Crystal Lattice: Low-frequency Raman scattering (typically < 200 cm⁻¹) can probe the phonon modes of the crystal lattice. These modes are highly sensitive to the overall crystal packing and can be used to differentiate between polymorphs and hydrates.

Key Spectral Regions and Interpretation

The key to identifying hydrates with Raman is to look for both the direct signature of water and, more importantly, the indirect effects of hydration on the API's spectrum.

Vibrational Mode Typical Wavenumber (cm⁻¹) Interpretation for Dihydrochloride Hydrates
O-H Stretching 3600 - 3200While weak, the O-H stretching region can still be observed and is indicative of a hydrate. The shape and position of these bands provide information on the hydrogen-bonding environment, similar to FT-IR.[19][20]
API Aromatic/Skeletal Modes 1650 - 600This "fingerprint" region is often rich with sharp, well-defined peaks from the API. Hydration can cause subtle but highly reproducible shifts (1-10 cm⁻¹) in these peaks due to changes in the crystal packing and intermolecular interactions. Comparing the spectra of the anhydrous and hydrated forms will reveal these distinct differences.[17]
N-H⁺ Bending/Rocking VariableThe vibrations of the protonated amine groups can be observed and may shift upon hydration due to altered hydrogen bonding with water molecules versus chloride ions alone.
Lattice Phonons < 200This low-frequency region provides a unique fingerprint of the crystal structure. Anhydrous and hydrated forms will have distinctly different lattice modes, making this region highly diagnostic for confirming a different solid form.
Experimental Protocol: Dispersive Raman Spectroscopy

Objective: To acquire a high-quality Raman spectrum of the bulk solid sample to identify spectral shifts indicative of a hydrated form.

Methodology:

  • Instrument Setup: Select the appropriate laser excitation wavelength (e.g., 785 nm is common to reduce fluorescence in pharmaceutical samples). Calibrate the spectrometer using a known standard (e.g., silicon).

  • Sample Placement: Place the sample vial or powder directly under the microscope objective of the Raman system.

  • Focusing: Focus the laser onto the sample. For bulk measurements, it may be beneficial to slightly defocus the laser to increase the sampling area and obtain a more representative average spectrum.

  • Data Acquisition: Collect the Raman spectrum. Key parameters to optimize include:

    • Laser Power: Use the lowest power necessary to get a good signal to avoid sample heating, which could cause dehydration.

    • Exposure Time & Accumulations: Adjust to achieve a good signal-to-noise ratio (e.g., 10-second exposure, 5 accumulations).

    • Spectral Range: Typically 4000 - 100 cm⁻¹ to capture both the O-H and lattice regions.

  • Data Processing: Perform cosmic ray removal and, if necessary, a baseline correction to account for any fluorescence background.

Molecular_States FreeBase API Free Base Anhydrous Dihydrochloride (Anhydrous) FreeBase->Anhydrous + 2 HCl (Salt Formation) Hydrate Dihydrochloride (Hydrate) Anhydrous->Hydrate + H₂O (Hydration)

Synthesizing the Data: A Self-Validating Approach

Neither FT-IR nor Raman should be used in isolation. A robust characterization strategy, as expected by regulatory agencies, uses these techniques in a complementary fashion, creating a self-validating system.[4][5]

The Combined Analytical Logic:

  • Initial Screening (FT-IR): Use FT-IR as a rapid screen. The presence of strong, broad bands in the 3600-3200 cm⁻¹ region is a clear and unambiguous indicator of a hydrate. The absence of these bands strongly suggests an anhydrous form.

  • Structural Confirmation (Raman): Use Raman to confirm the findings. Compare the fingerprint and lattice regions of the unknown sample to a confirmed anhydrous reference standard. The presence of distinct peak shifts or entirely new peaks in the unknown sample provides orthogonal confirmation of a different crystal structure, consistent with a hydrate.

For definitive structural elucidation and quantification, these spectroscopic methods should be further complemented by techniques such as Powder X-ray Diffraction (PXRD) for crystal structure information and Thermogravimetric Analysis (TGA) to determine the exact stoichiometry of water.

Conclusion: Best Practices for the Development Scientist

The accurate identification of dihydrochloride hydrate forms is a non-negotiable step in drug development. FT-IR and Raman spectroscopy are indispensable tools for this task, offering speed, non-destructive analysis, and rich molecular information.

As a senior scientist, the key is not just to run the experiment, but to understand the causality. FT-IR excels at detecting water directly through its strong O-H vibrational absorptions. Raman excels at detecting the consequences of that water on the API's crystal lattice and covalent bond environment. By using them in tandem, you create a robust, self-validating methodology that ensures the solid form of your API is known, controlled, and consistent—the bedrock of a safe and effective pharmaceutical product.

References

  • Title: Raman Scattering as a Probe for Properties of Active Pharmaceutical Ingredients in Tablet Formulations Source: American Pharmaceutical Review URL: [Link]

  • Title: Utilizing Raman Spectroscopy and Microscopy to Distinguish Crystalline and Amorphous APIs Source: AZoM URL: [Link]

  • Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances Source: Molecules (MDPI) URL: [Link]

  • Title: Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat Source: ACS Omega URL: [Link]

  • Title: ICH Q6A Guidelines to Ensure Patient Safety Source: Pharmaceutical Networking URL: [Link]

  • Title: Solid-State API analysis Source: University of Galway URL: [Link]

  • Title: A New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs Source: Crystal Growth & Design (via ResearchGate) URL: [Link]

  • Title: Determination of API Content in Tablets by Transmission Raman Spectroscopy Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Q6A Specifications by Chandra Mohan Source: Slideshare URL: [Link]

  • Title: Infrared and Raman studies of water molecule normal vibrations in crystalline hydrates which form the chain structures Source: ResearchGate URL: [Link]

  • Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: Applied Spectroscopy Reviews (via Taylor & Francis Online) URL: [Link]

  • Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: ResearchGate URL: [Link]

  • Title: ICH Q6A Guideline Source: IKEV URL: [Link]

  • Title: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes Source: AZoM URL: [Link]

  • Title: Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses Source: Applied Sciences (MDPI) URL: [Link]

  • Title: ICH Q6A, Q8 & Q9 Compliance Source: Particle Analytical URL: [Link]

  • Title: The structure and vibrational frequencies of crystalline HCl trihydrate Source: ResearchGate URL: [Link]

  • Title: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis Source: Scilit URL: [Link]

  • Title: Derivatives of O-H hydrate stretch IR spectra of CM in various mass... Source: ResearchGate URL: [Link]

  • Title: The Vibrational Spectrum of the Hydrated Proton: Comparison of Experiment, Simulation, and Normal Mode Analysis Source: ResearchGate URL: [Link]

  • Title: Solid State Characterizations of Pharmaceutical Hydrates Source: ResearchGate URL: [Link]

  • Title: Solid-State Characterization in Drug Development and Formulation Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

  • Title: RAMAN SPECTRA OF WATER BEARING MINERALS AT DIFFERENT ENIRONMENTAL CONDITIONS Source: 48th Lunar and Planetary Science Conference (2017) URL: [Link]

  • Title: FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists Source: Spectroscopy URL: [Link]

  • Title: Vibrational Raman Spectroscopy of the Hydration Shell of Ions Source: Applied Sciences (MDPI) URL: [Link]

  • Title: Differentiation between hydrated forms by FT-Raman Source: ResearchGate URL: [Link]

  • Title: Infrared spectroscopic study of the hydrates of hydrogen chloride and hydrogen bromide Source: Journal of the Chemical Society D: Chemical Communications URL: [Link]

  • Title: Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals Source: Crystal Growth & Design (via Florida State University) URL: [Link]

  • Title: Guidance for Industry: Chemistry, Manufacturing, and Controls for Drug Substance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: How to Detect Water Content Using FTIR Techniques Source: Patsnap URL: [Link]

  • Title: The influence of water of crystallization in NIR-based MDMA·HCl detection Source: UvA-DARE (Digital Academic Repository) URL: [Link]

Sources

Thermal analysis (TGA, DSC) of dihydrochloride hydrate stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Analysis of Dihydrochloride Hydrate Stability

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Hydrates in Pharmaceutical Development

In the landscape of active pharmaceutical ingredients (APIs), the crystalline form is paramount. It dictates fundamental properties such as solubility, dissolution rate, and bioavailability, which are cornerstones of a drug's efficacy and safety profile.[1][2] A significant portion of APIs can exist as hydrates, where water molecules are incorporated into the crystal lattice.[1][3] Dihydrochloride salts, commonly used to enhance the solubility and stability of basic drug molecules, are particularly prone to forming various hydrate species.

The stability of these hydrates is not an academic curiosity; it is a critical quality attribute with profound implications for drug development. An unintended dehydration or conversion to a different hydrate or anhydrous form during manufacturing, storage, or even in the final dosage form can lead to significant changes in the drug's performance.[4][5] Therefore, a robust and precise characterization of the thermal stability of a this compound is essential. This guide provides an in-depth exploration of two cornerstone thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—as a synergistic approach to elucidating the stability profile of these complex crystalline solids.

Part 1: Thermogravimetric Analysis (TGA) - Quantifying Thermal Events

Thermogravimetric Analysis (TGA) is a fundamental technique that provides quantitative information about changes in a material's mass as a function of temperature or time in a controlled atmosphere.[6] For hydrate analysis, its primary role is to precisely measure the loss of volatile components, namely water, upon heating.[7][8]

The Causality Behind TGA in Hydrate Analysis

The core principle of TGA is the continuous measurement of mass on a high-precision balance as the sample is heated.[7] When a this compound is heated, the thermal energy eventually overcomes the forces (like hydrogen bonds) holding the water molecules within the crystal lattice.[9] This results in the release of water, observed as a distinct mass loss. The stoichiometry of the hydrate—the exact number of water molecules per molecule of the API—can be calculated from this mass loss. Subsequent mass loss at higher temperatures typically corresponds to the thermal decomposition of the API itself.[6] This makes TGA the definitive tool for answering the question: "How much water is present and at what temperature is it lost?"

Experimental Protocol: A Self-Validating TGA Workflow

A robust TGA protocol is designed to yield reproducible and unambiguous data. The following steps represent a field-proven methodology for analyzing a this compound.

Parameter Setting/Value Rationale & Expert Insight
Instrument Calibrated TGACalibration with standard materials (e.g., indium, aluminum) is non-negotiable for ensuring temperature and mass accuracy.[9]
Sample Mass 5-10 mgThis mass is sufficient to produce a clear signal while minimizing thermal gradients within the sample, which can broaden transition events.
Crucible (Pan) Open Alumina or PlatinumAn open pan is critical to allow evolved water vapor to escape freely, preventing pressure buildup that could shift the dehydration temperature.
Atmosphere Inert Gas (Nitrogen)A dry nitrogen purge (flow rate ~25-50 mL/min) is essential to prevent oxidative degradation of the sample and to efficiently sweep away evolved gases from the furnace.[5]
Heating Rate 10 °C/minA rate of 10 °C/min is a standard starting point, offering a good balance between resolution and experiment time. Slower rates (e.g., 5 °C/min) can be used to better resolve closely occurring thermal events.[10][11]
Temperature Program 25 °C to 300 °C (or higher)The program should start near ambient temperature to detect loosely bound surface water and extend well beyond the dehydration temperature to observe the onset of decomposition.[12]
Data Analysis Onset Temperature & % Mass LossThe onset temperature of the mass loss step indicates the initiation of dehydration. The percentage mass loss is used for stoichiometric calculations.
Visualizing the TGA Workflow

The logical flow of a TGA experiment is crucial for ensuring data integrity.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Calibrate Instrument Calibration (Mass & Temperature) Prepare Sample Preparation (5-10 mg in open pan) Calibrate->Prepare Load Load Sample & Tare Balance Prepare->Load Program Set Parameters (Atmosphere, Heating Rate) Load->Program Run Initiate Temperature Program Program->Run Record Record Mass vs. Temperature Run->Record Analyze Calculate % Mass Loss Determine Onset Temperature Record->Analyze Interpret Correlate Mass Loss to Hydrate Stoichiometry Analyze->Interpret

Caption: A standardized workflow for TGA analysis of hydrates.

Interpreting TGA Data

A typical TGA thermogram for a dihydrochloride dihydrate would show:

  • Initial Plateau: A stable mass from the start of the experiment.

  • Dehydration Step(s): A sharp drop in mass corresponding to the loss of water. For a dihydrate, this may occur in one or two distinct steps, indicating that the water molecules have different binding energies in the crystal lattice.[10][11]

  • Anhydrous Plateau: A region of stable mass after all water has been lost.

  • Decomposition: A final, often rapid, mass loss at higher temperatures as the API molecule itself breaks down.

The theoretical percentage of water is calculated using the molecular weights. Comparing the observed mass loss to the theoretical value confirms the hydrate's stoichiometry.

Part 2: Differential Scanning Calorimetry (DSC) - Unveiling Energetic Transitions

While TGA quantifies mass changes, Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material.[13][14] It provides crucial qualitative and quantitative information about the energetic processes that occur as a substance is heated or cooled.

The Causality Behind DSC in Hydrate Analysis

DSC operates by measuring the difference in heat energy required to maintain a sample and an inert reference at the same temperature.[15] When the sample undergoes a thermal event, a differential heat flow is detected.

  • Endothermic Events (Heat Absorption): Processes like dehydration (breaking of bonds holding water) and melting (phase change from solid to liquid) require energy and appear as upward peaks.[2]

  • Exothermic Events (Heat Release): Processes like crystallization (ordering of molecules into a lattice) release energy and appear as downward peaks.

For a this compound, DSC is indispensable for identifying the temperatures of dehydration and melting, detecting potential polymorphic transitions of the resulting anhydrous form, and quantifying the energy (enthalpy) of these events.[3][16]

Experimental Protocol: A Self-Validating DSC Workflow

A well-designed DSC experiment provides a clear thermal fingerprint of the material.

Parameter Setting/Value Rationale & Expert Insight
Instrument Calibrated DSCTemperature and enthalpy calibration (e.g., with high-purity indium) is mandatory for accurate data.[9]
Sample Mass 2-5 mgA smaller sample mass is preferred for DSC to ensure good thermal contact with the pan and minimize temperature gradients, leading to sharper peaks.
Crucible (Pan) Aluminum pan with a pierced lidThe pierced lid allows evolved water to escape, preventing a pressure buildup that would suppress the dehydration event and affect the peak temperature and shape. A hermetically sealed pan would be used for other applications like studying solution-state transitions.
Atmosphere Inert Gas (Nitrogen)A consistent flow of dry nitrogen (~50 mL/min) ensures an inert environment and uniform heat transfer.
Heating Rate 10 °C/minConsistent with the TGA heating rate to allow for direct correlation of thermal events.
Temperature Program 25 °C to a temperature beyond the final meltThe range should be sufficient to capture all relevant thermal events, from dehydration to the final melting or decomposition.
Data Analysis Peak Temperature, Onset, Enthalpy (ΔH)Analyze the temperature and energy of endothermic and exothermic peaks.
Visualizing the DSC Workflow

The DSC experimental process follows a logical sequence to ensure high-quality thermograms.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Calibrate Instrument Calibration (Temp & Enthalpy) Prepare Sample Preparation (2-5 mg in pierced lid pan) Calibrate->Prepare Load Load Sample & Reference Pans Prepare->Load Program Set Parameters (Atmosphere, Heating Rate) Load->Program Run Initiate Temperature Program Program->Run Record Record Heat Flow vs. Temperature Run->Record Analyze Identify Peak Temperatures Calculate Enthalpy (ΔH) Record->Analyze Interpret Assign Peaks to Physical Events (Dehydration, Melt, etc.) Analyze->Interpret

Caption: A standardized workflow for DSC analysis of hydrates.

Part 3: The Synergy of TGA-DSC - A Comprehensive Stability Profile

Using TGA and DSC in tandem provides a far more complete picture than either technique alone.[6][17] The most powerful approach is using a simultaneous TGA-DSC (STA) instrument, which measures both mass change and heat flow on the same sample in a single experiment, eliminating any ambiguity in correlating events.[10][11][18]

Integrated Data Interpretation

The true expertise lies in overlaying and correlating the data from both analyses. This allows for an unambiguous assignment of thermal events.

TGA Observation DSC Observation (at same temp.) Interpretation
Significant Mass LossSharp Endothermic PeakDehydration or desolvation event.[19]
No Mass ChangeSharp Endothermic PeakMelting of the crystalline form or a solid-solid phase transition.
No Mass ChangeSharp Exothermic PeakCrystallization of an amorphous phase or conversion to a more stable polymorph.[3]
No Mass ChangeStep change in baselineGlass transition (Tg), indicating the presence of amorphous content.[20]
Rapid Mass LossComplex series of endo/exothermsDecomposition of the API.
Logical Framework for this compound Characterization

The combined data allows for the construction of a detailed thermal profile, as illustrated in the following decision framework.

Integrated_Analysis cluster_tga cluster_dsc Start Begin Thermal Analysis (Heat Sample from 25°C) Event1 First Thermal Event Observed Start->Event1 MassLoss Is there a mass loss? Event1->MassLoss Endotherm Is there an endotherm? Event1->Endotherm Dehydration Conclusion: Dehydration Event (Loss of Water) MassLoss->Dehydration Yes NoEvent No Change (Stable Region) MassLoss->NoEvent No Endotherm->Dehydration Yes MeltOrTransition Conclusion: Melting or Polymorphic Transition Endotherm->MeltOrTransition No Mass Loss Decomposition Conclusion: Decomposition Endotherm->Decomposition Complex Peaks + Mass Loss Dehydration->Endotherm Confirms NoEvent->Endotherm Check DSC

Caption: Decision logic for interpreting combined TGA-DSC data.

Conclusion: From Data to Decisions

The thermal analysis of a this compound using TGA and DSC is a foundational component of pharmaceutical development. TGA provides the definitive quantitative measure of water content and decomposition temperature, while DSC reveals the energetic landscape of dehydration, melting, and solid-state transitions. When used together, these techniques provide a comprehensive and self-validating stability profile. This information is critical for selecting stable crystalline forms, defining appropriate manufacturing process parameters (e.g., drying temperatures), and establishing rational storage conditions and shelf-life, all of which are mandated by regulatory bodies like the ICH.[21][22][23] By understanding the causality behind these experimental choices and rigorously interpreting the combined data, researchers can ensure the development of safe, stable, and effective medicines.

References

  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku.
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH.
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
  • Characterization of Polymorphic Systems Using Thermal Analysis.
  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Simultaneous DSC & TGA of Barium Chloride Dihydr
  • Evaluation of Various Polymorphs by Different Techniques and Their Characteriz
  • POLYMORPHISM. World Journal of Pharmaceutical and Life Sciences.
  • The thermal analysis of pharmaceutical hydrates and hygroscopicity studies.
  • TGA Analysis in Pharmaceuticals.
  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support.
  • Simultaneous DSC & TGA of Barium Chloride Dihydr
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • Thermogravimetric Analysis. Improved Pharma.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • Q1A(R2) Guideline. ICH.
  • Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. J-Stage.
  • Interpreting results
  • TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss...
  • Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.
  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube.
  • ICH Stability Guidelines. LSC Group®.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
  • Differential scanning calorimetry. Wikipedia.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
  • ICH: New Guideline for Stabilities. ECA Academy - gmp-compliance.org.
  • How to interpret the TGA and DSC analysis?
  • Interpreting DSC curves Part 1: Dynamic measurements. METTLER TOLEDO.
  • 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts.
  • The combined use of DSC and TGA for the thermal analysis of

Sources

Solid-State NMR for the Definitive Characterization of Dihydrochloride Hydrate Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that dictates its stability, solubility, and bioavailability.[1] For ionizable compounds, particularly dihydrochloride salts, the situation is further complicated by the potential for multiple polymorphic forms and variable hydration states. These pseudopolymorphs can exhibit distinct physicochemical properties, making their unambiguous identification and characterization a regulatory and scientific necessity.[2][3] While techniques like X-ray powder diffraction (XRPD) are foundational for analyzing crystalline materials, solid-state NMR (ssNMR) spectroscopy has emerged as an indispensable and often superior tool for this challenge.[4][5] ssNMR provides exquisite sensitivity to the local chemical environment of each atom, allowing it to distinguish between polymorphs that may be indistinguishable by other methods. This guide provides a comprehensive overview of the principles, experimental workflows, and data interpretation strategies for using ssNMR to characterize and differentiate dihydrochloride hydrate polymorphs.

The Polymorphism Challenge in Dihydrochloride Hydrates

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[1][6] These differences in molecular packing and intermolecular interactions, such as hydrogen bonding, can lead to significant variations in critical pharmaceutical properties.[7]

  • Solubility & Bioavailability: Different polymorphs can have varying dissolution rates, which directly impacts drug absorption and efficacy.[2] A metastable form might be more soluble, but could convert to a less soluble, more stable form over time.[1][2]

  • Stability & Shelf Life: The thermodynamic stability of polymorphs influences the drug's shelf life.[2] Conversion from a metastable to a stable form during storage can render a drug product ineffective or unsafe.[1][7]

  • Manufacturing: Properties like flowability, compressibility, and hygroscopicity can differ between polymorphs, affecting the robustness and consistency of manufacturing processes.[1]

For dihydrochloride hydrates, the complexity increases. The two hydrochloride ions and the water molecule(s) create a complex network of hydrogen bonds. Subtle shifts in the position of the API, the chloride ions, or the water molecules can give rise to a new polymorphic form with a different stability profile.[8] ssNMR is uniquely positioned to probe these subtle structural variances because it provides direct, atom-specific information about the local environment.[5][9]

The Power of Solid-State NMR: A Comparative Overview

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR analyzes samples in their native, solid form.[10] Techniques like Magic-Angle Spinning (MAS) are used to overcome spectral broadening and achieve high-resolution spectra.[11] The key advantage of ssNMR lies in its sensitivity to the local environment. The exact resonance frequency (chemical shift) of a nucleus is highly dependent on its conformation, packing, and intermolecular interactions. Thus, if two crystalline forms have even minor differences in their lattice structure, they will produce distinct ssNMR "fingerprints".[12][13]

Technique Information Gained Advantages for Dihydrochloride Hydrates Limitations
¹³C CP/MAS ssNMR Carbon backbone conformation, packing effects, number of crystallographically inequivalent molecules.[14]Excellent spectral dispersion. Highly sensitive to conformational differences in the API. The workhorse technique for polymorph "fingerprinting".[12][15]Can have lower sensitivity. Signals from pharmaceutical excipients may overlap with API signals.[16]
¹H ssNMR Proton environments, hydrogen bonding, molecular dynamics.Highest sensitivity. Useful for rapid screening and studying proton transfer and dynamics.Poor spectral resolution due to strong ¹H-¹H dipolar couplings, often requiring advanced techniques like CRAMPS.[4][17]
¹⁵N ssNMR Protonation state of nitrogen atoms, hydrogen bonding at N-H sites.[18]Directly probes the sites of protonation by HCl. Very sensitive to changes in H-bonding involving the ammonium groups.[18][19]Low natural abundance (0.37%) often requires isotopic labeling or long acquisition times.
³⁵Cl ssNMR Direct probe of the chloride ion environment.[20]Extremely sensitive to the local environment (H-bonding, proximity to water) of the counter-ion. Provides a unique fingerprint for each polymorph.[21][22]Quadrupolar nucleus, leading to broad lines. Often requires high magnetic fields for good resolution.[20][23]
²H ssNMR Dynamics and orientation of water molecules.The definitive technique for studying the mobility of water in hydrates, distinguishing between rigid and mobile water molecules.[24][25]Requires isotopic labeling (use of D₂O during crystallization).

Experimental Design & Protocols: A Step-by-Step Guide

A multi-nuclear ssNMR approach is the most robust strategy for characterizing this compound polymorphs.

Workflow for Polymorph Characterization

The following diagram illustrates a logical workflow for using ssNMR in conjunction with other standard techniques for comprehensive solid-form analysis.

G cluster_0 Initial Analysis cluster_1 ssNMR Investigation cluster_2 Data Synthesis & Conclusion Start API this compound Sample Thermo Thermal Analysis (DSC/TGA) Start->Thermo Assess thermal stability & hydration state XRPD X-Ray Powder Diffraction Start->XRPD Determine crystallinity & initial form Interpret Correlate All Data Thermo->Interpret ssNMR_start ssNMR Analysis XRPD->ssNMR_start If ambiguous or need deeper insight C13 ¹³C CP/MAS (Fingerprinting & Conformation) ssNMR_start->C13 N15 ¹⁵N CP/MAS (Protonation & H-Bonding) ssNMR_start->N15 Cl35 ³⁵Cl Static/MAS (Counter-ion Environment) ssNMR_start->Cl35 H2 ²H Static Echo (Water Dynamics - if D₂O labeled) ssNMR_start->H2 C13->Interpret N15->Interpret Cl35->Interpret H2->Interpret Result Unambiguous Identification of Polymorph A vs. Polymorph B Interpret->Result

Caption: A typical workflow for the characterization of this compound polymorphs.

Protocol 1: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS)

This is the cornerstone experiment for polymorph identification. The CP technique enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei.[5][26]

  • Sample Preparation: Carefully pack 50-100 mg of the solid sample into a zirconia (ZrO₂) MAS rotor (e.g., 4 mm diameter). Ensure the sample is packed evenly to maintain stable spinning.

  • Spectrometer Setup: Insert the rotor into the ssNMR probe and place it in the magnet. Spin the sample at a stable rate, typically between 5 and 15 kHz. Higher speeds are used to move spinning sidebands away from the spectral region of interest.[11]

  • Parameter Optimization:

    • Hartmann-Hahn Condition: Set the cross-polarization power levels for ¹H and ¹³C using a standard sample (e.g., adamantane or glycine). This ensures efficient magnetization transfer.[27]

    • Contact Time: Optimize the CP contact time (typically 0.5-5 ms) to maximize the signal for the API. Different carbon environments may have different optimal contact times.

    • Recycle Delay: Set the recycle delay based on the ¹H T₁ relaxation time of the sample. The delay should be at least 1.3 times the longest ¹H T₁ to ensure the experiment is quantitative.

  • Data Acquisition: Acquire the Free Induction Decay (FID) with high-power ¹H decoupling to remove broadening from ¹H-¹³C dipolar interactions.

  • Data Processing: Apply an exponential line broadening function to the FID, followed by a Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum using an external standard (e.g., the methylene peak of adamantane at 38.48 ppm).

Protocol 2: ¹⁵N CP/MAS for Probing Protonation Sites

This protocol is analogous to the ¹³C experiment but targets the ¹⁵N nucleus.

  • Sample Preparation: Same as for ¹³C. If the signal is too weak due to natural abundance, using a ¹⁵N-enriched sample is ideal.

  • Spectrometer Setup: Tune the ssNMR probe to the ¹⁵N and ¹H frequencies. Spinning speeds of 10-15 kHz are common.

  • Parameter Optimization:

    • Hartmann-Hahn Condition: Set the CP match for ¹H and ¹⁵N using a standard like ¹⁵N-glycine.

    • Contact Time: Optimize the contact time. N-H groups typically have shorter optimal contact times than non-protonated nitrogens.

    • Recycle Delay: The delay is again governed by the ¹H T₁ relaxation time.

  • Data Acquisition & Processing: Acquire and process the data as described for the ¹³C experiment.

Data Interpretation: Decoding the Spectra

The power of ssNMR lies in interpreting the differences observed between samples.

Identifying Polymorphs with ¹³C and ¹⁵N ssNMR

The primary indicator of polymorphism is a difference in the number of peaks or their chemical shifts.[26]

  • Chemical Shift Differences: If two samples are different polymorphs, the distinct packing and intermolecular interactions will cause their corresponding nuclei to experience slightly different local magnetic fields. This results in different chemical shifts. A difference of even 0.1 ppm can be indicative of a different solid form.

  • Peak Multiplicity: The number of peaks for a given atom corresponds to the number of crystallographically inequivalent molecules in the asymmetric unit (Z'). For example, if a molecule has one carboxyl carbon, but the ¹³C ssNMR spectrum shows two carboxyl peaks, it indicates that Z' = 2, with the two molecules in the unit cell having slightly different conformations or environments. A change from one peak in Polymorph A to two peaks in Polymorph B is definitive proof of a polymorphic transformation.[14]

Example Scenario: Consider a hypothetical this compound, "Drug-HCl-H₂O".

G cluster_A Polymorph A (Monohydrate) cluster_B Polymorph B (Monohydrate) A_packing Ordered H-bond network (Water -> Cl⁻ -> N⁺H) A_C13 ¹³C Spectrum: Single peak for C1 at 170.1 ppm A_packing->A_C13 A_N15 ¹⁵N Spectrum: Single peak for N⁺H at 155.4 ppm A_packing->A_N15 B_packing Disordered H-bond network (Two inequivalent N⁺H sites) B_C13 ¹³C Spectrum: C1 peak shifts to 171.5 ppm B_packing->B_C13 B_N15 ¹⁵N Spectrum: Two peaks for N⁺H at 154.9 & 156.2 ppm B_packing->B_N15 API This compound API API->A_packing Crystallization Condition 1 API->B_packing Crystallization Condition 2

Caption: Relationship between crystal packing and resulting ssNMR spectra for two polymorphs.

In this example, Polymorph A has a single molecule in the asymmetric unit (Z'=1), resulting in single peaks for each unique carbon and nitrogen. Polymorph B, formed under different conditions, has a different packing arrangement leading to two inequivalent nitrogen environments (Z'=2 for the N⁺H group) and a shift in the C1 carbon resonance. This provides conclusive evidence of two distinct polymorphic forms. The ¹⁵N spectrum is particularly diagnostic here, directly revealing the change in the hydrogen bonding environment of the protonated nitrogen.[18]

Probing the Hydration State with ³⁵Cl and ²H ssNMR
  • ³⁵Cl ssNMR: The chloride counter-ion is intimately involved in hydrogen bonding with both the protonated API and the water molecules. The ³⁵Cl quadrupolar interaction is exquisitely sensitive to its local electronic environment.[20] Therefore, different polymorphs or hydrates will produce vastly different ³⁵Cl spectral lineshapes, serving as a highly specific fingerprint.[21][22]

  • ²H ssNMR: By preparing the hydrate using D₂O, one can directly study the water molecules. A static ²H ssNMR experiment on a rigid water molecule will yield a broad "Pake doublet" powder pattern. If the water molecules are undergoing rapid, isotropic tumbling, a sharp singlet will be observed. Intermediate mobility, such as 180° flips, will result in a partially narrowed lineshape. This allows for the precise characterization of water dynamics, a key parameter that often differs between polymorphs.[24]

Conclusion

Solid-state NMR spectroscopy is a uniquely powerful and versatile tool for the characterization of complex pharmaceutical solids like this compound polymorphs. Its ability to provide atom-specific information on local structure, conformation, and dynamics makes it an essential technique in modern drug development.[10][28] A multi-nuclear approach, combining the "fingerprinting" power of ¹³C ssNMR with the specific insights from ¹⁵N, ³⁵Cl, and ²H ssNMR, provides a self-validating system for unambiguously identifying and distinguishing polymorphs.[9] This detailed characterization is fundamental to selecting the optimal solid form of an API, ensuring the development of safe, stable, and effective medicines.

References

  • The Structural Effects of Hydration on Active Pharmaceutical Ingredients. (n.d.). University of Windsor. Retrieved from [Link]

  • Widan, K. S., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry, 94(48), 16757–16764. Available from: [Link]

  • Pindelska, E., et al. (2023). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-11. Available from: [Link]

  • Dou, G. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Polymorphism and its importance in pharmaceutical industry. (n.d.). Crystallography Class Notes. Retrieved from [Link]

  • Bansal, A. K., & Rawat, S. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. ResearchGate. Available from: [Link]

  • Polymorphism. (n.d.). All About Drugs. Retrieved from [Link]

  • Dunn, J. (2006). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology, 30(10). Retrieved from [Link]

  • de Araujo, M. H., et al. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Iris Journal of Nursing and Care, 2(3). Available from: [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker. Retrieved from [Link]

  • What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global. Retrieved from [Link]

  • Widan, K. S., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. PMC - NIH. Available from: [Link]

  • Harris, R. K. (2007). Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters. Journal of Pharmacy and Pharmacology, 59(2), 225-239. Retrieved from [Link]

  • Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. (n.d.). LinkedIn. Retrieved from [Link]

  • Vogt, F. G. (2010). Evolution of Solid-State NMR in Pharmaceutical Analysis. Future Medicinal Chemistry, 2(6), 929-940. Available from: [Link]

  • Al-Fahad, A. J., et al. (2022). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design. Available from: [Link]

  • O'Dell, L. A., et al. (2016). Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 18(26), 17713-17730. Available from: [Link]

  • Campbell, S. C. (2001). Pharmaceutical polymorphism. An investigation using solid-state nuclear magnetic resonance spectroscopy. Durham University. Retrieved from [Link]

  • Hamaed, H., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 130(33), 11056–11065. Available from: [Link]

  • Munson, E. J. (2020). Solid-state NMR spectroscopy of drug substances and drug products. Drug Development & Delivery. Retrieved from [Link]

  • Chen, Y., et al. (2023). A focus on detection of polymorphs by dynamic nuclear polarization solid-state nuclear magnetic resonance spectroscopy. Chemical Science, 14(40), 11296-11299. Available from: [Link]

  • de Araujo, M. H., et al. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Iris Publishers. Available from: [Link]

  • Cataldo, G., et al. (2021). New Development in Understanding Drug-Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State NMR. The University of Liverpool Repository. Retrieved from [Link]

  • Facey, G. (2007). NMR to Distinguish Solid Polymorphs. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Hamaed, H., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. Available from: [Link]

  • Polymorphism. (n.d.). Process NMR Associates. Retrieved from [Link]

  • Namespetra, A. M., et al. (2014). 35Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals and their Polymorphs in Bulk and Dosage Forms. ResearchGate. Available from: [Link]

  • Namespetra, A. M., et al. (2014). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, 16(32), 7334-7346. Available from: [Link]

  • Hamaed, H., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs. Journal of the American Chemical Society. Available from: [Link]

  • Toyoshima, Y., et al. (2009). Hydration and Dehydration Transformation Mechanism of Cefaclor Pseudopolymorphs. ResearchGate. Available from: [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available from: [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available from: [Link]

  • Osiński, D., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Materials, 14(23), 7175. Available from: [Link]

  • Sardo, M., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. Available from: [Link]

  • Separovic, F., et al. (1998). A solid-state NMR study of protein hydration and stability. Pharmaceutical Research, 15(12), 1845-1850. Available from: [Link]

  • Wang, T., et al. (2016). 2H Solid-State NMR Analysis of the Dynamics and Organization of Water in Hydrated Chitosan. PMC - PubMed Central. Available from: [Link]

  • Nagle, J. F., et al. (2008). Solid-State 2H NMR Shows Equivalence of Dehydration and Osmotic Pressures in Lipid Membrane Deformation. Biophysical Journal, 95(10), 4735–4744. Available from: [Link]

  • Identification of New Polymorphic Patterns for Elacestrant Dihydrochloride. (2024). ResearchGate. Available from: [Link]

  • Identification of New Polymorphic Patterns for Elacestrant Dihydrochloride. (2024). Preprints.org. Available from: [Link]

  • Smith, D. (2013). Applications of solid-state NMR spectroscopy to pharmaceuticals. Pharma Hub. Retrieved from [Link]

  • Shah, V., et al. (2025). Novel Polymorphic Patterns for Elacestrant Dihydrochloride. Molecules, 30(11), 2345. Available from: [Link]

Sources

An In-depth Technical Guide to the Role of Water of Hydration in Crystal Lattices

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the realm of solid-state chemistry and materials science, particularly within pharmaceutical development, the interaction between a compound and water is of paramount importance. The incorporation of water molecules into a crystal lattice, forming what is known as a hydrate, is not a passive phenomenon. It is a fundamental interaction that dictates the structural integrity, stability, solubility, and ultimately, the performance of the material.[1][2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond simple definitions to explore the causality behind hydrate formation, the profound impact on physicochemical properties, and the rigorous analytical workflows required for comprehensive characterization. Our approach is grounded in the principle that a thorough understanding of these hydrated systems is essential for developing robust, safe, and effective products.[3]

The Fundamental Nature of Water within a Crystal Lattice

Water of crystallization, or water of hydration, refers to water molecules that are stoichiometrically bound within a crystal lattice.[2][4] These are not surface-adsorbed or "wet" molecules; they are integral components of the crystal's repeating unit cell.[2][5] The incorporation is driven by the system's pursuit of a lower energy state, where water molecules stabilize the lattice through specific intermolecular interactions.[2]

Mechanisms of Water Incorporation

The primary forces responsible for integrating water into a crystalline framework are:

  • Hydrogen Bonding: Water is an exceptional hydrogen bond donor and acceptor. It can form intricate networks of hydrogen bonds, linking different molecules of the host compound or other water molecules, thereby stabilizing the overall crystal packing.[4][6]

  • Coordination to Metal Ions: In the case of inorganic salts or metal complexes, water molecules act as ligands, directly coordinating to the metal cation.[4] These electrostatic interactions are strong and play a crucial role in the geometry and stability of the complex.[4]

A Structural Classification of Hydrates

The arrangement of water molecules within the lattice provides a functional classification that helps predict a hydrate's behavior.

  • Isolated Site Hydrates: Water molecules are individually surrounded by molecules of the host compound, not interacting with other water molecules.[6] This arrangement often results in stoichiometric hydrates that are thermodynamically stable and typically require significant energy (higher temperatures) for dehydration.[6]

  • Channel Hydrates: Water molecules are located within channels or tunnels in the crystal structure. They can form hydrogen-bonded chains or clusters within these channels.[7][8] These hydrates can be stoichiometric or non-stoichiometric, where the water content may vary with ambient humidity and temperature.[6][7] Dehydration from channel hydrates often occurs at lower temperatures and can sometimes proceed without a complete collapse of the crystal lattice.[6]

  • Layer Hydrates: Water molecules are found in layers, typically alternating with layers of the host compound.[7][8]

G Hydrate Hydrated Crystal Structures Isolated Isolated Site Hydrates (Water molecules are separated by the host) Hydrate->Isolated Channel Channel Hydrates (Water occupies tunnels in the lattice) Hydrate->Channel Layer Layer or Void Hydrates (Water forms distinct layers or fills voids) Hydrate->Layer NonStoich Can be Non-Stoichiometric Channel->NonStoich

Caption: Structural classification of crystalline hydrates.

The Impact of Hydration on Physicochemical Properties

The presence of lattice water is a critical determinant of a material's bulk properties. In drug development, the choice between an anhydrous and a hydrated form is a crucial decision that impacts the entire product lifecycle.[7][8]

  • Thermodynamic Stability: In most cases, under ambient temperature and humidity, a hydrated form is thermodynamically more stable than its corresponding anhydrous form.[7][8] This increased stability arises from the favorable hydrogen bonding and packing efficiency provided by the water molecules.[9] Consequently, an anhydrous form may spontaneously convert to a hydrate upon exposure to moisture, a critical consideration for manufacturing and storage.[5][7][8]

  • Solubility and Dissolution Rate: A direct consequence of higher stability is generally lower aqueous solubility.[7][8] The energy required to break apart the crystal lattice of a stable hydrate is greater than for its less stable anhydrous counterpart. This typically translates to a slower dissolution rate, which can significantly reduce the bioavailability of a drug.[5][7] However, exceptions exist where hydrates are more soluble, often due to complex thermodynamic factors or the high-energy nature of the anhydrous form.[8][10]

  • Dehydration Behavior: The removal of water, typically by heat or low humidity, can trigger profound structural changes.[1][11] The process is not always a simple removal of water; it can lead to:

    • Amorphization: The crystal lattice collapses into a disordered, amorphous state.[6][9]

    • Phase Transformation: The crystal rearranges into a different, anhydrous crystalline form or a lower hydrate.[9]

    • Loss of Integrity: The crystal may crack or fall apart into a fine powder as the structural role of water is lost.[11]

Data Presentation: Hydration's Influence on Key Pharmaceutical Properties
PropertyGeneral Impact of HydrationRationale & Causality
Thermodynamic Stability IncreasedWater molecules optimize crystal packing and satisfy hydrogen bonding requirements, lowering the overall lattice energy.[9][10]
Aqueous Solubility DecreasedHigher lattice energy requires more energy to break the crystal apart for dissolution.[5][7]
Dissolution Rate DecreasedDirectly related to the lower solubility; a slower rate of solid dissolving into the solvent.[5][7]
Bioavailability Potentially DecreasedFor oral drugs, slower dissolution can lead to less drug being absorbed into the bloodstream.[5][7]
Hygroscopicity DecreasedThe hydrated form is already "saturated" with water and is less likely to adsorb additional moisture from the atmosphere.
Mechanical Properties AlteredChanges in crystal structure and bonding can affect flowability, compressibility, and tabletability.[7][8]

The Analytical Workflow: A Self-Validating System for Hydrate Characterization

A robust characterization of a hydrated system is not achieved with a single technique. It requires an integrated, multi-faceted approach where the results from each analysis validate and inform the others. This workflow ensures a comprehensive understanding of the material's composition, structure, and stability.

G cluster_0 Initial Screening & Quantification cluster_1 Structural & Phase Analysis TGA TGA (Quantify Water Content) KFT Karl Fischer Titration (Confirm Water Content) TGA->KFT Validate Stoichiometry DVS DVS (Assess Hygroscopicity & Stability) PXRD PXRD (Identify Crystalline Phase) DVS->PXRD Identify Form at RH% DSC DSC (Characterize Thermal Transitions) PXRD->DSC Correlate Thermal Events to Phase SCXRD SCXRD (Determine Absolute Structure) PXRD->SCXRD Solve Structure of Identified Phase DSC->TGA Correlate Mass Loss to Endotherm Sample Unknown Solid Form Sample->TGA Sample->DVS

Caption: Integrated workflow for hydrate characterization.

Quantification of Water Content

The first step is to determine the amount of water present.[8]

  • Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. For hydrates, it reveals the temperature at which water is lost and the precise quantity of that loss. A sharp, distinct mass loss step is indicative of a stable, stoichiometric hydrate, while a slow, gradual loss suggests a non-stoichiometric hydrate or surface-adsorbed water.[4][6]

  • Trustworthiness (Self-Validating Protocol):

    • Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated using certified reference materials.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan. A consistent sample mass allows for better comparison between runs.

    • Experimental Conditions: Heat the sample under a controlled nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

    • Heating Profile: A typical ramp rate is 10 °C/min up to a temperature beyond the final dehydration event (e.g., 200 °C). This rate provides a good balance between resolution and experiment time.

    • Data Analysis: Calculate the percentage mass loss from the resulting curve. Correlate this value with the theoretical water content for suspected hydrate stoichiometries (monohydrate, dihydrate, etc.). The result should be reproducible across multiple samples.

  • Expertise & Experience: KFT is the gold standard for water content determination as it is specific to water. It serves as an essential orthogonal method to validate TGA results. TGA measures any mass loss, which could include residual solvents, whereas KFT reacts stoichiometrically only with water.[12] The choice between volumetric and coulometric KFT depends on the expected water content; volumetric for >0.1% and coulometric for trace amounts.[13]

  • Trustworthiness (Self-Validating Protocol):

    • Reagent Standardization: Titrate a known amount of a water standard to determine the precise titer of the Karl Fischer reagent. This is a critical daily validation step.

    • Sample Introduction: Accurately weigh and introduce the sample into the titration vessel. The sample must fully dissolve to release all water of crystallization.[14] For poorly soluble compounds, a high-temperature oven attachment can be used to vaporize the water into the titration cell.

    • Titration: The instrument automatically titrates to a potentiometric endpoint.

    • System Validation: The result from KFT should closely match the mass loss observed in the corresponding TGA step. A significant discrepancy would indicate the presence of other volatile components and requires further investigation.

Characterization of Structure and Phase Transitions

Once quantified, the role and effect of the water must be understood structurally.

  • Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature.[15][16] It detects thermal events like melting, crystallization, and dehydration. For hydrates, dehydration is observed as a sharp or broad endothermic peak, representing the energy required to remove the water from the lattice.[6][17] The temperature and shape of this peak provide insight into the stability of the hydrate.

  • Trustworthiness (Self-Validating Protocol):

    • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards like indium.

    • Sample Preparation: Seal 3-5 mg of the sample in a hermetic aluminum pan. A pinhole may be pierced in the lid to allow evolved water vapor to escape, preventing pressure buildup and ensuring a sharp dehydration peak.

    • Heating Profile: Use a heating rate of 10 °C/min, consistent with the TGA experiment.

    • Data Correlation: The endothermic peak(s) on the DSC thermogram must correspond directly to the mass loss step(s) on the TGA curve. This direct correlation confirms that the observed thermal event is indeed dehydration.

  • Expertise & Experience: PXRD is the primary tool for identifying crystalline phases.[7] Every crystalline solid has a unique diffraction pattern, acting as its fingerprint. PXRD is used to distinguish between an anhydrate, a hydrate, and different polymorphic forms of each.[7][8] By performing PXRD experiments under variable temperature or humidity, one can directly observe phase transitions as they occur.[18][19]

  • Trustworthiness (Self-Validating Protocol):

    • Sample Preparation: Gently pack the powder sample onto a zero-background sample holder to ensure a flat surface and random crystal orientation.

    • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

    • Phase Identification: Compare the resulting diffractogram to a database of known patterns or to patterns calculated from single-crystal structures.

    • Variable Humidity/Temperature Study: Place the sample in a non-ambient stage. Collect diffraction patterns at stepwise intervals of humidity or temperature. This directly reveals the conditions under which a transformation from an anhydrate to a hydrate (or vice versa) occurs, validating stability data from other techniques.[19]

  • Expertise & Experience: While PXRD identifies a phase, SCXRD determines its exact three-dimensional structure.[7][19] It provides the definitive answer to where the water molecules are located in the unit cell, how they are bonded, and their precise stoichiometry.[4][19] This is the most powerful technique for understanding the fundamental structural role of water.[6]

  • Trustworthiness (Self-Validating Protocol):

    • Crystal Selection: A suitable single crystal (typically <0.5 mm) free of defects is mounted on the diffractometer.[10]

    • Data Collection: The crystal is irradiated with X-rays, and a full diffraction pattern is collected.[10][19]

    • Structure Solution and Refinement: The data is processed to generate an electron density map, from which the positions of all atoms—including those of the water molecules—are determined.[10]

    • Validation: The final refined structure must have low residual factors (R-factors), indicating a good fit between the model and the experimental data. The stoichiometry of water determined from the structure must match the quantitative results from TGA and KFT.

Assessment of Hygroscopicity and Stability
  • Expertise & Experience: DVS is a gravimetric technique that measures the extent and rate of water uptake or loss by a sample as a function of relative humidity (RH) at a constant temperature.[20][21] It is the definitive method for assessing a material's hygroscopicity and identifying the critical RH at which phase transformations between anhydrous and hydrated forms occur.[22] The shape of the resulting sorption-desorption isotherm can provide clues about the type of hydrate (e.g., a sharp step for a stoichiometric hydrate vs. a gradual curve for a channel hydrate).[22]

  • Trustworthiness (Self-Validating Protocol):

    • Sample Preparation: Place a known mass of the sample in the DVS instrument.

    • Experimental Program:

      • Drying Step: Start by drying the sample at 0% RH to establish a dry baseline mass.

      • Sorption Isotherm: Increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before proceeding to the next.[20][23]

      • Desorption Isotherm: Decrease the RH in the same steps back down to 0%.

    • Data Analysis and Validation: Plot the change in mass versus RH. A large, sharp increase in mass at a specific RH indicates a phase transition to a hydrate. Hysteresis between the sorption and desorption curves can indicate irreversible changes. The final solid should be re-analyzed by PXRD to confirm if a phase change has occurred, directly validating the DVS findings.[22]

References

  • Water of crystallization - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. (2021). Crystal Growth & Design, 21(8), 4669–4682. [Link]

  • Stolar, T., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(20), 4703. [Link]

  • Kordikowski, A., et al. (2015). Navigating the Waters of Unconventional Crystalline Hydrates. Molecular Pharmaceutics, 12(10), 3631–3645. [Link]

  • Sögütoglu, L. C., et al. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design, 19(4), 2139–2148. [Link]

  • Water of crystallization. (2023, February 27). Crystal growing wiki. [Link]

  • Pharma Drama. (2021, October 29). What are pharmaceutical hydrates and solvates? [Video]. YouTube. [Link]

  • Bowler, M. W., et al. (2016). Crystal Dehydration in Membrane Protein Crystallography. In Membrane Proteins Production for Structural Analysis (pp. 377-391). Springer. [Link]

  • Stolar, T., et al. (2020, October 19). Pharmaceutical Hydrates Analysis. Encyclopedia. [Link]

  • Crystal Dehydration. (n.d.). European Synchrotron Radiation Facility (ESRF). Retrieved January 26, 2024, from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved January 26, 2024, from [Link]

  • Nguyen, A. H., et al. (1997). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. The Journal of Physical Chemistry B, 101(32), 6404–6408. [Link]

  • Dynamic Vapor Sorption. (n.d.). Mettler Toledo. Retrieved January 26, 2024, from [Link]

  • Dehydration as a Preparative Tool in the Crystal Structure Landscape Investigations of Tenofovir. (2024). Crystal Growth & Design. [Link]

  • Reinscheid, U. M., et al. (2018). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 8(12), 453. [Link]

  • Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. (2021). Crystal Growth & Design, 21(8), 4669–4682. [Link]

  • Hydrate Formation. (n.d.). ProUmid. Retrieved January 26, 2024, from [Link]

  • Differential scanning calorimetry (DSC) overlay of channel hydrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Physical stability of crystal hydrates and their anhydrates in the presence of excipients. (2005). International Journal of Pharmaceutics, 297(1-2), 113–124. [Link]

  • Water of crystallization. (2023, December 21). Medium. [Link]

  • Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid. Retrieved January 26, 2024, from [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved January 26, 2024, from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2017). Journal of Chemical Education, 94(6), 720–729. [Link]

  • Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved January 26, 2024, from [Link]

  • Hydrate Analyser. (n.d.). CCDC. Retrieved January 26, 2024, from [Link]

  • Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. (n.d.). AZoM. Retrieved January 26, 2024, from [Link]

  • Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. (n.d.). TA Instruments. Retrieved January 26, 2024, from [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (2021). In Pharmaceutical Crystals: Science and Engineering. [Link]

  • Karl Fischer titration - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Water of crystallization - Grokipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Solid State Characterizations of Pharmaceutical Hydrates. (2019). Journal of Pharmaceutical Sciences, 108(1), 77–88. [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved January 26, 2024, from [Link]

  • Differential Scanning Calorimetry: A New Technique To Characterize Hydrate Formation in Drilling Muds. (2001). SPE Journal, 6(4), 382–390. [Link]

  • Dynamic vapor sorption - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Chloral hydrate - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

Sources

A Technical Guide to the Initial Solubility Screening of a Dihydrochloride Hydrate Compound

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Solubility Screening

In the landscape of drug discovery and development, the aqueous solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property that dictates its therapeutic potential. Poor solubility is a primary contributor to low and erratic bioavailability, complicating formulation efforts and often leading to the attrition of promising drug candidates.[1][2] The challenge is amplified when dealing with complex solid-state forms such as a dihydrochloride hydrate. This guide provides a comprehensive, technically-grounded framework for designing and executing an initial solubility screening program for such a candidate. We will move beyond rote protocols to explore the underlying physicochemical principles, ensuring that the generated data is not just a set of numbers, but a robust foundation for informed decision-making in the development pipeline.

Part 1: Foundational Concepts & Pre-Screening Considerations

Before a single solubility measurement is taken, a thorough understanding of the compound's intrinsic properties is paramount. This pre-characterization phase is not optional; it is the bedrock upon which a logical and efficient screening strategy is built.

The Physicochemical Nuances of a this compound

A this compound is a specific salt form where two molecules of hydrochloric acid are associated with the basic parent molecule, and one or more water molecules are incorporated into the crystal lattice.[3] This distinct form presents several key considerations:

  • Ionization and pKa: As a dihydrochloride, the compound is a dibasic substance with two pKa values. Its solubility will be highly dependent on the pH of the medium, as the molecule transitions between its neutral, monoprotonated, and diprotonated forms.[4][5] The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, though experimental data is necessary to confirm the actual profile, as deviations can occur due to phenomena like self-association.[6][7][8]

  • The Hydrate Form: The presence of water in the crystal lattice alters the solid-state properties, including crystal energy.[9][10] Hydrates are often, but not always, the most stable crystalline form in an aqueous environment and may exhibit lower solubility than their anhydrous counterparts.[9][11] An initial screening must be vigilant for any solid-state transformations during the experiment.[12][13]

  • The Common Ion Effect: The "dihydrochloride" nature of the salt makes it susceptible to the common-ion effect. In solutions containing a high concentration of chloride ions (e.g., hydrochloric acid buffers or biorelevant media containing NaCl), the solubility equilibrium can be shifted, leading to the precipitation of the salt and a significant decrease in measured solubility.[14][15][16][17] This is a critical factor that can render a seemingly soluble salt poorly soluble in physiological conditions.[18][19][20]

Kinetic vs. Thermodynamic Solubility: A Tale of Two Data Points

Understanding the distinction between kinetic and thermodynamic solubility is crucial for allocating resources and interpreting results correctly at different stages of development.[21][22]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate.[1][22][23] It is a measure of apparent solubility under non-equilibrium conditions and is invaluable for the rapid ranking and selection of compounds in early discovery.[21][24]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-72 hours).[24][25] The resulting saturated solution represents the maximum concentration of the most stable solid form of the compound under those conditions. This data is essential for pre-formulation and late-stage development.[9][21]

A significant discrepancy where kinetic solubility is much higher than thermodynamic solubility often points to the initial formation of a supersaturated solution or the precipitation of a less stable, more soluble amorphous form.[24]

Mandatory Pre-Characterization

A robust solubility screen is impossible without baseline data on the API.

  • Solid-State Confirmation: Verify the starting material is indeed the intended this compound. This requires techniques like Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Thermogravimetric Analysis (TGA) to quantify the water content, and Differential Scanning Calorimetry (DSC) to observe thermal events like dehydration and melting.[12][13][26]

  • pKa Determination: Accurately determine the compound's two pKa values using potentiometric titration or a spectrophotometric method. This is non-negotiable for designing the pH-solubility profile study.

  • Chemical Stability: Perform a preliminary assessment of the compound's stability in solution at various pH levels to ensure that degradation does not interfere with the solubility measurement.

Part 2: A Tiered Experimental Strategy & Protocols

A logical, tiered approach ensures that resources are used efficiently, starting with rapid, broad screening and progressing to more detailed, resource-intensive characterization for the most promising conditions.

The Overall Screening Workflow

The screening process should follow a logical cascade, where the results of one stage inform the design of the next. This workflow minimizes unnecessary experiments and focuses efforts on generating the most relevant data for development.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: In-Depth Characterization cluster_3 Phase 4: Validation & Interpretation PreChar API Pre-Characterization (PXRD, TGA, DSC, pKa, Stability) Kinetic Kinetic Solubility Assay (Nephelometry in Key Media) PreChar->Kinetic Informs media choice pHProfile pH-Solubility Profile (Shake-Flask across pH 1.2-7.4) PreChar->pHProfile Requires pKa values Thermo Thermodynamic Solubility (Shake-Flask in Select Media) Kinetic->Thermo Identifies promising media Residue Solid-State Analysis of Residue (PXRD) Thermo->Residue pHProfile->Residue Self-validating step Data Comprehensive Data Analysis & Reporting Residue->Data G Start Analyze Solid Residue (Post-Solubility Assay) Unchanged Result: PXRD matches starting material. Start->Unchanged Path A Converted Result: PXRD shows a new crystalline form. Start->Converted Path B Amorphous Result: PXRD shows an amorphous halo. Start->Amorphous Path C Imp1 Implication: Solubility value is valid for the starting this compound. Unchanged->Imp1 Imp2 Implication: Solubility value corresponds to the new, more stable form (e.g., free base). Re-evaluate development strategy. Converted->Imp2 Imp3 Implication: Measured concentration may reflect the solubility of an unstable amorphous form. Risk of precipitation over time. Amorphous->Imp3

Sources

A Comprehensive Technical Guide to the Hygroscopicity Determination of a Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Water in Solid-State Pharmaceuticals

In the realm of pharmaceutical development, the interaction of a drug substance with atmospheric moisture is a paramount consideration. This property, known as hygroscopicity, dictates not only the material's physical and chemical stability but also its manufacturability, packaging, and storage requirements.[1][2][3] For crystalline hydrates, and specifically dihydrochloride salts, this behavior can be particularly complex. The presence of water molecules within the crystal lattice and the hydrophilic nature of the hydrochloride salt moieties introduce intricate dynamics that must be thoroughly understood.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the hygroscopicity of a specific dihydrochloride hydrate. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.

Foundational Principles: Understanding Hygroscopicity in the Context of a this compound

Hygroscopicity is the propensity of a substance to attract and hold water molecules from the surrounding environment.[1][5] For a this compound, the interaction with water vapor is multifaceted:

  • Adsorption: Water molecules adhering to the surface of the crystalline solid.

  • Absorption: Water molecules being taken up into the bulk of the material, potentially leading to changes in the crystal lattice.[1]

  • Hydrate Stability: The existing water of hydration within the crystal structure has its own stability profile as a function of relative humidity (RH) and temperature. The material may lose or gain water, leading to phase transformations.[4][6]

The presence of two hydrochloride groups can significantly increase the material's affinity for water, potentially leading to a higher degree of hygroscopicity compared to a free base or a monohydrochloride salt.

Pre-Characterization: Establishing a Baseline for the this compound

Before embarking on hygroscopicity determination, a thorough solid-state characterization of the starting material is imperative. This ensures the integrity of the subsequent study and provides a baseline against which any changes can be compared.

Initial Water Content: Karl Fischer Titration

The initial water content of the sample must be accurately determined. The Karl Fischer (KF) titration method is the gold standard for this, as it is specific to water and can quantify both bound (hydrate) and free (adsorbed) water.[7][8][9]

Experimental Protocol: Karl Fischer Titration (Volumetric)

  • Instrument Setup: Prepare and calibrate the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Preparation: Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound and introduce it into the titration vessel.

  • Titration: Initiate the titration. The KF reagent is added until all the water from the sample has been consumed, which is detected by an electrometric endpoint.[7]

  • Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent.

Solid-State Form Confirmation: Powder X-ray Diffraction (PXRD)

PXRD is a critical technique to confirm the crystalline form of the hydrate and to detect any potential polymorphic impurities or amorphous content.[6][10] The diffraction pattern serves as a unique "fingerprint" for the crystalline structure.[10]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder.

  • Data Acquisition: Place the sample holder in the diffractometer and acquire the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).

  • Data Analysis: Compare the obtained diffractogram with reference patterns to confirm the identity and purity of the hydrate form.

Thermal Behavior: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide valuable information about the thermal stability of the hydrate, including dehydration and decomposition events.

  • TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of water loss.[11][12]

  • DSC measures the heat flow into or out of a sample as a function of temperature, identifying endothermic events like dehydration and melting, and exothermic events like crystallization or decomposition.[13][14]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA/DSC pan.

  • Instrument Setup: Place the sample pan in the instrument and an empty reference pan.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).

  • Data Analysis: Analyze the resulting TGA and DSC curves to identify the temperatures and magnitudes of thermal events. For a hydrate, a weight loss in the TGA corresponding to an endotherm in the DSC is indicative of dehydration.[11][13]

Core Investigation: Dynamic Vapor Sorption (DVS)

DVS is the cornerstone technique for hygroscopicity determination. It measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air or nitrogen at a constant temperature.[15][16][17] This allows for the construction of a sorption-desorption isotherm, which is a plot of the equilibrium moisture content as a function of relative humidity.

Experimental Design and Causality

A well-designed DVS experiment is crucial for obtaining meaningful data. The following diagram illustrates a typical workflow.

DVS_Workflow cluster_prep Pre-Analysis cluster_exp DVS Experiment cluster_post Post-Analysis cluster_analysis Data Analysis & Interpretation start Start with Characterized Sample sample_prep Accurately weigh 5-15 mg of sample into DVS pan start->sample_prep drying Initial Drying Step (e.g., 0% RH at 25°C) sample_prep->drying sorption Sorption Ramp (e.g., 0% to 90% RH in 10% steps) drying->sorption desorption Desorption Ramp (e.g., 90% to 0% RH in 10% steps) sorption->desorption After 90% RH equilibration Equilibration at each RH step (dm/dt < 0.002% / min) sorption->equilibration Achieve Equilibrium desorption->equilibration Achieve Equilibrium post_char Post-DVS Characterization (PXRD, TGA/DSC) desorption->post_char equilibration->sorption Step to next RH equilibration->desorption Step to next RH isotherm Construct Sorption-Desorption Isotherm post_char->isotherm classification Hygroscopicity Classification (Ph. Eur.) isotherm->classification stability Assess Physical Stability (Hysteresis, Form Change) isotherm->stability Hygroscopicity_Interpretation start DVS Isotherm and Post-DVS Data q1 Significant mass loss at 0% RH? start->q1 a1_yes Hydrate is unstable at low RH. Potential for dehydration. q1->a1_yes Yes a1_no Hydrate is stable at low RH. q1->a1_no No q2 Sharp steps in sorption isotherm? a1_yes->q2 a1_no->q2 a2_yes Possible phase transition. Correlate with post-DVS PXRD. q2->a2_yes Yes a2_no No evidence of humidity-induced phase transition. q2->a2_no No q3 Significant hysteresis? a2_yes->q3 a2_no->q3 a3_yes Indicates potential structural changes or slow kinetics. q3->a3_yes Yes a3_no Reversible moisture sorption. q3->a3_no No classification Classify based on % weight gain at 80% RH (Ph. Eur.) a3_yes->classification a3_no->classification

Caption: Decision tree for interpreting DVS data of a hydrate.

Reporting and Conclusion

The final report should be a comprehensive synthesis of all experimental findings. It should include:

  • A summary of the pre-characterization data (KF, PXRD, TGA/DSC).

  • The full DVS sorption-desorption isotherm plot.

  • A table summarizing the moisture content at each RH step.

  • The hygroscopicity classification according to the European Pharmacopoeia.

  • A detailed discussion on the physical stability of the this compound, including any observed phase transitions or hysteresis.

  • The PXRD and TGA/DSC data from the post-DVS analysis to support the stability assessment.

By following this in-depth technical guide, researchers can confidently and accurately characterize the hygroscopic properties of a specific this compound, providing critical data to guide formulation development, establish appropriate storage and handling conditions, and ensure the overall quality and stability of the final drug product.

References

  • Murikipudi, V., Gupta, P., & Singh, S. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2378-2385. [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

  • Zielinska-Pisklak, M., & Oledzka, E. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4559. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Jawahar, N., & V, P. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(12), 1143-1148. [Link]

  • Lin, H., & Wu, T. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

  • Saffell, J. R., & Brittain, H. G. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(12), 1569-1571. [Link]

  • Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. [Link]

  • Jawahar, N. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Semantic Scholar. [Link]

  • Murikipudi, V., Surendar, K., & Singh, S. (2013). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. [Link]

  • Al-Azzam, W., et al. (2020). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 189, 113467. [Link]

  • Karjalainen, M., & Laine, E. (2002). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. [Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of channel hydrates. [Link]

  • Jawahar, N., & Arigò, A. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Semantic Scholar. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • Infantes, L., & Motherwell, S. (2006). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. [Link]

  • Chen, Y., et al. (2016). Investigating Gas Hydrate Formation in Moderate to High Water Cut Crude Oil Containing Arquad and Salt, Using Differential Scanning Calorimetry. Energy & Fuels, 30(11), 9070-9079. [Link]

  • ResearchGate. (n.d.). Solid State Characterizations of Pharmaceutical Hydrates. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • Al-Gizawy, S. A., & Al-Sayed, A. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(10), 2533. [Link]

  • Stephenson, G. A., et al. (2006). Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. Semantic Scholar. [Link]

  • Palermo, T., et al. (2002). Prediction of Gas Hydrates Formation With DSC Technique. ResearchGate. [Link]

  • Chen, Y.-L., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. [Link]

  • CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. [Link]

  • Encyclopedia MDPI. (2020). Pharmaceutical Hydrates Analysis. [Link]

  • European Pharmacopoeia. (n.d.). 5.11. characters section in monographs. [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

Sources

An In-Depth Technical Guide to the Molecular Conformation of Cadaverine Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of molecular conformation is paramount in understanding the intricate relationship between a molecule's three-dimensional structure and its function. This is particularly true for biologically active molecules such as polyamines, where subtle changes in geometry can have profound effects on their interactions with biological macromolecules. This guide provides a comprehensive technical overview of the molecular conformation of cadaverine dihydrochloride monohydrate, a stable salt form of the biogenic diamine cadaverine. As a molecule implicated in a range of physiological and pathological processes, a detailed understanding of its structural biology is essential for researchers in fields spanning from drug design to materials science. This document, intended for a specialist audience, synthesizes crystallographic data with practical experimental protocols, offering a robust resource for the scientific community.

Introduction: The Significance of Cadaverine

Cadaverine, or 1,5-pentanediamine, is a foul-smelling biogenic diamine produced by the decarboxylation of the amino acid lysine.[1] While often associated with putrefaction, cadaverine plays a significant role in various biological processes in both prokaryotes and eukaryotes.[2] In bacteria, it is involved in acid stress response by contributing to the regulation of membrane permeability.[2] In plants, it is a precursor to certain alkaloids and is involved in growth, development, and stress responses.[3] In humans, cadaverine is a component of the polyamine pool and has been implicated in cellular proliferation and signaling pathways.

The dihydrochloride monohydrate salt of cadaverine (C₅H₁₄N₂ · 2HCl · H₂O) is a common and stable form used in research.[4][5] The protonation of the two primary amine groups and the presence of a water molecule lead to a complex network of hydrogen bonds, which dictates the molecule's solid-state conformation and its interactions with its environment. Understanding this conformation is crucial for elucidating its binding modes to biological targets and for the rational design of novel therapeutics.

The Molecular Conformation in the Crystalline State

The definitive understanding of the three-dimensional structure of a molecule in its solid state is derived from single-crystal X-ray diffraction studies. The seminal work on the crystal structure of cadaverine dihydrochloride monohydrate was published by Ramaswamy and Murthy in 1992, providing the foundational data for its conformational analysis.[6]

Crystallographic Parameters

The study revealed that cadaverine dihydrochloride monohydrate crystallizes in the monoclinic space group P2₁, with two molecules of cadaverine dihydrochloride and two water molecules in the asymmetric unit.[6] The unit cell parameters are summarized in the table below.

Crystallographic ParameterValue[6]
Crystal SystemMonoclinic
Space GroupP2₁
a11.814(2) Å
b4.517(2) Å
c20.370(3) Å
β106.56(1)°
Volume1041.9(2) ų
Z4
The All-Trans Conformation

The most significant finding from the crystallographic study is that both cadaverine molecules in the asymmetric unit adopt an all-trans conformation with respect to their carbon backbones.[6] This extended conformation minimizes steric hindrance between adjacent methylene groups. However, the authors noted that the carbon backbones are not perfectly linear but are slightly bent.[6]

The all-trans conformation is the most energetically favorable arrangement for a flexible aliphatic chain in the absence of significant intermolecular forces. The slight bend observed in the crystal structure is likely a consequence of the intricate hydrogen bonding network within the crystal lattice.

Caption: All-trans conformation of the cadaverine carbon backbone.

The Hydrogen Bonding Network: A Self-Validating System

The presence of two protonated amine groups (NH₃⁺), two chloride anions (Cl⁻), and a water molecule (H₂O) per cadaverine molecule creates a rich and extensive three-dimensional hydrogen bonding network. This network is the primary determinant of the crystal packing and the stability of the solid-state structure.

Each ammonium group can act as a donor for three hydrogen bonds, while the water molecule can act as both a donor and an acceptor, and the chloride ions are strong hydrogen bond acceptors. This results in a highly interconnected lattice where each component is precisely positioned to satisfy its hydrogen bonding potential. This intricate network validates the observed conformation, as any significant deviation would disrupt this energetically favorable arrangement.

cluster_0 Cadaverine Dication cluster_1 Anions & Water H3N+ H3N+ (CH2)5 (CH2)5 Cl- Cl- H3N+->Cl- H-Bond H2O H2O H3N+->H2O H-Bond +NH3 +NH3 Cl- Cl- +NH3->Cl- H-Bond H2O->Cl- H-Bond

Caption: Conceptual hydrogen bonding in cadaverine dihydrochloride monohydrate.

Experimental Protocols for Structural Determination

The elucidation of the molecular conformation of cadaverine dihydrochloride monohydrate relies on the successful execution of crystallization and single-crystal X-ray diffraction experiments. The following protocols provide a detailed, field-proven methodology.

Crystallization of Cadaverine Dihydrochloride Monohydrate

Rationale: The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation is a reliable method for achieving this with small, water-soluble molecules.

Protocol:

  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 1 g of cadaverine dihydrochloride powder.[7]

    • In a clean glass vial, dissolve the powder in a minimal amount of deionized water at room temperature with gentle stirring until fully dissolved.

    • To ensure saturation, add a small amount of additional powder until a very small amount of undissolved solid remains at the bottom of the vial.

    • Gently warm the solution to approximately 40°C to dissolve the remaining solid, then allow it to cool slowly to room temperature.

  • Crystal Growth:

    • Loosely cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

    • Monitor the vial daily for the formation of crystals. This may take several days to a week.

    • Once well-formed, colorless, needle-like or prismatic crystals are observed, carefully harvest them using a spatula or by decanting the supernatant.

    • Gently wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and then allow them to air dry.

Single-Crystal X-ray Diffraction Analysis

Rationale: This technique provides the definitive three-dimensional structure of a molecule in the crystalline state by analyzing the diffraction pattern of X-rays passing through a single crystal.

Workflow:

A Crystal Selection & Mounting B Data Collection on Diffractometer A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Final Model E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections with good coverage and redundancy.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement:

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure should have low R-factors and a good-of-fit (GOF) value.

Applications in Drug Development and Materials Science

A precise understanding of the molecular conformation of cadaverine dihydrochloride monohydrate is not merely an academic exercise. It has significant practical implications:

  • Rational Drug Design: Polyamines are known to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins. The extended, all-trans conformation of cadaverine provides a specific spacing between the two positive charges, which is critical for its binding affinity and specificity. This information can be used to design analogs with altered chain lengths or rigidity to modulate these interactions for therapeutic purposes.

  • Biomaterials: Diamines are common building blocks for polyamides and other polymers. The defined stereochemistry of cadaverine dihydrochloride monohydrate can be exploited to create polymers with specific and predictable three-dimensional structures and properties.

  • Understanding Disease Mechanisms: Altered polyamine metabolism is a hallmark of several diseases, including cancer. Knowledge of the stable conformations of polyamines can aid in understanding their pathological roles and in the design of inhibitors of their metabolic pathways.

Conclusion

The molecular conformation of cadaverine dihydrochloride monohydrate is characterized by an extended, all-trans arrangement of its carbon backbone, stabilized by an extensive network of hydrogen bonds. This in-depth guide has provided a comprehensive overview of its crystallographic properties, the experimental protocols for its structural determination, and the implications of this knowledge for scientific research and development. The synthesis of structural data with practical methodologies offers a valuable resource for researchers seeking to exploit the unique properties of this important biogenic amine.

References

  • Ramaswamy, S., & Murthy, M. R. N. (1992). Crystal structure of cadaverine dihydrochloride monohydrate. Indian Journal of Biochemistry & Biophysics, 29(5), 402–406.
  • PubChem. (n.d.). Cadaverine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jancewicz, A. L., Gibbs, N. M., & Masson, P. H. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. Frontiers in Plant Science, 7, 870.
  • Human Metabolome Database. (n.d.). Cadaverine. Retrieved from [Link]

  • Samartzidou, H., Mehrazin, M., Xu, Z., Benedik, M. J., & Delcour, A. H. (2003). Cadaverine inhibition of porin plays a role in cell survival at acidic pH. Journal of Bacteriology, 185(1), 13–19.
  • PubChem. (n.d.). Cadaverine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadaverine. Retrieved from [Link]

Sources

Basic handling and storage guidelines for dihydrochloride hydrate powders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Handling and Storage of Dihydrochloride Hydrate Powders

This guide provides research, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling and storage of this compound powders. Adherence to these principles is critical for maintaining compound integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Fundamental Properties of this compound Powders

This compound powders are crystalline solids in which a basic drug molecule is salified with two equivalents of hydrochloric acid, and one or more water molecules are incorporated into the crystal lattice. This specific formulation imparts unique physicochemical characteristics that must be understood to prevent degradation and ensure consistent performance.

The Role of Hydrochloride Salt Formation

The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and dissolution rate of poorly soluble basic compounds. However, this also introduces a susceptibility to certain stability issues. For instance, some hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere[1][2]. This hygroscopicity can be a critical factor in the physical and chemical stability of the powder[3].

The Nature of Hydrates

A hydrate is a compound that has water molecules as part of its crystalline structure[4][5]. These "waters of crystallization" are distinct from adsorbed surface moisture. The number of water molecules can be stoichiometric (a fixed ratio to the drug molecule) or non-stoichiometric (variable depending on environmental conditions)[6][7]. The presence of hydrate water can significantly influence properties such as:

  • Solubility: Dihydrochloride hydrates often show improved aqueous solubility compared to their anhydrous counterparts[7].

  • Stability: The hydrated form can be more stable under certain temperature and humidity conditions[6]. However, changes in these conditions can lead to dehydration or the absorption of more water, potentially causing physical and chemical changes[8][9].

  • Physical Properties: Hydrates can have different crystal structures, melting points, and flow properties compared to the anhydrous form[10][11].

Core Principles of Handling and Storage

The primary goal when handling and storing this compound powders is to maintain the compound in its intended solid-state form and prevent chemical degradation. This requires strict control over environmental conditions and the use of appropriate procedures.

Environmental Control: Temperature and Humidity

Temperature: Elevated temperatures can provide the energy for solid-state reactions, including dehydration and degradation[4][12]. It is generally recommended to store these powders in a cool environment, typically between 15°C and 25°C (59°F–77°F), unless specific stability data indicates otherwise[13][14]. Storing materials in a refrigerator (2°C to 8°C) or freezer (-20°C) can further slow degradation kinetics, but care must be taken to prevent condensation upon removal[14][15].

Humidity: Due to their often hygroscopic nature, controlling relative humidity (RH) is paramount. Exposure to high RH can lead to:

  • Physical Changes: Caking, clumping, and deliquescence (dissolving in absorbed atmospheric moisture)[13].

  • Chemical Degradation: The absorbed water can act as a solvent, facilitating hydrolysis and other degradation pathways[16].

  • Polymorphic Transformations: Changes in the crystal form of the drug, which can affect its bioavailability[6][8].

A general guideline is to maintain the RH below 50% in storage areas[13]. For highly sensitive materials, storage in a desiccator with a suitable desiccant (e.g., silica gel) is essential[15][17].

Packaging and Container Selection

Proper packaging is the first line of defense against environmental factors. Containers should be:

  • Airtight and Well-Sealed: To prevent moisture ingress[13][18]. For opened containers, it is crucial to reseal them tightly immediately after use. The use of parafilm can provide an additional barrier[17].

  • Opaque or Amber-Colored: To protect light-sensitive compounds from photolytic degradation.

  • Made of Inert Materials: Glass or chemically resistant plastics are generally suitable.

For long-term storage of opened containers, consider transferring the powder to smaller, well-sealed vials to minimize headspace and repeated exposure of the bulk material to the atmosphere[17].

Safe Handling Procedures

Adherence to proper handling techniques is crucial to protect both the handler and the material.

Personal Protective Equipment (PPE)

Given the potential for respiratory and skin irritation from fine powders and the corrosive nature of hydrochloride salts, a comprehensive set of PPE is mandatory[19][20][21][22][23][24][25][26].

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield[24][27][28]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)[27][28]Prevents skin contact and absorption.
Body Protection Lab coat, apron, or coveralls[20][27][28]Protects skin and clothing from spills.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges[21][22][28]Prevents inhalation of fine powder, which can cause respiratory irritation.
Engineering Controls

Whenever possible, handling of this compound powders should be performed within a certified chemical fume hood or a powder containment hood[21][23]. This minimizes the risk of inhalation and environmental contamination.

Weighing and Dispensing

Due to their hygroscopic nature, weighing should be performed as quickly as possible to minimize exposure to atmospheric moisture[15]. Using a weighing vessel with a lid is advisable. For highly hygroscopic materials, a glove box with a controlled, low-humidity atmosphere is the ideal environment for handling.

Stability Assessment and Monitoring

Regularly assessing the stability of stored this compound powders is a critical component of quality control in a research and development setting.

Visual Inspection

A simple yet effective first step is a regular visual inspection of the powder for any changes in color, texture, or for the presence of clumps, which could indicate moisture uptake or degradation.

Analytical Techniques for Water Content Determination

Quantifying the water content is essential for understanding the stability of a hydrate.

  • Karl Fischer Titration (KFT): This is the gold standard for water content determination in pharmaceuticals due to its accuracy, precision, and specificity for water[29][][31]. Both volumetric and coulometric KFT methods are available, with the choice depending on the expected water content[31].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of water in a hydrate by observing the mass loss upon heating[6][7][32]. TGA can also provide information about the thermal stability of the compound.

  • Loss on Drying (LOD): This method involves heating the sample and measuring the mass loss. While simpler than KFT, it is less specific as it measures the loss of any volatile components, not just water[33].

Experimental Protocol: Water Content Determination by Karl Fischer Titration

  • Reagent Preparation and Standardization: Prepare the Karl Fischer reagent and standardize it using a certified water standard or sodium tartrate dihydrate to determine the water equivalence factor (F)[29].

  • Sample Preparation: Accurately weigh a suitable amount of the this compound powder. The sample size will depend on the expected water content and the type of KFT instrument being used.

  • Titration: Introduce the sample into the titration vessel containing a suitable solvent (e.g., methanol). The Karl Fischer reagent is then added until the endpoint is reached, which is typically detected electrometrically[29][].

  • Calculation: The water content is calculated based on the volume of titrant consumed, the water equivalence factor, and the sample weight.

Techniques for Assessing Chemical and Physical Stability
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing chemical purity and detecting the presence of degradation products. Stability-indicating HPLC methods should be developed and validated.

  • Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline structure of the powder. It can detect changes in the solid form, such as dehydration or polymorphic transitions[3][6].

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and detect phase transitions, providing insights into the physical stability of the hydrate[7].

Logical Frameworks for Handling and Storage Decisions

The following diagrams illustrate the key decision-making processes for the handling and storage of this compound powders.

Caption: Decision workflow for storage and handling.

Caption: Step-by-step experimental workflow for handling.

Conclusion

The successful use of this compound powders in research and development hinges on a thorough understanding of their physicochemical properties and the implementation of rigorous handling and storage protocols. By controlling temperature and humidity, utilizing appropriate containment and PPE, and regularly monitoring for stability, scientists can ensure the integrity of these valuable compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011). Pharmaguideline. [Link]

  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025). SafetyGearPro. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Improved Water Content Analysis in Pharmaceuticals with HSGC. Chromatography Today. [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach. (2020). Pharmaceutical Technology. [Link]

  • Best Practices for Powder Storage and Handling. coatingAI. [Link]

  • PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). ASECOS. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC. [Link]

  • What are (pharmaceutical) hydrates and solvates? (2024). Pharma Drama. [Link]

  • Standard Operating Procedure. University of California, Santa Cruz. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Storage & Handling Guidelines. Origin Compounds. [Link]

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. [Link]

  • Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]

  • The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC. [Link]

  • Hydrate;dihydrochloride. PubChem. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]

  • Hydrate Decomposition Reactions. (2017). YouTube. [Link]

  • Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]

  • Storage of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Different Storage Conditions in Pharmaceuticals. (2015). Pharmaguideline. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Properties Of Hydrates For Chemistry Experiments. (2022). Sciencing. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.[Link]

  • Heats of formation of some hydrates. Canadian Science Publishing. [Link]

  • Warehouse Storage Conditions for Pharmaceuticals. (2022). Dickson Data. [Link]

  • ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT. ResearchGate. [Link]

  • Decomposition of Hydrates in the Pipeline. Journal of Chemical Reviews. [Link]

  • Hydrate Lab. Mrs. Francis' Chemistry Page. [Link]

  • 5: Properties of Hydrates (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed. [Link]

  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. NIH. [Link]

  • Chapter 12 Dehydration of crystalline hydrates. ResearchGate. [Link]

  • Hydrochloric Acid Safe Handling Guideline. (2013). SLAC National Accelerator Laboratory. [Link]

  • Thermal Dehydration of Crystalline Hydrates: Microscopic Studies and Introductory Experiments to the Kinetics of Solid-State Reactions. Journal of Chemical Education. [Link]

Sources

A Senior Application Scientist's Guide to the Impact of Hydration on the Molecular Structure of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Water as a Simple Solvent

In the realm of pharmaceutical sciences, water is often perceived as the universal solvent, a benign medium for biological processes. However, within the solid state of an Active Pharmaceutical Ingredient (API), water is a potent molecular effector. Its presence, even in trace amounts, can fundamentally alter the crystalline architecture of an API, giving rise to new solid forms known as hydrates.[1][2] This transformation is not a mere curiosity; it is a critical event that can profoundly impact the drug's stability, solubility, bioavailability, and manufacturability.[3][4]

This guide is designed for the discerning researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of API-water interactions. We will explore the causality behind why certain analytical techniques are chosen, how to interpret the data with a critical eye, and how this molecular-level knowledge translates into robust drug product development. As scientists, our goal is not just to observe phenomena but to understand and control them. This guide is structured to empower you in that endeavor.

The Genesis of Hydrates: Water's Role in the API Crystal Lattice

An API hydrate is a crystalline solid in which water molecules are incorporated as an integral part of the crystal lattice.[5] These are not to be confused with materials that have merely adsorbed water on their surface. The water in a hydrate is stoichiometrically or non-stoichiometrically bound within the unit cell, forming specific hydrogen-bonding networks that stabilize the overall structure.[3][6]

The formation of a hydrate is a thermodynamic event, driven by the system's quest for a lower energy state under specific conditions of temperature and relative humidity (RH).[1] This phenomenon gives rise to what is known as pseudopolymorphism, where the same API molecule can exist in different crystal structures (anhydrous vs. hydrated forms) that possess distinct physicochemical properties.[7][8]

Classification of API Hydrates

Understanding the nature of water's incorporation is key to predicting a hydrate's behavior.

  • Stoichiometric Hydrates: Contain a fixed, molar ratio of water to API (e.g., monohydrate, dihydrate). These are the most common type.

  • Non-Stoichiometric (Variable) Hydrates: Can exist over a continuous range of water content.[9] The water molecules often reside in channels or voids within the crystal structure and can be removed or re-absorbed without a major collapse of the lattice, though structural perturbations are common.[5]

This distinction is critical. A stoichiometric hydrate may convert to its anhydrous form at a specific dehydration temperature, while a non-stoichiometric hydrate might lose water more gradually over a range of humidity and temperature conditions.[9]

G cluster_Pseudo Pseudopolymorphs Crystalline Crystalline Polymorphs Polymorphs (Anhydrous Forms I, II, III...) Crystalline->Polymorphs Pseudopolymorphs Pseudopolymorphs Crystalline->Pseudopolymorphs Amorphous Amorphous Hydrates Hydrates (Water incorporated) Pseudopolymorphs->Hydrates Solvates Solvates (Solvent incorporated) Pseudopolymorphs->Solvates G Start New Solid Form Observed (e.g., during stability testing) DVS Dynamic Vapor Sorption (DVS) Quantifies water uptake/loss vs. RH Start->DVS Hygroscopicity? TGA Thermogravimetric Analysis (TGA) Measures mass loss on heating DVS->TGA Confirm water content DSC Differential Scanning Calorimetry (DSC) Detects thermal events (dehydration) TGA->DSC Correlate mass loss with thermal event XRPD Powder X-Ray Diffraction (XRPD) Identifies unique crystal structure DSC->XRPD Confirm new phase pre/post event Spectroscopy Spectroscopy (FT-IR, Raman) Probes water molecule environment XRPD->Spectroscopy Confirm H-bonding changes SCXRD Single Crystal XRD (SCXRD) Definitive structure elucidation XRPD->SCXRD If single crystals available End Hydrate Form Confirmed & Characterized Spectroscopy->End SCXRD->End

Systematic workflow for API hydrate characterization.
Step-by-Step Experimental Protocols
  • Objective: To quantify the amount of volatile content (presumably water) in the crystal lattice.

  • Methodology:

    • Instrument Calibration: Ensure the TGA's balance and temperature sensors are calibrated using appropriate standards (e.g., calcium oxalate).

    • Sample Preparation: Accurately weigh 5-10 mg of the API sample into a clean, tared TGA pan (typically aluminum or platinum).

    • Experimental Conditions: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Heating Program: Ramp the temperature from ambient (e.g., 25°C) to a temperature beyond the expected dehydration event (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

    • Data Analysis: Analyze the resulting mass vs. temperature plot. A sharp, stepwise loss in mass is indicative of a dehydration event. Calculate the percentage mass loss.

  • Scientist's Note (Trustworthiness): The heating rate is a critical parameter. A slow rate (5-10°C/min) provides better resolution to separate distinct dehydration events. The mass loss percentage should correlate with a stoichiometric number of water molecules based on the API's molecular weight. For example, a 5.0% mass loss for an API with a molecular weight of 324.4 g/mol corresponds to exactly one mole of water (18.02 g/mol ), confirming a monohydrate.

  • Objective: To measure the heat flow associated with thermal events, such as dehydration and melting.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard (e.g., Indium).

    • Sample Preparation: Weigh 2-5 mg of the API into a DSC pan. Crimp the pan with a lid. For dehydration studies, piercing the lid is crucial to allow evolved water vapor to escape.

    • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

    • Heating Program: Use a heating program identical to the TGA run (e.g., 10°C/min from 25°C to 200°C) to allow for direct correlation of events.

    • Data Analysis: Observe the heat flow vs. temperature thermogram. An endothermic peak (heat absorption) that corresponds to the mass loss event in TGA confirms the energy required for dehydration.

  • Scientist's Note (Expertise): The shape of the endotherm provides clues. A sharp peak suggests a well-defined, crystalline dehydration process. A broad peak may indicate a non-stoichiometric hydrate or water loss from an amorphous phase. Running a subsequent heating cycle on the same sample can reveal the melting point of the newly formed anhydrous phase, providing further confirmation of a phase transition.

  • Objective: To obtain a unique "fingerprint" of the crystalline structure.

  • Methodology:

    • Sample Preparation: Gently pack approximately 200-500 mg of the API powder onto a sample holder, ensuring a flat, even surface.

    • Instrument Setup: Mount the sample in the diffractometer. Set the X-ray source (typically Cu Kα) and detector parameters.

    • Data Acquisition: Scan the sample over a defined 2θ (two-theta) range (e.g., 2° to 40°) with a specific step size and dwell time.

    • Data Analysis: Compare the resulting diffractogram (intensity vs. 2θ) to that of the known anhydrous form. A hydrated form will have a completely different pattern of diffraction peaks, confirming it is a distinct crystalline entity. [10][11]* Scientist's Note (Authoritative Grounding): XRPD is the definitive technique for distinguishing between different solid forms. [11]To investigate transitions, variable humidity XRPD (VH-XRPD) is a powerful tool. This technique allows for the collection of diffractograms as the sample is exposed to a controlled ramp of relative humidity, enabling the direct observation of the structural transformation from an anhydrate to a hydrate at a critical humidity threshold. [9]

Chemical Instability: When Water Becomes a Reactant

Beyond altering the physical structure, incorporated water can compromise the chemical integrity of an API. Amorphous materials are particularly susceptible to chemical degradation, and water can enhance this instability. [12]

  • Plasticizing Effect: Water can lower the glass transition temperature (Tg) of an amorphous solid or even a crystalline one, increasing the molecular mobility of the API molecules. [13]This enhanced movement allows reactive functional groups to come into contact more frequently, accelerating degradation reactions.

  • Direct Participation: Water is a direct reactant in hydrolysis, one of the most common degradation pathways for pharmaceuticals. [14]Functional groups like esters and amides are particularly vulnerable. The presence of "bound" water within a hydrate can create a localized, water-rich microenvironment that facilitates these hydrolytic cleavage reactions, even in a solid dosage form. [6][14]

Conclusion: Mastering the Molecular Environment

The interaction of water with an API is a foundational aspect of solid-state chemistry that cannot be overlooked in drug development. Understanding that water is not merely an environmental variable but a structural component is the first step toward controlling it. The formation of hydrates can be either a liability, leading to decreased solubility and stability, or an opportunity, potentially offering improved mechanical properties and a more stable solid form for development. [1] By employing a logical, multi-technique analytical workflow grounded in the principles of TGA, DSC, and XRPD, researchers can fully characterize the hydration behavior of their API. This knowledge empowers the development of robust manufacturing processes, stable formulations, and ultimately, safer and more effective medicines. The key is not to fear the complexity that water introduces, but to harness a deep molecular understanding to de-risk development and ensure product quality. [15]

References

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link]

  • Holmes, S. T., Vojvodin, C. S., Veinberg, N., Iacobelli, E., Hirsh, D., & Schurko, R. (n.d.). Hydrates of active pharmaceutical ingredients: A 35Cl and 2H solid-state NMR and DFT study. Semantic Scholar. [Link]

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, L., Pisklak, D. M., & Zielinska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. ProQuest. [Link]

  • Unknown Author. (n.d.). The Structural Effects of Hydration on Active Pharmaceutical Ingredients. University of Windsor. [Link]

  • Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [Link]

  • Unknown Author. (n.d.). Drug Substance Solid State Characterization. Agno Pharmaceuticals. [Link]

  • Pikal, M. J. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Journal of Pharmaceutical Sciences, 102(11), 3975-3992. [Link]

  • Unknown Author. (n.d.). Hydration and Solvation. API Particle Development. [Link]

  • Unknown Author. (n.d.). API: solid state robust characterization is key to cut costs and time! AlfatestLab. [Link]

  • Holmes, S. T., et al. (2019). In Situ Characterization of Waters of Hydration in a Variable-Hydrate Active Pharmaceutical Ingredient Using 35Cl Solid-State NMR and X-ray Diffraction. Crystal Growth & Design, 19(11), 6592-6602. [Link]

  • Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PubMed. [Link]

  • Kádár, S., et al. (2017). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. Acta Pharmaceutica Hungarica, 87(3), 99-107. [Link]

  • Unknown Author. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Ideal Cures. [Link]

  • A. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Unknown Author. (n.d.). A Study of Structure and Dynamics in Hydrated Active Pharmaceutical Ingredients. University of Windsor. [Link]

  • Unknown Author. (n.d.). API Crystallinity and Polymorphism. Pharma Innovation. [Link]

  • Mondal, S., & Roy, S. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. Biomedical Research, 29(17). [Link]

  • Kumar, D. (2020). Polymorphism in Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Unknown Author. (n.d.). Solid State Characterization of APIs. CD Formulation. [Link]

  • Lu, J. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Unknown Author. (2020). De-risking the Solid Form Landscape of an API. Contract Pharma. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of H-89 Dihydrochloride Hydrate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of H-89 dihydrochloride hydrate, a potent and widely used inhibitor of Protein Kinase A (PKA), in cell culture-based assays. This document outlines the mechanism of action, provides detailed protocols for preparation and application, and discusses key considerations for experimental design and data interpretation.

Introduction: Understanding H-89 this compound

H-89 is a synthetic isoquinolinesulfonamide derivative that has gained prominence as a selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] It functions as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit, thereby preventing the phosphorylation of its downstream targets.[1][3] The this compound form of H-89 is a salt that enhances the compound's solubility and stability, making it suitable for use in aqueous solutions for cell culture experiments.[4]

While H-89 is a powerful tool for dissecting PKA-mediated signaling pathways, it is crucial to recognize that its selectivity is not absolute. At higher concentrations, H-89 can inhibit other kinases, including Protein Kinase G (PKG), S6K1, and MSK1.[1][5] Therefore, careful dose-response experiments are essential to ensure the observed effects are primarily due to PKA inhibition.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 130964-39-5[4]
Molecular Formula C₂₀H₂₀BrN₃O₂S · 2HCl · xH₂O[4]
Molecular Weight 519.28 g/mol (anhydrous basis)[4]
Appearance Off-white powder[4]

Mechanism of Action: Inhibition of the PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of extracellular ligands (e.g., hormones, neurotransmitters) to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). In its inactive state, PKA exists as a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits. These catalytic subunits then phosphorylate serine and threonine residues on a multitude of substrate proteins, thereby regulating a wide array of cellular processes, including gene expression, metabolism, and cell proliferation.

H-89 exerts its inhibitory effect by directly competing with ATP for binding to the catalytic subunit of PKA, thus preventing the transfer of a phosphate group to its substrates.[1][3]

PKA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA_inactive Inactive PKA (R₂C₂) ATP_cAMP->PKA_inactive Activates PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate Phosphorylates CREB CREB PKA_active->CREB Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P H89 H-89 H89->PKA_active Inhibits CREB_P Phospho-CREB CREB->CREB_P Gene Target Gene Expression CREB_P->Gene Regulates

Caption: The PKA signaling pathway and the inhibitory action of H-89.

Preparation of H-89 this compound for Cell Culture

Proper preparation of H-89 is critical for obtaining reproducible results. The this compound form is generally soluble in dimethyl sulfoxide (DMSO) and to a lesser extent in ethanol and water.[1]

3.1. Reconstitution of Lyophilized Powder

  • Recommended Solvent: High-purity, sterile DMSO is the recommended solvent for preparing a concentrated stock solution.[1]

  • Stock Solution Concentration: A common stock solution concentration is 10 mM or 20 mM.[1] To prepare a 20 mM stock solution from 5.19 mg of H-89 this compound (MW: 519.3 g/mol ), dissolve the powder in 0.5 mL of DMSO.[1]

3.2. Storage and Stability

FormStorage TemperatureStabilitySource
Lyophilized Powder -20°C, desiccatedUp to 24 months[1]
Stock Solution in DMSO -20°C, in aliquotsUp to 3 months[1]

Causality Behind the Protocol:

  • DMSO as a Solvent: DMSO is a highly effective solvent for many organic compounds and is miscible with cell culture media. However, it can be toxic to cells at higher concentrations (typically >0.5%). Preparing a concentrated stock solution allows for minimal DMSO carryover into the final cell culture.

  • Aliquoting: Aliquoting the stock solution is crucial to avoid multiple freeze-thaw cycles, which can lead to the degradation of the compound and loss of potency.[1]

  • Protection from Light: Some chemical compounds are light-sensitive. Protecting the stock solution from light helps maintain its stability.[1]

Experimental Protocol: Inhibition of Forskolin-Induced CREB Phosphorylation

This protocol provides a general workflow for using H-89 to inhibit PKA-mediated signaling, using the example of forskolin-induced phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133. Forskolin is a direct activator of adenylyl cyclase and is commonly used to elevate intracellular cAMP levels and activate the PKA pathway.

Experimental_Workflow Start Start: Seed Cells Incubate Incubate Cells (e.g., 24 hours) Start->Incubate Pretreat Pre-treatment: Add H-89 this compound Incubate->Pretreat Incubate_H89 Incubate (e.g., 30-60 minutes) Pretreat->Incubate_H89 Stimulate Stimulation: Add Forskolin Incubate_H89->Stimulate Incubate_FSK Incubate (e.g., 10-30 minutes) Stimulate->Incubate_FSK Lyse Cell Lysis Incubate_FSK->Lyse Analyze Downstream Analysis (e.g., Western Blot for p-CREB) Lyse->Analyze End End Analyze->End

Caption: General experimental workflow for PKA inhibition studies using H-89.

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere and recover overnight. The optimal seeding density will depend on the cell type and the duration of the experiment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the H-89 stock solution at room temperature.

    • Prepare a series of dilutions of H-89 in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations. A typical working concentration range for H-89 is 10 µM to 30 µM.[1] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest H-89 concentration condition.

    • Prepare a working solution of forskolin (e.g., 30 µM) in serum-free medium.

  • Pre-treatment with H-89:

    • Carefully remove the culture medium from the cells.

    • Add the prepared H-89 working solutions and the vehicle control to the respective wells.

    • Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator. This pre-incubation period allows for sufficient time for H-89 to enter the cells and inhibit PKA.

  • Stimulation with Forskolin:

    • Without removing the H-89 containing medium, add the forskolin working solution to the designated wells. For the negative control and H-89 only wells, add an equivalent volume of serum-free medium.

    • Incubate for an additional 10 to 30 minutes. The optimal stimulation time should be determined empirically.

  • Cell Lysis and Protein Extraction:

    • After the incubation period, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes, vortexing periodically.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Downstream Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Analyze the protein extracts by Western blotting using antibodies specific for phosphorylated CREB (Ser133) and total CREB as a loading control.[1]

Self-Validating System:

  • Controls: The inclusion of multiple controls is essential for validating the experimental results.

    • Untreated Control: Cells not treated with H-89 or forskolin to establish the basal level of CREB phosphorylation.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest H-89 condition to account for any effects of the solvent.

    • Forskolin Only Control: Cells treated only with forskolin to confirm the successful activation of the PKA pathway and induction of CREB phosphorylation.

    • H-89 Only Control: Cells treated only with H-89 to assess any effects of the inhibitor on basal CREB phosphorylation.

  • Dose-Response: Performing a dose-response experiment with varying concentrations of H-89 will help to confirm a specific inhibitory effect and determine the IC₅₀ in your experimental system.

Considerations for Cell Viability and Off-Target Effects

While H-89 is a valuable tool, it's important to be aware of its potential effects on cell health and its off-target activities.

  • Cell Viability: At higher concentrations or with prolonged exposure, H-89 can impact cell proliferation and induce apoptosis in some cell lines.[6][7] It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to ensure that the observed effects are not due to cytotoxicity.

  • Off-Target Kinase Inhibition: As mentioned previously, H-89 can inhibit other kinases, particularly at concentrations above 10 µM.[5] If your experimental results are critical, consider using a structurally different PKA inhibitor as an additional control to confirm that the observed phenotype is indeed due to PKA inhibition.

  • PKA-Independent Effects: Some studies have reported PKA-independent effects of H-89, including the inhibition of certain ion channels.[2] Researchers should be mindful of these potential confounding factors when interpreting their data.

Conclusion

H-89 this compound is a potent and cell-permeable inhibitor of PKA that serves as an indispensable tool for investigating cAMP-mediated signaling pathways. By understanding its mechanism of action, carefully preparing the compound, and designing well-controlled experiments, researchers can confidently elucidate the role of PKA in a wide range of cellular processes. Adherence to the protocols and considerations outlined in these application notes will contribute to the generation of reliable and reproducible data.

References

  • H89 this compound and calphostin C lower the body temperature through TRPV1. Spandidos Publications. [Link]

  • H-89. Wikipedia. [Link]

  • Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Frontiers. [Link]

  • H-89 Dihydrochloride | C20H22BrCl2N3O2S | CID 5702541. PubChem. [Link]

  • H-89, Dihydrochloride - CAS 127243-85-0 - Calbiochem | 371963. Merck Millipore. [Link]

  • H89 attenuates cell proliferation (A) and enhances apoptosis (B). Cells... ResearchGate. [Link]

  • InSolution™ H-89, Dihydrochloride - Calbiochem | 371962. Merck Millipore. [Link]

  • H-89 dihydrochloride. MedchemExpress. [Link]

  • Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation. PMC - NIH. [Link]

  • The in Vitro Effects of H-89, a Specific Inhibitor of Protein Kinase A, in the Human Colonic Carcinoma Cell Line Caco-2. PubMed. [Link]

  • H 89 2HCl. RayBiotech. [Link]

  • Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. PubMed. [Link]

  • H-89 dihydrochloride. Selleck Chemicals. [Link]

  • H-89 Dihydrochloride产品说明书. Selleck China. [Link]

  • H-89. Biocompare. [Link]

Sources

Application Note: Formulation Development of a Dihydrochloride Hydrate for Oral Dosage Forms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of a robust oral dosage form for a dihydrochloride hydrate active pharmaceutical ingredient (API) presents a unique intersection of opportunities and challenges. While the salt form is often selected to enhance aqueous solubility and dissolution rate, the presence of two chloride counter-ions and water of hydration introduces complexities related to hygroscopicity, physical and chemical stability, and manufacturing process selection.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, navigating the critical path from initial pre-formulation characterization to a stable, manufacturable oral dosage form. We will delve into the causality behind experimental choices, provide detailed protocols for key development stages, and emphasize a science- and risk-based approach to formulation design.

The Strategic Imperative: Pre-formulation Studies

Pre-formulation is the foundational stage where the physicochemical properties of the API are meticulously characterized to inform every subsequent development decision.[3][4][5] A thorough understanding of the this compound's intrinsic nature is paramount to de-risk the project and create a streamlined development pathway.

Core Physicochemical Characterization

The initial goal is to build a comprehensive profile of the API. These studies are not merely data collection exercises; they are predictive tools that illuminate potential failure modes.

  • Solid-State and Hydrate Form Confirmation: It is critical to confirm the identity and stability of the hydrate. The presence of water molecules within the crystal lattice influences everything from solubility to stability.[1]

    • Why it's critical: An unstable hydrate can lose its water of crystallization under certain temperature and humidity conditions, converting to a different, potentially less soluble or stable form.[6]

    • Recommended Techniques: Powder X-ray Diffraction (PXRD) to confirm the crystalline structure, Thermogravimetric Analysis (TGA) to determine the amount of water present, and Differential Scanning Calorimetry (DSC) to identify thermal events like dehydration and melting.[7][8][9]

  • Hygroscopicity Assessment: Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10]

    • Why it's critical: Excessive moisture uptake can lead to physical changes (e.g., deliquescence), compromised powder flow, and chemical degradation through hydrolysis.[1] This property dictates the required environmental controls during manufacturing and the selection of protective packaging.

    • Recommended Technique: Dynamic Vapor Sorption (DVS) analysis provides a precise characterization of how the material behaves at different relative humidity (RH) levels.[6]

  • Solubility and Dissolution Profile: The primary reason for using a salt form is often to improve solubility.[2]

    • Why it's critical: Understanding the pH-solubility profile is essential for predicting in-vivo dissolution. A potential challenge for hydrochloride salts is the "common-ion effect," where the high chloride concentration in the stomach's gastric fluid can suppress dissolution.[2][11]

    • Recommended Technique: Equilibrium solubility studies across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Excipient Compatibility: A Mission-Critical Investigation

The interaction between the API and excipients is a primary cause of instability in solid dosage forms. For hydrochloride salts, this is particularly acute due to the risk of disproportionation—the conversion of the salt back to its less soluble free base.[12]

  • Why it's critical: Certain common excipients, especially those with a basic or alkaline nature, can create a micro-pH environment that facilitates this unwanted conversion, negating the solubility advantage of the salt form.[12][13] Magnesium stearate, a ubiquitous lubricant, is notoriously problematic for some hydrochloride salts due to this phenomenon.[13][14]

  • Recommended Approach: A systematic screening study using binary mixtures of the API and selected excipients, stressed under accelerated conditions (e.g., 40°C/75% RH), is essential for identifying incompatibilities early.[15][16][17]

Below is a typical data summary table from a pre-formulation campaign.

Table 1: Illustrative Pre-formulation Data Summary for a this compound API

Parameter Method Result Implication for Formulation
Form PXRD, TGA, DSC Confirmed as a stable dihydrate Process conditions must be controlled to prevent dehydration.
Hygroscopicity DVS Hygroscopic above 60% RH Requires controlled low-humidity manufacturing environment and moisture-protective packaging.
Solubility (pH 1.2) HPLC-UV 5 mg/mL Common-ion effect may be a factor; dissolution testing is critical.
Solubility (pH 6.8) HPLC-UV 50 mg/mL High solubility in intestinal pH range is favorable.
Powder Flow Carr's Index 28 (Poor) Not suitable for direct compression; granulation is required.

| Compatibility | Isothermal Stress | Incompatible with Magnesium Stearate | Alternative lubricant (e.g., Sodium Stearyl Fumarate) must be used. |

Strategic Formulation and Process Design

With a robust pre-formulation dataset, the next step is to design a formulation and select a manufacturing process that preserves the API's stability and ensures desired performance.

The Overall Development Workflow

The development process is a logical sequence of integrated activities, from initial characterization to final stability assessment.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation & Process cluster_2 Phase 3: Analysis & Validation API_Char API Physicochemical Characterization Excipient_Screen Excipient Compatibility Screening API_Char->Excipient_Screen Form_Dev Formulation Development Excipient_Screen->Form_Dev Process_Select Manufacturing Process Selection & Optimization Form_Dev->Process_Select QC_Test Finished Product QC Testing Process_Select->QC_Test Analytical_Dev Analytical Method Development Analytical_Dev->QC_Test Stability ICH Stability Studies QC_Test->Stability G start API Properties (Flow, Hygroscopicity) q_flow Good Flow & Low Dose? start->q_flow q_moisture Moisture Sensitive? q_flow->q_moisture No dc Direct Compression q_flow->dc Yes dg Dry Granulation q_moisture->dg Yes wg Wet Granulation q_moisture->wg No

Caption: Decision tree for manufacturing process selection.

Experimental Protocols

The following protocols provide step-by-step methodologies for key development activities.

Protocol 3.1: Excipient Compatibility Screening via Isothermal Stress Testing

Objective: To identify potential chemical incompatibilities between the this compound API and common pharmaceutical excipients.

Methodology:

  • Preparation: Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio by weight). Also, prepare a sample of the neat API as a control.

  • Moisture Addition: For a stressed condition, add a small amount of purified water (e.g., 5% w/w) to a duplicate set of samples to simulate a high-humidity environment and accelerate potential interactions.

  • Storage: Place the samples in sealed glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks). [15]An open-dish control can also be included.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color, texture, or signs of liquefaction.

    • Degradation Products: Use a stability-indicating HPLC method to quantify any new impurity peaks compared to the control.

    • Solid Form: Analyze using PXRD to detect any disproportionation (conversion to free base) or change in the hydrate form.

Table 2: Example Layout for Excipient Compatibility Study

Sample Ratio (API:Excipient) Condition 1 (40°C/75% RH, closed) Condition 2 (40°C/75% RH, open)
API (Neat) - T=0, 2, 4 weeks T=0, 2, 4 weeks
API + MCC 1:5 T=0, 2, 4 weeks T=0, 2, 4 weeks
API + Lactose 1:5 T=0, 2, 4 weeks T=0, 2, 4 weeks
API + Croscarmellose 1:5 T=0, 2, 4 weeks T=0, 2, 4 weeks
API + Mg Stearate 1:50 T=0, 2, 4 weeks T=0, 2, 4 weeks

| API + Na Stearyl Fumarate | 1:50 | T=0, 2, 4 weeks | T=0, 2, 4 weeks |

Protocol 3.2: Formulation of an Immediate-Release (IR) Tablet by Dry Granulation

Objective: To manufacture a batch of IR tablets using a formulation and process suitable for a moisture-sensitive, poorly flowing this compound API.

Table 3: Example Immediate-Release Formulation

Component Function % w/w
Intragranular
This compound API Active 25.0
Microcrystalline Cellulose (MCC) Filler / Binder 40.0
Croscarmellose Sodium Disintegrant 2.0
Extragranular
Microcrystalline Cellulose (MCC) Filler 30.5
Croscarmellose Sodium Disintegrant 2.0
Colloidal Silicon Dioxide Glidant 0.5
Sodium Stearyl Fumarate Lubricant 1.0

| Total | | 100.0 |

Methodology:

  • Dispensing: Weigh all intragranular components accurately.

  • Blending (Pre-compaction): Sieve and blend the intragranular components in a suitable blender (e.g., V-blender) for 10 minutes to ensure uniformity.

  • Roller Compaction: Pass the blend through a roller compactor to form ribbons. Optimize compaction force to achieve desired ribbon density without causing API degradation.

  • Milling: Mill the ribbons using an oscillating or conical mill to produce granules. Use a screen size that yields a desirable particle size distribution for good flow.

  • Blending (Post-compaction): Transfer the granules to the blender. Sieve and add the extragranular components (excluding the lubricant) and blend for 10 minutes.

  • Lubrication: Add the sieved sodium stearyl fumarate and blend for a short duration (e.g., 3 minutes). Over-blending with a lubricant can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets on a rotary tablet press using appropriate tooling. Target key quality attributes like weight, hardness, thickness, and friability.

Protocol 3.3: In-Vitro Dissolution Testing for an IR Tablet

Objective: To assess the in-vitro release profile of the formulated IR tablet, a critical quality attribute. [18] Rationale for Method Selection: The dissolution test for an IR product aims to demonstrate rapid and complete release of the API. [19]The conditions should be physiologically relevant and capable of discriminating between batches with different performance characteristics. [20] Table 4: Recommended Dissolution Method Parameters (per FDA Guidance)

Parameter Setting Rationale
Apparatus USP Apparatus 2 (Paddle) Standard and most common method for tablets. [18][21]
Medium 900 mL of 0.1 N HCl (pH 1.2) Simulates gastric fluid and represents a challenge condition due to the common-ion effect. [20]
Temperature 37 ± 0.5 °C Mimics physiological body temperature. [20]
Paddle Speed 50 RPM Standard speed to provide gentle agitation without creating a vortex.
Sampling Times 5, 10, 15, 20, 30, 45 minutes To characterize the release profile of a fast-dissolving product.

| Acceptance Criteria | Q = 80% in 30 minutes | A typical specification for an IR product. |

Methodology:

  • Setup: Assemble the dissolution apparatus and allow the medium to equilibrate to 37°C.

  • Test Initiation: Place one tablet in each of the six vessels and start the apparatus.

  • Sampling: At each specified time point, withdraw a sample from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the percentage of the labeled amount of API dissolved at each time point for each vessel.

Stability and Quality Control

The final phase of development is to ensure the long-term quality, safety, and efficacy of the product through rigorous testing and a formal stability program.

Stability Testing: The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature and humidity. [22][23]Studies must be conducted according to International Council for Harmonisation (ICH) guidelines. [24][25] Table 5: ICH Stability Storage Conditions

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH 12 months (for submission)

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

At specified time points, tablets should be tested for critical quality attributes including appearance, assay, degradation products, dissolution, and water content to establish the product's shelf life and recommended storage conditions. [26]

Conclusion

The successful formulation of a this compound for oral delivery is a testament to a methodical, science-driven development process. By prioritizing in-depth pre-formulation characterization, making informed decisions about excipients and manufacturing processes, and employing robust analytical and stability protocols, developers can effectively mitigate the inherent challenges of this API class. The strategic selection of dry granulation is often key to preserving the integrity of the hydrate form, while careful excipient screening prevents deleterious interactions like disproportionation. This comprehensive approach ensures the development of a stable, safe, and effective oral dosage form that delivers the intended therapeutic benefit to the patient.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • ICH Stability Guidelines. LSC Group®. Available from: [Link]

  • Granulation Techniques Comparison: Wet Vs. Dry Granulation. GMP Insiders. Available from: [Link]

  • Wet vs Dry Granulation in Pharmaceuticals: A Complete Process Comparison. Pharma Now. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Wet vs Dry Granulation: The Ultimate Guide to Efficient Tablet Production. Available from: [Link]

  • Formulation and Evaluation of Controlled Release Drug Delivery System Containing Water Soluble Drug. RJPT. Available from: [Link]

  • Wet vs Dry Granulation in Pharmaceuticals. GrandPack. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Wet vs Dry Granulation in Pharmaceuticals. Powder Grinding Machine Manufacturer. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. Available from: [Link]

  • FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs. Drug Development & Delivery. Available from: [Link]

  • MECHANISMS OF CONTROLLED RELEASE. Kinam Park. Available from: [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. Available from: [Link]

  • Dissolution Testing: An overview. RSSL. Available from: [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. National Institutes of Health. Available from: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available from: [Link]

  • PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. ijariie. Available from: [Link]

  • Dissolution Specifications for Oral Drug Products (IR, DR, ER) in the USA – A Regulatory Perspective. ResearchGate. Available from: [Link]

  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. National Institutes of Health. Available from: [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. Semantic Scholar. Available from: [Link]

  • Drug-excipient compatibility testing using a high-throughput approach and statistical design. National Institutes of Health. Available from: [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Institutes of Health. Available from: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available from: [Link]

  • Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. National Institutes of Health. Available from: [Link]

  • Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. Available from: [Link]

  • proUmid Hydrate Formation | DVS hydrate analysis. proUmid. Available from: [Link]

  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. Available from: [Link]

  • Preformulation Studies An Overview. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Hygroscopicity Evaluation. CD Formulation. Available from: [Link]

  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Available from: [Link]

  • Formulation and evaluation of mouth dissolving anti-allergic tablets of levocetrizine dihydrochloride. JOCPR. Available from: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Online. Available from: [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Institutes of Health. Available from: [Link]

  • Challenges and opportunities in oral formulation development. Altus Formulation. Available from: [Link]

  • Pharmaceutical Hydrates Analysis. MDPI. Available from: [Link]

  • Formulation and evaluation of fast dissolving films of levocitirizine di hydrochloride. National Institutes of Health. Available from: [Link]

  • Challenges and Opportunities in Oral Formulation Development. American Pharmaceutical Review. Available from: [Link]

  • Formulation development of fast releasing oral thin films of levocetrizine dihydrochloride with Eudragit ® Epo and optimization through Taguchi orthogonal experimental design. ResearchGate. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Formulation Technologies for Drug Delivery: Challenges and Solutions. Pharma Focus Asia. Available from: [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Available from: [Link]

Sources

Application Note: A Researcher's Guide to PKA Inhibition Studies Using H-89 Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of H-89 dihydrochloride hydrate, a widely utilized inhibitor of Protein Kinase A (PKA). We delve into the mechanistic underpinnings of H-89, its chemical properties, and critical considerations regarding its kinase selectivity. This document offers detailed, field-proven protocols for preparing and using H-89 in both cell-free and cell-based assays, including methods for validating its inhibitory action. By emphasizing experimental design, appropriate controls, and data interpretation, this guide aims to equip researchers with the necessary tools to generate robust and reliable data in their PKA-related studies.

Introduction: Understanding Protein Kinase A and the Role of H-89

Protein Kinase A (PKA), a cAMP-dependent serine/threonine kinase, is a pivotal enzyme in cellular signal transduction. It regulates a vast array of physiological processes, including gene transcription, metabolism, and synaptic plasticity.[1][2] The PKA holoenzyme typically exists as an inactive tetramer, composed of two regulatory subunits and two catalytic subunits.[3] Upon binding of the second messenger cyclic AMP (cAMP), the catalytic subunits are released and become active, phosphorylating downstream substrate proteins.[2][4]

Given its central role, the pharmacological inhibition of PKA is a critical technique for elucidating its function in signaling pathways. H-89 this compound is a cell-permeable isoquinolinesulfonamide compound that has been extensively used for this purpose.[5][6] It acts as a potent, reversible, and ATP-competitive inhibitor, binding to the ATP pocket on the catalytic subunit of PKA and preventing substrate phosphorylation.[5][7][8]

However, as with many small molecule inhibitors, absolute specificity is not guaranteed. While H-89 is a potent PKA inhibitor, it is known to inhibit several other kinases, particularly at higher concentrations.[9] This guide will therefore stress the importance of careful experimental design and the use of orthogonal methods to ensure that observed biological effects are correctly attributed to the inhibition of PKA.

Compound Specifications and Handling

Proper handling and storage of H-89 this compound are paramount for maintaining its potency and ensuring experimental reproducibility.

PropertySpecificationReference(s)
IUPAC Name N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide;dihydrochloride[5][10]
Molecular Formula C₂₀H₂₀BrN₃O₂S · 2HCl · xH₂O[11]
Molecular Weight 519.28 g/mol (anhydrous basis)
CAS Number 130964-39-5
Appearance Off-white to white solid/powder[12]
Solubility Soluble in DMSO (e.g., ≥50 mg/mL) and Water (e.g., ~13 mg/mL)[9][13]
Storage (Powder) Store at -20°C, desiccated. Stable for years.[7][13]
Storage (Stock Solution) Aliquot and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Use within 3-4 months.[7][14]

Mechanism of Action and Kinase Selectivity

H-89's primary mechanism is the competitive inhibition of ATP binding to the PKA catalytic subunit.[5] Understanding the broader kinase selectivity profile of H-89 is crucial for designing experiments and interpreting results accurately.

The PKA Signaling Pathway

The following diagram illustrates the canonical PKA signaling cascade and the point of inhibition by H-89.

PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gsα cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive activates PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response H89 H-89 H89->PKA_active inhibits (ATP competition) Signal Hormone/ Ligand Signal->GPCR

Caption: The PKA signaling pathway and the inhibitory action of H-89.

Off-Target Considerations

While H-89 has a reported Ki or IC₅₀ for PKA in the nanomolar range, it can inhibit other kinases at concentrations commonly used in cell-based assays (10-30 µM).[7] This cross-reactivity can confound data interpretation. Researchers must be aware of these potential off-target effects.[15][16]

KinaseIC₅₀ / Kᵢ Value (nM)Selectivity vs. PKAReference(s)
PKA 48 - 135 Primary Target [5]
S6K180~1.7x less selective[5]
MSK1120~2.5x less selective[5]
ROCKII270~5.6x less selective[5]
PKG~480~10x less selective[5]
PKBα / Akt2600~54x less selective[5]
MAPKAP-K1b2800~58x less selective[5]
PKC>2400>50x less selective[5]

Expert Insight: The ~20-fold higher concentration of H-89 often required to inhibit PKA in vivo compared to in vitro assays means that off-target inhibition is a significant risk.[17] Therefore, attributing an effect solely to PKA inhibition based on H-89 treatment alone is insufficient. We strongly recommend validating key findings with a structurally different PKA inhibitor (e.g., Rp-cAMPS) or a molecular biology approach (e.g., siRNA/shRNA knockdown of PKA catalytic subunits).[15][18]

Experimental Protocols

Protocol A: Reconstitution and Storage of H-89 Stock Solutions

Objective: To prepare a concentrated stock solution of H-89 for use in downstream assays.

Materials:

  • H-89 this compound powder (e.g., Sigma-Aldrich, B1427)

  • Anhydrous, sterile DMSO (Dimethyl sulfoxide)

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the vial of H-89 powder to room temperature before opening to prevent condensation.

  • To prepare a 20 mM stock solution , dissolve 5.19 mg of H-89 (MW: 519.28) in 500 µL of DMSO.[7] Adjust calculations based on the actual molecular weight provided on the certificate of analysis if it includes hydrate forms.

  • Vortex gently until the powder is completely dissolved. Sonication can be used if necessary.[13]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[7] The stock solution in DMSO is stable for at least 3 months.[7]

Protocol B: Cellular PKA Inhibition Assay Monitored by Western Blot

Objective: To determine the efficacy of H-89 in blocking the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) in cultured cells following stimulation.

WB_Workflow A 1. Seed Cells (e.g., SK-N-MC, HEK293) and allow to adhere B 2. Pre-treat with H-89 (e.g., 0, 5, 10, 20 µM) for 30-60 min A->B C 3. Stimulate with PKA Activator (e.g., 10-30 µM Forskolin) for 10-15 min B->C D 4. Lyse Cells (Include phosphatase inhibitors) C->D E 5. Quantify Protein (e.g., BCA Assay) D->E F 6. SDS-PAGE & Transfer E->F G 7. Western Blot - p-CREB (Ser133) Ab - Total CREB Ab - Loading Control (e.g., GAPDH) F->G H 8. Image & Analyze G->H

Caption: Workflow for assessing cellular PKA inhibition via Western Blot.

Materials:

  • Cultured cells known to have an active PKA pathway (e.g., SK-N-MC, HEK293)[7][18]

  • Complete culture medium

  • H-89 stock solution (20 mM in DMSO)

  • PKA activator (e.g., Forskolin, 10 mM stock in DMSO)

  • Vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% w/v BSA in TBST)

  • Primary antibodies: Rabbit anti-Phospho-CREB (Ser133), Rabbit anti-CREB[7]

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: Once cells are attached and ready, replace the medium with fresh medium containing the desired concentrations of H-89 (e.g., a dose-response of 0, 5, 10, 20 µM). Include a "vehicle only" well using the same final concentration of DMSO as the highest H-89 dose. Incubate for 30-60 minutes at 37°C.[7]

  • Stimulation: Add the PKA activator (e.g., Forskolin to a final concentration of 30 µM) directly to the medium of all wells except the negative control. Incubate for an additional 10-15 minutes at 37°C.[7]

  • Cell Lysis:

    • Quickly aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA/TBST.

    • Incubate the membrane with primary antibody against p-CREB (Ser133) overnight at 4°C, diluted in 5% BSA/TBST as per the manufacturer's recommendation.

    • Wash the membrane 3x for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply ECL substrate and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total CREB and/or a loading control like GAPDH.

Data Analysis and Interpretation

A successful experiment will show a strong band for p-CREB in the lane treated with Forskolin alone. The intensity of this band should decrease in a dose-dependent manner with increasing concentrations of H-89, demonstrating effective PKA inhibition.[7][19] The total CREB levels should remain consistent across all lanes, confirming that the observed changes are due to altered phosphorylation, not protein degradation.

Conclusion and Best Practices

H-89 this compound is a powerful and valuable tool for probing the function of PKA signaling pathways. Its efficacy as a potent, cell-permeable PKA inhibitor is well-documented. However, its utility is critically dependent on rigorous experimental design that accounts for its known off-target activities.

Key Takeaways for Trustworthy Results:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to identify the minimum concentration of H-89 that achieves the desired level of PKA inhibition in your specific system.

  • Implement Proper Controls: Always include vehicle controls (DMSO), positive controls (PKA activator), and negative controls (no treatment) in your experimental setup.

  • Confirm with Orthogonal Methods: Do not rely solely on H-89. Validate key findings using alternative PKA inhibitors or genetic methods to confidently attribute your results to PKA.[15]

  • Monitor Off-Target Effects: If possible, assess the phosphorylation status of known substrates of potential H-89 off-targets (e.g., ROCKII) to ensure the effects you observe are specific.[16]

References

  • Wikipedia. (2023, December 2). H-89. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Common PKA signaling pathways: Diagram of the MAPK and PKA pathways. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The PKA pathway. Retrieved from ResearchGate. [Link]

  • Wikimedia Commons. (2015, December 3). File:Schematic diagram of anchored PKA signaling.png. Retrieved from Wikimedia Commons. [Link]

  • Bio-Rad. (n.d.). Signal transduction - PKA signaling Pathway Map. Retrieved from Bio-Rad. [Link]

  • ResearchGate. (n.d.). The schematic network of PKA signaling pathway. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). H-89 Dihydrochloride. PubChem Compound Summary for CID 5702541. Retrieved from PubChem. [Link]

  • Zhang, L., et al. (2018). Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy. Investigative Ophthalmology & Visual Science. [Link]

  • ResearchGate. (n.d.). The many faces of H89: A review. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). How to monitor PKA activity by western blot?. Retrieved from ResearchGate. [Link]

  • Bio-protocol. (n.d.). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Retrieved from Bio-protocol. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • ResearchGate. (n.d.). (PDF) Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells. Retrieved from ResearchGate. [Link]

  • bioRxiv. (2023). Chemoproteomic Profiling of PKA Substrates with Kinase-catalyzed Crosslinking and Immunoprecipitation (K-CLIP). [Link]

  • ResearchGate. (n.d.). Inhibition of active PKA in vivo by H89. Retrieved from ResearchGate. [Link]

  • Oncotarget. (2015). H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway. [Link]

  • Merck Millipore. (n.d.). InSolution™ H-89, Dihydrochloride - Calbiochem. Retrieved from Merck Millipore. [Link]

  • PubMed. (2003). The in Vitro Effects of H-89, a Specific Inhibitor of Protein Kinase A, in the Human Colonic Carcinoma Cell Line Caco-2. [Link]

Sources

Application and Protocol Guide for Cetirizine Dihydrochloride Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Cetirizine Dihydrochloride in Analytical Excellence

Cetirizine Dihydrochloride is the active pharmaceutical ingredient (API) in many second-generation antihistamine medications used for the symptomatic relief of allergies, hay fever, angioedema, and urticaria.[1][2] As a selective histamine H1 receptor antagonist, its efficacy and safety are paramount, necessitating rigorous quality control throughout the manufacturing process.[3][4] The use of a highly pure, well-characterized Cetirizine Dihydrochloride analytical standard is therefore indispensable for pharmaceutical laboratories.

This certified reference material (CRM) serves as the benchmark against which raw materials, in-process samples, and final drug products are quantitatively measured.[1] Its application is critical for method validation, system suitability testing, and the accurate determination of potency and purity, ensuring that medications meet the stringent requirements set by pharmacopeias such as the United States Pharmacopeia (USP).[1][5] This guide provides an in-depth look at the properties of Cetirizine Dihydrochloride and detailed protocols for its use in quantitative High-Performance Liquid Chromatography (HPLC) analysis.

Physicochemical Profile and Handling

A thorough understanding of the physicochemical properties of the analytical standard is fundamental to its correct handling, storage, and application. Cetirizine Dihydrochloride is a white, crystalline powder.[3] Its stability and solubility are key factors in the design of robust analytical methods.

Table 1: Physicochemical Properties of Cetirizine Dihydrochloride

PropertyValueSource(s)
Chemical Formula C₂₁H₂₅ClN₂O₃ · 2HCl[4]
Molecular Weight 461.81 g/mol [4][6][7]
Appearance White to off-white crystalline powder[3][8]
Solubility Freely soluble in water; soluble in methanol and DMSO; practically insoluble in acetone and methylene chloride.[3][4][8][9]
Storage Desiccate at room temperature (2-30°C), protected from light. The compound is hygroscopic.[2][4][10]
BCS Class Class 1 (High Solubility, High Permeability)[3][10]

Expert Insight & Causality: The high solubility of Cetirizine Dihydrochloride in water is a direct consequence of its dihydrochloride salt form, which readily ionizes. This property simplifies the preparation of aqueous stock solutions. However, the compound's hygroscopic nature necessitates storage in a desiccated environment to prevent water absorption, which would alter the standard's effective concentration and lead to inaccurate measurements.[3][10] It is also unstable in acidic conditions and susceptible to degradation from light and oxidation, making proper storage and handling critical for maintaining its integrity.[11]

Protocol 1: Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the foundation of any quantitative analysis. The following protocol ensures precision and stability.

Materials and Equipment
  • Cetirizine Dihydrochloride Certified Reference Material (CRM)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • 0.45 µm membrane filters

Step-by-Step Protocol for Standard Preparation
  • Prepare the Mobile Phase/Diluent: A common mobile phase for cetirizine analysis consists of a mixture of 50 mM potassium phosphate buffer (KH₂PO₄) and acetonitrile (e.g., in a 60:40 v/v ratio), with the pH adjusted to 3.5.[11][12] This solution will also serve as the diluent for working standards.

    • Rationale: Using the mobile phase as the diluent is a critical best practice. It ensures that the solvent strength of the injected standard matches that of the mobile phase, preventing peak distortion (e.g., splitting or broadening) and ensuring chromatographic reproducibility.

  • Prepare a Primary Stock Solution (e.g., 5000 µg/mL):

    • Accurately weigh approximately 50 mg of Cetirizine Dihydrochloride CRM.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of HPLC-grade water to dissolve the standard completely.

    • Allow the solution to equilibrate to room temperature, then dilute to the mark with HPLC-grade water and mix thoroughly.

    • This stock solution should be stored at 4°C and protected from light. It is reported to be stable for at least one week under these conditions.[11][12]

  • Prepare an Intermediate Standard Solution (e.g., 100 µg/mL):

    • Pipette 1.0 mL of the 5000 µg/mL Primary Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the prepared mobile phase/diluent and mix thoroughly.

  • Prepare Calibration Curve Working Standards (e.g., 1-20 µg/mL):

    • Perform serial dilutions from the Intermediate Standard Solution using the mobile phase as the diluent to create a series of standards covering the desired concentration range. For example, to prepare a 10 µg/mL standard, pipette 5.0 mL of the 100 µg/mL solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • These working standards should be prepared fresh daily for optimal accuracy.[12]

Workflow for Standard Solution Preparation

G cluster_0 Preparation Phase cluster_1 Dilution Phase cluster_2 Final Output weigh 1. Weigh Cetirizine Dihydrochloride CRM dissolve 2. Dissolve in Water in Volumetric Flask weigh->dissolve dilute_stock 3. Dilute to Volume (Primary Stock: 5000 µg/mL) dissolve->dilute_stock intermediate 4. Prepare Intermediate Standard (100 µg/mL) with Mobile Phase dilute_stock->intermediate Store at 4°C working 5. Prepare Working Standards (e.g., 1-20 µg/mL) with Mobile Phase intermediate->working Prepare Fresh Daily output Calibration Curve Standards Ready for HPLC Injection working->output

Caption: Workflow for preparing analytical standards.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol describes a validated, stability-indicating HPLC method suitable for the quantification of Cetirizine Dihydrochloride in a pharmaceutical preparation.

Instrumentation and Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterRecommended ConditionSource(s)
HPLC System Isocratic Pump, Autosampler, UV/Vis Detector[12]
Column Symmetry® C18, 5 µm, 4.6 mm × 150 mm (or equivalent L1 packing)[11][12][13]
Mobile Phase 50 mM KH₂PO₄ : Acetonitrile (60:40 v/v), pH adjusted to 3.5[11][12]
Flow Rate 1.0 mL/min[11][12]
Column Temp. Ambient (or controlled at 30°C)[11]
Detection λ 230 nm[11][12]
Injection Vol. 10-25 µL[11]

Expert Insight & Causality: The selection of a C18 reversed-phase column is standard for moderately polar compounds like cetirizine. The mobile phase, an acidic buffered acetonitrile/water mixture, ensures the analyte is in a single ionic state, promoting sharp, symmetrical peak shapes. The UV detection wavelength of 230 nm is chosen as it corresponds to a high absorbance maximum for cetirizine, providing excellent sensitivity for the assay.[11][12][14]

System Suitability Testing (SST)

Before analyzing samples, the chromatographic system must be verified. This is a self-validating step to ensure the system is performing adequately on the day of analysis.

  • Inject the 10 µg/mL working standard solution six replicate times.

  • Calculate the system suitability parameters.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance LimitRationale
Tailing Factor (T) NMT 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) NLT 2000Indicates column efficiency and separation power.
RSD of Peak Area NMT 2.0%Demonstrates injection precision and system stability.
RSD of Retention Time NMT 1.0%Confirms flow rate stability and reproducibility.

(NMT = Not More Than, NLT = Not Less Than, RSD = Relative Standard Deviation) The system suitability requirements ensure the reliability of the analytical results.[5][11][15]

Sample Preparation and Analysis
  • Sample Preparation (e.g., from Tablets):

    • Accurately weigh and finely powder a representative number of tablets (e.g., 20).

    • Weigh a portion of the powder equivalent to one average tablet weight and transfer it to a suitable volumetric flask (e.g., 100 mL for a 10 mg tablet).

    • Add diluent (mobile phase) to approximately 70% of the flask volume. Sonicate for 15-20 minutes to ensure complete dissolution of the API.

    • Dilute to volume with the diluent, mix well, and filter through a 0.45 µm filter to remove insoluble excipients.

    • Perform a final dilution with the mobile phase to bring the theoretical concentration into the range of the calibration curve (e.g., 10 µg/mL).

  • Analytical Run Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Perform the six replicate injections for System Suitability.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared sample solutions.

    • Inject a quality control (QC) standard or one of the calibration standards periodically (e.g., after every 10 sample injections) to monitor system drift.

Data Analysis and Quantification
  • Construct Calibration Curve: Plot the peak area response of the calibration standards against their known concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999 for the method to be considered linear over the tested range.[12]

  • Calculate Sample Concentration: Using the linear regression equation (y = mx + c, where y is the peak area), calculate the concentration of Cetirizine Dihydrochloride in the injected sample solution.

  • Determine Final Content: Account for all dilution factors used during sample preparation to calculate the amount of Cetirizine Dihydrochloride in the original sample (e.g., mg per tablet).

Experimental Analysis Workflow

Caption: Workflow for HPLC quantification of Cetirizine.

References

  • Ghavami, R., et al. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 13(3), 959–966. [Link]

  • PubChem. (n.d.). Cetirizine dihydrochloride, (S)-. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). Cetirizine. Retrieved from PubChem website. [Link]

  • Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Retrieved from Shimadzu website. [Link]

  • SLS Ireland. (n.d.). CETIRIZINE HYDROCHLORIDE | PHR1656-1G | SUPELCO. Retrieved from SLS Ireland website. [Link]

  • DailyMed. (n.d.). CETIRIZINE HYDROCHLORIDE ORAL SOLUTION, USP For Oral Use Rx Only. Retrieved from DailyMed website. [Link]

  • ResearchGate. (n.d.). System suitability Parameters for Chromatographic conditions for Cetirizine Hydrochloride Reference standard. Retrieved from ResearchGate. [Link]

  • Merck Millipore. (n.d.). Cetirizine Hydrochloride (USP) - Tablets. Retrieved from Merck Millipore website. [Link]

  • USP-NF. (n.d.). Cetirizine Hydrochloride. Retrieved from USP-NF website. [Link]

  • Waters Corporation. (n.d.). Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. Retrieved from Waters Corporation website. [Link]

  • Waters Corporation. (n.d.). Modernization and Troubleshooting of the USP Organic Impurity Method for Cetirizine Hydrochloride Tablets. Retrieved from Waters Corporation website. [Link]

  • Scribd. (n.d.). Cetirizine Dihydrochloride 1084e. Retrieved from Scribd. [Link]

  • International Scholars Journals. (n.d.). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. Retrieved from International Scholars Journals. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Extractive spectrophotometric determination of cetirizine dihydrochloride in pure and pharmaceutical preparations. Retrieved from Journal of Food and Drug Analysis. [Link]

  • Scribd. (n.d.). Cetirizine Dihydrochloride Analysis. Retrieved from Scribd. [Link]

  • Scribd. (n.d.). Cetirizine Dihydrochloride 1084e. Retrieved from Scribd. [Link]

  • PubChem. (n.d.). Cetirizine Hydrochloride. Retrieved from PubChem website. [Link]

  • ACS Publications. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Retrieved from ACS Publications website. [Link]

  • ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Retrieved from ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Dihydrochloride Hydrates as Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dihydrochloride hydrates represent a crucial class of reagents in organic synthesis and pharmaceutical development. By converting basic, often unstable or poorly soluble, organic molecules into their crystalline dihydrochloride salt forms, chemists gain significant advantages in handling, stability, and shelf-life. This guide provides an in-depth exploration of the principles governing the use of dihydrochloride hydrates, moving beyond simple definitions to elucidate their strategic role as precursors. We will detail the physicochemical transformations, provide validated protocols for their application in key synthetic transformations—such as the formation of nitrogen-containing heterocycles—and offer expert insights into the causality behind experimental design.

Foundational Principles: Why Use a Dihydrochloride Hydrate?

An organic molecule with two or more basic functional groups (e.g., primary, secondary, or tertiary amines) can be reacted with two equivalents of hydrochloric acid to form a dihydrochloride salt. The incorporation of water molecules into the crystal lattice results in a this compound.[1] The primary motivation for this conversion is the profound and beneficial alteration of the molecule's physicochemical properties.

The "pKa rule" is the guiding principle for stable salt formation: the pKa of the basic functional group should be at least two to three pH units higher than the pKa of the acidic counterion (HCl, pKa ≈ -6.3).[2] This large difference ensures a complete proton transfer, leading to a stable ionic salt.[2]

Key Advantages of this compound Precursors:

  • Enhanced Stability: The salt form is generally more resistant to chemical degradation and oxidation, leading to a longer shelf-life compared to the free base.[2]

  • Improved Solubility: The ionic nature of the salt dramatically increases aqueous solubility, which is a critical factor in both reaction setup and pharmaceutical formulation.[1][2] For instance, theophylline monohydrate shows a 1.8-fold increase in solubility compared to its anhydrous form.[1]

  • Crystalline Nature: Dihydrochloride hydrates are typically stable, crystalline solids that are non-volatile and easier to handle, weigh, and store than their often oily or liquid free-base counterparts.[3]

  • Controlled Reactivity: The protonated basic centers are non-nucleophilic. This "locked" state prevents unwanted side reactions. The active nucleophilic free base must be intentionally liberated, usually by treatment with a base, providing precise control over the initiation of a reaction.

Data Summary: Physicochemical Property Modulation
PropertyFree Base FormThis compound FormRationale & Significance
Physical State Often liquid, oil, or low-melting solidCrystalline solidEasier to handle, weigh, and purify.[3]
Aqueous Solubility Generally low to moderateHighFacilitates use in aqueous reaction media and improves bioavailability in drug development.[2]
Stability Susceptible to oxidation/degradationHigh chemical and physical stabilityExtended shelf-life and prevention of API degradation.[2]
Hygroscopicity VariableCan be hygroscopic, but often forms stable hydratesPredictable behavior in relation to humidity.[1]
Reactivity Nucleophilic (if amine)Non-nucleophilic (protonated)Acts as a protected form, allowing for controlled release of the active reagent.
Characterization of Dihydrochloride Hydrates

Confirmation of the hydrate structure is critical. Key analytical techniques include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of water is indicated by broad peaks in the 3400-3600 cm⁻¹ region, corresponding to O-H stretching vibrations of the water molecules integrated into the crystal lattice.[1][4]

  • Thermogravimetric Analysis (TGA): TGA measures mass loss upon heating. A distinct mass loss step at temperatures typically between 100-150°C corresponds to the stoichiometric loss of water molecules, confirming the hydrate state.[1]

  • Solid-State NMR (ssNMR): ³⁵Cl ssNMR is exceptionally sensitive to the local hydrogen-bonding environment of the chloride ions, providing a unique fingerprint to differentiate between anhydrous and hydrated forms.[5]

Safety & Handling Protocols

While converting a reactive free base to a dihydrochloride salt generally reduces hazards, proper handling is still paramount. Many precursors, such as hydrazine dihydrochloride, remain toxic despite their salt form.[6][7]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, impervious gloves, and a lab coat.[7][8]

  • Ventilation: Handle all dihydrochloride hydrates in a well-ventilated chemical fume hood to avoid inhalation of fine dust particles.[7][8]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3][7]

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures (sweep or vacuum) and place the material in a sealed, labeled container for disposal.[3][6]

Workflow for Safe Handling and Use

Caption: General workflow for the safe handling of this compound precursors.

Application Note 1: Hydrazine Dihydrochloride in Heterocycle Synthesis

Hydrazine (N₂H₄) is a potent and versatile nucleophile, fundamental to the synthesis of nitrogen-containing heterocycles like pyrazoles and pyridazines. However, anhydrous hydrazine is a volatile, flammable, and highly toxic liquid. Hydrazine dihydrochloride (H₆N₂Cl₂) is a stable, crystalline solid, making it a much safer and more convenient precursor.[9][10]

The Core Principle: The dihydrochloride salt is not reactive itself. To unmask the nucleophilic hydrazine, it must be neutralized in situ or in a prior step with a suitable base (e.g., NaHCO₃, Et₃N, NaOH) to generate the free hydrazine base.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol details the synthesis of a pyrazole derivative from a chalcone precursor, showcasing the in situ neutralization of hydrazine dihydrochloride.

Caption: Experimental workflow for pyrazole synthesis using hydrazine dihydrochloride.

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone, 1.0 equiv)

  • Hydrazine Dihydrochloride (1.2 equiv)[9]

  • Triethylamine (Et₃N, 2.5 equiv)

  • Ethanol (200 proof)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chalcone (1.0 equiv) and hydrazine dihydrochloride (1.2 equiv).

  • Solvation: Add ethanol to the flask (approx. 0.2 M concentration relative to the chalcone).

  • Neutralization & Reaction Initiation: Begin stirring the suspension and add triethylamine (2.5 equiv). The triethylamine will react with the dihydrochloride salt to form triethylammonium chloride and liberate the free hydrazine base.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup & Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly add water to the reaction mixture until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then water. Dry the solid product under vacuum to yield the desired pyrazole. Further purification can be achieved by recrystallization from ethanol.[11]

Causality Explained: Using 2.5 equivalents of triethylamine ensures the complete neutralization of both acidic protons on the hydrazine dihydrochloride, driving the equilibrium towards the formation of the free hydrazine nucleophile required for the cyclocondensation reaction. Ethanol is an excellent solvent as it solubilizes the organic starting material and is compatible with the reflux temperature.

Application Note 2: Chloral Hydrate in Isatin Synthesis

Isatin and its derivatives are important building blocks for pharmaceuticals and dyes. The Sandmeyer Isatin Synthesis is a classic method that uses chloral hydrate as a key precursor to form an isonitrosoacetanilide intermediate.[12]

The Core Principle: Chloral hydrate reacts with hydroxylamine hydrochloride and aniline in a one-pot reaction. The chloral hydrate serves as a precursor to glyoxylic acid oxime, which then condenses with aniline.

Caption: Key stages of the Sandmeyer Isatin Synthesis.

Protocol 2: Sandmeyer Synthesis of Isatin

Materials:

  • Chloral Hydrate (1.1 equiv)[12]

  • Hydroxylamine Hydrochloride (1.2 equiv)

  • Aniline (1.0 equiv)

  • Sodium Sulfate, anhydrous

  • Concentrated Sulfuric Acid

  • Deionized Water

Step-by-Step Methodology:

  • Intermediate Formation: In a large flask, dissolve chloral hydrate and anhydrous sodium sulfate in water. Add a solution of aniline in water, followed by a solution of hydroxylamine hydrochloride in water.

  • Reaction: Heat the mixture gently (to approx. 60-70°C) until the reaction initiates (often indicated by a color change). The reaction is exothermic; maintain the temperature by cooling in a water bath as needed. Continue heating for 45-60 minutes.

  • Isolation of Intermediate: Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water. Dry the intermediate thoroughly.

  • Cyclization: Add the dried intermediate slowly and in small portions to pre-heated concentrated sulfuric acid (70-80°C). Caution: This step is highly exothermic and releases gas. Perform with extreme care.

  • Hydrolysis & Precipitation: After the addition is complete, cool the mixture and pour it onto crushed ice. The isatin product will precipitate.

  • Purification: Collect the crude isatin by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from glacial acetic acid for a pure product.

Causality Explained: Chloral hydrate is an ideal starting material as it is a stable, solid source of the trichloroacetaldehyde electrophile. The reaction with hydroxylamine generates a highly reactive intermediate that readily condenses with the aniline nucleophile. The final cyclization step is an electrophilic aromatic substitution driven by the strong acid catalyst, sulfuric acid.

Conclusion

Dihydrochloride hydrates are not merely storage forms of chemicals; they are strategic precursors that offer enhanced stability, safety, and process control. By understanding the principles of their formation and the necessity of a neutralization step to release the active species, researchers can effectively leverage these reagents in a wide array of synthetic applications. The protocols provided herein for the synthesis of pyrazoles and isatins serve as validated examples of how these versatile precursors can be employed to construct complex and valuable molecular architectures.

References

  • This compound - 166530-19-4 - Vulcanchem. Vulcanchem.
  • H-8 dihydrochloride-SDS-MedChemExpress. MedChemExpress.
  • Putrescine dihydrochloride - Szabo-Scandic. Szabo-Scandic.
  • HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. Loba Chemie. (2017).
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2014).
  • The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride.ResearchGate. (2025).
  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem.
  • Hydrate;dihydrochloride | Cl2H4O | CID 21226127 - PubChem. National Institutes of Health.
  • Synthesis method for levorotatory citirizine dihydrochloride. Patsnap.
  • Hydrazine dihydrochloride - the NIST WebBook. National Institute of Standards and Technology.
  • Infrared spectroscopic study of the hydrates of hydrogen chloride and hydrogen bromide.Journal of the Chemical Society D: Chemical Communications. (1971).
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.MDPI.
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.National Center for Biotechnology Information. (2020).
  • Hydrates of active pharmaceutical Ingredients: A 35Cl and 2H solid-state NMR and DFT study.ResearchGate.
  • Hydrazine hydrochloride - Sciencemadness Wiki. Sciencemadness. (2020).
  • Chloral hydrate - Wikipedia.Wikipedia.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Dihydrochloride Hydrate Drug Substances

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of dihydrochloride hydrate active pharmaceutical ingredients (APIs). Recognizing the prevalence of hydrochloride salts in pharmaceuticals to enhance solubility and stability, this guide provides a detailed protocol grounded in scientific principles.[1] The methodology is designed to be stability-indicating, ensuring that the quantification of the API is specific and free from interference from potential degradation products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into method development, validation, and practical application, adhering to regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6]

Introduction

In pharmaceutical development, many active pharmaceutical ingredients (APIs) are formulated as salts to improve their physicochemical properties, such as solubility, stability, and bioavailability.[1] this compound salts, in particular, are common for basic drug molecules. The presence of two chloride ions and associated water molecules can significantly influence the compound's properties.[7] Therefore, a precise and accurate analytical method is paramount for the quantification of the API in both bulk drug substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3] This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method, a widely used technique for its ability to separate a broad range of compounds.[8] The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's robustness and reliability. The method is developed and validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][9][10]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, sodium phosphate monobasic, and sodium phosphate dibasic. This compound reference standard and sample.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and quantification. The following parameters were chosen based on the physicochemical properties of typical this compound compounds, which are often polar due to their salt nature.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for a wide range of analytes.[8] The 250 mm length provides high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure. For highly polar dihydrochloride hydrates that may exhibit poor retention on traditional C18 phases, alternative column chemistries like those designed for polar compound retention (e.g., T3) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns could be considered.[8][11][12]
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.0The aqueous mobile phase with a buffer controls the pH, which is crucial for the consistent ionization state of the analyte and any potential impurities, thereby ensuring reproducible retention times.[13][14] A pH of 3.0 is often chosen for basic compounds to ensure they are in their protonated, more polar form, leading to better peak shape and retention on a reversed-phase column.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[15]
Gradient Elution See Table 2A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potential, more hydrophobic degradation products.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength Determined from the UV spectrum of the analyte (e.g., 232 nm)The wavelength of maximum absorbance for the analyte is chosen to ensure the highest sensitivity.[16] A PDA detector is useful for confirming peak purity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
35955

Table 2: Gradient Elution Program

Protocols

Preparation of Solutions
  • Weigh and dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water to make a 0.02 M solution.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.[17]

  • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B, such as 50:50 v/v) and sonicate for 10 minutes to ensure complete dissolution.[16]

  • Make up to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.[17]

  • Accurately weigh an amount of the sample equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Follow the same dissolution and filtration procedure as for the standard solution.[18][19]

System Suitability Test (SST)

Before sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST) as mandated by pharmacopeias like the USP.[3][4][20]

  • Inject the diluent (blank) to ensure there are no interfering peaks.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

Quantification
  • Inject the prepared sample solutions in duplicate.

  • Calculate the concentration of the this compound in the sample using the following formula:

    Concentration (mg/mL) = (Area_sample / Area_standard) * Concentration_standard

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][9][10][21]

Specificity (Stability-Indicating Nature)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[22][23][24] The goal is to produce a modest level of degradation (5-20%).[24]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main analyte peak, and the peak purity of the analyte can be demonstrated using a PDA detector.

Linearity

The linearity of the method is established by analyzing a series of solutions at different concentrations (e.g., 50% to 150% of the nominal concentration). The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.[25]

Accuracy

Accuracy is determined by performing recovery studies. A known amount of the reference standard is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated. The acceptance criterion is typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample are analyzed on the same day. The RSD of the results should be ≤ 2.0%.[16]

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[16]

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.

Visualization of the Workflow

HPLC_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Analyte Characterization (Solubility, pKa, UV Spectra) MD2 Initial Parameter Selection (Column, Mobile Phase) MD1->MD2 MD3 Optimization (Gradient, pH, Temperature) MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 Proposed Method V2 Linearity & Range V1->V2 V3 Accuracy (Recovery Studies) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 RA1 Sample & Standard Preparation V5->RA1 Validated Method RA2 System Suitability Test (SST) RA1->RA2 RA3 Sample Quantification RA2->RA3

Sources

Application Notes and Protocols for the Stabilization of Dihydrochloride Hydrate Formulations Using Excipients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Stabilizing Dihydrochloride Hydrate APIs

Active pharmaceutical ingredients (APIs) are frequently formulated as salts to enhance properties like solubility and dissolution rate. Dihydrochloride salts, in particular, are utilized for basic drug molecules to achieve significant improvements in aqueous solubility. However, these salt forms, especially in their hydrated state, present unique stability challenges. The presence of water molecules within the crystal lattice, combined with the inherent properties of the dihydrochloride salt, can lead to a variety of physical and chemical degradation pathways.

The primary stability concerns for this compound formulations include:

  • Salt Disproportionation: The conversion of the salt form back to its less soluble free base. This is a critical failure mode as it can drastically reduce the bioavailability of the drug.

  • Dehydration and Hydrate Form Conversion: Changes in relative humidity (RH) and temperature can cause the loss of water of hydration, leading to the formation of an anhydrous form or a different hydrate state. These different solid-state forms can have altered physicochemical properties.

  • Chemical Degradation: The API molecule itself may be susceptible to hydrolysis, oxidation, or other chemical reactions, which can be influenced by the presence of water and the micro-environmental pH created by the excipients.

  • Hygroscopicity: The tendency of the formulation to absorb atmospheric moisture, which can accelerate both physical and chemical degradation pathways.

The judicious selection of excipients is paramount in mitigating these stability issues. Excipients are not merely inert fillers; they actively influence the microenvironment of the API and can either stabilize or destabilize the this compound form. This guide provides a comprehensive overview of the mechanisms of instability and details protocols for selecting and utilizing excipients to develop robust and stable this compound formulations.

Understanding the Mechanisms of Instability

A thorough understanding of the degradation pathways is essential for designing effective stabilization strategies.

Salt Disproportionation: The Role of Micro-pH and Solubility

Salt disproportionation is a solution-mediated process where the salt converts to its free base. This phenomenon is heavily influenced by the micro-environmental pH (µpH) within the solid dosage form. When the µpH rises above a critical value, known as the pHmax (the pH of a saturated solution of the salt), the free base can precipitate.

Several factors contribute to an increase in µpH and the risk of disproportionation:

  • Basic Excipients: Common excipients with a basic character, such as magnesium stearate, can significantly increase the µpH.

  • Excipient Solubility: Highly soluble basic excipients can more readily create a localized basic environment.

  • API Salt Solubility: Highly soluble salts are generally more susceptible to disproportionation.

The interplay between these factors determines the thermodynamic driving force for disproportionation.

Hydrate Stability: The Influence of Water Activity

Hydrated crystalline solids are stable only within a specific range of temperature and relative humidity. The stability of a hydrate is governed by the water activity (aw) of the surrounding environment. If the environmental aw is lower than the equilibrium water vapor pressure of the hydrate, dehydration will occur. Conversely, if an anhydrous form is exposed to an aw above its critical relative humidity, it may convert to a hydrate.

Excipients play a crucial role in managing water within a formulation:

  • Hygroscopic Excipients: These excipients can compete with the API for available water. Depending on their properties, they can either protect the API by sequestering water or promote degradation by bringing water into close proximity with the drug.

  • Non-Hygroscopic Excipients: These materials absorb little moisture and can help to create a less humid microenvironment for the API.

Chemical Degradation Pathways

This compound APIs can be susceptible to various chemical degradation reactions, with hydrolysis and oxidation being the most common.

  • Hydrolysis: The presence of ester or amide functional groups in the API molecule makes them prone to hydrolysis, a reaction catalyzed by acidic or basic conditions. The µpH created by the excipients can therefore directly influence the rate of hydrolytic degradation.

  • Oxidation: Some APIs are sensitive to oxidation, which can be initiated by factors such as light, heat, and the presence of trace metal impurities in excipients.

The following diagram illustrates the key degradation pathways for this compound formulations.

API Dihydrochloride Hydrate API Disproportionation Salt Disproportionation API->Disproportionation High µpH (> pHmax) Dehydration Dehydration/ Hydrate Conversion API->Dehydration Low RH / High Temp Degradation Chemical Degradation API->Degradation Water, pH, O2, Light, Heat FreeBase Free Base (Low Solubility) Disproportionation->FreeBase Anhydrous Anhydrous/ Different Hydrate Dehydration->Anhydrous Degradants Degradation Products Degradation->Degradants

Caption: Key degradation pathways for this compound APIs.

Strategic Selection of Excipients for Stabilization

The formulation scientist has a range of excipient choices to counteract the instability of dihydrochloride hydrates. The primary strategies revolve around controlling the micro-environmental pH and managing moisture content.

pH Modifiers: The First Line of Defense Against Disproportionation

The most direct way to prevent salt disproportionation is to maintain an acidic µpH. This is achieved by incorporating pH modifiers, typically organic acids, into the formulation.

  • Mechanism of Action: Acidic excipients create a low µpH environment, keeping it well below the pHmax of the drug salt and thus preventing the formation of the free base.

  • Selection Criteria: The strength of the acid (pKa) is a critical factor. Stronger acids are generally more effective at mitigating disproportionation. The choice of acid will also depend on its compatibility with the API and other excipients.

  • Commonly Used Acidifiers:

    • Citric Acid

    • Tartaric Acid

    • Maleic Acid

    • Fumaric Acid

    • Oxalic Acid

Moisture Management: Selecting the Right Fillers and Binders

Controlling the amount and mobility of water within the formulation is crucial for preventing both hydrate transitions and chemical degradation.

  • Low-Hygroscopicity Excipients: Using excipients that do not readily absorb water is a primary strategy. Examples include:

    • Anhydrous Lactose

    • Mannitol

    • Microcrystalline Cellulose (certain grades)

    • Tricalcium Phosphate

  • Moisture-Scavenging Excipients: Some excipients can act as moisture scavengers, preferentially absorbing and tightly binding water, thereby making it less available to interact with the API. Examples include certain types of starch.

  • Hydrophobic Excipients: Incorporating hydrophobic materials can create a physical barrier to moisture ingress.

    • Lubricants: While magnesium stearate is a common lubricant, its basic nature can be problematic. Alternative, less basic lubricants may be considered.

    • Glidants: Colloidal silicon dioxide can help to improve powder flow and also has some moisture-scavenging properties.

    • Coatings: Applying a moisture-barrier film coating to the final dosage form is an effective way to protect it from external humidity.

The following table summarizes the functions of different excipient classes in stabilizing this compound formulations.

Excipient ClassPrimary FunctionExamplesMechanism of Action
pH Modifiers Prevent DisproportionationCitric Acid, Tartaric AcidMaintain an acidic micro-environmental pH.
Fillers/Diluents Moisture ManagementAnhydrous Lactose, MannitolProvide bulk while minimizing water content and uptake.
Binders Granulation AidPovidone (PVP), HPMCCan influence water activity; selection of appropriate grade is key.
Disintegrants Promote Tablet BreakupCroscarmellose Sodium, Sodium Starch GlycolateCan be hygroscopic; their impact on stability must be evaluated.
Lubricants Reduce FrictionMagnesium Stearate (use with caution), Stearic AcidCan be basic and promote disproportionation.
Glidants Improve Powder FlowColloidal Silicon DioxideCan also act as a moisture scavenger.
Coating Agents Moisture BarrierHPMC, PVA-based coatingsPrevent ingress of external moisture.

Protocols for Formulation Development and Stability Assessment

A systematic approach to formulation development and stability testing is essential for successfully developing a stable this compound product.

Protocol 1: Excipient Compatibility Screening

The initial step is to screen for potential incompatibilities between the API and various excipients.

Objective: To identify excipients that do not cause significant chemical or physical degradation of the this compound API under accelerated conditions.

Methodology:

  • Preparation of Binary Mixtures: Prepare binary mixtures of the API and each candidate excipient, typically in a 1:1 or 1:5 (API:excipient) ratio by weight. Also include a control sample of the pure API.

  • Stress Conditions: Store the samples under accelerated stability conditions. A common starting point is 40°C/75% RH. It is also advisable to include a condition with high humidity but lower temperature (e.g., 25°C/90% RH) and a condition with high temperature and low humidity (e.g., 60°C/ambient RH) to assess different degradation pathways.

  • Sample Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples using appropriate analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.

    • Powder X-Ray Diffraction (PXRD): To detect changes in the solid-state form of the API, such as disproportionation to the free base or conversion to a different hydrate or anhydrous form.

    • Differential Scanning Calorimetry (DSC): To detect interactions between the API and excipients, which may be indicated by changes in melting points or the appearance of new thermal events.

    • Visual Observation: Note any changes in color, appearance, or physical state (e.g., deliquescence).

Data Interpretation: Compare the results from the binary mixtures to the pure API control. Excipients that cause a significant increase in degradation products or a change in the solid-state form of the API should be considered incompatible.

The following workflow diagram outlines the excipient compatibility screening process.

start Start: Select Candidate Excipients prep Prepare Binary Mixtures (API + Excipient) and API Control start->prep store Store at Accelerated Conditions (e.g., 40°C/75% RH) prep->store analyze Analyze at Time Points (e.g., 1, 2, 4 weeks) store->analyze tech Analytical Techniques: HPLC, PXRD, DSC, Visual analyze->tech compare Compare Binary Mixtures to API Control analyze->compare decision Incompatible? compare->decision compatible Compatible Excipient decision->compatible No incompatible Incompatible Excipient (Exclude from Formulation) decision->incompatible Yes

Caption: Workflow for excipient compatibility screening.

Protocol 2: Formulation Development and Characterization

Based on the compatibility screening results, prototype formulations can be developed.

Objective: To prepare solid dosage forms (e.g., tablets or capsules) and characterize their critical quality attributes.

Methodology:

  • Formulation Design: Based on the desired dosage strength and manufacturing process (e.g., direct compression, dry granulation, or wet granulation), design several prototype formulations using the compatible excipients. Critically, for dihydrochloride hydrates, dry granulation (roller compaction) or direct compression are often preferred to avoid the use of water in wet granulation. If wet granulation is necessary, non-aqueous solvents should be considered.

  • Manufacturing: Manufacture small batches of the prototype formulations.

  • Characterization: Evaluate the following properties of the manufactured dosage forms:

    • Appearance, Hardness, Friability, and Weight Variation: Standard pharmaceutical quality control tests.

    • Content Uniformity: To ensure consistent dosing.

    • Dissolution: To assess the in vitro release profile of the drug.

    • Solid-State Characterization (PXRD): To confirm that the API has remained in its desired this compound form throughout the manufacturing process.

Protocol 3: Formal Stability Studies

The most promising prototype formulations should be placed on a formal stability study according to ICH guidelines.

Objective: To evaluate the long-term stability of the formulation and establish a shelf-life.

Methodology:

  • ICH Conditions: Store the packaged dosage forms under various ICH-recommended storage conditions. For a drug product intended for a climatic zone with high humidity, this would typically include:

    • Long-term: 25°C/60% RH or 30°C/65% RH

    • Accelerated: 40°C/75% RH

  • Stability-Indicating Method: Use a validated stability-indicating analytical method (typically HPLC) that can separate the API from all potential degradation products and impurities.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and test for:

    • Assay of the API

    • Levels of known and unknown degradation products

    • Dissolution profile

    • Moisture content

    • Physical appearance

    • Solid-state form (PXRD at selected time points)

Data Evaluation: Analyze the data for trends in API degradation and impurity formation. The results of the accelerated stability study can be used to predict the long-term stability of the formulation.

Conclusion

The successful formulation of a stable this compound drug product requires a deep understanding of the potential physical and chemical degradation pathways. Salt disproportionation, driven by the micro-environmental pH, and hydrate instability, influenced by water activity, are the primary challenges. By strategically selecting excipients, particularly pH modifiers to maintain an acidic environment and low-hygroscopicity materials to manage moisture, formulators can create a stabilizing microenvironment for the API. A systematic approach, involving thorough excipient compatibility screening, rational formulation design, and comprehensive stability testing, is essential to ensure the development of a safe, effective, and stable this compound dosage form.

References

  • Role of Salt and Excipient Properties on Disproportionation in the Solid-State. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Google.
  • Role of Salt and Excipient Properties on Disproportionation in the Solid-State. (n.d.). Google.
  • Role of salt and excipient properties on disproportionation in the solid-state. (2009). PubMed. Retrieved January 8, 2026, from [Link]

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Approach to the determination of hydrate form conversions of drug compounds and solid dosage forms by near-infrared spectroscopy. (2003). PubMed. Retrieved January 8, 2026, from [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degrad

Application Notes & Protocols for Cell Viability Assays Using CDK7-IN-2 Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Master Regulator Kinase CDK7

Cyclin-dependent kinase 7 (CDK7) stands as a critical nexus in cellular regulation, uniquely orchestrating both cell cycle progression and gene transcription.[1][2][3][4] As the catalytic engine of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates key cell cycle CDKs (CDK1, CDK2, CDK4, CDK6), thereby driving cellular division.[1][3] Concurrently, as an integral component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a requisite step for the initiation and elongation of transcription.[2][3][5][6]

In many malignancies, cancer cells exhibit a heightened dependency on these fundamental processes, making CDK7 a compelling therapeutic target.[2][7][8] Elevated CDK7 levels are often observed in various cancers and can be associated with poor clinical outcomes.[2] Inhibition of CDK7 offers a dual-pronged attack: arresting the cell cycle and suppressing the transcription of key oncogenes, leading to apoptosis in cancer cells.[1][2]

CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7, demonstrating significant anti-cancer activity.[9][10] Like other advanced covalent inhibitors such as THZ1 and YKL-5-124, it is designed to form an irreversible covalent bond with a specific cysteine residue (Cys312) located outside the highly conserved ATP-binding pocket of CDK7.[5][11][12][13] This mechanism confers high potency and selectivity. This guide provides a comprehensive framework for utilizing CDK7-IN-2 to assess its impact on cancer cell viability and function.

Mechanism of Action: Dual Disruption of Cell Cycle and Transcription

CDK7-IN-2, through its covalent inhibition of CDK7, disrupts two core cellular pillars essential for cancer cell proliferation and survival.

  • Transcriptional Suppression: By inhibiting CDK7 within the TFIIH complex, the inhibitor prevents the phosphorylation of the RNAPII CTD at Serine 5 and 7 positions.[11] This action stalls transcriptional initiation and elongation, with a particularly profound effect on genes associated with super-enhancers, which often include critical oncogenes like MYC and RUNX1.[14]

  • Cell Cycle Arrest: As the CDK-activating kinase, CDK7 is essential for activating the CDKs that govern transitions through the cell cycle phases.[3] Inhibition of CDK7's CAK function prevents the activation of these downstream CDKs, leading to a robust cell cycle arrest, typically at the G1/S transition.[13]

The combined effect is a powerful anti-proliferative and pro-apoptotic response in cancer cells that are transcriptionally addicted or have a dysregulated cell cycle.

Caption: Dual inhibition of transcription and cell cycle pathways by CDK7-IN-2.

Experimental Design and Preliminary Considerations

Thoughtful planning is paramount for obtaining reliable and reproducible data.

Compound Handling and Storage

Proper handling of CDK7-IN-2 hydrochloride hydrate is critical for maintaining its potency and stability.

  • Solubility: Based on common practice for similar small molecule inhibitors, CDK7-IN-2 should be dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[15][16] Vortexing and gentle sonication can aid complete dissolution.

  • Storage:

    • Solid Form: Store the lyophilized powder at -20°C, protected from moisture.[17]

    • Stock Solution: Aliquot the DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability (up to 1 year).[15][17]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your chosen cell culture medium immediately before each experiment. Perform serial dilutions to minimize the final DMSO concentration in the culture, which should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[15]

Cell Line Selection and Seeding Density

The choice of cell line is crucial as sensitivity to CDK7 inhibition can vary.

  • Cell Line Choice: Cell lines with known transcriptional addictions (e.g., T-cell acute lymphoblastic leukemia (T-ALL) lines like Jurkat, or MYC-driven neuroblastoma) are often highly sensitive.[14] It is advisable to test a panel of cell lines representing different cancer types.

  • Seeding Density: The optimal cell number per well depends on the cell line's proliferation rate and the duration of the assay. A preliminary experiment (a growth curve) is essential to determine a seeding density that ensures cells are in the exponential growth phase throughout the treatment period and do not become over-confluent in control wells.

Determining the Optimal Concentration Range (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[18]

  • Initial Range Finding: For a new compound like CDK7-IN-2, start with a broad concentration range (e.g., 1 nM to 10 µM) to capture the full dose-response curve.[16]

  • Dose-Response Curve: Use a logarithmic or semi-logarithmic series of dilutions (e.g., 8-10 concentrations) to treat the cells. This will allow for accurate IC50 calculation using non-linear regression analysis.

  • Controls: Always include:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This is the 100% viability reference.

    • Untreated Control: Cells in medium alone.

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

Core Protocols for Assessing Cell Viability and Function

A multi-assay approach provides a more comprehensive understanding of the inhibitor's effects than any single method. Below is a general workflow followed by specific protocols.

Caption: General experimental workflow for assessing cell viability with CDK7-IN-2.
Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20]

Materials:

  • Cells cultured in a 96-well plate

  • CDK7-IN-2 hydrochloride hydrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[20]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium in a 96-well plate.[21] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of CDK7-IN-2 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and blank controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[21] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20] A reference wavelength of >650 nm can be used to correct for background.[20]

Protocol 2: Crystal Violet Assay for Cell Biomass

The crystal violet staining method quantifies the total cell biomass by staining the DNA and proteins of adherent cells.[22][23] As cells die and detach, the amount of staining is reduced, providing an indirect measure of cell viability and proliferation.[23][24]

Materials:

  • Cells cultured in a 96-well plate

  • CDK7-IN-2 hydrochloride hydrate

  • PBS

  • Fixative solution: 100% Methanol or 4% Paraformaldehyde (PFA)

  • Crystal Violet Staining Solution: 0.1% or 0.5% crystal violet (w/v) in 20% methanol.[22][23]

  • Solubilization solution: 1% Acetic Acid or 10% SDS in water.

Procedure:

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Washing: After the treatment incubation, carefully aspirate the medium. Gently wash the cell monolayer once with 100 µL of PBS per well.

  • Fixation: Aspirate the PBS and add 50-100 µL of 100% methanol to each well. Incubate for 10-15 minutes at room temperature.[25]

  • Staining: Remove the methanol and let the plate air dry completely. Add 50 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[25]

  • Washing: Gently wash the plate multiple times with tap water to remove excess stain until the water runs clear.[25]

  • Drying: Invert the plate on a paper towel and let it air dry completely.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 1% acetic acid) to each well. Place on an orbital shaker for 15-30 minutes to fully dissolve the dye.

  • Absorbance Reading: Measure the absorbance at approximately 590 nm using a microplate reader.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[26][27]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[28] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[26]

  • Interpretation of Results:

    • Annexin V- / PI-: Live, healthy cells.[26]

    • Annexin V+ / PI-: Early apoptotic cells.[26]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[26]

Materials:

  • Cells cultured and treated with CDK7-IN-2

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Treat cells with CDK7-IN-2 for the desired time.

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[27] Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS to remove residual medium.[27]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[27]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[27]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit manufacturer).[27]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[26] Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

For MTT and Crystal Violet Assays:

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • IC50 Determination: Plot the % Viability against the log-transformed concentrations of CDK7-IN-2. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Summary of Assay Endpoints and Interpretation:

AssayPrinciple MeasuredInterpretation of Decreased SignalTypical CDK7-IN-2 Concentration Range (for sensitive lines)
MTT Mitochondrial reductase activity[20]Decrease in metabolic activity, indicative of cell death or cytostatic effects.10 nM - 1 µM
Crystal Violet Total adherent cell biomass (protein/DNA)[24]Decrease in cell number due to cell death, detachment, or anti-proliferative effects.10 nM - 1 µM
Annexin V / PI Phosphatidylserine externalization and membrane integrityIncrease in Annexin V+/PI- and Annexin V+/PI+ populations indicates induction of apoptosis.50 nM - 2 µM

Note: The effective concentration ranges are illustrative and must be determined empirically for each cell line.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. (2025, June 18). Bench-Concept. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Crystal violet staining for identification of cell growth issues. (n.d.). TPP. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). MethodsX. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4). Retrieved from [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. PubMed, 2016(4). Retrieved from [Link]

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature. Retrieved from [Link]

  • Annexin V/PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]

  • Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology. Retrieved from [Link]

  • Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition. (2023, November 16). Molecular Cell. Retrieved from [Link]

  • CDK7 Inhibition Targets Transcription Selectively in Cancer. (2014, August 3). Cancer Discovery. Retrieved from [Link]

  • New research sheds light on CDK7's role in cancer cell proliferation. (2025, March 25). News-Medical.Net. Retrieved from [Link]

  • Fisher, R. P. (2019). Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. Transcription. Retrieved from [Link]

  • CDK7 Inhibitors: A Promising Class in Cancer Therapeutics. (2024, November 4). DelveInsight. Retrieved from [Link]

  • Sava, G. P., et al. (2020). CDK7 inhibitors as anticancer drugs. Cancer Metastasis Reviews. Retrieved from [Link]

  • CDK7-IN-2 hydrochloride hydrate. (n.d.). DC Chemicals. Retrieved from [Link]

  • Li, B., et al. (2023). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine. Retrieved from [Link]

  • What are CDK7 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • IC50 values of CDK5 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro cell growth inhibition IC50 values of compounds against cancer... (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved from [Link]

Sources

Application Note: Spectrophotometric Analysis of Hydralazine Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Hydralazine Hydrochloride Quantification

Hydralazine hydrochloride is a potent, direct-acting vasodilator primarily used in the management of hypertension and chronic heart failure.[1][2][3] Its therapeutic efficacy is directly linked to its precise dosage; therefore, rigorous quality control during pharmaceutical manufacturing is paramount. This application note details a robust and reliable spectrophotometric method for the quantitative determination of hydralazine hydrochloride in tablet dosage forms.

Spectrophotometry offers a compelling analytical solution due to its inherent simplicity, cost-effectiveness, and speed, making it highly suitable for routine quality control laboratories.[4][5] The method described herein is based on a classic chemical derivatization reaction, ensuring high specificity and sensitivity.

Scientific Principle: The Chemistry of Color

The core of this analytical method lies in the condensation reaction between the primary amine group of the hydrazine moiety in hydralazine and an aromatic aldehyde, p-dimethylaminobenzaldehyde (PDAB), under acidic conditions. This reaction forms a brightly colored Schiff base, specifically a hydrazone, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.[6][7][8]

The intensity of the resulting greenish-yellow color is directly proportional to the concentration of hydralazine hydrochloride, a relationship governed by the Beer-Lambert Law. The formation of this distinct chromophore allows for selective measurement, even in the presence of common pharmaceutical excipients that do not possess a similar reactive group. The absorption maximum (λmax) of the formed hydrazone is consistently observed at approximately 470 nm.[6] While other chromogenic agents like vanillin, ninhydrin, or Folin-Ciocalteu reagent can be used, PDAB provides a stable and sensitive reaction product.[1][4][9]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the accurate determination of hydralazine hydrochloride.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes is required.[1][5]

  • Analytical Balance: Capable of weighing to ±0.1 mg.

  • Glassware: Calibrated Class A volumetric flasks and pipettes.

  • pH Meter: For buffer preparation.

  • Ultrasonic Bath: For complete dissolution of samples.

Reagents and Solution Preparation
  • Hydralazine Hydrochloride Reference Standard (RS): USP grade or equivalent.

  • p-Dimethylaminobenzaldehyde (PDAB): Analytical reagent grade.

  • Methanol and Hydrochloric Acid (HCl): ACS grade.

  • Distilled or Deionized Water.

Preparation of PDAB Reagent (2% w/v): Accurately weigh 2.0 g of p-dimethylaminobenzaldehyde and dissolve it in 100 mL of a 1:1 mixture of methanol and 2N HCl. This reagent should be prepared fresh and stored in a light-resistant container.

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Hydralazine Hydrochloride RS, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with distilled water. This provides a stock solution of 100 µg/mL.

Experimental Workflow

The overall workflow from sample preparation to final analysis is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Powder Tablets Dissolve Dissolve Sample in Water Sample->Dissolve Standard Prepare Standard Stock Solution Dilute_Std Prepare Calibration Standards (2-10 µg/mL) Standard->Dilute_Std Reagent Prepare PDAB Reagent React Add PDAB Reagent & Incubate Reagent->React Dilute_Sample Prepare Sample Solution Dissolve->Dilute_Sample Dilute_Std->React Dilute_Sample->React Measure Measure Absorbance at 470 nm React->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Drug Content Plot->Calculate

Caption: Experimental workflow for hydralazine HCl analysis.

Procedure

Step 1: Preparation of Calibration Curve

  • Pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the 100 µg/mL standard stock solution into a series of 10 mL volumetric flasks.

  • This creates standard solutions with concentrations of 2, 4, 6, 8, and 10 µg/mL, respectively.

  • To each flask, add 2.0 mL of the PDAB reagent.

  • Dilute to the mark with distilled water, mix well, and allow the solution to stand for 10 minutes at room temperature for complete color development.[6]

  • Measure the absorbance of each solution at 470 nm against a reagent blank (prepared by mixing 2.0 mL of PDAB reagent with distilled water in a 10 mL flask).

  • Plot the absorbance versus concentration and determine the linear regression equation.

Step 2: Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder no fewer than 20 hydralazine hydrochloride tablets.[10][11]

  • Accurately weigh a portion of the powder equivalent to 10 mg of hydralazine hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with distilled water, mix well, and filter the solution through a Whatman No. 41 filter paper, discarding the first few mL of the filtrate.

  • Pipette 1.0 mL of the clear filtrate into a 10 mL volumetric flask.

  • Proceed with the color development as described in Step 1 (points 3-5).

Step 3: Calculation of Drug Content The concentration of hydralazine hydrochloride in the sample solution can be determined from the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y is the absorbance of the sample solution

  • m is the slope of the calibration curve

  • x is the concentration of the sample solution (in µg/mL)

  • c is the y-intercept

The amount of hydralazine hydrochloride per tablet is then calculated using the following formula:

Amount (mg/tablet) = (C × D × A) / W

Where:

  • C = Concentration of hydralazine HCl from the calibration curve (µg/mL)

  • D = Dilution factor (in this protocol, it is 1000)

  • A = Average weight of one tablet (mg)

  • W = Weight of the tablet powder taken for the assay (mg)

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines to establish its suitability for its intended purpose.[1][5][12]

G cluster_attributes Core Validation Attributes cluster_limits Performance Limits Method Reliable Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Linearity Linearity (R²) Method->Linearity Specificity Specificity Method->Specificity Accuracy->Method Precision->Method Range Range Linearity->Range LOD LOD LOQ LOQ Range->LOD Range->LOQ

Caption: Inter-relationships of method validation parameters.

Specificity

The method's specificity was confirmed by observing no interference from common tablet excipients (such as lactose, starch, and magnesium stearate) when a placebo formulation was analyzed. The PDAB reagent reacts specifically with the primary amine group of hydralazine, which is absent in these excipients.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 2-10 µg/mL.

Table 1: Optical Characteristics and Linearity Data

Parameter Result
Linearity Range (µg/mL) 2 - 10
Regression Equation (y = mx + c) y = 0.098x + 0.015
Correlation Coefficient (R²) 0.9995
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 1.92 x 10⁴
Limit of Detection (LOD) (µg/mL) 0.051
Limit of Quantitation (LOQ) (µg/mL) 0.16

Data is representative and may vary slightly between instruments.[10][13]

Accuracy

Accuracy was determined by performing recovery studies using the standard addition method. Known amounts of the reference standard were added to a pre-analyzed tablet sample at three different levels (80%, 100%, and 120%).

Table 2: Accuracy Assessment via Recovery Studies

Amount Added (%) Amount Recovered (µg/mL) % Recovery % RSD
80 7.95 99.38 0.52
100 9.98 99.80 0.41
120 11.92 99.33 0.65

Results are the mean of three determinations (n=3).[1][10]

The high recovery rates (99.33% - 99.80%) confirm the method's accuracy.[12]

Precision

The precision of the method was evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). Six replicate sample preparations were analyzed on the same day and on three different days.

Table 3: Precision of the Analytical Method

Precision Type Concentration (µg/mL) Measured Concentration (Mean ± SD, n=6) % RSD
Intra-day 6 6.02 ± 0.031 0.51
Inter-day 6 5.97 ± 0.045 0.75

The low Relative Standard Deviation (%RSD) values (<2%) indicate that the method is highly precise.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Blank Absorbance Contaminated reagents or glassware.Use fresh, high-purity reagents and thoroughly clean all glassware.
Poor Linearity (Low R²) Errors in standard dilution; unstable instrument.Carefully prepare new standards; allow the instrument to warm up and stabilize.
Low % Recovery Incomplete sample extraction; degradation of analyte.Increase sonication time; ensure sample solutions are analyzed promptly after preparation.
Inconsistent Readings Air bubbles in the cuvette; dirty cuvette.Gently tap the cuvette to dislodge bubbles; clean cuvette surfaces with lens paper.

Conclusion

The spectrophotometric method detailed in this application note, utilizing p-dimethylaminobenzaldehyde for derivatization, is simple, rapid, accurate, and precise for the determination of hydralazine hydrochloride in pharmaceutical tablets. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control and assurance in a pharmaceutical setting. Its cost-effectiveness and reliance on standard laboratory equipment make it an accessible and valuable analytical tool.

References

  • Japanese Pharmacopoeia (JP XIV), Official Monographs for Part I / Hydralazine Hydrochloride Powder. Available at: [Link]

  • Alshatti, L. (2024) Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15, 219-228. Available at: [Link]

  • Mopper, B. (1987). Ultraviolet spectrophotometric determination of hydralazine hydrochloride in tablets following derivatization with nitrite. Journal of the Association of Official Analytical Chemists, 70(1), 42-46. Available at: [Link]

  • Al-Shatti, L. A. (2016). Validation guidelines of hydralazine hydrochloride spectrophotometric method. European Chemistry Congress. Available at: [Link]

  • Siddappa, K., et al. (2008). Sensitive Spectrophotometric Methods for Quantitative Determination of Hydralazine Hydrochloride in Pure and Pharmaceutical Formulation. IDOSI Publications. Available at: [Link]

  • United States Pharmacopeia (2025). Hydralazine Hydrochloride Tablets - Definition, Identification, Assay. Available at: [Link]

  • United States Pharmacopeia (USP29-NF24). USP Monographs: Hydralazine Hydrochloride. Available at: [Link]

  • Siddappa, K. (2008). (Open Access) Sensitive Spectrophotometric Methods for Quantitative Determination of Hydralazine Hydrochloride in Pure and Pharmaceutical Formulation. SciSpace. Available at: [Link]

  • Alshatti, L. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Scirp.org. Available at: [Link]

  • Reddy, M. M., et al. (2017). Method Development and Validation of Hydralazine Hydrochloride by Using UV and RP-HPLC. Indo American Journal of Pharmaceutical Research, 7(11). Available at: [Link]

  • Adegoke, O.A. & Nwoke, C.E. (2008). Spectrophotometric determination of hydralazine using p-dimethylaminobenzaldehyde. ResearchGate. Available at: [Link]

  • United States Pharmacopeia (USP29-NF24). USP Monographs: Hydralazine Hydrochloride Tablets. Available at: [Link]

  • Journal of the AOAC. (1987). UV Spectrophotometric Determination of Hydralazine Hydrochloride in Tablets: Collaborative Study. Available at: [Link]

  • Patel, M. J., et al. (2015). Analytical Methodologies for the Determination of Hydralazine: A Review. Open Access Journals. Available at: [Link]

  • PubChem. (n.d.). Hydralazine Hydrochloride. Available at: [Link]

  • INCHEM. (n.d.). Hydralazine (PIM 264). Available at: [Link]

  • ResearchGate. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Available at: [Link]

  • Pharmacompass. (n.d.). Hydralazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Gonsalves, A. de A., et al. (2013). Hydralazine Hydrochloride: An Alternative Complexometric Reagent for Total Iron Spotometric Determination. ResearchGate. Available at: [Link]

  • Al-Abachi, A. M., et al. (2022). Development The Spectrophotometric Method for Estimation of Hydralazine in The Pure Form and in its Pharmaceuticals. ResearchGate. Available at: [Link]

  • Reddy, M. M., et al. (2017). METHOD DEVELOPMENT AND VALIDATION OF HYDRALAZINE HYDROCHLORIDE BY USING UV AND RP-HPLC. Zenodo. Available at: [Link]

  • Adegoke, O.A. & Nwoke, C.E. (2008). Spectrophotometric Determination of Hydralazine Using P-Dimethylaminobenzaldehyde. Journal of the Iranian Chemical Society, 5, 316-323. Available at: [Link]

  • ResearchGate. (n.d.). Photometric analysis of trace amounts of hydrazine with p-dimethylaminobenzaldehyde. Chemical equilibria. Available at: [Link]

  • Hach. (n.d.). Hydrazine, p-Dimethylaminobenzaldehyde Method. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Available at: [Link]

Sources

Application Note & Protocol: Preparation of Sustained-Release Microspheres with Dihydrochloride Hydrate APIs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Formulating Water-Soluble Actives Using the Double Emulsion-Solvent Evaporation Method

Introduction: The Challenge of Sustained Release for Water-Soluble APIs

The development of sustained-release parenteral dosage forms is a cornerstone of modern drug delivery, offering improved patient compliance, reduced dosing frequency, and more stable plasma concentrations.[1][2] Biodegradable polymers, particularly Poly(lactic-co-glycolic acid) (PLGA), are extensively used for these systems due to their excellent biocompatibility and tunable degradation rates.[3][4][5] However, a significant formulation challenge arises when the active pharmaceutical ingredient (API) is highly water-soluble, as is the case with many dihydrochloride hydrate salts.[6][7]

APIs are often formulated as hydrochloride salts to enhance solubility and stability.[8] The "dihydrochloride" designation indicates two equivalents of hydrochloric acid, and the "hydrate" indicates the presence of associated water molecules in the crystal structure. A prime example is Pramipexole Dihydrochloride Monohydrate, a highly water-soluble dopamine agonist used in treating Parkinson's disease.[8][9][10]

The high water solubility of these compounds presents a major hurdle during common microencapsulation processes like the oil-in-water (o/w) single emulsion technique. The API tends to rapidly partition from the organic polymer phase into the external aqueous phase, leading to very low encapsulation efficiency (EE) and a significant initial "burst release" of the drug.[11][12][13]

This application note provides a detailed, field-proven protocol to overcome this challenge using the Water-in-Oil-in-Water (w/o/w) Double Emulsion Solvent Evaporation technique. We will use Pramipexole Dihydrochloride Monohydrate as a model compound to illustrate the principles and steps applicable to a broad range of water-soluble this compound APIs.

Core Principles: Why the Double Emulsion (w/o/w) Method is Essential

The logic behind the w/o/w method is to create a physical barrier that prevents the hydrophilic drug from escaping into the external aqueous phase during microsphere solidification.[11][14]

Mechanism Breakdown:

  • Primary Emulsion (w/o): The aqueous drug solution (the first 'w') is emulsified into an organic solution of the polymer (the 'o'). This crucial step traps the water-soluble API within tiny aqueous droplets, which are themselves dispersed in the oil phase. The polymer begins to precipitate at the w/o interface, forming a preliminary barrier.

  • Double Emulsion (w/o/w): This primary w/o emulsion is then dispersed into a larger volume of water (the second 'w') containing a stabilizer, typically polyvinyl alcohol (PVA). This creates larger droplets where the polymer-containing oil phase, which itself contains the aqueous drug droplets, is suspended in water.

  • Solvent Evaporation: The organic solvent is then removed by evaporation under continuous stirring. As the solvent leaves the oil droplets, the polymer solidifies and precipitates, hardening into solid microspheres that have encapsulated the internal aqueous drug phase.[2][11]

This multi-layered approach is highly effective for encapsulating hydrophilic molecules that would otherwise be lost in a simpler process.[12][15]

Visualization of the Double Emulsion Workflow

The following diagram illustrates the critical stages of the w/o/w double emulsion solvent evaporation process.

G cluster_0 Step 1: Primary Emulsion (w/o) cluster_1 Step 2: Double Emulsion (w/o/w) cluster_2 Step 3: Solidification & Collection A Aqueous Drug Sol. C High-Shear Homogenization A->C B Polymer in Org. Solvent B->C D Polymer/Solvent Aq. Drug Droplets C->D F Mechanical Stirring D->F Transfer E External Aq. Phase (PVA) E->F G External Aq. Phase Oil Droplets Internal Aq. Droplets F->G H Solvent Evaporation G->H Transfer I Solid Microspheres H->I J Washing & Lyophilization I->J K Final Product J->K

Caption: Workflow for w/o/w Double Emulsion Solvent Evaporation.

Detailed Experimental Protocol

This protocol details the preparation of Pramipexole Dihydrochloride Monohydrate loaded PLGA microspheres.

Materials & Equipment
Material / Equipment Specification / Supplier Purpose
API Pramipexole Dihydrochloride MonohydrateModel water-soluble drug
Polymer PLGA 50:50, MW 30-60 kDa (Resomer® RG 503 H)Biodegradable matrix[3]
Organic Solvent Dichloromethane (DCM), HPLC GradePolymer solvent
Aqueous Stabilizer Polyvinyl Alcohol (PVA), 87-89% hydrolyzed, MW 31-50 kDaEmulsion stabilizer
Buffer/Water Deionized Water (DI) or WFISolvent for API and external phase
High-Shear Homogenizer e.g., IKA T25 Digital ULTRA-TURRAX®To create the primary w/o emulsion
Overhead Stirrer Mechanical stirrer with propeller bladeTo create and maintain the w/o/w emulsion
Glassware Beakers, graduated cylindersReaction vessels
Filtration System Buchner funnel, vacuum flask, filter paper (e.g., 0.45 µm)Microsphere collection
Freeze Dryer (Lyophilizer) Labconco FreeZone or similarDrying of final product
Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Internal Aqueous Phase (W1): Dissolve 50 mg of Pramipexole Dihydrochloride Monohydrate in 1.0 mL of DI water.

  • Organic Phase (O): Dissolve 500 mg of PLGA (Resomer® RG 503 H) in 5.0 mL of Dichloromethane (DCM). Ensure the polymer is completely dissolved.

  • External Aqueous Phase (W2): Dissolve 1.0 g of PVA in 100 mL of DI water (creating a 1% w/v solution). Heat gently (to ~60°C) with stirring to facilitate dissolution, then cool to room temperature.

Step 2: Formation of the Primary Emulsion (w/o)

  • Add the Internal Aqueous Phase (W1) to the Organic Phase (O) in a small beaker.

  • Immediately emulsify using the high-shear homogenizer at 10,000 - 15,000 rpm for 60 seconds. This step is critical. The speed and time will determine the size of the internal water droplets and directly impact the drug release profile.

  • Keep the beaker in an ice bath during homogenization to minimize solvent evaporation and drug degradation.

Step 3: Formation of the Double Emulsion (w/o/w)

  • Immediately after homogenization, pour the primary w/o emulsion into the 100 mL of the External Aqueous Phase (W2).

  • Begin stirring immediately with the overhead mechanical stirrer at 300-500 rpm. The stirring speed here controls the final microsphere size; faster stirring leads to smaller microspheres.[1]

Step 4: Solvent Evaporation and Microsphere Hardening

  • Continue stirring the w/o/w emulsion in a fume hood at room temperature for at least 4 hours to allow for the complete evaporation of the DCM. The beaker should be left uncovered to facilitate evaporation.

  • As the DCM evaporates, the PLGA will precipitate, and solid microspheres will form.

Step 5: Collection, Washing, and Drying

  • Collect the hardened microspheres by vacuum filtration.

  • Wash the collected microspheres three times with 50 mL of DI water to remove residual PVA and any unencapsulated drug from the surface.

  • Resuspend the washed microspheres in a small amount of DI water and freeze the suspension at -80°C.

  • Lyophilize (freeze-dry) the frozen microspheres for 24-48 hours until a fine, free-flowing powder is obtained.[16]

  • Store the final product in a desiccator at 2-8°C.

Characterization and Quality Control

Validating the quality of the prepared microspheres is essential. The following tests are critical for assessing the success of the formulation.

Key Characterization Protocols
Parameter Methodology Rationale
Particle Size & Morphology Scanning Electron Microscopy (SEM): Sputter-coat a small sample of microspheres with gold and image. Laser Diffraction: Disperse microspheres in water with a surfactant for size distribution analysis.SEM confirms spherical shape and smooth surface.[17] Laser diffraction provides quantitative data on mean particle size and polydispersity, which affect drug release.[18]
Encapsulation Efficiency (EE%) & Drug Loading (DL%) 1. Accurately weigh ~20 mg of microspheres.[16] 2. Dissolve them in a suitable solvent (e.g., 2 mL of DCM or DMSO). 3. Add a larger volume of a solvent in which the drug is soluble but the polymer is not (e.g., 10 mL of methanol or acidic buffer) to precipitate the PLGA.[16] 4. Centrifuge to pellet the polymer. 5. Assay the drug concentration in the supernatant using HPLC-UV at 262 nm.EE% measures the percentage of the initial drug that was successfully entrapped. DL% defines the final weight percentage of the drug in the microspheres. These are critical for determining dosage.[17][19]
In Vitro Release Study USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with sample-and-separate: Disperse a known quantity of microspheres in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) at 37°C.[20][21] At predetermined time points, withdraw samples, filter, and analyze for drug concentration via HPLC-UV.[22]This test simulates the release of the drug in the body over time, confirming the sustained-release profile and measuring the initial burst release.[23]
Calculating EE% and DL%

The formulas for calculating these critical parameters are as follows:

  • Drug Loading (% w/w) = (Mass of drug in microspheres / Total mass of microspheres) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in microspheres / Initial mass of drug used) x 100

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (< 50%) - Drug partitioning into external phase. - Primary emulsion instability. - Polymer concentration too low.- Increase the viscosity of the organic phase by increasing polymer concentration.[19] - Add NaCl (2-5% w/v) to the external aqueous phase (W2) to increase its osmotic pressure, reducing drug diffusion outwards (salting-out effect).[24] - Optimize homogenization speed and time for a finer primary emulsion.
High Initial Burst Release (>30% in 24h) - Large amount of drug adsorbed on the microsphere surface. - High porosity of microspheres.- Ensure thorough washing of microspheres after collection. - Increase polymer concentration to create a denser matrix.[18] - Use a higher molecular weight PLGA.
Microsphere Aggregation - Insufficient PVA concentration. - Inadequate stirring speed during solvent evaporation.- Increase PVA concentration in the W2 phase to 1-2%. - Maintain adequate stirring (300-500 rpm) throughout the entire solvent evaporation process.
Irregular or Non-Spherical Particles - Stirring speed too high, causing droplet shear. - Solvent evaporation rate is too fast.- Reduce the stirring speed during the formation of the w/o/w emulsion. - Partially cover the beaker to slow down the rate of solvent evaporation.

Conclusion

The successful encapsulation of highly water-soluble this compound APIs into sustained-release microspheres is a challenging but achievable goal. The double emulsion (w/o/w) solvent evaporation method provides a robust and reliable framework for overcoming the primary obstacle of poor drug retention.[11][25] By carefully controlling key process parameters—such as homogenization energy, polymer concentration, and stirring speed—researchers can systematically optimize the formulation to achieve high encapsulation efficiency and the desired multi-week or multi-month release profile. The protocols and insights provided in this guide offer a validated starting point for drug development professionals working to formulate these important, yet difficult, molecules.

References

  • PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application. PubMed Central. [Link]

  • Preparation of microspheres of water-soluble pharmaceuticals. Semantic Scholar. [Link]

  • Preparation of microspheres of water-soluble pharmaceuticals. PubMed. [Link]

  • PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application. ResearchGate. [Link]

  • Recent Applications of PLGA in Drug Delivery Systems. MDPI. [Link]

  • Validation of USP apparatus 4 method for microsphere in vitro release testing using Risperdal Consta. PubMed. [Link]

  • Rationalized design to explore the full potential of PLGA microspheres as drug delivery systems. Taylor & Francis Online. [Link]

  • Characteristics of drug-loaded microspheres prepared with different concentrations of PLGA. ResearchGate. [Link]

  • Full article: PLGA sustained-release microspheres loaded with an insoluble small-molecule drug: microfluidic-based preparation, optimization, characterization, and evaluation in vitro and in vivo. Taylor & Francis Online. [Link]

  • In vitro Evaluation of Novel Sustained Release Microspheres of Glipizide Prepared by the Emulsion Solvent Diffusion-Evaporation Method. PubMed Central. [Link]

  • Prospects of pharmaceuticals and biopharmaceuticals loaded microparticles prepared by double emulsion technique for controlled delivery. National Institutes of Health. [Link]

  • Preparation, Characterization and Evaluation of Drug Release Properties of Simvastatin-loaded PLGA Microspheres. PubMed Central. [Link]

  • Development and Characterization of Polymeric Microspheres for Controlled Release Protein Loaded Drug Delivery System. Semantic Scholar. [Link]

  • Preparation and evaluation of sustained release microspheres for the treatment of diabetic neuropathy. GSC Online Press. [Link]

  • Preparation and Evaluation of Ketoprofen Loaded Mucoadhesive Microspheres. Journal of Drug Delivery and Therapeutics. [Link]

  • Double emulsion solvent evaporation techniques used for drug encapsulation. PubMed. [Link]

  • Novel preparation method for sustained-release PLGA microspheres using water-in-oil-in-hydrophilic-oil-in-water emulsion. National Institutes of Health. [Link]

  • Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. PubMed Central. [Link]

  • Double emulsion solvent evaporation techniques used for drug encapsulation. Scite.ai. [Link]

  • Double Emulsion and Evaporation Method: Significance and symbolism. LATENT AZ. [Link]

  • Double emulsion solvent evaporation techniques used for drug encapsulation. ResearchGate. [Link]

  • Accelerated in-vitro release testing methods for extended-release parenteral dosage forms. ResearchGate. [Link]

  • Formulation and Evaluation of Sustained Release Microspheres for Anti-Diabetic Drug Delivery. SEEJPH. [Link]

  • A reproducible accelerated in vitro release testing method for PLGA microspheres. Kinam Park. [Link]

  • pramipexole. Priory Medical Journals. [Link]

  • Transdermal Delivery of Pramipexole Using Microneedle Technology for the Potential Treatment of Parkinson's Disease. ACS Publications. [Link]

  • Preparation and Optimization of Pramipexole Hydrochloride Solid Dispersions to Improve Drug Release and Bioavailability. PubMed. [Link]

  • Preparation and Optimization of Pramipexole Hydrochloride Solid Dispersions to Improve Drug Release and Bioavailability. ResearchGate. [Link]

  • Process for preparing pramipexole dihydrochloride tablets.
  • Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review. PubMed Central. [Link]

  • Regulating Drug Release with Microspheres: Formulation, Mechanisms, and Challenges. Impactfactor. [Link]

  • Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review. ACS Publications. [Link]

  • New drug salt formation in biodegradable microspheres. ResearchGate. [Link]

  • Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. DSpace@Utrecht University. [Link]

Sources

Application Note: Investigating Histamine-Mediated Signaling with Cyclizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role of Histamine and its H1 Receptor

Histamine, a biogenic amine, is a pivotal chemical messenger involved in a myriad of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] It exerts its diverse effects by binding to four distinct subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][3] This application note will focus on the histamine H1 receptor (H1R), a key player in allergic and inflammatory responses.[3][4]

The H1 receptor is widely distributed throughout the body, with prominent expression in smooth muscle cells, endothelial cells, and the central nervous system.[3][5] Upon activation by histamine, the H1 receptor primarily couples to the Gq/11 family of G-proteins.[4][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a hallmark of H1 receptor activation.[4][6]

Understanding the intricacies of H1 receptor signaling is paramount for the development of novel therapeutics for allergic conditions. Cyclizine dihydrochloride, a potent and selective H1 receptor antagonist, serves as an invaluable tool for researchers to probe these signaling pathways.[7] This document provides a comprehensive guide for utilizing cyclizine dihydrochloride in vitro to investigate histamine-mediated signaling, complete with detailed protocols and expert insights.

Cyclizine Dihydrochloride: A Versatile Tool for H1 Receptor Interrogation

Cyclizine is a first-generation antihistamine belonging to the piperazine derivative class.[8][9] It functions as a competitive antagonist at the H1 receptor, effectively blocking the actions of histamine.[7][10] Its dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for in vitro experimental use.[11]

Chemical and Physical Properties of Cyclizine Dihydrochloride:

PropertyValueSource
Molecular Formula C18H23ClN2[12]
Molecular Weight 302.85 g/mol [11]
Appearance White crystalline powder[11]
Solubility Soluble in water[11]
Storage Store in a cool, dry place away from light[11]

The primary mechanism of action of cyclizine involves blocking H1 receptors, thereby preventing histamine-induced effects such as smooth muscle contraction and increased vascular permeability.[7][10] While its primary use is as an antiemetic to treat nausea and vomiting, its well-characterized H1 receptor antagonism makes it an excellent research tool.[8][9]

Mechanism of Action: Visualized

The following diagram illustrates the canonical H1 receptor signaling pathway and the inhibitory action of cyclizine.

Histamine_Signaling cluster_membrane Plasma Membrane H1R Histamine H1 Receptor (H1R) Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Binds & Activates Cyclizine Cyclizine (Antagonist) Cyclizine->H1R Binds & Blocks Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) Ca_ER->Response PKC->Response

Caption: Histamine H1 receptor signaling and antagonism by cyclizine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for investigating the effects of cyclizine dihydrochloride on histamine-mediated signaling. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Calcium Mobilization Assay

This functional assay is a cornerstone for characterizing H1 receptor antagonists. It measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an H1 receptor agonist, such as histamine.[4][13]

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the intracellular calcium concentration rises, leading to an increase in fluorescence. Cyclizine, as an antagonist, will inhibit this histamine-induced fluorescence increase in a dose-dependent manner.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Black, clear-bottom 96-well microplates.

  • Cyclizine dihydrochloride.

  • Histamine.

  • Fluo-4 AM or other suitable calcium-sensitive dye.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Pluronic F-127.

  • Fluorescence plate reader with automated injection capabilities.

Experimental Workflow:

Caption: Workflow for the in vitro calcium mobilization assay.

Step-by-Step Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-H1R cells in appropriate medium at 37°C and 5% CO2.

    • Seed cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well and incubate overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of cyclizine dihydrochloride in sterile water or DMSO. Create a dilution series in Assay Buffer.

    • Prepare a stock solution of histamine in sterile water. The final concentration used for stimulation should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.

    • Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in Assay Buffer to the final working concentration (typically 2-5 µM).

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

  • Assay Performance:

    • Add 25 µL of the cyclizine dihydrochloride dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to inject 25 µL of the histamine solution (at EC80 concentration) into each well.

    • Continue recording the fluorescence signal for at least 2 minutes to capture the peak response.

  • Data Analysis:

    • Normalize the fluorescence signal by dividing the fluorescence at each time point by the baseline fluorescence (F/F₀).

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the cyclizine dihydrochloride concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of cyclizine dihydrochloride.

Expected Results: Cyclizine dihydrochloride should produce a concentration-dependent inhibition of the histamine-induced calcium response. The IC50 value will provide a quantitative measure of its potency as an H1 receptor antagonist in this functional assay. For reference, the EC50 of histamine in a calcium flux assay is approximately 69.3 nM.[13][14]

Protocol 2: Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H1 receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[4][15]

Principle: Membranes from cells expressing the H1 receptor are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound (cyclizine). The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.

Materials:

  • Membrane preparations from cells overexpressing the human H1 receptor.

  • Radioligand: [³H]mepyramine.

  • Cyclizine dihydrochloride.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Step-by-Step Procedure:

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer, the radioligand ([³H]mepyramine) at a concentration near its Kd, and varying concentrations of cyclizine dihydrochloride.

    • Include control wells for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled antagonist like mianserin).

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the cyclizine dihydrochloride concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) for cyclizine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results: Cyclizine will compete with [³H]mepyramine for binding to the H1 receptor, resulting in a concentration-dependent decrease in measured radioactivity. The calculated Ki value represents the affinity of cyclizine for the H1 receptor.

Conclusion

Cyclizine dihydrochloride is a robust and reliable tool for the in vitro investigation of histamine H1 receptor-mediated signaling. The protocols detailed in this application note for calcium mobilization and radioligand binding assays provide researchers with powerful methods to characterize the pharmacology of H1 receptor antagonists and to dissect the molecular mechanisms underlying histamine signaling. By understanding the causality behind these experimental choices and adhering to rigorous protocols, scientists can generate high-quality, reproducible data to advance the field of allergy and inflammation research.

References

  • BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Histamine receptors. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). H2 receptor. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). H4 receptor. Retrieved from [Link]

  • Smit, M. J., Hoffmann, M., Timmerman, H., & Leurs, R. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical and Experimental Allergy, 29 Suppl 3, 19-28. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). H1 receptor. Retrieved from [Link]

  • Patsnap Synapse. (2023). Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from [Link]

  • Al-Humadi, H., & Al-Saadi, A. H. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17088. Retrieved from [Link]

  • Haas, H. L., & Panula, P. (2003). The role of histamine and the tuberomamillary nucleus in the nervous system. Nature Reviews Neuroscience, 4(2), 121-130. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • DrugBank. (n.d.). Cyclizine Hydrochloride – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Assay Genie. (2024). Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclizine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cyclizine Hydrochloride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Pharmacy Freak. (2025). Mechanism of Action of Cyclizine. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Woodward, D. F., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. Retrieved from [Link]

  • Lippert, U., et al. (1997). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Agents and Actions, 49(1-2), 1-7. Retrieved from [Link]

  • electronic medicines compendium (emc). (n.d.). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • PubChem. (n.d.). Cyclizine Hydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology, 1957, 123-135. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). Cyclizine Hydrochloride. Retrieved from [Link]

  • ChemWhat. (n.d.). Cyclizine Hydrochloride CAS#: 303-25-3. Retrieved from [Link]

  • PubChem. (n.d.). Cyclizine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • Gonzalez-Espinosa, C., & Arriaga-Pizano, L. (2018). Role of Histamine in Modulating the Immune Response and Inflammation. International Journal of Molecular Sciences, 19(11), 3591. Retrieved from [Link]

  • Buhner, S., et al. (2018). Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine. Frontiers in Neuroscience, 12, 853. Retrieved from [Link]

  • Scammell, T. E., & Jackson, A. C. (2018). Histamine: neural circuits and new medications. Sleep, 41(9), zsy134. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Shulpekova, Y., et al. (2021). Histamine Intolerance: A Comprehensive Review. Nutrients, 13(9), 3245. Retrieved from [Link]

  • Thangam, E. B., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. Retrieved from [Link]

  • Perea-Gil, I., et al. (2011). High-Throughput Analysis of Calcium Signalling Kinetics in Astrocytes Stimulated with Different Neurotransmitters. PLoS ONE, 6(10), e26200. Retrieved from [Link]

  • Walter, M., et al. (2020). [35S]GTPγS-based Assays for Functional Characterization of Histamine Receptors and Ligands. Methods in Molecular Biology, 2108, 111-137. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram depicting the monitoring procedures of histamine-induced Ca 2+ influx. Retrieved from [Link]

  • MedlinePlus. (2019). Histamine: The Stuff Allergies are Made of. Retrieved from [Link]

  • ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]

Sources

Application Note & Protocol: A Guide to the Direct Compression of Levocetirizine Dihydrochloride Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the formulation, development, and manufacture of Levocetirizine Dihydrochloride 5 mg tablets using the direct compression (DC) method. Levocetirizine Dihydrochloride, a third-generation non-sedative antihistamine, is widely used for the symptomatic relief of allergic conditions.[1] Direct compression offers a streamlined, cost-effective, and efficient alternative to more complex granulation techniques, making it an attractive manufacturing process.[2][3] This guide delves into the critical aspects of pre-formulation, excipient selection, manufacturing protocols, and rigorous quality control testing, designed to assist researchers and drug development professionals in creating a robust and reproducible tablet formulation.

Introduction: The Rationale for Direct Compression

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective H1-receptor antagonist used to treat conditions like allergic rhinitis and chronic idiopathic urticaria.[1][2][4] For a drug where rapid onset of action is desirable to relieve acute allergic symptoms, developing a dosage form that disintegrates and dissolves quickly is paramount.[1]

While traditional wet granulation is a common tablet manufacturing method, it involves multiple steps, including wetting, drying, and milling, which can be time-consuming, energy-intensive, and unsuitable for moisture or heat-sensitive active pharmaceutical ingredients (APIs). Direct compression (DC) circumvents these challenges by blending the API directly with specially designed excipients and compressing the mixture.

Key Advantages of Direct Compression:

  • Efficiency: Fewer processing steps lead to reduced manufacturing time and lower production costs.[2]

  • Stability: Avoidance of liquid and heat minimizes the risk of degradation for sensitive APIs.

  • Reproducibility: A simpler process can lead to greater batch-to-batch consistency, provided the raw materials are well-controlled.

This application note will focus on the development of an immediate-release, potentially orodispersible, tablet, a format particularly well-suited for levocetirizine.[5][6]

Pre-formulation and Material Characterization

A successful DC formulation is fundamentally dependent on the physical properties of the API and the judicious selection of excipients. The goal is to create a powder blend with excellent flowability and compressibility.

API Characteristics

Levocetirizine Dihydrochloride is a low-dose API, which presents a key challenge: ensuring homogenous distribution within the excipient matrix to guarantee content uniformity.[7] The API's inherent properties, such as particle size, shape, and bulk density, must be well-characterized as they directly impact the flow and mixing behavior of the final blend.[8]

The Critical Role of Excipients

Excipients are not merely inert fillers; in direct compression, they are functional components that impart the necessary properties for a successful formulation.

  • Diluents (Fillers): These agents provide the necessary bulk for a low-dose drug, ensuring a practical tablet size. More importantly, they must exhibit good flow and compression characteristics.

    • Microcrystalline Cellulose (MCC): A widely used DC diluent due to its excellent compressibility and binding properties.

    • Mannitol (Spray-dried): Often used in orodispersible tablets (ODTs) for its pleasant mouthfeel, solubility, and good compactability.[1]

  • Superdisintegrants: Essential for rapid tablet breakup in an aqueous environment, which facilitates fast drug dissolution and onset of action. They work by mechanisms such as swelling, wicking, and deformation.[4]

    • Crosspovidone (CP): Highly effective at low concentrations.

    • Sodium Starch Glycolate (SSG): A popular choice known for rapid and extensive swelling.[2][4]

    • Croscarmellose Sodium (CCS): Utilizes a wicking mechanism to draw water into the tablet matrix, causing it to break apart.[2][4]

  • Lubricants and Glidants:

    • Glidants (e.g., Colloidal Silicon Dioxide/Aerosil): Improve the flowability of the powder blend by reducing inter-particle friction.[2]

    • Lubricants (e.g., Magnesium Stearate, Talc): Prevent the tablet from sticking to the punches and die wall during compression and ejection.[5] They are typically added in a final blending step at low concentrations (0.5-1.0%).

  • Drug-Excipient Compatibility: Before finalizing the formulation, it is crucial to confirm the absence of interactions between levocetirizine and the chosen excipients. Fourier-Transform Infrared Spectroscopy (FTIR) is a standard technique for this assessment.[5][6]

Formulation Development and Manufacturing Protocol

The development process involves preparing powder blends, evaluating their physical properties, and then compressing them into tablets for further analysis.

Table 1: Example Formulations for Levocetirizine Dihydrochloride 5 mg Tablets
Ingredient Function Formulation 1 (% w/w) Formulation 2 (% w/w) Formulation 3 (% w/w)
Levocetirizine DihydrochlorideAPI3.573.573.57
Microcrystalline Cellulose PH 102Diluent/Binder65.4362.4359.43
MannitolDiluent/Sweetener20.0020.0020.00
CrospovidoneSuperdisintegrant5.00--
Sodium Starch GlycolateSuperdisintegrant-8.00-
Croscarmellose SodiumSuperdisintegrant--11.00
AspartameSweetener2.002.002.00
Colloidal Silicon DioxideGlidant2.002.002.00
Magnesium StearateLubricant2.002.002.00
Total Tablet Weight (mg) 140 140 140

Note: The concentrations of superdisintegrants are varied to optimize disintegration and dissolution profiles. These formulations are illustrative and require optimization.

Protocol 1: Powder Blend Preparation and Evaluation

Objective: To prepare a homogenous powder blend and assess its suitability for direct compression.

Methodology:

  • Sifting: Sieve Levocetirizine Dihydrochloride, diluents, and the superdisintegrant through a #60 mesh sieve to ensure particle size uniformity and remove lumps. Sieve lubricants and glidants through a #80 mesh sieve.

  • Geometric Dilution: Accurately weigh the API. Blend it with an equal quantity of diluent (MCC) in a mortar and pestle or a suitable blender. Continue adding diluent in geometric proportions until fully incorporated.

  • Main Blending: Transfer the API-diluent mix to a blender (e.g., V-blender, bin blender) and add the remaining diluents and the superdisintegrant. Blend for 15 minutes.

  • Lubrication: Add the glidant and blend for another 5 minutes. Finally, add the magnesium stearate and blend for a final 3-5 minutes. Caution: Over-blending with magnesium stearate can negatively impact tablet hardness and dissolution.

  • Evaluation: Assess the final blend for the pre-compression parameters listed in Table 2.

Table 2: Pre-Compression Parameter Specifications for Powder Blend
Parameter Method Acceptable Limit Inference
Angle of Repose (θ)Funnel Method≤ 35°Good to Excellent Flow
Bulk Density (g/mL)Graduated CylinderRecord ValueIndicates powder packing
Tapped Density (g/mL)Tapping ApparatusRecord ValueIndicates packed bulk density
Carr's Index (%)((Tapped-Bulk)/Tapped)x100≤ 25%Good to Excellent Flow/Compressibility
Hausner's RatioTapped Density/Bulk Density≤ 1.25Good Flowability

These specifications are based on typical values found in pharmaceutical literature.[5]

Protocol 2: Tablet Compression

Objective: To compress the prepared powder blend into tablets meeting target physical specifications.

Equipment: Rotary Tablet Press with 8 mm punches.[5]

Methodology:

  • Setup: Install and calibrate the 8 mm round, flat-faced punches and dies on the tablet press.

  • Hopper Loading: Load the final lubricated blend into the hopper of the compression machine.

  • Parameter Adjustment: Start the machine at a low speed. Adjust the fill depth to achieve the target tablet weight (e.g., 140 mg). Adjust the compression force to meet the target hardness (e.g., 2-5 kg/cm ²).[5][9]

  • Compression Run: Once parameters are set, begin the main compression run.

  • In-Process Checks (IPQC): Periodically sample and test tablets for weight, hardness, and thickness throughout the run to ensure consistency.

Visualization 1: Direct Compression Manufacturing Workflow

G cluster_prep Material Preparation cluster_blend Blending Process cluster_mfg Tablet Manufacturing Dispensing Dispensing (API & Excipients) Sifting Sifting (Mesh #60/#80) Dispensing->Sifting PreMixing Pre-Mixing (Geometric Dilution) Sifting->PreMixing MainBlending Main Blending (15 min) PreMixing->MainBlending Lubrication Lubrication (3-5 min) MainBlending->Lubrication FinalBlend Final Blend for Compression Lubrication->FinalBlend Compression Tablet Compression (Rotary Press) FinalBlend->Compression QC In-Process Quality Control (IPQC) Compression->QC Sampling Packaging Packaging Compression->Packaging QC->Compression Feedback/ Adjustment

Caption: Workflow for the direct compression of Levocetirizine tablets.

Quality Control of Finished Tablets

After compression, the tablets must be subjected to a series of pharmacopeial and non-pharmacopeial tests to ensure they meet all quality attributes.

Protocol 3: Evaluation of Finished Tablets

Objective: To verify that the compressed tablets meet all final product specifications.

Methodology:

  • Appearance: Visually inspect 20 tablets for color, shape, and the presence of any defects.[10]

  • Weight Variation: Individually weigh 20 tablets and calculate the average weight. The individual weights should comply with USP/BP standards (e.g., not more than two tablets deviate from the average weight by more than 7.5% for a 140 mg tablet, and none deviate by more than double that percentage).[4][10]

  • Hardness & Thickness: Measure the hardness and thickness of at least 10 tablets using a calibrated hardness tester and vernier calipers.

  • Friability: Weigh a sample of tablets (typically corresponding to 6.5 g), place them in a Roche friabilator, and rotate for 100 revolutions. Re-weigh the tablets; the percentage weight loss should be less than 1.0%.[11]

  • Disintegration Time: Place one tablet in each of the six tubes of a USP disintegration apparatus using simulated saliva fluid (pH 6.8) or 0.1 N HCl at 37±2°C. For ODTs, the time for complete disintegration should be very rapid, often under 30 seconds.[6][9]

  • Assay (Drug Content): Determine the amount of Levocetirizine Dihydrochloride per tablet using a validated HPLC method. A common wavelength for detection is 230 nm or 231.5 nm.[5][12] The content should be within 90-110% of the label claim.[10]

  • In-Vitro Dissolution:

    • Apparatus: USP Type II (Paddle).[11]

    • Medium: 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer.[11][13]

    • Temperature: 37±0.5°C.

    • Speed: 50 RPM.[13]

    • Procedure: Place one tablet in each vessel. Withdraw samples at predetermined intervals (e.g., 5, 10, 15, 30 minutes). Analyze the samples by UV-Vis spectrophotometry or HPLC at ~231 nm.[9]

    • Acceptance Criteria: Typically, not less than 80% (Q value) of the labeled drug should be dissolved within 30 minutes.[14]

Table 3: Quality Control Specifications for Levocetirizine Dihydrochloride 5 mg Tablets
Test Specification
AppearanceWhite, circular, flat-faced tablets
Average Weight140 mg ± 7.5%
Hardness2.0 - 5.0 kg/cm ²
FriabilityNMT 1.0%
Disintegration Time< 3 minutes (conventional), < 30 seconds (ODT)
Assay90.0% - 110.0% of label claim
DissolutionNLT 80% (Q) of drug dissolved in 30 minutes

NMT: Not More Than; NLT: Not Less Than. Specifications are based on general pharmacopeial standards and published literature.[4][10][11]

Visualization 2: Formulation Development and Quality Control Logic

G cluster_inputs Input Variables cluster_outputs Critical Quality Attributes (CQAs) API API Properties (Particle Size, Flow) Blend Blend Properties (Flow, Uniformity) API->Blend Excipients Excipient Type & Conc. (Diluent, Superdisintegrant) Excipients->Blend Performance Tablet Performance (Disintegration, Dissolution) Excipients->Performance Process Process Parameters (Blend Time, Comp. Force) Process->Blend Blending Physical Tablet Physical Props. (Hardness, Friability) Process->Physical Compression Blend->Physical Physical->Performance

Caption: Inter-relationship of formulation inputs and product quality attributes.

Conclusion

The direct compression method stands as a robust, efficient, and reliable technique for the manufacture of Levocetirizine Dihydrochloride tablets. Success hinges on a thorough understanding of the API's physical properties and a science-driven approach to selecting excipients that ensure good flow, compressibility, and rapid disintegration. By following the outlined protocols for formulation development, manufacturing, and quality control, researchers and developers can produce high-quality tablets that meet all regulatory standards and provide rapid therapeutic relief to patients. The principles discussed are grounded in established pharmaceutical science and align with the objectives of Quality by Design (QbD) as outlined in ICH guidelines.[15][16]

References

  • National Center for Biotechnology Information. (n.d.). Formulation and evaluation of fast dissolving films of levocitirizine di hydrochloride. National Library of Medicine. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, July 11). Levocetirizine orodispersible tablet by direct compression method. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Formulation and Evaluation of Mouth Dissolving Tablets of Levocetirizine Dihydrochloride. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation and in-vitro evaluation of levocetirizine dihydrochloride orodispersible tablets. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Levocetirizine orodispersible tablet by direct compression method. [Link]

  • World Scientific News. (2015). Development and validation of dissolution method for levocetirizine dihydrochloride by isocratic reverse phase HPLC. [Link]

  • ResearchGate. (n.d.). Dissolution test conditions for Levocetirizine dihydrochloride USP. [Link]

  • ResearchGate. (2019, October 12). In-vitro Comparative Dissolution Study of Different Brands of Levocetirizine Dihydrochloride Available in Bangladesh. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation and evaluation of mouth dissolving anti-allergic tablets of levocetrizine dihydrochloride. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, April 12). PHYSICOCHEMICAL QUALITY ASSESSMENT OF VARIOUS BRANDS OF LEVOCETIRIZINE DIHYDROCHLORIDE FILM-COATED TABLETS, COMMERCIALLY AVAILAB. [Link]

  • ResearchGate. (n.d.). Postcompression parameters of Levocetirizine dil. HCl tablets. [Link]

  • The Egyptian Journal of University of Aden for Basic and Applied Sciences. (2022, December 31). the evaluation of some brands of levocetirizine dihydrochloride film-coated tablets for quality and. [Link]

  • IT Medical Team. (n.d.). Development & optimization of fast Dissolving tablet of levocetirizine HCL. [Link]

  • ResearchGate. (n.d.). Levocetirizine orodispersible tablet by direct compression method | Request PDF. [Link]

  • ResearchGate. (n.d.). Formulation of Levocetirizine HCl fast dissolving tablets prepared by direct compression method. [Link]

  • Pharma Dekho. (2023, May 18). Analysis of Levocetirizine Tablets. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of levocetirizine configurational stability in tablets using chiral HPLC method. [Link]

  • International Council for Harmonisation. (n.d.). ICH guidelines. [Link]

  • International Council for Harmonisation. (2009, August). PHARMACEUTICAL DEVELOPMENT Q8(R2). [Link]

  • ResearchGate. (2015, June 2). (PDF) FORMULATION AND IN-VITRO EVALUATION OF FAST DISINTEGRATING LEVOCETIRIZINE DIHYDROCHLORIDE TABLETS. [Link]

  • National Center for Biotechnology Information. (2020, March 20). The Comparison of Two Challenging Low Dose APIs in a Continuous Direct Compression Process. [Link]

  • SciSpace. (n.d.). Effect of API on Powder Flowability, Direct Compression and Properties of Orally Disintegrating Tablets: A Preformulation Study. [Link]

Sources

The Dual-Edged Sword: Harnessing Dihydrochloride Hydrates for Advanced Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Salt – The Strategic Role of Dihydrochloride Hydrates

In the intricate world of catalyst synthesis, the choice of precursor is a critical determinant of the final catalyst's performance. Among the vast array of available starting materials, dihydrochloride hydrates (MCl₂·nH₂O) represent a class of precursors that offer a unique combination of solubility, reactivity, and structural influence. This guide provides an in-depth exploration of the multifaceted role these compounds play in the synthesis of high-performance catalysts, moving beyond a simplistic view of them as mere sources of metal ions. We will delve into the nuanced interplay of the chloride ligands and the water of hydration, examining how these components can be strategically leveraged to control the physicochemical properties of the final catalytic material.

This document is intended for researchers, scientists, and drug development professionals who seek to deepen their understanding of catalyst design and preparation. By elucidating the underlying chemical principles and providing detailed experimental protocols, we aim to empower you to make more informed decisions in the selection and utilization of dihydrochloride hydrate precursors for your specific catalytic applications.

The Dichotomy of the Chloride Ligand: From Solubilizing Agent to Performance Modifier

The chloride ions in this compound precursors play a dual role that can be both beneficial and detrimental, depending on the synthetic strategy and the target application. Initially, the chloride ligands are instrumental in solubilizing the metal salt in various solvents, a fundamental prerequisite for achieving a homogeneous dispersion of the active species on a support material. However, the influence of chloride extends far beyond simple solubility.

The presence of chloride ions during catalyst preparation can significantly impact the nucleation and growth of metal nanoparticles. In some systems, chloride can act as a capping agent, controlling the particle size and preventing agglomeration. This is particularly crucial in the synthesis of highly dispersed noble metal catalysts, where smaller particle sizes lead to a higher surface area and, consequently, enhanced catalytic activity.

Conversely, residual chlorine in the final catalyst can be a significant performance inhibitor. It can poison active sites, alter the electronic properties of the metal, and promote sintering, leading to deactivation.[1][2] Therefore, the effective removal of chloride after the initial synthesis steps is often a critical consideration. The strength of the interaction between the chloride anions and the metal precursor can make this removal challenging, sometimes requiring specific washing or thermal treatments.

The Unsung Hero: The Critical Influence of the Water of Hydration

Often overlooked, the water of hydration in dihydrochloride precursors is not merely an inert component. These water molecules are intimately involved in the dissolution process and can influence the hydrolysis and subsequent deposition of the metal species onto the support. The hydration state of the precursor can affect the formation of metal-support interactions and the ultimate dispersion of the active phase.[3]

In certain syntheses, the water of hydration can participate directly in the formation of the active catalytic species. For instance, in the preparation of some mixed metal oxides, the hydrated water can facilitate the formation of desired crystalline phases. Furthermore, the controlled release of water during thermal treatment can influence the porosity and surface area of the final catalyst.

Application Notes & Protocols: From Precursor to High-Performance Catalyst

The following sections provide detailed application notes and experimental protocols for the synthesis of various catalysts using this compound precursors. These examples are chosen to illustrate the principles discussed above and to provide a practical starting point for your own research.

Platinum Nanoparticle Catalysts from Chloroplatinic Acid Hydrate (H₂PtCl₆·xH₂O)

Chloroplatinic acid hydrate is a widely used precursor for the synthesis of platinum-based catalysts for a variety of applications, including hydrogenation, oxidation, and fuel cells.[4]

Protocol: Synthesis of Supported Platinum Nanoparticles

This protocol describes the synthesis of a 5% Pt/C catalyst by the impregnation and reduction of chloroplatinic acid hydrate.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Activated carbon (high surface area)

  • Distilled water

  • Hydrazine hydrate (N₂H₄·H₂O) or Sodium borohydride (NaBH₄) solution

Procedure:

  • Impregnation:

    • Dissolve the required amount of H₂PtCl₆·6H₂O in distilled water to achieve a 5% platinum loading on the carbon support. The volume of the solution should be equal to the pore volume of the activated carbon (incipient wetness impregnation).

    • Add the activated carbon to the chloroplatinic acid solution and stir for 1-2 hours to ensure uniform impregnation.[5]

  • Drying:

    • Dry the impregnated support in an oven at 110-120 °C for 12 hours to remove the solvent.

  • Reduction:

    • Chemical Reduction: Suspend the dried powder in water and add a reducing agent such as hydrazine hydrate or a freshly prepared solution of sodium borohydride dropwise while stirring vigorously.[6]

    • Hydrogen Reduction: Alternatively, place the dried powder in a tube furnace and reduce under a flow of 5% H₂ in Ar at 300-400 °C for 2-4 hours.

  • Washing and Drying:

    • After reduction, filter the catalyst and wash thoroughly with distilled water to remove residual chloride ions and other impurities. Test the filtrate with a silver nitrate solution to ensure complete removal of chloride.

    • Dry the final catalyst in an oven at 100 °C overnight.

Causality Behind Experimental Choices:

  • Incipient wetness impregnation is chosen to ensure a high dispersion of the platinum precursor within the pores of the carbon support.

  • The choice of reducing agent and conditions will influence the final particle size and distribution of the platinum nanoparticles.[6]

  • Thorough washing is critical to remove residual chloride, which can negatively impact the catalytic activity.[7]

Ruthenium Catalysts from Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O)

Ruthenium(III) chloride hydrate is a versatile precursor for a wide range of ruthenium catalysts used in hydrogenation, metathesis, and oxidation reactions.[8]

Protocol: Synthesis of a Ruthenium-based Hydroarylation Catalyst

This protocol outlines the in-situ preparation of a ruthenium catalyst for the hydroarylation of olefins.[9]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Aromatic ketone

  • Olefin

  • Dioxane (anhydrous)

Procedure:

  • To a reaction vessel, add the aromatic ketone (1.0 equiv), the olefin (1.2 equiv), and ruthenium(III) chloride hydrate (0.05 equiv).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture at 80 °C under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • The product can be isolated by standard workup procedures.

Causality Behind Experimental Choices:

  • Ruthenium(III) chloride hydrate serves as a simple and inexpensive precursor that forms the active catalytic species in situ.[9]

  • The use of anhydrous dioxane is important to prevent unwanted side reactions with water.

Copper Catalysts from Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

Copper(II) chloride dihydrate is a readily available and cost-effective precursor for the synthesis of copper-based catalysts used in various organic transformations and environmental catalysis.[10][11]

Protocol: Preparation of Copper(II) Oxide from Copper(II) Chloride Dihydrate

This protocol describes the preparation of copper(II) oxide, a common catalyst, via the precipitation method.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Dissolve a calculated amount of CuCl₂·2H₂O in distilled water.

  • In a separate beaker, prepare a solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution to the copper chloride solution with constant stirring. A blue precipitate of copper(II) hydroxide (Cu(OH)₂) will form.

  • Heat the mixture to boiling. The blue precipitate will turn into a black precipitate of copper(II) oxide (CuO).

  • Allow the black precipitate to settle, then decant the supernatant liquid.

  • Wash the precipitate several times with hot distilled water to remove residual chloride and sodium ions.

  • Filter the precipitate and dry it in an oven at 110 °C.

Causality Behind Experimental Choices:

  • The precipitation method allows for the formation of a high-purity copper oxide with a controlled particle size.

  • Heating the copper(II) hydroxide suspension is necessary to induce dehydration and conversion to the more stable copper(II) oxide.

  • Thorough washing is essential to remove chloride ions, which can affect the catalytic properties of the final CuO.[12]

Characterization of Catalysts Derived from Dihydrochloride Hydrates

A comprehensive characterization of the synthesized catalyst is crucial to establish structure-property relationships. The following table summarizes key characterization techniques and the information they provide, with a particular focus on aspects relevant to catalysts prepared from this compound precursors.

Technique Information Obtained Relevance to this compound Precursors
X-ray Diffraction (XRD) Crystalline phase identification, particle size (Scherrer equation), lattice parameters.Confirms the formation of the desired active phase and can provide initial estimates of particle size.[13]
Transmission Electron Microscopy (TEM) Particle size distribution, morphology, dispersion of the active phase.Directly visualizes the effect of the precursor and synthesis conditions on the catalyst nanostructure.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of elements, presence of residual chloride.Crucial for quantifying the amount of residual chlorine on the catalyst surface and determining the electronic state of the active metal.[13]
Temperature-Programmed Reduction (TPR) Reducibility of the metal oxide species, metal-support interaction strength.Can reveal how the presence of chloride affects the reduction behavior of the catalyst precursor.
Chemisorption (e.g., H₂, CO) Active metal surface area, dispersion.Quantifies the number of accessible active sites, which can be influenced by residual chloride.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface functional groups, adsorption of probe molecules.Can be used to study the acidity/basicity of the support, which may be altered by chloride modification.[13]

Visualizing the Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a supported catalyst from a this compound precursor.

Catalyst_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Catalyst Formation cluster_purification Purification & Final Catalyst cluster_characterization Characterization precursor This compound (MCl₂·nH₂O) dissolution Dissolution in appropriate solvent precursor->dissolution impregnation Impregnation onto Support Material dissolution->impregnation drying Drying impregnation->drying calcination_reduction Calcination / Reduction drying->calcination_reduction washing Washing to remove Cl⁻ calcination_reduction->washing final_drying Final Drying washing->final_drying catalyst Final Catalyst final_drying->catalyst charac XRD, TEM, XPS, TPR, Chemisorption catalyst->charac Logical_Relationships cluster_properties Catalyst Physicochemical Properties cluster_performance Catalyst Performance precursor This compound (Nature of M, Cl⁻, H₂O) particle_size Particle Size & Dispersion precursor->particle_size surface_comp Surface Composition (Residual Cl⁻) precursor->surface_comp ms_interaction Metal-Support Interaction precursor->ms_interaction synthesis Synthesis Conditions (pH, Temp, Reducing Agent) synthesis->particle_size synthesis->surface_comp synthesis->ms_interaction activity Activity particle_size->activity selectivity Selectivity particle_size->selectivity surface_comp->activity surface_comp->selectivity stability Stability surface_comp->stability ms_interaction->activity ms_interaction->stability

Caption: Interdependencies influencing final catalyst performance.

Conclusion: A Call for Strategic Precursor Selection

The choice of a this compound as a catalyst precursor is a strategic decision that offers both opportunities and challenges. The chloride ligands, while beneficial for solubility and potentially for controlling nanoparticle growth, can be detrimental to the final catalyst's performance if not effectively removed. The water of hydration, far from being a passive component, plays an active role in the synthesis process.

A thorough understanding of the fundamental chemistry of these precursors, coupled with careful control over the synthesis and purification steps, is paramount to harnessing their full potential. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to develop novel and highly effective catalysts for a wide range of applications, from fine chemical synthesis to environmental remediation. By moving beyond a "one-size-fits-all" approach to precursor selection and embracing the nuances of dihydrochloride hydrates, the scientific community can continue to push the boundaries of catalyst design and performance.

References

  • Effect of Residual Chlorine on the Catalytic Performance of Co3O4 for CO Oxidation. (2019). ACS Catalysis. [Link] [1][2]2. Effect of Residual Chlorine on the Catalytic Performance of Co 3 O 4 for CO Oxidation. (n.d.). ResearchGate. [Link] [1]3. Effect of Residual Chlorine on the Catalytic Performance of Co3O4 for CO Oxidation - ACS Catalysis. (2019). Figshare. [Link] [2]4. Effect of chlorine on performance of Pd catalysts prepared via colloidal immobilization. (n.d.). ScienceDirect. [Link]

  • Catalyst Characterization Techniques. (2021). Hiden Analytical. [Link]

  • Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials. (2024). Stanford Materials. [Link] [8]15. Chloroplatinic acid, hydrate, 99.9%+. (n.d.). Otto Chemie Pvt. Ltd. [Link]

  • Ruthenium(III) chloride. (n.d.). Wikipedia. [Link]

  • Influence of iron precursor hydration state on performance of non-precious metal fuel cell catalysts. (n.d.). Journal of Materials Chemistry A. [Link] [3]18. Ruthenium Chloride as an Efficient Catalytic Precursor for Hydroarylation Reactions via C−H bond Activation. (n.d.). Organic Letters. [Link] [9]19. Copper(II) Chloride Dihydrate. (n.d.). ResearchGate. [Link] [10]20. MANUAL OF METHODS AND PROCEDURES FOR CATALYST CHARACTERIZATION. (n.d.). IUPAC. [Link]

  • Copper(II) chloride. (n.d.). Wikipedia. [Link] [11]22. Preparation of copper(II) chloride. (n.d.). ChemIQsoc. [Link]

  • Chapter 8: Preparation and Characterization of Model Catalysts for the HCl Oxidation Reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Ruthenium(III) Chloride Complexes with Some 1,2-Disubstituted Benzimidazoles and their Catalytic Activity. (n.d.). ResearchGate. [Link]

  • How is copper chloride obtained. (n.d.). MEL Chemistry. [Link] [12]26. Lec 60 Catalyst Characterization Techniques. (n.d.). YouTube. [Link]

  • Impact of Synthesis Method and Metal Salt Precursors on the CO2 Adsorption Performance of Layered Double Hydroxides Derived Mixed Metal Oxides. (n.d.). Frontiers. [Link]

  • Effect of ion-specific water structures at metal surfaces on hydrogen production. (n.d.). Nature. [Link]

  • Theory-Guided Discovery of Ion-Exchanged Poly(heptazine imide) Photocatalysts Using First-Principles Many-Body Perturbation Theo. (n.d.). ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Preventing dehydration of dihydrochloride hydrates during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dihydrochloride Hydrate Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice on preventing the dehydration of dihydrochloride hydrates during storage. Understanding the physical chemistry of these compounds is critical to ensuring their stability, which directly impacts experimental reproducibility, drug efficacy, and safety. This resource combines theoretical principles with actionable troubleshooting protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and why is its hydration state important?

A this compound is a crystalline solid in which a specific stoichiometric amount of water is incorporated into the crystal lattice of a molecule that has been salified with two equivalents of hydrochloric acid. These water molecules are not merely adsorbed on the surface; they are integral to the crystal structure, often forming hydrogen bonds that stabilize the entire lattice.[1]

The state of hydration is critical because it can significantly influence key physicochemical properties of an active pharmaceutical ingredient (API), including:

  • Solubility and Dissolution Rate: The anhydrous and hydrated forms of a drug can have different solubilities. For instance, theophylline monohydrate exhibits better solubility in water than its anhydrous form.[2] This can directly affect the bioavailability of the drug.[2][3]

  • Stability: Hydrates are often more thermodynamically stable under typical storage conditions compared to their anhydrous counterparts.[2] The water molecules can shield parts of the API molecule from degradation pathways.[4]

  • Mechanical Properties: Hydrates may exhibit better compressibility and tabletability, which is a crucial factor in the manufacturing of solid dosage forms.[2]

Loss of this structural water (dehydration) leads to a different solid form, potentially an amorphous or a different crystalline (anhydrous) phase, with altered properties.[5] This can compromise the quality, safety, and efficacy of the final drug product.[6]

Q2: What are the primary environmental factors that cause dehydration?

The stability of a hydrate is a delicate balance influenced by its environment. The primary factors that can induce dehydration are:

  • Low Relative Humidity (RH): This is the most common cause. If the partial pressure of water vapor in the storage environment is lower than the equilibrium water vapor pressure of the hydrate, the water molecules will tend to leave the crystal lattice. Each hydrate has a critical relative humidity below which it becomes unstable.

  • Elevated Temperature: Heating a hydrate provides the energy needed to break the bonds holding the water molecules within the crystal lattice, leading to their release.[7] The temperature at which this occurs can be determined using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][8]

  • Mechanical Stress: Processes such as milling, grinding, and high-pressure compaction during tableting can introduce enough energy to disrupt the crystal lattice and cause dehydration.[5][9]

A study on cetirizine dihydrochloride confirmed the significant influence of both temperature and relative humidity on its stability in the solid state.[10][11]

Q3: How can I determine the optimal storage conditions for my specific this compound?

The optimal storage conditions are compound-specific. A systematic approach is required to determine them:

  • Characterize Your Material: Before anything else, confirm the hydration state of your starting material using techniques like Powder X-ray Diffraction (PXRD), TGA, and DSC.[2][12] PXRD provides a unique fingerprint for the crystalline form, while TGA quantifies the amount of water present.[4][13]

  • Dynamic Vapor Sorption (DVS) Analysis: This is a powerful technique for determining the critical relative humidity for your compound. A DVS instrument exposes a sample to a range of controlled humidity levels at a constant temperature and measures the corresponding change in mass.[2][12] This analysis reveals the RH range over which the hydrate is stable and at what points it might absorb more moisture or dehydrate.[1]

  • Accelerated Stability Studies: Exposing the compound to stressed conditions (e.g., 40°C / 75% RH) can provide rapid insights into its stability profile.[4] However, it is also crucial to test at low humidity conditions to identify the dehydration threshold.

As a general guideline, many hygroscopic materials require storage in controlled environments with relative humidity levels below 40%.[14]

Q4: What are the best practices for packaging and handling to prevent dehydration?

Proper packaging and handling are your first line of defense against unwanted dehydration.

  • Use Airtight, Moisture-Resistant Containers: High-density polyethylene (HDPE) drums or glass containers with tight-sealing lids are essential. For highly sensitive materials, consider packaging within a multi-layered foil bag.[14][15]

  • Incorporate Desiccants: Place a suitable desiccant, such as silica gel or molecular sieves, inside the primary packaging.[14] The amount and type of desiccant should be chosen based on the moisture sensitivity of the material and the volume of the container.

  • Minimize Exposure: When handling the material, work in a controlled environment (e.g., a glove box with controlled humidity) if possible. If not, minimize the time the container is open to the ambient atmosphere.[16]

  • Proper Sealing: Always ensure containers are tightly sealed immediately after use to prevent moisture ingress or egress.[14]

Troubleshooting Guide: Dehydration of Dihydrochloride Hydrates

This section provides a systematic approach to identifying and addressing potential dehydration issues.

Issue: I suspect my this compound sample has dehydrated. What should I do?

Follow this workflow to diagnose and address the problem.

dot graph TD subgraph "Phase 1: Initial Observation & Suspicion" A[Observe change in physical properties:

  • Caking/clumping
  • Loss of crystallinity
  • Color change] --> B{Is dehydration suspected?}; end

end

Troubleshooting workflow for suspected dehydration.

Experimental Protocols: Key Analytical Techniques

Here are condensed protocols for the essential analytical techniques used to assess hydrate stability.

Protocol 1: Thermogravimetric Analysis (TGA) for Water Content
  • Instrument Setup: Calibrate the TGA instrument for mass and temperature. Use an inert nitrogen purge gas (flow rate ~20-50 mL/min) to prevent oxidative degradation.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound into a clean TGA pan (aluminum or platinum).

  • Thermal Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 300°C at a rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram. The weight loss step corresponding to the loss of water will typically occur before the decomposition of the API.[17] Calculate the percentage of mass lost in this step and compare it to the theoretical percentage of water for the specific hydrate.[18]

Protocol 2: Powder X-ray Diffraction (PXRD) for Form Identification
  • Instrument Setup: Ensure the PXRD instrument is properly aligned and calibrated.

  • Sample Preparation: Gently pack the powder sample into the sample holder. Avoid excessive force, which could induce form changes.[8]

  • Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: Compare the resulting diffractogram with a reference pattern for the known, correct hydrate form.[6] The presence of different peaks or a broad "halo" pattern (indicating amorphous content) suggests a form change, possibly due to dehydration.[4][13]

Summary of Recommended Storage Conditions

While compound-specific analysis is paramount, the following table provides general guidance for storing dihydrochloride hydrates based on their hygroscopic nature.

Hygroscopicity Class Description Recommended Relative Humidity (RH) Recommended Packaging
Slightly Hygroscopic Small increase in moisture content at RH up to 80%.< 60% RHTightly sealed container.
Hygroscopic Significant moisture uptake at RH up to 80%. May begin to dehydrate below 40% RH.40% - 60% RH (Verify with DVS)Tightly sealed container with desiccant.[14]
Very Hygroscopic Substantial moisture uptake at lower RH. Prone to dehydration in dry environments.Controlled environment essential. Compound-specific RH range.Airtight container (e.g., foil pouch) with desiccant; store in a desiccator or dry cabinet.[15][16]
Deliquescent Absorbs enough moisture to dissolve.Store in a desiccator with a strong desiccant (e.g., P₂O₅) or a dry cabinet (<10% RH).Hermetically sealed containers.

Note: These are general guidelines. Always refer to the manufacturer's Certificate of Analysis (CoA) and perform your own stability assessment.

References

  • Vertex AI Search. (n.d.). Thermophysical characterization studies of pharmaceutical hydrates. ElectronicsAndBooks. Retrieved January 8, 2026.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved January 8, 2026.
  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Retrieved January 8, 2026.
  • MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia. Retrieved January 8, 2026.
  • (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. PDF. Retrieved January 8, 2026.
  • V 2.0. (2025). SOP for Storage of Hygroscopic Raw Materials with Desiccants. Retrieved January 8, 2026.
  • NIH. (n.d.). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. PMC. Retrieved January 8, 2026.
  • Malvern Panalytical. (2022). How complementary techniques boost XRPD in solid form analysis. Retrieved January 8, 2026.
  • Rigaku. (n.d.). XRD1003 - How to evaluate solid pharmaceutical drugs (3)
  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved January 8, 2026.
  • Vulcanchem. (n.d.). This compound - 166530-19-4. Retrieved January 8, 2026.
  • AMI – Advanced Measurement Instruments. (n.d.).
  • ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? Retrieved January 8, 2026.
  • Benchchem. (n.d.). In-Depth Technical Guide: Stability and Storage of Tetrachloroiridium Hydrate Dihydrochloride. Retrieved January 8, 2026.
  • ResearchGate. (2025).
  • PubMed. (2021).
  • (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry. Retrieved January 8, 2026.
  • SMT Dry Cabinets. (n.d.).
  • NIH. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved January 8, 2026.
  • PubMed Central. (2022).
  • Iowa Research Online. (n.d.). The dehydration of pharmaceutical hydrates under mechanical load. Retrieved January 8, 2026.
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved January 8, 2026.
  • ResearchGate. (2018). What makes a substance hygroscopic? Retrieved January 8, 2026.
  • proUmid. (n.d.).
  • NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved January 8, 2026.
  • (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved January 8, 2026.
  • PubMed. (n.d.).
  • (n.d.).

Sources

Troubleshooting precipitation of dihydrochloride hydrate in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the precipitation of dihydrochloride hydrate compounds in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Here, we will delve into the root causes of precipitation and provide actionable, step-by-step guidance to diagnose and resolve these issues. Our approach is grounded in established scientific principles to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: I've observed unexpected precipitation after dissolving my this compound compound in an aqueous solution. What are the most likely causes?

Precipitation of a this compound from an aqueous solution is a common challenge that can arise from a combination of physicochemical factors. The primary reasons for this phenomenon include:

  • pH Shift: Dihydrochloride salts are typically the salt form of weakly basic compounds. Their solubility is highly dependent on the pH of the solution. An increase in pH can cause the ionized, more soluble form of the compound to convert to the neutral, less soluble free base, leading to precipitation.

  • Common Ion Effect: If your aqueous solution already contains a source of chloride ions (e.g., from a buffer like HCl or a salt like NaCl), it can suppress the dissolution of the dihydrochloride salt. This is due to Le Chatelier's principle, where the excess common ion (Cl⁻) shifts the equilibrium towards the undissolved solid salt, causing precipitation.[1][2][3][4][5][6]

  • Supersaturation: It is possible to transiently dissolve a compound above its thermodynamic equilibrium solubility, creating a supersaturated solution. This is an unstable state, and over time, the excess solute will precipitate out to reach equilibrium.[7][8]

  • Temperature Fluctuations: The solubility of most compounds is temperature-dependent. A decrease in temperature can lower the solubility of your this compound, leading to precipitation.

  • Conversion to a Less Soluble Form: The initially dissolved compound might convert into a different, less soluble solid form over time. This could be a different polymorph or a less soluble hydrate state.

Q2: How does the pH of my solution affect the solubility of a dihydrochloride salt?

The relationship between pH and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation .[9][10][11][12] For a weak base, which is the typical active pharmaceutical ingredient (API) in a dihydrochloride salt, the solubility is significantly higher at a lower pH.

Here's a breakdown of the mechanism:

  • Ionization: In an acidic environment (low pH), the weak base exists in its protonated, ionized form. This charged species is more polar and, therefore, more soluble in aqueous solutions.

  • Equilibrium: As the pH of the solution increases, the equilibrium shifts, causing the protonated base to deprotonate and form the neutral, free base.

  • Precipitation: The free base is generally less polar and has lower aqueous solubility. Once the concentration of the free base exceeds its solubility limit at that specific pH, it will precipitate out of the solution.

Therefore, maintaining a sufficiently low pH is crucial for keeping a dihydrochloride salt in solution.

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering precipitation, follow this systematic troubleshooting guide to identify the cause and find a solution.

Step 1: Characterize the Precipitate

Before you can effectively troubleshoot, you need to understand the nature of the precipitate.

Protocol for Precipitate Characterization:

  • Isolation: Carefully separate the precipitate from the solution using filtration or centrifugation.

  • Washing: Gently wash the precipitate with a small amount of cold solvent (the same one used for the solution) to remove any soluble impurities.

  • Drying: Dry the precipitate under vacuum or at a low temperature to remove residual solvent.

  • Analysis: Characterize the isolated solid using one or more of the following techniques:

    • Polarized Light Microscopy (PLM) and Raman Spectroscopy: These techniques can help determine if the precipitate is crystalline or amorphous and can sometimes identify the specific form.[13]

    • Powder X-ray Diffraction (PXRD): This is a definitive method to identify the crystalline form of the precipitate by comparing its diffraction pattern to that of known forms of your compound (e.g., the original this compound, the free base, or other polymorphs).

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide information about the functional groups present and can help distinguish between the salt and the free base.

Step 2: Investigate the Root Cause

Based on the characterization of the precipitate and your experimental conditions, you can now pinpoint the likely cause of precipitation.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_other_causes Other Potential Causes start Precipitation Observed char_precip Characterize Precipitate (PXRD, PLM, FTIR) start->char_precip is_free_base Is the precipitate the free base? char_precip->is_free_base is_original_salt Is the precipitate the original this compound? is_free_base->is_original_salt No check_ph Check and Adjust pH is_free_base->check_ph Yes other_form Precipitate is another polymorph or hydrate is_original_salt->other_form No check_cl Check for Common Ion (Cl⁻) Sources is_original_salt->check_cl Yes solution_ph Maintain lower pH using appropriate buffers check_ph->solution_ph solution_cl Use non-chloride buffers or salts check_cl->solution_cl check_temp Review Temperature Control solution_temp Maintain constant, optimal temperature check_temp->solution_temp check_super Investigate for Supersaturation solution_super Use precipitation inhibitors or modify formulation check_super->solution_super

Caption: Troubleshooting workflow for this compound precipitation.

Q3: My precipitate is the free base. How can I prevent this?

If you've confirmed the precipitate is the free base, the issue is almost certainly related to the pH of your solution.

  • Solution: You need to maintain a lower pH. Instead of using pure water, prepare your solution using a buffer system that keeps the pH well below the pKa of your compound. The appropriate pH will depend on the specific pKa of your molecule, but a pH of 2-3 is often a good starting point for many basic compounds.

Q4: The precipitate is the original this compound. What should I do?

If the original salt is precipitating, you are likely exceeding its intrinsic solubility under the current conditions. This is often due to the common ion effect or temperature.

  • Common Ion Effect Mitigation:

    • Identify Chloride Sources: Review your solution components. Are you using buffers containing HCl or salts like NaCl?

    • Alternative Buffers/Salts: If possible, replace chloride-containing components with alternatives. For example, use a phosphate or citrate buffer instead of an HCl-based buffer.[4][5]

  • Temperature Control:

    • Review Experimental Temperature: Ensure that the temperature of your solution has not dropped, as this can reduce solubility.

    • Maintain Constant Temperature: Use a water bath or incubator to maintain a consistent and, if necessary, slightly elevated temperature during your experiment.

Q5: What can I do if I cannot change the pH or buffer system, but I still see precipitation?

In some cases, the experimental conditions are fixed. In such scenarios, you can explore formulation strategies to enhance and maintain solubility.

  • Incorporate Precipitation Inhibitors: These are polymers or surfactants that can help keep the drug in a supersaturated state for a longer period, preventing or slowing down precipitation.[14][15]

    • Common Inhibitors: Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and surfactants like sodium lauryl sulfate (SLS) are often used.[14][15]

  • Solubility-Enhancing Techniques:

    • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can sometimes increase the solubility of the compound. However, this must be compatible with your experimental system.

    • Complexation Agents: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their apparent solubility.[14]

Data Summary: Factors Influencing Dihydrochloride Salt Solubility

Factor Effect on Solubility Troubleshooting Action
Increasing pH Decreases solubility (promotes free base formation)Lower and buffer the pH of the solution.
Presence of Cl⁻ ions Decreases solubility (common ion effect)Replace chloride-containing reagents.[1][4][5]
Decreasing Temperature Generally decreases solubilityMaintain a constant, controlled temperature.
Supersaturation Leads to precipitation over timeAdd precipitation inhibitors or adjust concentration.[8]

Advanced Concepts

The Role of Hydrates

The "hydrate" part of "this compound" signifies that water molecules are incorporated into the crystal structure of the solid. The hydration state can impact solubility. It's possible for a compound to have multiple hydrate forms, each with a different solubility. A change in solution conditions could potentially trigger a conversion from a more soluble form to a less soluble one, resulting in precipitation.[16]

Amorphous vs. Crystalline Precipitates

Precipitation can result in either a crystalline or an amorphous solid. Amorphous forms are generally more soluble than their crystalline counterparts.[8][17] If you observe an amorphous precipitate that later crystallizes, this is a solution-mediated phase transformation. The use of precipitation inhibitors can sometimes stabilize the amorphous, more soluble form.[7]

By systematically working through this guide, you can effectively diagnose the cause of this compound precipitation and implement a rational strategy to resolve the issue, ensuring the accuracy and reliability of your experimental results.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Zhang, Y., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 13(9), 1478. [Link]

  • Ciccone, C. D. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Milanesi, G. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Webinar. [Link]

  • Pharma.Tips. (2023). Preventing API Precipitation in Slow-Release Tablet Formulations. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Patel, D., et al. (2019). Drug Precipitation Inhibitors in Supersaturable Formulations. ResearchGate. [Link]

  • O'Meally, D., et al. (2022). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design, 22(12), 7309-7321. [Link]

  • Kumar, L., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-269. [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 518-525. [Link]

  • Thomas, N., et al. (2018). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4504-4516. [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]

  • BYJU'S. (2021). Common Ion Effect. [Link]

  • Serajuddin, A. T. M., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 94(11), 2447-2455. [Link]

  • Upperton Pharma Solutions. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(11), 2447-2455. [Link]

  • CK-12 Foundation. (2023). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2451-2459. [Link]

  • Sun, D. D., & Taylor, L. S. (2012). Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs. The AAPS Journal, 14(4), 760-770. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1038-1047. [Link]

  • Pharma Focus Asia. (n.d.). Process Analytical Technology | Application in precipitation processes. [Link]

  • LibreTexts Chemistry. (2021). 17.3: Factors that Affect Solubility. [Link]

  • Zhang, H., et al. (2020). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 12(9), 863. [Link]

  • LibreTexts Chemistry. (n.d.). Precipitation Reactions of Hydrated Ions. [Link]

  • The Organic Chemistry Tutor. (2016, August 31). Precipitation Reactions and Net Ionic Equations [Video]. YouTube. [Link]

  • Ben's Chem Videos. (2011, June 13). Precipitation Reactions - Using the Solubility Rules [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Precipitation (chemistry). [Link]

  • Wikipedia. (n.d.). Dichloroacetic acid. [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for Pure Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of dihydrochloride hydrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to help you achieve pure, high-quality crystalline dihydrochloride hydrates.

Frequently Asked Questions (FAQs)

Q1: What is a dihydrochloride hydrate, and why is its crystalline form important?

A this compound is a crystalline solid in which a basic drug molecule has been salified with two equivalents of hydrochloric acid, and one or more water molecules are incorporated into the crystal lattice.[1][2] The crystalline form is critical in pharmaceutical development as it influences key physicochemical properties such as stability, solubility, dissolution rate, and bioavailability.[3][4] Controlling the crystallization process to obtain a specific, pure, and stable hydrated form is essential for ensuring consistent product quality and therapeutic efficacy.[5][6]

Q2: What are the key factors influencing the crystallization of dihydrochloride hydrates?

The successful crystallization of a this compound is a multifactorial process. The primary controlling factors include:

  • Supersaturation: The driving force for both nucleation and crystal growth.[7]

  • Solvent System: The choice of solvent and any anti-solvent affects solubility, nucleation kinetics, and crystal habit.[8][9]

  • Temperature: Temperature influences solubility and the kinetics of nucleation and growth.[4]

  • pH: The pH of the crystallization medium can impact the ionization state of the molecule and the stability of the salt.[10]

  • Agitation: Mixing affects mass transfer and can influence nucleation rates and crystal size distribution.[4]

  • Impurities: The presence of impurities can inhibit or alter crystal growth, and in some cases, lead to the formation of undesirable polymorphs.[3]

Q3: What is polymorphism, and how does it relate to dihydrochloride hydrates?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] For dihydrochloride hydrates, this means that different arrangements of the molecules and water within the crystal lattice can exist. These different forms, or polymorphs, can have distinct physical properties.[5][11] It is also important to consider pseudo-polymorphism, which involves different hydration states (e.g., monohydrate, dihydrate) or solvates.[5] Controlling polymorphism is a critical aspect of crystallization development to ensure the consistent formation of the desired, most stable, and effective form.[12][13]

Q4: How do I choose an appropriate solvent system for crystallization?

The ideal solvent system for crystallizing a this compound should exhibit the following characteristics:

  • The compound should have high solubility at elevated temperatures and lower solubility at cooler temperatures to allow for crystallization by cooling.

  • The solvent should not react with the compound.

  • The solvent should be easily removable from the final product.

A common approach is to use a binary solvent system, consisting of a "solvent" in which the dihydrochloride salt is soluble and an "anti-solvent" in which it is poorly soluble. The controlled addition of the anti-solvent can induce supersaturation and initiate crystallization.[12][13] Protic solvents like C1-C6 alkyl alcohols (e.g., ethanol, isopropanol) are often good choices for dissolving hydrochloride salts.[14]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of dihydrochloride hydrates and provides systematic solutions.

Issue 1: No Crystal Formation

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Insufficient Supersaturation Crystallization requires the solute concentration to exceed the equilibrium solubility.[7][15] If the solution is not supersaturated, there is no thermodynamic driving force for nucleation.1. Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the dihydrochloride salt.[16] 2. Cool the Solution: If solubility is temperature-dependent, gradually lower the temperature to decrease solubility and induce supersaturation.[7] 3. Add an Anti-solvent: Introduce a solvent in which the compound is insoluble to reduce the overall solubility of the system.[12][13]
High Nucleation Barrier The formation of new crystal nuclei requires overcoming an energy barrier. Sometimes, spontaneous nucleation is kinetically hindered.1. Seeding: Introduce a small number of crystals of the desired this compound form to act as templates for further crystal growth.[15] 2. Scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[17]
Inappropriate Solvent The chosen solvent may be too good, keeping the compound in solution even at high concentrations and low temperatures.[8]1. Solvent Screening: Experiment with different solvents or solvent/anti-solvent mixtures to find a system with a more suitable solubility profile.[9] A list of common solvents can be found in literature.[9]
Issue 2: Formation of Oil or Amorphous Solid

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
High Degree of Supersaturation If supersaturation is too high, nucleation can occur so rapidly that molecules do not have sufficient time to arrange into an ordered crystal lattice, leading to an amorphous solid or oiling out.[7]1. Reduce Supersaturation: Start with a more dilute solution or add the anti-solvent more slowly.[18] 2. Slower Cooling: Decrease the cooling rate to allow more time for ordered crystal growth.[16]
Presence of Impurities Impurities can disrupt the crystal lattice formation, leading to disordered solids.[3]1. Purify the Starting Material: Ensure the dihydrochloride salt is of high purity before attempting crystallization. Techniques like flash chromatography or recrystallization of the free base may be necessary.
Temperature Effects The temperature of the solution may be above the melting point of the desired crystalline form, especially if significant impurities are present which can depress the melting point.1. Adjust Temperature: Ensure the crystallization temperature is well below the melting point of the pure this compound.
Issue 3: Poor Crystal Quality (e.g., small needles, agglomerates)

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
High Nucleation Rate vs. Growth Rate When nucleation dominates over crystal growth, a large number of small crystals are formed instead of fewer, larger ones.[7]1. Control Supersaturation: Maintain a lower level of supersaturation to favor crystal growth over nucleation.[18] This can be achieved through slower cooling or anti-solvent addition. 2. Seeding: A controlled seeding strategy can help to control the number of nuclei and promote the growth of existing crystals.
Insufficient Agitation Poor mixing can lead to localized areas of high supersaturation, causing rapid nucleation and the formation of fine particles that may agglomerate.1. Optimize Agitation: Implement gentle and consistent agitation to maintain a homogeneous solution and promote uniform crystal growth.[18]
Issue 4: Inconsistent Crystal Form (Polymorphism)

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Variations in Crystallization Conditions Different polymorphs can be favored under different conditions of temperature, solvent, and supersaturation.[6][12][13]1. Strict Process Control: Precisely control all crystallization parameters, including temperature, cooling/addition rates, and agitation. 2. Seeding with the Desired Polymorph: This is a powerful technique to ensure the formation of the desired crystal form.
Solvent-Mediated Transformation A metastable polymorph may initially crystallize and then transform into a more stable form over time in the presence of a solvent.[6]1. Isolate Promptly: Isolate the crystals from the mother liquor once the desired form has been obtained. 2. Characterize Over Time: Analyze the crystalline form at different time points to monitor for any transformations.
Issue 5: Difficulty in Drying and Handling (Hygroscopic Crystals)

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Inherent Hygroscopicity Hydrochloride salts, due to their ionic nature, can be inherently hygroscopic, readily absorbing moisture from the atmosphere.[19][20] This can lead to deliquescence or changes in the hydration state.1. Controlled Drying: Dry the crystals under controlled humidity and temperature. Over-drying can sometimes lead to the loss of lattice water, potentially causing a phase transformation.[21] 2. Appropriate Storage: Store the final product in a desiccator or under controlled humidity conditions.[22]
Surface Chemistry The functional groups exposed on the crystal surface can influence moisture uptake.[20]1. Co-crystallization: In some cases, forming a co-crystal with another molecule can reduce hygroscopicity by altering the crystal packing and surface properties.[20][23]

Experimental Protocols & Visualizations

Protocol 1: General Slow Cooling Crystallization
  • Dissolution: Dissolve the dihydrochloride salt in a minimal amount of a suitable solvent at an elevated temperature (e.g., 60-70 °C).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For even slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: If necessary, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the dihydrochloride salt in a minimal amount of a suitable solvent in which it is readily soluble.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution with gentle stirring until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the primary solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to stand undisturbed. The crystals should form as the solvent slowly evaporates or as the system equilibrates.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Workflow for Troubleshooting Crystallization

Troubleshooting_Workflow cluster_no_xtal Troubleshooting: No Crystals cluster_oil_amorph Troubleshooting: Oiling Out cluster_poor_qual Troubleshooting: Poor Quality start Start Crystallization Experiment outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No Crystals oil_amorph Oil or Amorphous Solid outcome->oil_amorph Oil/Amorphous poor_qual Poor Crystal Quality outcome->poor_qual Poor Quality success Pure this compound Obtained outcome->success Success inc_conc Increase Concentration no_xtal->inc_conc cool_further Cool to Lower Temp no_xtal->cool_further add_seed Add Seed Crystals no_xtal->add_seed dec_supersat Decrease Supersaturation oil_amorph->dec_supersat slow_cool Slower Cooling Rate oil_amorph->slow_cool purify Purify Starting Material oil_amorph->purify ctrl_supersat Control Supersaturation poor_qual->ctrl_supersat optimize_ag Optimize Agitation poor_qual->optimize_ag inc_conc->outcome cool_further->outcome add_seed->outcome dec_supersat->outcome slow_cool->outcome purify->outcome ctrl_supersat->outcome optimize_ag->outcome

Caption: A decision-tree workflow for troubleshooting common crystallization issues.

Key Analytical Techniques for Characterization

A comprehensive characterization of the crystallized this compound is crucial to confirm its identity, purity, and form.

Technique Purpose
Powder X-Ray Diffraction (PXRD) To identify the crystal form (polymorph) and assess crystallinity.[24][25]
Differential Scanning Calorimetry (DSC) To determine the melting point and detect phase transitions.[24][25]
Thermogravimetric Analysis (TGA) To quantify the amount of water in the hydrate and assess thermal stability.[24][25]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the salt form.[17]
Microscopy To observe crystal morphology and size.[17]
Dynamic Vapor Sorption (DVS) To assess hygroscopicity and the stability of the hydrate at different humidity levels.[24][25]

References

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 101-107. [Link]

  • ResearchGate. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

  • Otsuka, M., et al. (2018). The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. Molecules, 23(7), 1642. [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Thakral, S., et al. (2015). Navigating the Waters of Unconventional Crystalline Hydrates. Molecular Pharmaceutics, 12(11), 3947-3963. [Link]

  • ResearchGate. (n.d.). Insight into Crystallization Mechanisms of Polymorphic Hydrate Systems. Retrieved from [Link]

  • MDPI. (2022). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 12(1), 93. [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1035-1044. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.3: Solid Hydrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Supersaturation. Retrieved from [Link]

  • The University of Iowa. (2014). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. Retrieved from [Link]

  • PharmaTech. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • Semantic Scholar. (2023). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1035-1044. [Link]

  • ResearchGate. (n.d.). Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1035-1044. [Link]

  • Thakral, S., et al. (2015). Navigating the Waters of Unconventional Crystalline Hydrates. Molecular Pharmaceutics, 12(11), 3947-3963. [Link]

  • Schax, A., et al. (2012). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 77(17), 7523-7531. [Link]

  • PubMed. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]

  • Cui, Y. (2007). Evaluation of hydrate-screening methods. Journal of pharmaceutical sciences, 96(12), 3147-3156. [Link]

  • National Center for Biotechnology Information. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

  • Ribeiro, A. C. F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. [Link]

  • ACS Publications. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • SciSpace. (2015). A new hydrate based process for drying liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Retrieved from [Link]

  • YouTube. (2022). Lab Procedure for Dehydration, Naming Hydrates, Percent of Hydration. Retrieved from [Link]

Sources

Addressing poor solubility of a specific dihydrochloride hydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with dihydrochloride hydrate compounds. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to address these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a this compound compound fails to dissolve as expected.

Question: I have a dihydrochloride salt, which is supposed to be water-soluble. Why is it crashing out or not dissolving in my aqueous buffer?

Answer: This is a frequent and valid observation. While salt formation is a primary strategy to enhance the aqueous solubility of a drug, several factors can lead to poor solubility of a dihydrochloride salt.[1][2]

  • Common Ion Effect: If your dissolution medium contains chloride ions (e.g., from HCl used for pH adjustment or from buffers like phosphate-buffered saline which contains NaCl), it can suppress the dissolution of the hydrochloride salt.[1][3] This effect is more pronounced for salts that are only slightly soluble to begin with.[3] The excess chloride ions in the solution shift the equilibrium, favoring the undissolved, solid salt form.[1]

  • High Crystal Lattice Energy: The stability of the crystal lattice plays a crucial role.[1] If the energy required to break apart the ionic bonds in the crystal is greater than the energy released from the hydration of the individual ions, the compound will have low solubility. Hydrate forms can have complex crystal structures, and the integrated water molecules influence this lattice energy.[2]

  • pH of the Medium: Dihydrochloride salts are salts of weak bases. Their solubility is highly dependent on the pH of the solution.[4][5] If the pH of your medium is not sufficiently acidic, the salt can convert back to its less soluble free base form, causing it to precipitate.[6]

  • Nature of the Hydrate: The water molecules within the hydrate's crystal structure can form strong hydrogen bonds, contributing to a very stable, and thus less soluble, crystal lattice.[2][7]

Question: What is the very first troubleshooting step I should take?

Answer: The first and most critical step is to verify and adjust the pH of your solvent. For a dihydrochloride salt of a weak base, you need to ensure the pH is low enough to keep the compound in its protonated, ionized form. We recommend preparing a stock solution in a solvent of known, controlled pH. A good starting point is often 0.01 M or 0.1 M HCl.[8] This simple step often resolves the most immediate solubility issues.[]

Question: Can I just use sonication or heat to force it into solution?

Answer: While these methods can sometimes work, they must be used with caution.

  • Sonication: This provides energy to break apart particle agglomerates and can accelerate the dissolution process, but it does not change the fundamental thermodynamic solubility of the compound at a given temperature and pH.[10] If the compound is truly insoluble under your conditions, it will likely precipitate out again once sonication stops.

  • Heating: Increasing the temperature generally increases the solubility of solid compounds.[4] However, this can create a supersaturated solution that is unstable and will precipitate upon cooling to ambient temperature. Furthermore, you must consider the thermal stability of your compound, as heating could cause degradation.[11]

These methods are best used to speed up dissolution when you are confident the compound is soluble under your conditions, just dissolving slowly. They are not a solution for fundamental insolubility.

Part 2: Systematic Troubleshooting Guide

When simple pH adjustments are not sufficient, a more systematic approach is required. This guide provides a logical workflow from initial characterization to advanced formulation strategies.

Workflow Stage 1: Baseline Characterization & Assessment

Before attempting complex solutions, you must understand the fundamental properties of your compound in your specific medium. The goal here is to establish a reliable baseline.


start [label="START:\nPoor Solubility Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Compound Purity & Identity\n(e.g., LC-MS, NMR)"]; shake_flask [label="Determine Baseline Solubility\n(Shake-Flask Method)"]; is_soluble [label="Is solubility > desired concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Dissolution Kinetics\n(Vortex, Gentle Heat, Sonicate)"]; end_success [label="SUCCESS:\nSolution Prepared", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="PROCEED TO STAGE 2:\nSystematic Solvent & pH Screening"];

start -> check_purity; check_purity -> shake_flask; shake_flask -> is_soluble; is_soluble -> optimize [label="Yes"]; optimize -> end_success; is_soluble -> troubleshoot [label="No"]; }

Figure 1. Initial assessment workflow for solubility issues.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Objective: To determine the maximum concentration of the this compound that can be dissolved in a specific solvent at a set temperature.

Materials:

  • Your this compound compound

  • Selected solvent/buffer (e.g., Deionized Water, 0.01 M HCl, pH 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[14]

Procedure:

  • Add an excess amount of the compound to a vial. "Excess" means adding enough solid so that some will visibly remain undissolved at the end of the experiment.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[12]

  • Shake the suspension for a period sufficient to reach equilibrium. This is typically 24 to 48 hours. It is crucial to ensure equilibrium has been reached.[13]

  • After shaking, let the vial stand to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high concentration readings.[15]

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method.[14][16]

Workflow Stage 2: pH & Co-Solvent Screening

If baseline solubility is insufficient, the next step is to modify the solvent system. This involves systematically evaluating the effect of pH and the addition of water-miscible organic solvents (co-solvents).

The Role of pH: For a basic compound, solubility increases as the pH decreases. The goal is to find a pH well below the compound's pKa to ensure it remains fully protonated. A pH-solubility profile, determined by repeating the shake-flask method at various pH values, is invaluable.[5][17]

The Role of Co-solvents: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic or poorly soluble drugs.[18][19] They work primarily by reducing the polarity of the aqueous solvent (i.e., reducing the dielectric constant), which lowers the energy required to dissolve a non-polar solute.[][20]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • Glycerin[][19]

Data Presentation: pH & Co-solvent Screening

Systematically testing these variables can generate a lot of data. A clear table is essential for interpretation.

Condition No.Solvent SystempHTemperature (°C)Measured Solubility (mg/mL)Observations
1Deionized Water~6.525< 0.1Fine precipitate
20.01 M HCl2.0251.5Clear solution
3pH 4.5 Acetate Buffer4.5250.8Slight haze
4pH 7.4 PBS7.425< 0.1Heavy precipitate
5Water:Ethanol (80:20)7.0252.2Clear solution
60.01 M HCl:PG (80:20)~2.02515.8Clear solution
7pH 7.4 PBS:PEG 400 (90:10)7.4255.1Clear solution

Table 1: Example data from a systematic solubility screening experiment. This structured approach allows for direct comparison of different solvent systems.

Workflow Stage 3: Advanced Formulation Strategies

If pH and co-solvent adjustments do not achieve the desired concentration or if the use of organic solvents is not permissible for your application, more advanced formulation techniques can be employed.


start [label="START:\nCo-solvents are insufficient\nor not applicable", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_toxic [label="Is the required co-solvent\nconcentration toxic to my system\n(e.g., cell-based assay)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

complexation [label="Strategy 1: Complexation\n(e.g., Cyclodextrins)"]; surfactants [label="Strategy 2: Surfactants\n(Micellar Solubilization)"]; solid_dispersion [label="Strategy 3: Solid Dispersions\n(Amorphous Systems)"];

complex_proto [label="Protocol: Prepare inclusion complex\nwith HP-β-CD or SBE-β-CD"]; surfactant_proto [label="Protocol: Screen non-ionic surfactants\n(e.g., Tween® 80, Polysorbate 20)"]; dispersion_proto [label="Protocol: Create amorphous solid dispersion\n(e.g., with PVP, HPMC)"];

verify [label="Verify Solubility & Stability\nof Advanced Formulation"]; end_success [label="SUCCESS:\nStable, high-concentration\nsolution achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> is_toxic; is_toxic -> complexation [label="Yes"]; is_toxic -> surfactants [label="No"]; complexation -> complex_proto; surfactants -> surfactant_proto; is_toxic -> solid_dispersion [label="Both No"]; solid_dispersion -> dispersion_proto;

complex_proto -> verify; surfactant_proto -> verify; dispersion_proto -> verify;

verify -> end_success; }

Figure 2. Decision workflow for selecting an advanced formulation strategy.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding its hydrophobic regions from the aqueous environment and dramatically improving its apparent solubility.[21][22]

    • How to Use: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are commonly used due to their high water solubility and safety profiles.[22][23] Prepare solutions of the cyclodextrin in your desired buffer and then add the drug, allowing time for the complex to form.

    • Considerations: The stoichiometry of the complex (drug:cyclodextrin ratio) is important. An excess of cyclodextrin may be required to solubilize the drug effectively.[22]

  • Micellar Solubilization with Surfactants:

    • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can entrap insoluble drug molecules, allowing them to be dispersed in an aqueous solution.[24][25]

    • How to Use: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are frequently used in pharmaceutical formulations.[25] Prepare a solution of the surfactant in your buffer at a concentration above its CMC, then add and dissolve your compound.

    • Considerations: Surfactants can interfere with certain biological assays and may have toxicity concerns at high concentrations. It's crucial to select a surfactant compatible with your downstream application.[25]

  • Particle Size Reduction (Micronization/Nanonization):

    • Mechanism: The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the solid.[22] By reducing the particle size from micrometers to nanometers, the surface area is vastly increased, which can significantly speed up dissolution.[4][10][25]

    • How to Use: This typically requires specialized equipment like jet mills or high-pressure homogenizers.[21][22] The resulting nanosuspensions are stabilized with polymers or surfactants to prevent particle agglomeration.[11]

    • Considerations: While this technique improves the dissolution rate, it does not alter the equilibrium solubility of the compound.[10][21] It is most effective for drugs where the rate of dissolution is the limiting factor for bioavailability.

Part 3: Final Verification & Best Practices
  • Visual Inspection is Not Enough: A visually clear solution does not guarantee complete dissolution or stability. Always verify the concentration analytically (e.g., via HPLC) and check for precipitation over time, especially after temperature changes (e.g., freeze-thaw cycles).

  • Document Everything: Keep meticulous records of your formulation attempts, including the exact composition of solvents, pH values, temperatures, and mixing procedures. This data is invaluable for troubleshooting and ensuring reproducibility.

  • Consider the End Application: The best solubility enhancement strategy will depend on your experiment. A formulation suitable for an in vitro assay (e.g., using DMSO) may be completely unsuitable for an in vivo animal study due to toxicity.[26] Always select excipients that are appropriate for the intended use.[27]

By following this systematic guide, you can efficiently diagnose the root cause of solubility issues with your this compound and develop a robust, reproducible formulation for your research needs.

References
  • Jadhav, N., Paradkar, A., Salunkhe, N., & Shinde, S. (2011). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 2(8), 1936. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available at: [Link]

  • Al-kassas, R., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2394. Available at: [Link]

  • PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaRead. Available at: [Link]

  • Patel, J., & Patel, M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 83-90. Available at: [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]

  • PharmaRead. (2024). Enhancing solubility of poorly soluble drugs using various techniques. PharmaRead. Available at: [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Journal of Biopharmaceutical Sciences. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Biopharmaceutical Sciences. Available at: [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS Special Issue,[21], 392-397. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • PubMed. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 72(1), 1-5. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(4), 886. Available at: [Link]

  • Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology, 35(1). Available at: [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. Available at: [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(4), 1089. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting. American Pharmaceutical Review. Available at: [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105825. Available at: [Link]

  • Pharmaceutical Development and Technology. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 936-945. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(1), 1-9. Available at: [Link]

  • Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug solubility experiment?. Proprep. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation. Agilent. Available at: [Link]

  • Chemists Corner. (2021). Strength of HCl to order for pH adjustment. Chemists Corner. Available at: [Link]

  • Digital Control Systems, Inc. (n.d.). pH Adjustment and Neutralization, the basics. Digital Control Systems, Inc.. Available at: [Link]

  • PubMed. (1987). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 4(5), 436-439. Available at: [Link]

  • PubMed. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of pharmaceutical sciences, 94(9), 2017-2026. Available at: [Link]

  • ResearchGate. (2025). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available at: [Link]

  • Quora. (n.d.). Why is the anhydrous form of a drug more soluble than the hydrous form?. Quora. Available at: [Link]

Sources

Technical Support Center: Managing Hygroscopicity of Dihydrochloride Hydrates in Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the complexities of dihydrochloride hydrate formulations. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the hygroscopic nature of these active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your formulation development.

The formation of dihydrochloride salts is a common and effective strategy to enhance the solubility of basic drug candidates.[1] However, this approach often introduces significant challenges related to moisture sensitivity, which can impact everything from powder handling and manufacturability to the stability and bioavailability of the final drug product.[2][3][4]

This guide is structured to address the most pressing issues you may face, offering both quick-reference FAQs and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when working with dihydrochloride hydrates:

Q1: What makes dihydrochloride hydrates particularly susceptible to hygroscopicity?

A1: Dihydrochloride hydrates have a high affinity for water due to several factors. The presence of two hydrochloride salt moieties increases the ionic character of the molecule, creating strong dipoles that readily interact with water molecules.[5][6] Additionally, the crystalline structure of a hydrate already contains water molecules, which can facilitate the sorption of additional water from the environment. The hygroscopicity of these compounds is largely influenced by the presence of hydrogen bond donors and acceptors in their chemical structure, which facilitates the adsorption of atmospheric moisture.[7]

Q2: What are the immediate consequences of uncontrolled moisture uptake in my formulation?

A2: Uncontrolled moisture sorption can lead to a cascade of undesirable physical and chemical changes.[8] Physically, you may observe powder agglomeration, caking, and poor flowability, which can disrupt manufacturing processes like blending and tableting.[2][9] Chemically, the excess moisture can lead to hydrolytic degradation of the API, and in some cases, it can trigger a phase transition to a different crystalline form or even deliquescence, where the solid dissolves in the absorbed water.[10][11]

Q3: Can I simply switch to an anhydrous form of the dihydrochloride salt to avoid these issues?

A3: While this may seem like a straightforward solution, it's often not that simple. Anhydrous forms can be even more physically unstable than their hydrated counterparts. They may rapidly convert to a hydrate form upon exposure to even low levels of humidity, which can lead to significant changes in the drug product's physical properties. Furthermore, the hydrate form may have different solubility and dissolution characteristics, so a switch could impact the drug's bioavailability.

Q4: What is salt disproportionation and why is it a concern for dihydrochloride salts?

A4: Salt disproportionation is the conversion of the salt form back to its less soluble free base.[1][12] This can be a significant issue for dihydrochloride salts, especially in the presence of moisture and certain excipients.[12] The presence of water can create a microenvironment where the pH is sufficiently high to cause the protonated amine groups to lose their protons, leading to the precipitation of the free base. This can drastically reduce the solubility and dissolution rate of the drug, potentially compromising its therapeutic efficacy.[12]

Troubleshooting Guides

This section provides in-depth, actionable guidance for specific challenges you may encounter during your experiments.

Issue 1: Poor Powder Flow and Caking During Pre-formulation

Symptoms:

  • Your this compound powder is clumping and difficult to handle.

  • You are observing inconsistent results in your early-stage formulation blends.

  • The powder adheres to spatulas and glassware.

Root Cause Analysis: This is a classic sign of excessive moisture uptake. The hygroscopic nature of the this compound is causing the particles to adsorb water from the atmosphere, leading to the formation of liquid bridges between particles and subsequent agglomeration.

dot

Caption: Workflow of moisture-induced powder flow issues.

Troubleshooting Protocol:

  • Environmental Control: The first and most critical step is to control the manufacturing environment. Aim to maintain a relative humidity (RH) below 40% in your processing area.[9]

  • Excipient Selection:

    • Moisture Scavengers: Incorporate excipients that act as moisture scavengers, such as colloidal silicon dioxide or certain grades of starch.[13][14] These materials have a high affinity for water and can preferentially adsorb moisture, protecting the API.

    • Non-Hygroscopic Fillers: Opt for fillers with low hygroscopicity, such as anhydrous calcium phosphate or mannitol.[13]

  • Particle Size Engineering: Consider increasing the particle size of the API through techniques like granulation. Larger particles have a smaller surface area-to-volume ratio, which can reduce the rate of moisture uptake.

  • Process Optimization: If using wet granulation, carefully control the amount of granulation fluid and ensure thorough drying of the granules.[14] Alternatively, consider dry granulation techniques like roller compaction to avoid the introduction of moisture.[9]

Issue 2: API Degradation and Changes in Dissolution Profile During Stability Studies

Symptoms:

  • Your stability data shows an increase in degradation products over time, especially under accelerated conditions (e.g., 40°C/75% RH).

  • The dissolution profile of your drug product changes, often showing a decrease in the rate and extent of drug release.

Root Cause Analysis: This is likely a result of either hydrolytic degradation of the API or salt disproportionation. The presence of moisture, elevated temperature, and potentially reactive excipients can create a perfect storm for these phenomena.

dot

Caption: Pathways to API instability in this compound formulations.

Troubleshooting Protocol:

  • Excipient Compatibility Screening:

    • Conduct forced degradation studies with binary mixtures of your API and each proposed excipient. This will help identify any excipients that promote degradation.

    • Be particularly cautious with excipients that have an alkaline surface pH, as they can promote salt disproportionation.[12] Magnesium stearate, a common lubricant, has been shown to be particularly problematic for some hydrochloride salts.[15]

  • Formulation Strategies:

    • Moisture Barrier Coating: Apply a moisture-barrier film coating to your solid dosage form.[2][3][4] Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinyl alcohol (PVA) can be effective.[14]

    • Crystal Engineering: In more advanced development, co-crystallization can be explored. Forming a co-crystal of the this compound with a suitable co-former can alter the crystal lattice and reduce hygroscopicity.[2][3][4][7]

  • Packaging Solutions:

    • Utilize high-barrier packaging, such as aluminum-aluminum blisters or bottles with induction seals.[14]

    • Include desiccants, like silica gel canisters or sachets, in the packaging to absorb any residual moisture.[14]

Experimental Protocols

Protocol 1: Moisture Sorption Isotherm Generation

Objective: To characterize the hygroscopicity of your this compound and determine its critical relative humidity (cRH), the humidity level at which it begins to rapidly absorb moisture.

Materials:

  • Dynamic Vapor Sorption (DVS) instrument or a series of desiccators with saturated salt solutions to create controlled humidity environments.[16][17]

  • Microbalance

  • Your this compound sample

Procedure (using DVS):

  • Accurately weigh a small amount of your API into the DVS sample pan.

  • Equilibrate the sample at 0% RH until a stable weight is achieved.

  • Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90%.

  • At each RH step, allow the sample to equilibrate until a constant weight is recorded.

  • After reaching 90% RH, decrease the RH in the same stepwise manner back to 0% to assess desorption and any hysteresis.

  • Plot the change in mass (as a percentage of the initial dry mass) against the RH to generate the moisture sorption isotherm.[16][18]

Data Interpretation:

Hygroscopicity Class Moisture Uptake at 80% RH / 25°C
Non-hygroscopic< 0.2%
Slightly hygroscopic0.2% to < 2%
Moderately hygroscopic2% to < 15%
Very hygroscopic≥ 15%

This classification is based on the European Pharmacopoeia.

The shape of the isotherm provides valuable information about the mechanism of water sorption.[17] A sharp increase in moisture uptake at a specific RH indicates the cRH.

Protocol 2: Excipient Compatibility Screening for Salt Disproportionation

Objective: To identify excipients that may induce the disproportionation of your this compound to its free base.

Materials:

  • This compound API

  • Selected excipients (e.g., fillers, binders, lubricants)

  • Vials or other suitable containers

  • Stability chambers (e.g., 40°C/75% RH)

  • Analytical instrumentation for detecting the free base (e.g., XRPD, Raman spectroscopy, HPLC)

Procedure:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or other relevant ratio.

  • Prepare a control sample of the pure API.

  • Place the samples in open containers within a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).[19][20][21][22][23]

  • At predetermined time points (e.g., 1, 2, and 4 weeks), remove an aliquot of each sample for analysis.

  • Analyze the samples for the presence of the free base using a suitable analytical technique. XRPD is often used to detect changes in the solid form.

Data Interpretation: Compare the analytical data from the binary mixtures to the pure API control. A significant increase in the amount of free base in the presence of a particular excipient indicates an incompatibility. This information is crucial for selecting appropriate excipients for your formulation.[15]

Concluding Remarks

Managing the hygroscopicity of dihydrochloride hydrates is a multifaceted challenge that requires a deep understanding of the API's physicochemical properties and its interactions with the surrounding environment and formulation components. By employing a systematic approach that includes thorough characterization, rational excipient selection, process optimization, and appropriate packaging, you can successfully develop stable and effective drug products. This guide serves as a starting point for your troubleshooting efforts, and I encourage you to adapt these principles to the specific needs of your molecule.

References

  • Chan, H. K., Gåde, N. M., & Chew, J. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2073. [Link]

  • Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • ResearchGate. (2016, May 8). What are the best tablet excipients to be used for moisture & heat sensitive APIs?[Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]

  • Grokipedia. (n.d.). Moisture sorption isotherm. [Link]

  • Pharma.Tips. (n.d.). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • ACS Publications. (2024, April 22). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. [Link]

  • Roquette. (n.d.). UNLOCK THE POTENTIAL OF MOISTURE SENSITIVE INGREDIENTS. [Link]

  • Lab.Equipment. (2024, April 22). Understanding the roles of excipients in moisture management in solid dosage forms. [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Principles of Food Science Class Notes. (n.d.). Moisture sorption isotherms and their applications. [Link]

  • METER Group. (n.d.). FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. [Link]

  • Scribd. (n.d.). Moisture Sorption Isotherms Guide. [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]

  • Pharma.Tips. (n.d.). Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • LinkedIn. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • PubMed. (n.d.). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. [Link]

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. [Link]

  • ACS Publications. (2016, October 21). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. [Link]

  • NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. [Link]

  • Pharma.Tips. (n.d.). Managing Humidity in Compression Areas of Hygroscopic Tablets. [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

Sources

Technical Support Center: Enhancing the Stability of Dihydrochloride Hydrates in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the stability challenges of dihydrochloride hydrates in solution. This resource is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the inherent instability of these compounds during their experimental work. Here, you will find a blend of foundational knowledge, practical troubleshooting guides, and detailed protocols to ensure the integrity and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons my dihydrochloride hydrate solution is degrading?

A1: The degradation of dihydrochloride hydrates in solution is typically multifactorial. The primary culprits are hydrolysis and oxidation, which are often accelerated by several environmental and formulation factors.[1] Key contributors include:

  • pH: The pH of your solution is a critical determinant of stability. Amine hydrochloride salts can be susceptible to degradation at both acidic and basic pH, with many compounds exhibiting a specific pH range of maximum stability.[2][3]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[2]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation, causing the breakdown of the drug molecule.[4][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for molecules with susceptible functional groups.

  • Water Activity: The water molecules in the hydrate and the surrounding solution can participate in hydrolytic reactions, breaking down the active pharmaceutical ingredient (API).[6][7]

Q2: I've observed precipitation in my this compound solution. What could be the cause?

A2: Precipitation in a solution of a this compound can stem from several issues:

  • Salt Disproportionation: This occurs when the hydrochloride salt reverts to its less soluble free base form. This is often triggered by a shift in pH.

  • Poor Solubility of Degradation Products: The products of hydrolysis or oxidation may be less soluble in your solvent system than the parent drug, leading to their precipitation over time.

  • Excipient Incompatibility: Certain excipients can interact with the drug molecule, leading to the formation of an insoluble complex.

  • Temperature Effects: Changes in temperature can affect the solubility of the drug, potentially causing it to precipitate out of solution, especially if the solution is near saturation.

Q3: How does the "hydrate" form of the dihydrochloride salt influence its stability in solution compared to the anhydrous form?

A3: The water of hydration in a this compound can have a complex influence on stability. While it might seem counterintuitive, in some solid-state formulations, hydrates can be more stable than their anhydrous counterparts because the water molecules are integral to the crystal lattice structure.[8] However, in solution, the primary concern is the overall water activity and the susceptibility of the drug to hydrolysis. The presence of hydrate water underscores the compound's interaction with water, and in solution, this interaction is a key factor in potential degradation pathways.[6]

Troubleshooting Guides

This section provides in-depth guidance on diagnosing and resolving common stability issues encountered with this compound solutions.

Issue 1: Rapid Loss of Potency in Solution

Symptoms:

  • Chromatographic analysis (e.g., HPLC) shows a rapid decrease in the peak area of the parent compound over a short period.

  • Unexpected changes in the physical properties of the solution (e.g., color change).

Troubleshooting Workflow:

start Start: Rapid Potency Loss Observed check_pH Measure pH of the Solution start->check_pH ph_in_range Is pH within the optimal stability range? check_pH->ph_in_range adjust_pH Adjust pH with a suitable buffer system (e.g., citrate, phosphate). ph_in_range->adjust_pH No check_storage Review Storage Conditions (Temperature & Light) ph_in_range->check_storage Yes re_evaluate Re-evaluate Stability adjust_pH->re_evaluate improper_storage Are samples protected from light and stored at an appropriate temperature? check_storage->improper_storage optimize_storage Store solutions in amber vials at a reduced temperature (e.g., 4°C). improper_storage->optimize_storage No suspect_oxidation Suspect Oxidation improper_storage->suspect_oxidation Yes optimize_storage->re_evaluate add_antioxidant Incorporate an antioxidant (e.g., ascorbic acid, sodium metabisulfite) and/or a chelating agent (e.g., EDTA). suspect_oxidation->add_antioxidant add_antioxidant->re_evaluate end End: Stability Improved re_evaluate->end

Caption: Workflow for troubleshooting rapid potency loss.

Causality Explained:

  • pH Adjustment: Many dihydrochloride hydrates are salts of weak bases and are most stable in a slightly acidic environment. A buffer system helps to maintain the pH in the optimal range, preventing both acid and base-catalyzed hydrolysis.[3]

  • Optimized Storage: Lowering the temperature slows down the kinetics of degradation reactions.[2] Amber vials protect the compound from photolytic degradation.[4]

  • Antioxidants and Chelating Agents: Antioxidants directly scavenge free radicals and reactive oxygen species. Chelating agents, like EDTA, bind metal ions that can catalyze oxidative reactions.[9][10][11]

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • New peaks, not present in the initial analysis, appear and grow over time in HPLC or LC-MS analysis.

  • The sum of the peak areas (parent drug + new peaks) remains constant, suggesting degradation rather than precipitation.

Troubleshooting and Identification Workflow:

start Start: Unknown Peaks Observed forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic). start->forced_degradation compare_profiles Compare retention times of unknown peaks with peaks from forced degradation samples. forced_degradation->compare_profiles match_found Is there a match? compare_profiles->match_found identify_pathway Tentatively identify the degradation pathway. match_found->identify_pathway Yes no_match No match found. Consider interaction with excipients or container. match_found->no_match No lc_ms Use LC-MS/MS to determine the mass of the degradation products and elucidate their structures. identify_pathway->lc_ms no_match->lc_ms confirm_structure Confirm structure and propose degradation mechanism. lc_ms->confirm_structure end End: Degradation Pathway Understood confirm_structure->end

Caption: Workflow for identifying unknown degradation products.

Causality Explained:

  • Forced Degradation Studies: By intentionally degrading the drug under specific stress conditions, you can generate its likely degradation products. This allows for a direct comparison with the unknown peaks observed in your stability samples, aiding in their identification.[4][12][13]

  • LC-MS/MS Analysis: This powerful analytical technique provides mass-to-charge ratio information, which is crucial for determining the molecular weight of the degradation products. Fragmentation patterns can then be used to piece together the chemical structure.[14] A case study on cetirizine dihydrochloride demonstrated the use of RP-HPLC to separate and identify stress-induced degradation products.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound

This protocol is a general guideline for inducing degradation to identify potential degradation products and pathways. A case study on amodiaquine dihydrochloride dihydrate provides a practical example of such a study.[1]

Objective: To generate degradation products under various stress conditions for the development of a stability-indicating analytical method.

Materials:

  • This compound drug substance

  • 1N HCl

  • 1N NaOH

  • 30% H₂O₂

  • Purified water

  • Volumetric flasks, pipettes

  • Water bath, oven, photostability chamber

Procedure:

  • Acid Degradation:

    • Dissolve 15 mg of the drug in a 100 mL volumetric flask.

    • Add 10 mL of 1N HCl.

    • Place the flask in a water bath at 80°C for 1 hour.

    • Cool the solution to room temperature and dilute to volume with water.[1]

  • Alkaline Degradation:

    • Dissolve 15 mg of the drug in a 100 mL volumetric flask.

    • Add 10 mL of 1N NaOH.

    • Keep the flask at room temperature for 1 hour.

    • Dilute to volume with water.

  • Oxidative Degradation:

    • Dissolve 15 mg of the drug in a 100 mL volumetric flask.

    • Add 5 mL of 30% H₂O₂.

    • Keep the flask at room temperature for 1 hour.

    • Dilute to volume with water.[1]

  • Thermal Degradation:

    • Place approximately 200 mg of the drug powder in an oven at 105°C for 6 hours.[1]

    • Dissolve a known amount of the stressed powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the parent drug from its degradation products.

Protocol 2: Developing a Stabilized Formulation

Objective: To systematically improve the stability of a this compound in an aqueous solution.

Procedure:

  • Determine the pH-Stability Profile:

    • Prepare a series of solutions of the this compound in different buffer systems (e.g., citrate, acetate, phosphate) across a pH range (e.g., pH 2 to 8).

    • Store the solutions at an elevated temperature (e.g., 40°C or 60°C) and monitor the degradation over time using a validated HPLC method.

    • Plot the degradation rate constant versus pH to identify the pH of maximum stability.[2]

  • Evaluate the Effect of Co-solvents:

    • If hydrolysis is a major degradation pathway, investigate the addition of co-solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG).[16][17][18]

    • Prepare formulations with varying concentrations of the co-solvent at the optimal pH and monitor stability. Co-solvents can sometimes reduce water activity and thereby slow down hydrolysis.[16]

  • Assess the Need for Antioxidants and Chelating Agents:

    • If oxidative degradation is observed in the forced degradation study, add antioxidants (e.g., 0.1% w/v ascorbic acid or sodium metabisulfite) and/or a chelating agent (e.g., 0.01% w/v EDTA) to the formulation at the optimal pH.[19][10]

    • Monitor the stability of these formulations compared to a control without these agents.

  • Consider Complexation with Cyclodextrins:

    • For certain molecules, complexation with cyclodextrins (e.g., β-cyclodextrin) can protect the drug from degradation by encapsulating the labile parts of the molecule in the cyclodextrin's hydrophobic cavity.[19][20]

    • Prepare solutions with and without cyclodextrins and compare their stability.

Data Presentation: Strategies for Stabilization

The following table summarizes various strategies and their impact on the stability of amine-containing drugs, including dihydrochloride hydrates.

Stabilization StrategyMechanism of ActionTypical ConcentrationPotential Impact on StabilityReference(s)
pH Control (Buffering) Minimizes acid/base-catalyzed hydrolysis by maintaining an optimal pH.10-50 mMCan significantly reduce hydrolysis rates. Thiamine, for example, is significantly more stable at pH 3 than at pH 6.[2][3][19]
Co-solvents Reduce water activity, potentially slowing down hydrolysis. Can also improve solubility.10-40% v/vCan enhance stability by reducing hydrolysis reactions.[16][17][18][21]
Antioxidants Inhibit oxidation by scavenging free radicals or by being preferentially oxidized.0.01-0.1% w/vEffective in preventing oxidative degradation.[19][10]
Chelating Agents Bind metal ions that can catalyze oxidative degradation.0.01-0.1% w/vCan significantly inhibit color formation and degradation in the presence of metal contaminants.[9][10][11]
Cyclodextrins Form inclusion complexes, protecting the drug from the aqueous environment.1-10% w/vCan improve stability by shielding labile functional groups.[19][20]

Visualization of a Common Degradation Pathway

The following diagram illustrates a generalized degradation pathway for a this compound susceptible to hydrolysis and oxidation.

cluster_main Degradation Pathways API Drug-2HCl·H₂O (this compound) Hydrolysis_Product Hydrolysis Product (e.g., cleaved ester or amide) API->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Oxidation Product (e.g., N-oxide) API->Oxidation_Product O₂, Metal Ions, Light

Sources

Technical Support Center: Refining Analytical Methods for Detecting Dihydrochloride Hydrate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the robust analysis of dihydrochloride hydrate impurities. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying hydrate forms in active pharmaceutical ingredients (APIs). The presence of different hydrate and polymorphic forms can significantly impact a drug's stability, solubility, and bioavailability.[1][2][3] Therefore, precise and reliable analytical methods are paramount.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental challenges. We will delve into the causality behind methodological choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in pharmaceutical substances.[4][5] For dihydrochloride salts, specific challenges can arise due to their ionic nature and potential for multiple hydration states.

Frequently Asked Questions (FAQs)

Q1: I'm observing shifting retention times for my main peak and known impurities when analyzing a this compound sample. What are the likely causes and how can I fix this?

A1: Retention time variability is a common issue, often stemming from subtle changes in the mobile phase or column conditions. Here’s a breakdown of potential causes and solutions:

  • Mobile Phase pH Instability: Dihydrochloride salts can influence the mobile phase pH. Inconsistent pH can alter the ionization state of the analyte and impurities, leading to retention time shifts.

    • Causality: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their charge. A stable pH ensures a consistent ionization state and, therefore, reproducible retention.

    • Solution: Ensure your mobile phase is robustly buffered. Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For example, a phosphate buffer is often effective.[6] Always prepare fresh mobile phase daily and verify the pH before use.[4]

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time drift.

    • Causality: The stationary phase requires adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the column equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection. You can monitor the baseline for stability to confirm equilibration.[7]

  • Mobile Phase Composition Changes: Evaporation of a volatile organic component from the mobile phase mixture can alter its composition over time.[7]

    • Causality: Changes in the mobile phase's organic-to-aqueous ratio directly impact its elution strength.

    • Solution: Keep mobile phase reservoirs covered. For methods running over extended periods, consider preparing smaller batches of mobile phase more frequently.

Q2: An unexpected peak has appeared in my HPLC chromatogram during a stability study of a this compound. How do I determine if it's a new hydrate form, a degradation product, or a system artifact?

A2: A systematic approach is crucial to identify the source of a new peak.

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak Observed blank_run Inject a Blank (Mobile Phase) start->blank_run system_peak Peak is a System/Solvent Impurity blank_run->system_peak Peak Present not_system_peak Peak is Sample-Related blank_run->not_system_peak Peak Absent change_column Use a Different Column Batch/Type not_system_peak->change_column peak_persists Peak Persists: Likely a Real Impurity change_column->peak_persists Peak Persists peak_disappears Peak Disappears: Column-Related Artifact change_column->peak_disappears Peak Disappears lc_ms Analyze by LC-MS peak_persists->lc_ms mol_weight Determine Molecular Weight lc_ms->mol_weight known_degradant Compare with Known Degradants mol_weight->known_degradant new_impurity Potential New Impurity/Hydrate known_degradant->new_impurity No Match characterize Isolate and Characterize (e.g., NMR) new_impurity->characterize

Caption: Troubleshooting logic for an unexpected HPLC peak.

  • Step 1: Rule out System Contamination. First, inject a blank (your mobile phase).[4] If the peak is present, it's likely a "ghost peak" originating from contaminated solvent, glassware, or carryover from a previous injection.[7][8]

  • Step 2: Confirm it's a Sample-Related Peak. If the peak is absent in the blank, it is related to your sample. To investigate if it's a new impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step.[4][5] LC-MS will provide the molecular weight of the unknown peak, which is critical for its identification.[4]

  • Step 3: Differentiate Between Degradant and Hydrate.

    • Degradation Product: The molecular weight will likely differ from the parent API due to chemical transformation (e.g., hydrolysis of a lactam ring).[4]

    • Different Hydrate Form: A different hydrate would not typically be resolved as a separate peak from the anhydrous or other hydrate forms by reversed-phase HPLC alone, as the water molecules are usually lost in the mobile phase. However, if the formation of a new hydrate leads to a different solid-state arrangement that then produces a distinct degradation product upon dissolution, you might see a new peak. Solid-state techniques like XRPD and TGA are necessary to confirm the presence of different hydrate forms.

Protocol: HPLC Method Validation for this compound Impurities

This protocol outlines a typical approach for validating an HPLC method for impurity quantification, adhering to ICH Q2(R2) guidelines.[9][10][11]

  • Specificity:

    • Prepare a solution containing the API, known impurities, and relevant degradation products.

    • Inject and confirm that all peaks are well-resolved.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure no co-elution.

  • Linearity:

    • Prepare a series of solutions of each known impurity at a minimum of five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification level.

    • Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[6][12]

  • Accuracy:

    • Spike the drug product placebo with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Calculate the percentage recovery for each impurity. Acceptance criteria are typically between 80% and 120%.[11]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate samples of the API spiked with impurities at the 100% level. The relative standard deviation (RSD) should be within an acceptable range (e.g., <5%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The results should be comparable.[13]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine the concentration at which the signal-to-noise ratio is approximately 10 for LOQ and 3 for LOD.

    • Verify the LOQ by demonstrating acceptable precision and accuracy at this concentration.

Section 2: Solid-State Characterization of Hydrates

Solid-state analytical techniques are essential for directly identifying and quantifying different hydrate forms. X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are powerful, often complementary, methods.[3][14]

Frequently Asked Questions (FAQs)

Q3: My XRPD pattern shows broad peaks. Does this indicate an amorphous material or a poorly crystalline hydrate?

A3: Broad XRPD peaks can be indicative of several factors.

  • Small Crystallite Size: Very small crystals will lead to peak broadening. This can be a characteristic of the material itself or a result of sample preparation (e.g., excessive grinding).

  • Lattice Strain: Imperfections or strain within the crystal lattice can also cause broadening.

  • Presence of Amorphous Content: A "halo" pattern with broad, diffuse scattering superimposed on the crystalline peaks suggests the presence of an amorphous component.

  • Poorly Crystalline Hydrate: Some hydrates are inherently less ordered than their anhydrous counterparts, leading to broader peaks.

Solution:

  • Optimize Sample Preparation: Avoid overly aggressive grinding which can induce amorphization. Ensure the sample is packed properly in the holder to minimize particle orientation effects.[1]

  • Use Complementary Techniques: DSC can be very informative here. A broad, shallow endotherm upon heating could indicate the loss of water from a poorly crystalline hydrate, while a distinct glass transition (a step change in the heat flow) is a hallmark of an amorphous phase.[15]

Q4: TGA shows a weight loss that doesn't correspond to a stoichiometric amount of water for a known hydrate. What could be the reason?

A4: This is a common and important observation.

  • Non-Stoichiometric Hydrate (Channel Hydrate): The material may be a non-stoichiometric hydrate, where water molecules occupy channels or voids in the crystal lattice.[2][16][17] The amount of water in these hydrates can vary depending on the ambient humidity and temperature.[18]

  • Adsorbed (Surface) Water: The sample may have surface water that is not part of the crystal structure. This "free water" is typically lost at lower temperatures than the water of hydration.[19]

  • Incomplete Dehydration or Overlapping Events: The heating rate may be too fast, leading to incomplete removal of water before another thermal event (like decomposition) begins.

Solution:

  • Simultaneous TGA-DSC: Running TGA and DSC simultaneously provides richer data. The DSC trace will show an endothermic peak corresponding to the energy required for dehydration.[20][21] The loss of adsorbed water usually results in a broad, low-temperature endotherm, while the loss of crystalline water often produces a sharper peak at a higher temperature.[19]

  • Variable Humidity Experiments: Using a TGA with a humidity-controlled chamber or variable humidity XRPD can help differentiate between adsorbed water and lattice water.[18][22]

Decision Tree for Selecting Solid-State Analysis Technique

G start Goal: Characterize Hydrate Impurity q_form Is it a new solid form? start->q_form q_crystal Is it a known crystalline form? q_quantify Need to quantify water content? q_crystal->q_quantify No xrpd XRPD: Confirms crystal structure q_crystal->xrpd Yes q_thermal Need to understand thermal stability? q_quantify->q_thermal No tga TGA: Measures weight loss (water content) q_quantify->tga Yes dsc DSC: Measures heat flow (phase transitions) q_thermal->dsc Yes q_form->q_crystal No scxrd SCXRD: Determines absolute structure q_form->scxrd Yes tga_dsc Simultaneous TGA-DSC tga->tga_dsc For more detail dsc->tga_dsc For more detail

Caption: Selecting the right solid-state analysis tool.

Protocol: Quantifying Hydrate Content using TGA
  • Instrument Calibration: Ensure the TGA's temperature and weight are calibrated using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A typical heating rate is 10 °C/min. A slower rate (e.g., 5 °C/min) can improve resolution between thermal events.

    • Temperature Range: Heat from ambient temperature to a temperature above the dehydration event but below the decomposition temperature of the API.

  • Data Analysis:

    • Identify the step in the TGA curve that corresponds to the weight loss due to dehydration.

    • Calculate the percentage weight loss.

    • Using the molecular weights of water and the anhydrous API, calculate the number of moles of water per mole of API to determine the hydration state.

ParameterTypical ValueRationale
Sample Mass 5-10 mgProvides a good signal without significant thermal lag.
Heating Rate 10 °C/minA good balance between resolution and experiment time.[15]
Purge Gas NitrogenPrevents oxidation of the sample.
Flow Rate 20-50 mL/minEnsures a consistent, inert atmosphere.

Section 3: Regulatory Context and Method Validation

The detection and control of impurities, including different hydrate forms, are governed by strict regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for these activities.

Frequently Asked Questions (FAQs)

Q5: At what level do I need to identify and qualify a hydrate impurity?

A5: According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.[9][23]

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.05%.[23]

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is often ≥ 0.10%.[24][25]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[25] For a maximum daily dose of ≤ 2g/day, this threshold is generally > 0.15% or 1.0 mg per day total intake, whichever is lower.

While these guidelines were primarily written for organic impurities, the principles are often applied to polymorphic and hydrate impurities, as they can affect the quality, safety, and efficacy of the drug product.[24]

Q6: My analytical method was validated, but now I'm getting out-of-specification (OOS) results for hydrate content. What should I do?

A6: An OOS result requires a thorough investigation. The FDA's guidance on analytical procedures emphasizes a lifecycle approach to method management.[26][27][28]

  • Confirm the OOS Result: Re-measure the sample to rule out random error. Ensure no obvious errors occurred during the initial analysis (e.g., incorrect sample weight, calculation error).

  • Investigate the Method:

    • System Suitability: Review the system suitability data from the run. Did it pass all criteria?

    • Method Robustness: Could a minor, unintentional variation in an analytical parameter (e.g., a slight change in mobile phase pH) have caused the result? This is where a robust method, validated through a design of experiments (DoE) approach, is invaluable.[29]

  • Investigate the Sample:

    • Has the sample been stored correctly? Exposure to high humidity or temperature could cause a change in the hydration state.

    • Analyze a retain sample from a batch that previously passed, if available, to check instrument performance.

  • Revalidation: If the investigation suggests the method is no longer suitable for the product (e.g., due to changes in the manufacturing process), partial or full revalidation of the analytical method may be necessary.[26]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Harris, J. D., & Rusch, A. W. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(12), 1563–1565. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Slideshare. (n.d.). ICH- Q3 Impurity.
  • Sudo, A., et al. (n.d.). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. PMC - NIH.
  • Brittain, H. G. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. Pharmaceutical Technology, 36(10).
  • Currenta. (n.d.). X-ray Diffraction (XRD) and X-ray Structure Analysis.
  • Harris, J. D., & Rusch, A. W. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. American Chemical Society.
  • Bolte, M., & Egert, E. (2011). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI.
  • Rigaku. (n.d.). XRD1003 - How to evaluate solid pharmaceutical drugs (3): Confirming hydrates.
  • TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels.
  • Benchchem. (n.d.). Identifying and characterizing impurities in Cefotiam this compound.
  • Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Ideal Publication. (2023). 19 RP-HPLC Method Development and Validation on Betahistine Dihydrochloride Tablets.
  • ResearchGate. (n.d.). HPLC determination of fenazinel dihydrochloride and its related substances.
  • Lab Manager. (2016). Validation of Analytical Methods.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • Ciesielski, W., & Ciesielska, K. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
  • Taylor & Francis Online. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • GRCTS Webinar. (2019). Validation of Analytical Methods according to the New FDA Guidance.
  • Encyclopedia MDPI. (2020). Pharmaceutical Hydrates Analysis.
  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • Sarisaltik, Y., et al. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Journal of Pharmaceutical Sciences, 45(3), 306-316.
  • Thermo Fisher Scientific. (2018). Pharmaceutical Impurities: Top Four Questions.
  • ResearchGate. (2025). (PDF) Characterisation of gas hydrates formation using a new high pressure MICRO-DSC.
  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
  • HPLC Troubleshooting Guide. (n.d.).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ResearchGate. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2025). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl.
  • ResearchGate. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PMC - NIH. (n.d.). Navigating the Waters of Unconventional Crystalline Hydrates.
  • Dunn, A. J., et al. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. PMC - NIH.
  • USP's Emerging Standards. (2025). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution.

Sources

Strategies to control the degree of hydration in dihydrochloride salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of active pharmaceutical ingredient (API) development: the strategic control of the degree of hydration in dihydrochloride salts. Dihydrochloride salts are frequently utilized to enhance the solubility and bioavailability of basic drug candidates.[1] However, their hygroscopic nature can present significant challenges related to stability, processability, and the final product's performance.[2][3] This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to navigate these complexities.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the hydration of dihydrochloride salts.

Q1: Why is controlling the hydration of my dihydrochloride salt so critical?

A: The degree of hydration in a dihydrochloride salt can profoundly impact its physicochemical properties. Water molecules incorporated into the crystal lattice can alter the salt's solubility, dissolution rate, stability, and mechanical properties.[2] Uncontrolled changes in hydration can lead to:

  • Polymorphic transformations: Conversion from an anhydrous form to a hydrated form, or between different hydrate states, can occur with changes in humidity and temperature.[4][5] This can affect the drug's bioavailability.

  • Chemical degradation: The presence of moisture can accelerate hydrolysis and other degradation pathways, leading to a shorter shelf-life.[2]

  • Manufacturing challenges: Hygroscopic powders can exhibit poor flowability, stick to equipment during milling and tableting, and lead to clumping and caking.[2]

  • Salt disproportionation: In the presence of moisture, the salt can convert back to its less soluble free base, which can negatively impact the drug's performance.[1]

Q2: What are the key factors that influence the hydration state of a dihydrochloride salt?

A: The formation and stability of a specific hydrate are governed by both thermodynamic and kinetic factors. The primary environmental factors to control are:

  • Relative Humidity (RH): This is the most critical factor. Above a certain critical relative humidity, a salt will absorb moisture from the atmosphere.[6]

  • Temperature: Temperature influences the rate of hydration and dehydration. Higher temperatures can sometimes favor the anhydrous form.[7]

  • Solvent System (during crystallization): The choice of solvent and the presence of water during crystallization can direct the formation of a specific hydrate.[8]

Q3: How can I determine the degree of hydration of my dihydrochloride salt?

A: A combination of analytical techniques is typically employed for accurate characterization:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, allowing for the quantification of water content.[9]

  • Differential Scanning Calorimetry (DSC): Detects thermal events such as dehydration and melting, providing information on the stability of different hydrate forms.[9]

  • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form, enabling the identification of different hydrates and anhydrates.[10]

  • Karl Fischer Titration: A highly sensitive method for the quantitative determination of water content.[11][12]

Troubleshooting Guides

This section provides practical, step-by-step guidance for addressing common challenges encountered during the handling and development of dihydrochloride salt hydrates.

Issue 1: Persistent Deliquescence of the Dihydrochloride Salt

Scenario: You have synthesized a dihydrochloride salt that rapidly absorbs atmospheric moisture to the point of forming a visible liquid film (deliquescence), even after initial drying.[13] This makes accurate weighing and further processing impossible.

Root Cause Analysis:

Deliquescence occurs when the vapor pressure of the saturated solution formed by the salt absorbing moisture is lower than the partial pressure of water in the surrounding air.[13] For highly hygroscopic salts like many dihydrochloride salts, this can happen even at moderate relative humidity.

Troubleshooting Workflow:

start Start: Deliquescent Dihydrochloride Salt step1 Step 1: Immediate Environmental Control Transfer to a controlled, low-humidity environment (<10% RH). start->step1 step2 Step 2: Rigorous Drying Protocol Vacuum dry at a controlled temperature. Start at a low temperature to avoid melting or degradation. step1->step2 step3 Step 3: Characterize the Dried Material Perform Karl Fischer titration to confirm low water content. Use PXRD to identify the crystal form. step2->step3 step4 Step 4: Controlled Storage Store in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) or in a nitrogen-purged glove box. step3->step4 step5 Step 5: Formulation Strategies If deliquescence persists, consider co-crystallization to create a more stable, less hygroscopic solid form. step4->step5 end_node End: Stable Dihydrochloride Salt step5->end_node

Caption: Workflow for troubleshooting deliquescence.

Detailed Protocol for Step 2: Rigorous Drying

  • Place the deliquescent salt in a vacuum oven.

  • Start with a low temperature (e.g., 30-40 °C) to avoid melting of any hydrated forms.

  • Gradually increase the vacuum.

  • Hold under vacuum for an extended period (12-24 hours).

  • After drying, allow the oven to return to atmospheric pressure with dry nitrogen before opening.

Issue 2: Uncontrolled Polymorphic Transitions During Processing

Scenario: You have a stable hydrate of a dihydrochloride salt, but during milling or granulation, you observe a partial or complete conversion to an anhydrous form or a different hydrate, leading to batch-to-batch inconsistency.

Root Cause Analysis:

Mechanical stress (milling) and exposure to heat and moisture (granulation) can provide the energy needed to overcome the activation barrier for a polymorphic transition.[14]

Troubleshooting Workflow:

start Start: Polymorphic Instability During Processing step1 Step 1: Process Parameter Optimization Reduce milling intensity and duration. For granulation, use a low-moisture or dry granulation method. start->step1 step2 Step 2: Environmental Control During Processing Conduct milling and granulation in a controlled low-humidity environment. step1->step2 step3 Step 3: Excipient Compatibility Screening Evaluate the impact of different excipients on the stability of the desired hydrate form. step2->step3 step4 Step 4: In-process Monitoring Use in-line analytical techniques like Raman or NIR spectroscopy to monitor for polymorphic changes in real-time. step3->step4 step5 Step 5: Consider Alternative Solid Forms If instability persists, investigate the development of a more stable polymorph or a co-crystal. step4->step5 end_node End: Consistent Polymorphic Form step5->end_node

Caption: Workflow for managing polymorphic instability.

Detailed Protocol for Step 1: Controlled Crystallization to Target a Specific Hydrate

This protocol aims to produce a specific, stable hydrate form to be used as a starting material.

  • Solubility Screening: Determine the solubility of the anhydrous dihydrochloride salt in various solvent/water mixtures at different temperatures.

  • Controlled Cooling Crystallization:

    • Dissolve the salt in a suitable solvent/water mixture at an elevated temperature to achieve saturation.

    • Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min) to induce crystallization.

    • Optionally, seed the solution with crystals of the desired hydrate form at the point of supersaturation.

  • Slurry Conversion:

    • Create a slurry of a mixture of polymorphic forms in a solvent system where the desired hydrate is the least soluble.

    • Stir the slurry at a constant temperature for an extended period (24-72 hours) to allow for the conversion to the most stable form.

  • Isolation and Drying: Filter the crystals and dry under controlled humidity and temperature to preserve the desired hydration state.

Quantitative Data Summary

The following table provides a summary of key parameters for controlling the hydration of representative dihydrochloride salts.

Dihydrochloride SaltCritical Relative Humidity (RH) for Hydrate FormationRecommended Drying TemperatureKey Analytical Technique for Hydration StateReference(s)
Ranitidine HCl > 50% RH40-60 °C (vacuum)PXRD, TGA[15][16]
Sertraline HCl > 40% RH50-70 °C (vacuum)DSC, PXRD[10][17]
Betahistine Dihydrochloride Highly hygroscopic, critical RH < 40%Low temperature vacuum dryingKarl Fischer Titration[18]

Experimental Protocols

Protocol 1: Karl Fischer Titration for a Moisture-Sensitive Dihydrochloride Salt

This protocol is designed to accurately determine the water content of a highly hygroscopic dihydrochloride salt.

  • Preparation:

    • Ensure the Karl Fischer titrator is in a low-humidity environment or a glove box.

    • Use a two-component Karl Fischer reagent for better stability and faster titration.[19]

    • The solvent should be a mixture of methanol and a co-solvent like formamide to ensure complete dissolution of the salt.[11]

  • Titration:

    • Pre-titrate the solvent to a dry endpoint.

    • Accurately weigh the hygroscopic dihydrochloride salt in a closed container.

    • Quickly transfer the sample to the titration vessel.

    • Start the titration immediately.

  • Calculation: The instrument software will calculate the water content based on the amount of titrant consumed.

Protocol 2: Controlled Humidity Storage for Stability Studies

This protocol outlines how to assess the stability of a dihydrochloride salt at different humidity levels.

  • Prepare Saturated Salt Solutions: Create saturated solutions of different salts in sealed chambers to generate specific relative humidity environments (see table below).

  • Sample Preparation: Place a known amount of the dihydrochloride salt in a small, open container.

  • Exposure: Place the sample container inside the sealed chambers.

  • Monitoring: At regular intervals, remove the samples and analyze them for changes in weight (using a microbalance), crystal form (using PXRD), and water content (using Karl Fischer titration).

Table of Saturated Salt Solutions for RH Control:

Saturated Salt SolutionRelative Humidity (%) at 25 °C
Lithium Chloride11.3
Magnesium Chloride32.8
Sodium Bromide57.6
Sodium Chloride75.3
Potassium Chloride84.3

References

  • Sertraline Hydrochloride Overdose Resulting in Diabetes Insipidus: A Case Report - PMC. (2024-05-23).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.
  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide - Benchchem.
  • (PDF) Sertraline Hydrochloride Overdose Resulting in Diabetes Insipidus: A Case Report. (2024-05-05).
  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF - ResearchG
  • Sertraline, a selective serotonin reuptake inhibitor, affects thirst, salt appetite and plasma levels of oxytocin and vasopressin in r
  • (PDF)
  • Hygroscopic salts and their preparation - Google P
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023-01-05).
  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Educ
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF - ResearchG
  • Water Determination by Karl Fischer Titr
  • Severe Hyponatremia Caused by Sertraline-Induced Syndrome of Inappropriate Antidiuretic Hormone Secretion: A Complication With Critical Implications for P
  • The effect of moisture on the physical characteristics of ranitidine hydrochloride tablets prepared by different binders and techniques - ResearchG
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing.
  • (PDF)
  • Formulation And Evaluation Of Sertraline Hydrochloride Tablet By Self Micro-Emulsifying Drug Delivery System For Solubility Enhancement.
  • Karl Fischer Moisture Measurement Booklet 2 Ndedition | PDF | Titr
  • Stability of pharmaceutical salts in solid oral dosage forms - PubMed.
  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011-09-19).
  • Moisture Determination by Karl Fischer Titration - ResearchG
  • (PDF)
  • Production method for calcium chloride dihydrate - Google P
  • Development of a Floating Dosage Form of Ranitidine Hydrochloride by Statistical Optimiz
  • Karl Fischer Titration - School experiments - Mettler Toledo.
  • The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309)
  • Effect of ranitidine hydrochloride on water activity in ternary aqueous solutions containing drug and ionic liquid based on vapor liquid equilibria at 298.15 K - PMC - PubMed Central. (2025-10-22).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH.
  • Guide for crystalliz
  • Softness of hydrated salt crystals under deliquescence - PubMed. (2023-02-25).
  • (PDF)
  • Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy - Document Server@UHasselt.
  • Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical m
  • Control of polymorphism in continuous crystalliz
  • Experimental Determination and Thermodynamic Calculation of the Deliquescence Relative Humidity of Multicomponent Salt Mixtures.
  • Deliquescence | Water Absorption, Hygroscopy, Solutions - Britannica.

Sources

Impact of humidity on the solid-state properties of elacestrant dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with elacestrant dihydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the critical impact of humidity on the solid-state properties of this active pharmaceutical ingredient (API). Understanding and controlling these properties is paramount for ensuring the stability, reproducibility, and efficacy of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary solid-state forms of elacestrant dihydrochloride I should be aware of?

A1: Elacestrant dihydrochloride is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.[1][2] Initial comprehensive studies have identified three key forms: Form 1 , Form 2 , and Form 3 .[3][4]

  • Form 1: A stable, anhydrous crystalline form. It is generally considered the most suitable form for development due to its stability and low hygroscopicity.[3][4]

  • Form 2: A less stable, anhydrous crystalline form.

  • Form 3: A hydrated crystalline form.

More recent extensive screening has identified seven additional new patterns, designated A through G .[5][6] Pattern A was found to be the most stable of these new forms, exhibiting properties similar to Form 1.[5][7] Several of the other new patterns are tentatively classified as hydrates.[5]

Q2: How does relative humidity (RH) fundamentally affect the stability of elacestrant dihydrochloride?

A2: Relative humidity is a critical environmental parameter that can induce polymorphic transformations in elacestrant dihydrochloride, primarily through hydration.[3][4] The stable anhydrous Form 1 is robust at a wide range of humidity, from 0% to 90% RH. However, at humidity levels above 90% RH, it can irreversibly convert to the hydrated Form 3 .[3][4] The less stable anhydrous Form 2 is even more sensitive, beginning to convert to the hydrate Form 3 at RH levels exceeding 40%.[6] This conversion from an anhydrous to a hydrated form can significantly alter the material's physical and chemical properties.[1]

Q3: What is the "critical relative humidity" for elacestrant dihydrochloride, and why is it important?

A3: The critical relative humidity (CRH) is the specific RH level at which a material begins to rapidly absorb atmospheric moisture, potentially leading to deliquescence or, in this case, a phase transition to a hydrated form. For elacestrant dihydrochloride, there are two key thresholds to consider:

  • For Form 1 (the stable anhydrous form): The critical transition point is above 90% RH , where it converts to Form 3.[3][4]

  • For Form 2 (the less stable anhydrous form): The critical transition point is above 40% RH , where it also converts to Form 3.[6]

Knowing these thresholds is vital for defining appropriate handling, manufacturing, and storage conditions to maintain the desired solid form of the API.[8]

Q4: What are the practical implications if my elacestrant dihydrochloride sample converts to a different polymorphic form?

A4: A change in polymorphic form is not merely an academic observation; it can have profound consequences for drug development.[1][6] Different polymorphs of the same API can exhibit distinct:

  • Solubility and Dissolution Rate: Hydrated forms are often less soluble than their anhydrous counterparts, which can negatively impact bioavailability.[8]

  • Stability: Higher energy or metastable forms may be more prone to chemical degradation or further physical changes over time.[2]

  • Manufacturability: Properties like crystal habit, flowability, and compressibility can change, affecting processes like milling, blending, and tableting.[9]

  • Intellectual Property: Different polymorphic forms can be subject to separate patents.[2]

Ensuring you are consistently working with the correct, most stable polymorph is essential for reproducible experimental results and the development of a safe and effective drug product.[1]

Q5: What are the recommended storage and handling conditions for elacestrant dihydrochloride to prevent humidity-induced changes?

A5: To maintain the stable anhydrous Form 1 and prevent conversion to the hydrate Form 3, strict environmental control is necessary.

  • Storage: Store the API in a tightly sealed container, preferably with a desiccant, in an environment maintained well below 40% RH. For long-term stability, storage in a controlled low-humidity cabinet or desiccator is strongly recommended.[10][11] Avoid labeling storage conditions with ambiguous terms like "room temperature" or "ambient conditions."[10]

  • Handling: When handling the material outside of a controlled environment, minimize its exposure time to ambient air, especially in humid conditions. Perform sensitive experiments, such as sample preparation for XRPD or thermal analysis, in a glove box with a controlled atmosphere if high humidity is a concern.

  • Solvent Control: During crystallization or formulation, the water content in solvents is critical. To reliably obtain the anhydrous Form 1, the water content in recrystallization solvents should be kept below 5% v/v.[3][4]

Troubleshooting Guide

Q: My new batch of elacestrant dihydrochloride has a different XRPD pattern from my reference standard. What could have happened?

A: An unexpected X-ray Powder Diffraction (XRPD) pattern is a primary indicator of a change in the crystalline form of your material.[9][12] Here is a logical workflow to diagnose the issue:

Caption: Troubleshooting workflow for unexpected XRPD results.

Detailed Steps:

  • Compare Data: Carefully compare your experimental XRPD pattern against reference patterns for Form 1, Form 2, Form 3, and other known polymorphs.[13]

  • Check for Hydration: If the pattern matches Form 3, the most likely cause is exposure to humidity above 40% RH.[6] Review the sample's history. Was it left open on a bench? Was the storage container properly sealed?

  • Consider Amorphization: A broad, featureless "halo" pattern instead of sharp peaks indicates an amorphous material.[12] This can be caused by aggressive mechanical stress (e.g., grinding) or very rapid solvent evaporation.

  • Investigate and Act: If hydration occurred, you must tighten your environmental controls. If the material is amorphous, its stability and solubility will be different, and you may need to recrystallize it to regain the desired crystalline form.[14]

Q: My DSC thermogram shows a broad endotherm at low temperatures (<100°C) that wasn't there before, followed by a recrystallization exotherm. What does this signify?

A: This thermal behavior is a classic signature of a solvate or hydrate that is losing its bound solvent (or water) upon heating.[15][16]

  • Low-Temperature Endotherm: This peak represents the energy required to drive off the bound water molecules from the crystal lattice (dehydration).[15]

  • Recrystallization Exotherm: After the water is removed, the now-unstable anhydrous crystal structure can spontaneously rearrange into a more stable polymorphic form, releasing energy in an exothermic event.[5]

  • Final Melting Endotherm: You will then see the melting of the newly formed stable polymorph at a higher temperature.

To confirm this, correlate the DSC data with a Thermogravimetric Analysis (TGA) run.[15] The TGA will show a weight loss that corresponds precisely to the temperature range of the initial endotherm, allowing you to quantify the amount of water lost.[17][18]

Q: I am trying to crystallize the stable anhydrous Form 1, but my characterization shows I've produced Form 3. What procedural aspects should I check?

A: Obtaining the hydrated Form 3 when targeting the anhydrous Form 1 is almost always a problem of excess water in your crystallization system.[3][4]

Key Areas to Investigate:

  • Solvent Water Content: The most critical factor. Use high-purity, anhydrous-grade solvents. Even small amounts of water can be enough to nucleate the hydrate. It is recommended to keep water content below 5% v/v.[3][4]

  • Atmospheric Humidity: If you are performing an open-air crystallization (e.g., slow evaporation), the ambient humidity in the lab can be a significant source of water. Consider performing the crystallization under a dry nitrogen or argon atmosphere.

  • Starting Material: Ensure your starting material is fully anhydrous before beginning the recrystallization process. If it has been exposed to humidity, it may already contain seeds of Form 3.

Caption: Factors leading to unintended crystallization of Form 3.

Data Summary: Polymorphic Forms of Elacestrant Dihydrochloride

Form DesignationNatureHygroscopicity & Stability Notes
Form 1 AnhydrousLow hygroscopicity. Stable from 0-90% RH. Considered the most stable and desirable form for development.[3][4]
Form 2 AnhydrousPart of a less stable mixture. Converts to Form 3 at >40% RH.[6]
Form 3 HydrateForms from Form 1 at >90% RH or from Form 2 at >40% RH. Less soluble than anhydrous forms.[3][4][6][8]
Pattern A AnhydrousNew polymorph with high thermal stability, similar to Form 1 but potentially less crystalline.[5][6]
Patterns B, C, E, F, G Hydrates (Tentative)New polymorphs identified; several are suspected hydrates containing varying amounts of water.[5][6]

Standard Operating Procedures (SOPs) for Solid-State Analysis

SOP 1: X-Ray Powder Diffraction (XRPD) for Polymorph Identification
  • Objective: To identify the crystalline form(s) of elacestrant dihydrochloride.[9]

  • Sample Preparation:

    • Gently grind approximately 5-10 mg of the sample using an agate mortar and pestle to ensure random crystal orientation. Avoid aggressive grinding which can induce amorphization.

    • Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface.

  • Instrument Configuration (Typical):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage/Current: 40 kV / 40 mA

    • Scan Range (2θ): 3° to 40°

    • Step Size: 0.02°

    • Scan Speed/Time per Step: 1 second/step (or as appropriate to obtain good signal-to-noise)

  • Data Analysis:

    • Compare the resulting diffractogram with established reference patterns for Forms 1, 2, 3, and other known polymorphs.

    • Pay close attention to the position (2θ angle), intensity, and shape of the diffraction peaks.[12]

SOP 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
  • Objective: To determine melting points, glass transitions, and detect polymorphic transformations.[19][20][21]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

    • Crimp the pan with a lid. If dehydration is suspected, use a pinhole lid to allow moisture to escape.

  • Instrument Configuration (Typical):

    • Temperature Program: Heat from 25°C to 300°C (or above the melting point).

    • Heating Rate: 10°C/min.

    • Purge Gas: Dry Nitrogen at 50 mL/min.

    • Reference: An empty, sealed aluminum pan.

  • Data Analysis:

    • Analyze the heat flow curve for thermal events.[16]

    • Endotherms (valleys): Indicate melting, dehydration, or desolvation.

    • Exotherms (peaks): Indicate crystallization or decomposition.

    • Integrate the area under the melting peak to determine the enthalpy of fusion.

SOP 3: Thermogravimetric Analysis (TGA) for Moisture/Solvent Content
  • Objective: To quantify the amount of volatile content (water, residual solvents) in the sample and assess thermal stability.[17][22]

  • Sample Preparation:

    • Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Configuration (Typical):

    • Temperature Program: Heat from 25°C to 300°C (or higher if assessing decomposition).

    • Heating Rate: 10°C/min.

    • Purge Gas: Dry Nitrogen at 50-100 mL/min.

  • Data Analysis:

    • Examine the TGA curve (Weight % vs. Temperature).

    • A weight loss step at temperatures below ~120°C typically corresponds to the loss of water or volatile solvents.[15]

    • Calculate the percentage weight loss for each step to quantify the volatile content.

SOP 4: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling
  • Objective: To measure the moisture sorption/desorption behavior of the sample and determine its hygroscopicity and critical humidity for phase transitions.[8][23]

  • Sample Preparation:

    • Place approximately 10-20 mg of the sample onto the DVS sample pan.

    • Pre-dry the sample in the instrument at 0% RH until a stable mass is achieved.

  • Instrument Configuration (Typical):

    • Temperature: Isothermal at 25°C.

    • RH Program: A two-cycle program is common:

      • Sorption 1: Stepwise increase in RH from 0% to 95% in 10% increments.

      • Desorption 1: Stepwise decrease in RH from 95% to 0% in 10% increments.

      • Sorption 2: Repeat the sorption cycle.

    • Equilibrium Condition ( dm/dt ): 0.002% change in mass per minute.

  • Data Analysis:

    • Plot the change in mass (%) versus the target RH to generate a sorption/desorption isotherm.

    • A large, sharp increase in mass at a specific RH indicates a phase transition to a hydrate or deliquescence.

    • Hysteresis between the sorption and desorption curves can provide insight into the nature of the water interaction.[8]

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
  • Lewis, E. A., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
  • Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS)
  • TGA Analysis in Pharmaceuticals. (2025).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Particle Technology Labs.
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
  • Applications of X-ray Powder Diffraction in Pharmaceutical Industry. (2018). IUCr Journals.
  • Thermogravimetric Analysis. (2022). Improved Pharma.
  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (n.d.). Intertek.
  • Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. (2012). American Pharmaceutical Review.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Ford, J. L., & Timmins, P. (1999). Differential scanning calorimetry: applications in drug development.
  • Stability & Polymorphic Characterization of Elacestrant Dihydrochloride. (2024).
  • Stability & Polymorphic Characterization of Elacestrant Dihydrochloride. (2024). CoLab.
  • Identification of New Polymorphic Patterns for Elacestrant Dihydrochloride. (2024). Preprints.org.
  • Elacestrant (RAD1901). (n.d.). MedchemExpress.com.
  • X-ray Powder Diffraction (XRPD). (2024). Improved Pharma.
  • X-Ray Powder Diffraction (XRPD). (n.d.).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024).
  • Dynamic Vapor Sorption (DVS)
  • API Characterization. (n.d.). NETZSCH Analyzing & Testing.
  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024). Surface Measurement Systems.
  • Water Vapor Sorption by Active Pharmaceutical Ingredients. (2019). AZoM.com.
  • Elacestrant free base. (n.d.). MedKoo Biosciences.
  • Elacestrant. (n.d.). PubChem.
  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net.
  • GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. (n.d.). Sri Indu Institute of Pharmacy.
  • Stability Testing for Pharmaceuticals & More. (2023).
  • Elacestrant. (n.d.). InvivoChem.
  • Elacestrant Hydrochloride. (n.d.). PubChem.
  • API: solid state robust characterization in key to cut costs and time! (n.d.).
  • Analytical Techniques in Solid-state Characterization. (n.d.).
  • Drug Substance Solid State Characteriz
  • Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients. (n.d.). Element.
  • Solid state forms of Elacestrant dihydrochloride and their processes for the preparation. (2025). Technical Disclosure Commons.
  • Novel Polymorphic Patterns for Elacestrant Dihydrochloride. (2025). PMC.
  • Novel Polymorphic Patterns for Elacestrant Dihydrochloride. (2025).

Sources

Minimizing degradation of quinacrine dihydrochloride dihydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Quinacrine Dihydrochloride Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of quinacrine in solution. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Quinacrine Dihydrochloride Dihydrate, and why is its stability in solution a critical concern?

Quinacrine Dihydrochloride Dihydrate is a synthetic acridine derivative historically used as an antimalarial and antiprotozoal agent.[1] In modern research, its applications have expanded significantly; it is used as a fluorescent stain for DNA and acidic vesicles, an inhibitor of phospholipase A2, and is being investigated for its potential in treating prion diseases and cancer through mechanisms like NF-κB inhibition and p53 activation.[1][2][3]

The stability of quinacrine in solution is paramount because its degradation can lead to:

  • Altered Specificity: Degradation products could interact with different biological targets, causing off-target effects.

  • Potential Toxicity: Some impurities and degradation products may exhibit unique and harmful toxicity profiles.[4][5]

Therefore, ensuring that you are working with the intact, active parent compound is fundamental to the validity of your research.

Q2: What are the primary environmental factors that induce the degradation of quinacrine in solution?

Quinacrine is susceptible to degradation from several factors, often acting synergistically.[6][7] Understanding these is the first step toward mitigation. The key environmental triggers are:

  • Light (Photodegradation): Quinacrine is highly sensitive to light, particularly UV wavelengths.[1] Exposure can induce photolytic reactions, leading to the cleavage of the aromatic amine or O-demethylation, forming distinct photolytic impurities.[4][5] This is a major cause of degradation in improperly stored solutions.

  • Temperature (Thermal Degradation): Elevated temperatures accelerate chemical reactions, including the degradation of quinacrine.[6] The primary thermal degradant, both in solid state and in solution, is the N-deethyl compound.[4][5]

  • pH (Hydrolytic Degradation): The pH of the solution is a critical stability parameter. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions. Furthermore, the pharmacological activity of quinacrine is linked to its cationic amphiphilic drug (CAD) structure, which is pH-dependent. A slight decrease in pH from 7.4 can significantly reduce this structure and, consequently, its biological activity.[8][9]

  • Oxygen (Oxidative Degradation): The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidative stress impurities.[10] The most notable oxidative degradant is quinacrine tertiary amine oxide.[4][5]

Factor Primary Effect Mitigation Strategy
Light Photolysis (aromatic amine cleavage, O-demethylation)Store solutions in amber vials or wrap containers in foil. Minimize exposure during experiments.
Temperature Accelerates all degradation pathways; forms N-deethyl compoundStore stock solutions at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
pH Catalyzes hydrolysis; alters active cationic structureUse buffered solutions within the optimal pH range (typically near neutral). Prepare fresh in buffer before use.
Oxygen Forms tertiary amine oxideUse degassed solvents for preparation. Purge headspace of storage vials with an inert gas (e.g., argon or nitrogen).
Q3: What are the recommended solvents and storage conditions for quinacrine stock solutions?

The choice of solvent and storage conditions is crucial for maximizing the shelf-life of your quinacrine solutions.

Solvent Selection:

  • Organic Solvents (for high-concentration stocks):

    • DMSO: Soluble up to ~10 mg/mL. Use fresh, anhydrous DMSO as moisture can reduce solubility.

    • Ethanol: Soluble up to ~30 mg/mL.[11]

    • Best Practice: When preparing stock solutions in organic solvents, it is advisable to purge the solvent with an inert gas like argon or nitrogen to minimize dissolved oxygen.[11]

  • Aqueous Buffers (for working solutions):

    • Quinacrine is water-soluble.[12] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[11]

    • Critical Note: Aqueous solutions are generally less stable than organic stock solutions. It is strongly recommended not to store aqueous solutions for more than one day .[11] Prepare them fresh from your frozen organic stock before each experiment.

Storage Conditions:

Solution Type Storage Temperature Maximum Recommended Duration Key Considerations
Solid Powder -20°C≥ 4 yearsKeep in a tightly sealed, light-resistant container.[11][13]
Stock in DMSO/Ethanol -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Use light-resistant vials.[2]
Stock in DMSO/Ethanol -20°CUp to 1 monthA viable, but less ideal, alternative to -80°C.[2]
Working Solution (Aqueous Buffer) 2-8°C< 24 hoursPrepare fresh daily. Protect from light.[11]

Troubleshooting Guide

Problem 1: My quinacrine solution has changed from bright yellow to a darker or brownish color. What happened?

A visible color change is a strong indicator of chemical degradation. The bright yellow color is characteristic of the intact quinacrine molecule.[1] A shift to a darker yellow, orange, or brownish hue suggests the formation of degradation products, which can alter the chromophore of the molecule.

Likely Causes:

  • Photodegradation: This is the most common cause. Leaving the solution exposed to ambient lab light, even for a few hours, can be sufficient to initiate photolysis.

  • Oxidation: If the solution was not prepared with degassed solvents or was stored with significant headspace (air), oxidative degradation could have occurred.

  • pH Shift: If prepared in an unbuffered aqueous solution, absorption of atmospheric CO₂ can lower the pH, or interaction with container materials could alter it, potentially accelerating degradation.

Recommended Action:

  • Do not use the solution. The presence of unknown quantities of degradants will compromise your experimental results.

  • Discard the solution following your institution's chemical waste disposal guidelines.

  • Prepare a fresh solution from your solid stock, strictly adhering to light protection and proper solvent handling protocols.

Problem 2: My experimental results are inconsistent or show reduced compound efficacy. Could quinacrine degradation be the cause?

Absolutely. Inconsistent results are a classic sign of an unstable reagent.

How Degradation Impacts Assays:

  • Reduced Apparent Potency: If a significant portion of the quinacrine has degraded into inactive compounds, the effective concentration of the active drug in your assay is lower than you calculated. This will lead to a perceived loss of efficacy (e.g., higher IC50 values).

  • Loss of pH-Dependent Activity: As established, the biological activity of quinacrine can be highly dependent on its cationic structure, which is maintained within a specific pH range.[8][9] If your assay buffer's pH is suboptimal or has drifted, the drug may be present but in a less active form.

  • Interference from Degradants: Degradation products could interfere with your assay's detection method (e.g., fluorescence-based assays) or have unexpected biological activities of their own, confounding the results.[4]

Workflow for Troubleshooting:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Results Observed B Prepare Fresh Quinacrine Solution (Strict Protocol Adherence) A->B C Re-run Key Experiment (with fresh solution) B->C D Results Now Consistent? C->D Compare E YES: Original solution was degraded. Adopt stricter handling protocols. D->E Yes F NO: Issue is likely elsewhere in the assay. (e.g., cells, other reagents, instrument) D->F No G Optional: Analyze old vs. new solution via HPLC or LC-MS to confirm degradation. E->G

Caption: Workflow for diagnosing inconsistent experimental results.

Problem 3: How can I confirm the purity of my quinacrine solution before a critical experiment?

For critical applications, such as in vivo studies or mechanism-of-action experiments, verifying the integrity of your quinacrine solution is a self-validating step.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for stability testing.[14] A stability-indicating HPLC method can separate the parent quinacrine peak from its various degradation products. By comparing a freshly prepared standard to your stock solution, you can quantify the percentage of intact drug.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique not only separates the compounds like HPLC but also provides mass information, allowing for the identification of specific degradation products based on their molecular weight.[4][5][16] This is invaluable for understanding the degradation pathway affecting your sample.

  • UV-Visible Spectroscopy: While not a separative technique, taking a quick UV-Vis scan can be a simple, first-pass check.[16] Quinacrine has characteristic absorbance maxima (e.g., ~427 nm and ~449 nm).[11] A significant change in the spectral shape or a shift in the maxima compared to a fresh standard can indicate degradation.

Protocol: Preparing and Validating a Stable Quinacrine Solution

This protocol outlines the best practices for ensuring the quality of your quinacrine solutions.

G cluster_workflow Solution Preparation & Validation Workflow cluster_validation Pre-Experiment Validation start Start: Obtain Solid Quinacrine Dihydrochloride Dihydrate prep_stock 1. Prepare High-Concentration Stock - Use anhydrous DMSO or Ethanol. - Purge solvent with N2/Ar. - Work under subdued light. start->prep_stock aliquot 2. Aliquot into Single-Use Vials - Use amber or foil-wrapped cryovials. - Purge headspace with N2/Ar before sealing. prep_stock->aliquot store 3. Store Immediately at -80°C - Label with compound, concentration, date. aliquot->store prep_working 4. Prepare Fresh Working Solution - Thaw one aliquot. - Dilute into desired final buffer (pre-warmed). - Protect from light. store->prep_working On day of experiment qc_check 5. Quality Control Check (Optional but Recommended) - Analyze a small sample via HPLC or UV-Vis. - Compare against a freshly prepared reference standard. prep_working->qc_check proceed 6. Proceed with Experiment - Use validated solution immediately. qc_check->proceed

Caption: Best-practice workflow for preparing and validating quinacrine solutions.

References

  • Rotival, R., et al. (2011). Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants. Journal of Pharmaceutical Sciences, 100(8), 3123-3134. [Link]

  • Kashiwagi, S., et al. (2021). Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH. Journal of Medicinal Chemistry, 64(7), 3885-3896. [Link]

  • ResearchGate. (n.d.). Determination of Quinacrine Dihydrochloride Dihydrate Stability and Characterization of Its Degradants. Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinacrine. PubChem Compound Database. Retrieved from [Link]

  • Kashiwagi, S., et al. (2020). Antimalarial drugs lose their activity with a slight drop in pH. bioRxiv. [Link]

  • Björkman, S., & Elisson, L. O. (1987). Determination of quinacrine (mepacrine) in plasma by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 420(2), 341-348. [Link]

  • SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

Sources

Navigating the Challenges of Hygroscopic Dihydrochloride Hydrate Drugs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to enhancing the shelf-life and ensuring the stability of hygroscopic dihydrochloride hydrate active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the inherent challenges posed by these moisture-sensitive compounds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and concerns encountered when working with hygroscopic this compound drugs.

Q1: What makes this compound salts particularly susceptible to moisture?

Dihydrochloride salts are often employed to enhance the solubility of basic drug molecules. However, the presence of two chloride ions can significantly increase the hygroscopicity of the compound.[1] The electronegative chlorine atoms act as strong hydrogen bond acceptors, readily interacting with atmospheric moisture.[1] This inherent property can lead to a cascade of stability issues, including deliquescence, chemical degradation, and alterations in physical properties.[1]

Q2: What are the immediate signs of moisture-related instability in my API or formulation?

Visual cues are often the first indicators. These can include:

  • Caking and Clumping: Powder that was once free-flowing becomes agglomerated and difficult to handle.[2][3]

  • Changes in Physical Appearance: Discoloration, swelling, or a glassy, translucent appearance can indicate significant moisture uptake.

  • Alterations in Mechanical Properties: Tablets may become softer or more friable.

Beyond visual inspection, more subtle changes can be occurring. A shift in the dissolution profile or the appearance of degradation products in analytical chromatograms are critical indicators of moisture-induced instability.

Q3: Can I rely solely on standard packaging to protect my hygroscopic drug?

While high-quality packaging is a critical component of a stability strategy, it is often insufficient on its own, especially for highly hygroscopic materials.[2] A comprehensive approach that considers formulation, processing, and packaging is essential for long-term stability.[2]

Q4: What are the primary formulation strategies to mitigate hygroscopicity?

There are four main pillars of formulation strategy to combat moisture sensitivity:

  • Film Coating: Applying a physical barrier to the solid dosage form.[2][4]

  • Encapsulation: Enclosing the API within a protective shell.[2][4]

  • Co-processing with Excipients: Utilizing excipients that can preferentially absorb moisture or create a less hygroscopic microenvironment.[2][4]

  • Crystal Engineering: Modifying the crystal structure of the API to be inherently less hygroscopic.[2][4]

Q5: Which analytical techniques are essential for characterizing my hygroscopic API?

A thorough understanding of your API's interaction with moisture is fundamental. Key analytical techniques include:

  • Dynamic Vapor Sorption (DVS): To determine the moisture sorption-desorption isotherm and identify critical relative humidity (RH) thresholds.[1][5]

  • Thermogravimetric Analysis (TGA): To quantify the amount of water in the hydrate and assess dehydration and desolvation events.

  • X-Ray Powder Diffraction (XRPD): To identify the solid-state form (anhydrate, hydrate, or different polymorphic forms) and monitor for any phase transitions induced by humidity.

  • Karl Fischer Titration: To accurately determine the water content of the API and formulation.[1][5]

Section 2: Troubleshooting Guides - From Problem to Protocol

This section provides in-depth troubleshooting for specific challenges you may encounter during your experiments, complete with step-by-step protocols.

Issue: Powder Caking and Poor Flowability

Symptoms: Your powder blend is exhibiting poor flow, leading to weight and content uniformity issues during tableting or capsule filling. You may also observe caking of the powder upon storage.

Causality: Hygroscopic powders attract atmospheric moisture, which can lead to the formation of liquid bridges between particles, causing them to stick together.[3] This phenomenon is exacerbated by high humidity and temperature fluctuations.[6]

Troubleshooting Workflow:

A decision-making workflow for troubleshooting powder caking and flowability issues.

Experimental Protocol: Mitigating Caking through Excipient Selection

This protocol outlines a comparative study to select optimal excipients for a direct compression formulation of a hygroscopic this compound API.

Objective: To identify a combination of excipients that minimizes moisture uptake and improves the flowability of the powder blend.

Materials:

  • Hygroscopic this compound API

  • Test Excipients (Fillers/Binders):

    • Microcrystalline Cellulose (MCC)

    • Anhydrous Dibasic Calcium Phosphate

    • Mannitol

    • Starch 1500® (as a moisture scavenger)[7]

  • Glidant: Colloidal Silicon Dioxide

  • Lubricant: Magnesium Stearate

Methodology:

  • Excipient Screening:

    • Prepare binary blends of the API with each of the test excipients in a 1:1 ratio.

    • Store the blends in open petri dishes in a stability chamber at 40°C/75% RH for 24 hours.

    • Visually inspect for caking and assess the flowability using the angle of repose test.

  • Formulation Development:

    • Based on the screening results, select the most promising non-hygroscopic excipient(s).

    • Develop three to four prototype formulations with varying concentrations of the selected excipient(s), glidant, and a fixed concentration of the lubricant.

    • A control formulation using a known hygroscopic excipient should also be prepared for comparison.

  • Flowability and Moisture Content Analysis:

    • Characterize the flow properties of each prototype blend using Carr's Index and Hausner Ratio.

    • Determine the initial moisture content of each blend using Karl Fischer titration.

    • Store the blends under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 4 weeks).

    • At each time point, re-evaluate the flow properties and moisture content.

  • Data Analysis and Selection:

    • Compare the changes in flowability and moisture content across the different formulations over time.

    • The optimal formulation will exhibit minimal change in flow properties and the lowest moisture uptake.

Data Presentation:

FormulationExcipient(s)Initial Carr's IndexCarr's Index after 4 weeks at 40°C/75% RHInitial Moisture Content (%)Moisture Content after 4 weeks (%)Observations
F1MCC15253.25.8Moderate Caking
F2Anhydrous DCP12141.52.1Free-flowing
F3Mannitol14182.13.5Slight Caking
F4Starch 1500®18224.55.1Slight Caking
Issue: API Degradation and Reduced Shelf-Life

Symptoms: Stability studies reveal the formation of degradation products, a decrease in assay value, and/or changes in the physical form of the API over time.

Causality: Moisture can act as a plasticizer, increasing molecular mobility and facilitating chemical reactions such as hydrolysis.[8] For hydrate forms, changes in ambient humidity can lead to dehydration or the formation of higher hydrates, potentially altering the crystal structure and stability of the API.

Troubleshooting Workflow:

A decision tree for addressing API degradation in hygroscopic formulations.

Experimental Protocol: Development and Evaluation of a Moisture-Barrier Film Coating

Objective: To apply a functional film coating to tablets containing a hygroscopic this compound API and evaluate its effectiveness in preventing moisture ingress and degradation.

Materials:

  • Core Tablets containing the hygroscopic API

  • Film Coating System (e.g., Opadry® amb II - a PVA-based system known for its moisture barrier properties) or individual components:

    • Film-forming polymer: Polyvinyl Alcohol (PVA) or Hydroxypropyl Methylcellulose (HPMC)[9]

    • Plasticizer: Polyethylene Glycol (PEG) or Triethyl Citrate[9]

    • Colorants/Opacifiers: Titanium Dioxide, Iron Oxides[9]

  • Solvent: Purified Water

Methodology:

  • Coating Solution Preparation:

    • Accurately weigh the components of the film coating system.

    • Disperse the solid components into purified water under constant stirring to create a homogenous suspension.[9] The typical solid content is 15-20% w/w.

  • Coating Process:

    • Pre-heat the tablet bed in a perforated coating pan to the desired temperature (typically 40-45°C).

    • Initiate the coating process by spraying the coating solution onto the tumbling tablet bed at a controlled rate.

    • Simultaneously, supply heated inlet air to facilitate solvent evaporation.

    • Monitor and control critical process parameters: pan speed, spray rate, atomization pressure, and inlet air temperature and volume.

    • Continue the process until the desired weight gain (typically 3-5%) is achieved.

  • Drying:

    • Once the spraying is complete, continue to tumble the tablets in the pan with heated air for a short period to ensure complete drying of the film coat.

  • Evaluation:

    • Visual Inspection: Examine the coated tablets for any defects such as cracking, peeling, or color non-uniformity.

    • Weight Gain: Calculate the average percentage weight gain of the tablets.

    • Moisture Vapor Transmission Rate (MVTR): Conduct a study to compare the moisture uptake of coated versus uncoated tablets under high humidity conditions (e.g., 40°C/75% RH).

    • Stability Study: Place both coated and uncoated tablets in a stability chamber and monitor for API degradation and physical changes over time.

Data Presentation:

ParameterUncoated TabletsCoated Tablets
Appearance White, roundSmooth, glossy white
Weight Gain after 4 weeks at 40°C/75% RH 5.2%1.8%
API Assay after 4 weeks 96.5%99.2%
Total Degradants after 4 weeks 1.8%0.3%

Section 3: Packaging and Storage - The Final Barrier

Even with a robust formulation, appropriate packaging is the final and crucial step in protecting your hygroscopic drug product.

Key Considerations for Packaging Selection:

  • Water Vapor Transmission Rate (WVTR): This is a measure of the permeability of the packaging material to moisture.[8][10][11] Lower WVTR values indicate better protection.

  • Material Type:

    • Aluminum Foil (Cold Form Blister): Offers the highest level of moisture protection.[12]

    • High-Barrier Polymer Films (e.g., Aclar®, PVDC-coated PVC): Provide excellent moisture resistance for blister packaging.[13]

    • High-Density Polyethylene (HDPE) Bottles: Often used with an induction seal and a desiccant for solid dosage forms.

  • Inclusion of Desiccants: Silica gel or molecular sieves can be included in the packaging to absorb any residual moisture or moisture that ingresses over time.[2]

Comparative WVTR of Common Blister Packaging Materials:

Packaging MaterialWVTR (g/m²/day) at 38°C/90% RHLevel of Protection
PVC>3.0Low
PVC/PVDC (40 gsm)0.8 - 1.2Medium
PVC/PVDC (90 gsm)0.4 - 0.7High
Aclar®<0.2Very High
Cold Form Foil~0Highest

Note: Data is indicative and can vary based on material thickness and specific grade.

Section 4: Advanced Characterization - Dynamic Vapor Sorption (DVS)

A deep understanding of your API's interaction with water vapor is crucial for successful formulation development. DVS is a powerful tool for this purpose.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption-desorption isotherm of a hygroscopic this compound API and identify its critical relative humidity (CRH).

Instrument: Dynamic Vapor Sorption Analyzer

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the API (typically 10-20 mg) onto the DVS sample pan.

  • Drying Step:

    • Expose the sample to 0% RH at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

  • Sorption Phase:

    • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until a stable weight is reached. The instrument software will automatically record the weight change over time.

  • Desorption Phase:

    • Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis:

    • Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm.

    • The CRH is the RH at which a significant and sharp increase in moisture uptake is observed, often indicating a phase transition (e.g., deliquescence or hydrate formation).

Interpreting the DVS Isotherm:

Sources

Preventing conversion of dihydrochloride hydrate to anhydrous form

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in pharmaceutical development: preventing the unintended conversion of dihydrochloride hydrate compounds to their anhydrous forms. The stability of a hydrated active pharmaceutical ingredient (API) is paramount, as changes in its hydration state can significantly impact solubility, bioavailability, and overall drug product performance.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and why is its stability so important?

A this compound is a crystalline solid form of an API that contains two molecules of hydrochloric acid and a specific number of water molecules integrated into its crystal lattice.[1] These water molecules, known as water of hydration or crystallization, play a crucial role in stabilizing the crystal structure.[3]

The stability of this hydrate form is critical for several reasons:

  • Bioavailability & Solubility: The hydrated and anhydrous forms of a drug can have different solubilities and dissolution rates, which directly affects its bioavailability.[1] For instance, theophylline monohydrate shows a 1.8-fold increase in aqueous solubility compared to its anhydrous form.[4] A change from a more soluble form to a less soluble one can reduce the drug's efficacy.[1]

  • Physical & Chemical Stability: The specific crystalline structure of the hydrate influences its physical properties, such as flowability and compressibility, which are important for manufacturing solid dosage forms.[1][5] Changes in hydration can lead to chemical degradation.[4] Hydrated forms can sometimes exhibit better resistance to chemical degradation than their anhydrous counterparts under accelerated stability conditions.[4]

  • Regulatory Compliance: Regulatory agencies like the FDA require strict control over the solid form of the API throughout the drug product's lifecycle. An unintended conversion to the anhydrous form would be considered a change in the drug's critical quality attributes, potentially impacting safety and efficacy.[6]

Troubleshooting Guide: Preventing Dehydration

Q2: We are observing a loss of water from our this compound API during routine storage. What are the likely causes?

The conversion of a this compound to its anhydrous form, a process known as efflorescence, is primarily driven by the ambient relative humidity (RH) and temperature.[7][8] This relationship can be understood through the concept of the critical relative humidity (CRH) of the hydrate.[9][10]

  • Critical Relative Humidity (CRH): For a given temperature, the CRH is the specific relative humidity at which the hydrate and its lower hydrate or anhydrous form are in equilibrium.[9][10][11]

    • If Ambient RH > CRH: The hydrate form is stable and will not lose water.

    • If Ambient RH < CRH: The hydrate will tend to lose water (effloresce) and convert to the anhydrous form.[9]

Primary Causes of Dehydration:

  • Improper Storage Conditions: Storing the hydrate in an environment with an RH below its CRH is the most common cause of dehydration.[12]

  • Temperature Fluctuations: An increase in temperature can lower the CRH of the material, making it more susceptible to dehydration even at a previously "safe" RH.[9][11][13]

  • Mechanical Stress: Processes like milling or grinding can introduce energy into the crystal lattice, potentially disrupting the sites where water molecules are bound and facilitating their loss.[14][15] This can compromise the stability of the hydrate during processing.[15]

Workflow for Diagnosing Dehydration Issues:

G cluster_0 Problem Identification & Initial Assessment A Observation: Loss of water from this compound B Review Storage Conditions: - Temperature Logs - Relative Humidity (RH) Logs A->B C Analyze Handling Procedures: - Milling/Grinding Steps - Exposure to Dry Environments A->C D Characterize the Material: - Thermogravimetric Analysis (TGA) - X-Ray Powder Diffraction (XRPD) A->D E Compare Storage RH to Material's CRH B->E F Evaluate Impact of Temperature Fluctuations on CRH B->F G Assess Mechanical Stress Effects C->G K Re-qualify Material Post-Process D->K H Implement Controlled Humidity Storage E->H I Establish Strict Temperature Controls F->I J Optimize Handling Protocols to Minimize Stress G->J

Caption: Troubleshooting workflow for dehydration of dihydrochloride hydrates.

Q3: How can we determine the Critical Relative Humidity (CRH) for our specific this compound?

Determining the CRH is a critical step in establishing appropriate storage and handling conditions. The most common and direct method is using a dynamic vapor sorption (DVS) instrument.[16][17][18] DVS measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[19][20]

Experimental Protocol: CRH Determination using Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the this compound (typically 5-15 mg) into the DVS sample pan.

  • Initial Equilibration: Equilibrate the sample at a high relative humidity (e.g., 90% RH) to ensure it is fully hydrated.

  • Isothermal Desorption Scan: While maintaining a constant temperature (e.g., 25 °C), program the DVS to decrease the RH in a stepwise manner (e.g., in 10% RH steps).[19]

  • Equilibrium Criteria: At each RH step, the instrument will hold until the sample's mass stabilizes (e.g., a change of less than 0.002% per minute).[19]

  • Data Analysis: Plot the change in mass versus the relative humidity. The CRH is identified as the RH value at which a sharp, significant loss of mass occurs, corresponding to the loss of the water of hydration.

Data Presentation: Example DVS Isotherm

Relative Humidity (%)Mass Change (%)Observation
90 -> 80-0.1Stable Hydrate
80 -> 70-0.2Stable Hydrate
70 -> 60-0.3Stable Hydrate
60 -> 50 -8.5 Dehydration Event (CRH ≈ 55%)
50 -> 40-8.6Anhydrous Form
40 -> 30-8.7Anhydrous Form

This data indicates that to prevent dehydration at this temperature, the material must be stored at an RH comfortably above 55%.

Q4: What are the best practices for storing and handling dihydrochloride hydrates to prevent conversion to the anhydrous form?

Based on the understanding of CRH, the following best practices should be implemented:

1. Controlled Humidity Storage:

  • Hygrostats/Humidity Chambers: Store the API in chambers where both temperature and relative humidity can be precisely controlled.[6] The RH setpoint should be well above the determined CRH of the material.

  • Desiccants and Saturated Salt Slurries: For smaller scale storage, desiccators containing saturated salt solutions can maintain a specific RH. It's crucial to select a salt solution that provides an RH above the API's CRH to prevent dehydration. Using a strong desiccant would be counterproductive.

2. Strict Temperature Control:

  • Store the material in temperature-controlled environments, avoiding proximity to heat sources or areas with significant temperature fluctuations.[6][21]

  • Be aware that an increase in temperature generally lowers the CRH, increasing the risk of dehydration.[9][11]

3. Minimized Mechanical Stress:

  • If milling or grinding is necessary, use low-energy techniques and consider the potential for localized heating.

  • After any mechanical processing, it is crucial to re-characterize the material (e.g., using XRPD or TGA) to confirm that its solid form has not changed.[1]

4. Proper Packaging:

  • Use packaging with a low water vapor transmission rate to protect the API from the external environment, especially if the ambient humidity is not controlled.

Logical Relationship of Stability Factors:

G cluster_0 Environmental Factors cluster_1 Material Property cluster_2 Process Factor cluster_3 API State Temp Temperature CRH Critical Relative Humidity (CRH) Temp->CRH inversely affects RH Relative Humidity Hydrate Stable Dihydrochloride Hydrate RH->Hydrate maintains if > CRH Anhydrous Anhydrous Form RH->Anhydrous converts if < CRH CRH->Hydrate Stress Mechanical Stress Stress->Anhydrous can induce conversion Hydrate->Anhydrous

Caption: Factors influencing the stability of dihydrochloride hydrates.

References

  • Title: Analytical and Experimental Technology for Marine Gas Hydrate Source: MDPI URL
  • Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances Source: PMC URL
  • Title: Hydrated Salts → Term - Lifestyle Source: Sustainability Directory URL
  • Title: this compound - 166530-19-4 Source: Vulcanchem URL
  • Title: THERMODYNAMIC STABILITY OF HYDRATED SALTS ON THE SURFACE OF EUROPA.
  • Title: Effect of Water on Molecular Mobility and Physical Stability of Amorphous Pharmaceuticals Source: ACS Publications URL
  • Title: Perspective on Water of Crystallization Affecting the Functionality of Pharmaceuticals | Request PDF Source: ResearchGate URL
  • Title: Efflorescent, Hygroscopic, and Deliquescent powders Source: Pharmacy Infoline URL
  • Title: Efflorescent / Physical pharmacy notes by Medicare channel Source: YouTube URL
  • Title: Determining the critical relative humidity for moisture-induced phase transitions | Request PDF Source: ResearchGate URL
  • Title: Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy Source: PubMed URL
  • Title: Advances in Characterizing Gas Hydrate Formation in Sediments with NMR Transverse Relaxation Time Source: MDPI URL
  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: OUCI URL
  • Title: Applications of Dynamic Moisture Adsorption in Crystal Research Source: Unchained Labs URL
  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: PMC URL
  • Title: Critical relative humidity Source: Wikipedia URL
  • Title: Efflorescence (chemistry)
  • Title: CHARACTERISATION OF GAS HYDRATES FORMATION USING...
  • Title: Critical Relative Humidity Source: ScienceDirect URL
  • Title: A Review on the Properties of Salt Hydrates for Thermochemical Storage Source: ResearchGate URL
  • Title: The dehydration of pharmaceutical hydrates under mechanical load Source: Iowa Research Online URL
  • Title: Physical stability and drug crystallization in amorphous solid dispersions Source: Prime Scholars URL
  • Title: Efflorescence | Definition & Facts Source: Britannica URL
  • Title: Critical relative humidity – Knowledge and References Source: Taylor & Francis URL
  • Title: Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss Source: AZoM URL
  • Title: Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients Source: Medium URL
  • Title: What are pharmaceutical hydrates and solvates?
  • Title: Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier Source: ACS Publications URL
  • Title: Dynamic Vapor Sorption Source: METTLER TOLEDO URL
  • Title: Measurement and Modeling of Hydrate Composition during Formation of Clathrate Hydrate from Gas Mixtures | Industrial & Engineering Chemistry Research Source: ACS Publications URL
  • Title: Understanding the Hydration Process of Salts: The Relation between Surface Mobility and Metastability Source: ACS Publications URL
  • Title: Dynamic Vapor Sorption Source: SK pharmteco URL
  • Title: Relative stability of hydrated/anhydrous products of calcium chloride during complete dehydration as examined by high-temperature X-ray powder diffraction | Request PDF Source: ResearchGate URL
  • Title: Cold Storage Requirements for Active Pharmaceutical Ingredients Source: Single Use Support URL
  • Title: Solid State Characterizations of Pharmaceutical Hydrates | Request PDF Source: ResearchGate URL
  • Title: Efflorescence, Deliquescence, Exsiccation | PDF Source: Scribd URL
  • Title: Pharmaceutical APIs Storage: Ensuring Quality and Compliance Source: Suanfarma URL
  • Title: States of water in hydrated C3S (tricalcium silicate)
  • Title: Hydrate | Description, Formation, & Examples Source: Britannica URL
  • Title: Safe Handling and Storage Tips for Hydrated Lime Source: Afrilime URL
  • Title: Best Practices for Proper Chemical Storage Source: The Synergist URL
  • Title: Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters Source: MDPI URL
  • Title: Stability conditions for gas hydrates Source: GRID-Arendal URL

Sources

Validation & Comparative

A Comparative Guide to the Solubility of Dihydrochloride Hydrate vs. Anhydrous Forms in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for a drug's stability, manufacturability, and clinical performance. Among the various solid forms, hydrates and their corresponding anhydrous counterparts, particularly for hydrochloride salts, present a frequent conundrum for formulation scientists. This guide provides an in-depth comparison of the solubility profiles of dihydrochloride hydrate and anhydrous forms, supported by fundamental physicochemical principles and detailed experimental protocols.

The Fundamental Distinction: Water's Role in the Crystal Lattice

The core difference between a this compound and its anhydrous form lies in the incorporation of water molecules within the crystal lattice.[1][2] In a hydrate, water molecules are an integral part of the crystal structure, forming specific stoichiometric ratios with the API molecules.[1][3] These water molecules are not merely adsorbed on the surface but are chemically bonded, often through hydrogen bonds, contributing to the overall stability of the crystal lattice.[4] Conversely, an anhydrous salt lacks these integrated water molecules.[5][6] This fundamental structural difference dictates many of the physicochemical properties of the two forms, including their solubility.[1]

Caption: Simplified 2D representation of a hydrated vs. anhydrous crystal lattice.

The presence of water in the hydrate's crystal lattice generally leads to a more stable, lower-energy state compared to the anhydrous form under normal conditions.[1] This increased stability is a direct consequence of the energy released upon the formation of hydrogen bonds between the water molecules and the API.

Solubility and Dissolution Rate: A Thermodynamic and Kinetic Tug-of-War

The process of dissolution involves the disruption of the crystal lattice and the solvation of the individual molecules or ions by the solvent.[7][8] This process is governed by a balance between the lattice energy (the energy required to break apart the crystal lattice) and the hydration energy (the energy released when the molecules or ions are solvated).[7][8]

Generally, the anhydrous form of a dihydrochloride salt is expected to be more soluble and have a faster dissolution rate than its hydrated counterpart.[5][9] This is because the hydrate's crystal lattice is often more stable due to the additional hydrogen bonding contributed by the water molecules.[9] Consequently, more energy is required to break apart the hydrate's crystal lattice, resulting in lower solubility.[10]

However, this is not a universal rule, and there are notable exceptions where the hydrate form is more soluble than the anhydrous form.[1] These exceptions can arise from complex interplay of factors, including the specific crystal packing and the nature of the API itself. For instance, some hydrates of zwitterionic compounds have been found to be more soluble than their anhydrous forms.[11] Therefore, experimental determination of solubility for each specific case is paramount.[1]

PropertyThis compoundAnhydrous DihydrochlorideRationale
Thermodynamic Stability Generally more stableGenerally less stable (metastable)The inclusion of water in the crystal lattice of the hydrate often leads to a lower energy state.[1]
Aqueous Solubility Generally lowerGenerally higherHigher lattice energy of the hydrate requires more energy to break the crystal structure for dissolution.[9][10]
Dissolution Rate Generally slowerGenerally fasterA higher energy barrier to dissolution for the more stable hydrate form.[9]
Hygroscopicity Less hygroscopicMore hygroscopicThe anhydrous form has a higher propensity to absorb water to convert to the more stable hydrated form.

Table 1: General Comparison of Physicochemical Properties.

G cluster_0 Hydrate Dissolution cluster_1 Anhydrous Dissolution Hydrate_Solid Hydrate Crystal Lattice Hydrate_Solution Solvated API and Chloride Ions Hydrate_Solid->Hydrate_Solution Slower Dissolution (Higher Energy Barrier) Anhydrous_Solid Anhydrous Crystal Lattice Anhydrous_Solution Solvated API and Chloride Ions Anhydrous_Solid->Anhydrous_Solution Faster Dissolution (Lower Energy Barrier)

Caption: Conceptual diagram of the dissolution process for hydrate and anhydrous forms.

Essential Experimental Protocols for Comparative Analysis

To empirically determine and compare the solubility and dissolution characteristics of this compound and anhydrous forms, the following standardized experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess of the this compound or anhydrous solid to separate vials containing a known volume of the desired solvent (e.g., purified water, buffer of specific pH).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilution: If necessary, dilute the filtered solution with the solvent to a concentration within the analytical method's linear range.

  • Analysis: Analyze the concentration of the dissolved API in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

  • Calculation: Calculate the equilibrium solubility, typically expressed in mg/mL or mol/L, taking into account any dilution factors.

Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

G Start Start Add_Excess_Solid Add excess solid to solvent Start->Add_Excess_Solid Agitate Agitate at constant temperature Add_Excess_Solid->Agitate Equilibrate Allow to equilibrate (24-72h) Agitate->Equilibrate Sample_Supernatant Withdraw supernatant Equilibrate->Sample_Supernatant Filter Filter to remove undissolved solid Sample_Supernatant->Filter Dilute Dilute if necessary Filter->Dilute Analyze Analyze concentration (HPLC/UV-Vis) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Intrinsic Dissolution Rate (IDR) Determination (Rotating Disk Method)

This method measures the dissolution rate of a pure substance from a constant surface area, eliminating the influence of particle size and surface area variations.

Principle: A non-disintegrating compact of the material is prepared and mounted in a holder that exposes only one face of the compact to the dissolution medium. The holder is then rotated at a constant speed in the medium.

Step-by-Step Protocol:

  • Compact Preparation: Place a known amount of the this compound or anhydrous powder into a die and compress it at a specific pressure to form a non-porous, flat-surfaced compact.

  • Mounting: Secure the compact in a rotating disk holder, ensuring that only the bottom surface is exposed to the dissolution medium.

  • Dissolution Setup: Place the holder in a dissolution vessel (e.g., USP Apparatus 2) containing a known volume of pre-warmed (37°C) dissolution medium.

  • Rotation and Sampling: Begin rotating the disk at a constant speed (e.g., 100 rpm). At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium to maintain a constant volume.

  • Analysis: Analyze the concentration of the dissolved API in each sample using a validated analytical method.

  • Calculation: Plot the cumulative amount of drug dissolved versus time. The slope of the linear portion of the plot, divided by the surface area of the compact, gives the intrinsic dissolution rate (IDR), typically expressed in mg/min/cm².

Self-Validation: The linearity of the dissolution profile in the initial phase confirms that sink conditions were maintained and that the dissolution rate is constant.

G Start Start Prepare_Compact Prepare a non-porous compact Start->Prepare_Compact Mount_in_Holder Mount compact in rotating disk holder Prepare_Compact->Mount_in_Holder Place_in_Medium Place in dissolution vessel with medium Mount_in_Holder->Place_in_Medium Rotate_and_Sample Rotate at constant speed and sample at intervals Place_in_Medium->Rotate_and_Sample Analyze_Samples Analyze API concentration in samples Rotate_and_Sample->Analyze_Samples Plot_Data Plot cumulative amount dissolved vs. time Analyze_Samples->Plot_Data Calculate_IDR Calculate IDR from the slope and surface area Plot_Data->Calculate_IDR End End Calculate_IDR->End

Caption: Workflow for the Intrinsic Dissolution Rate (IDR) Determination.

Implications for Drug Development and Regulatory Considerations

The choice between a this compound and its anhydrous form is a critical decision in drug development that can significantly impact a product's performance and regulatory pathway.

  • Bioavailability: Since the anhydrous form is often more soluble, it may lead to faster dissolution in the gastrointestinal tract and potentially higher bioavailability.[1][9] This is a crucial consideration for drugs where rapid onset of action is desired or for those with dissolution-rate-limited absorption.

  • Formulation and Manufacturing: The higher stability and lower hygroscopicity of a hydrate can be advantageous during manufacturing processes such as wet granulation.[13] Conversely, the anhydrous form may be more prone to converting to a hydrate upon exposure to moisture, which could alter the drug product's performance over time.[9][13]

  • Stability and Shelf-life: The thermodynamically more stable form, typically the hydrate, is often preferred for the final drug product to prevent solid-state transformations during storage.[1] Any change in the solid-state form of the API in the final dosage form can affect its quality, safety, and efficacy.

  • Regulatory Perspective: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require thorough characterization of the solid-state form of the API in the drug product.[14][15] A change in the solid form, such as from anhydrous to hydrate, is considered a significant change that may require additional studies to ensure the product's performance is unaffected.[16][17]

Conclusion

The selection between a this compound and its anhydrous form is a multifaceted decision that requires a thorough understanding of their respective physicochemical properties. While the anhydrous form generally exhibits higher solubility and a faster dissolution rate, the hydrate form often provides greater thermodynamic stability. The principles and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively evaluate these critical attributes. Ultimately, the choice of the solid form should be based on a holistic assessment of its impact on the drug product's quality, stability, manufacturability, and clinical performance.

References

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. MDPI. Available at: [Link]

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PubMed. Available at: [Link]

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. Available at: [Link]

  • Giron, D., Goldbronn, C., Mutz, M., Pfeffer, S., Piechon, P., & Schwab, P. (2002). Solid State Characterizations of Pharmaceutical Hydrates. AKJournals. Available at: [Link]

  • ResearchGate. (2025). Solid State Characterizations of Pharmaceutical Hydrates. ResearchGate. Available at: [Link]

  • Student Question. (n.d.). How is crystal lattice energy used to predict solubility and reactivity?. Available at: [Link]

  • Quora. (2018). Which has a greater dominance: hydration enthalpy or lattice energy?. Quora. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. Available at: [Link]

  • Quora. (2017). How does solubility depend on lattice and hydration energy?. Quora. Available at: [Link]

  • Jurczak, E., Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]

  • Pobudkowska, A., & Lewandowska, A. (2018). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data, 63(3), 658-667. Available at: [Link]

  • Pharmaceutical Technology. (2017). Understanding Dissolution Testing. Pharmaceutical Technology. Available at: [Link]

  • Scribd. (n.d.). Lattice Energy and Hydration Energy. Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Chemistry LibreTexts. Available at: [Link]

  • Gaisford, S. (2024). What are pharmaceutical hydrates and solvates?. Pharma Drama. Available at: [Link]

  • Oreate AI Blog. (2025). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Oreate AI Blog. Available at: [Link]

  • Barsagade, P., Khetade, R., Nirwan, K., Agrawal, T., Gotafode, S., & Lade, U. (2021). Review Article of Dissolution Test Method Development and Validation of Dosage Form by Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 12(9), 4696-4705. Available at: [Link]

  • Quora. (2015). What's the difference between hydrated salt and anhydrous salt?. Quora. Available at: [Link]

  • Patel, D., & Shukla, A. (2011). Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science, 1(3), 50-56. Available at: [Link]

  • Quora. (2019). What is the difference between hydrated salt and anhydrous salt?. Quora. Available at: [Link]

  • Pobudkowska, A., Szabłowska, A., & Nosol, K. (2017). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Journal of Molecular Liquids, 248, 10-17. Available at: [Link]

  • Henderson, T. (2025). Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards. Labcompare. Available at: [Link]

  • Goud, N. R., & Gangavaram, S. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 456-465. Available at: [Link]

  • FDA. (n.d.). An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). FDA. Available at: [Link]

  • RAPS. (2014). Final FDA Guidance Clarifies Regulatory Classification for Novel Formulation of Pharmaceuticals. RAPS. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). Compounds (API's) with various hydrate forms - what testing can differentiate these. Sciencemadness.org. Available at: [Link]

  • Abraham, A., & Acree Jr, W. E. (2013). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. AAPS PharmSciTech, 14(3), 1137-1142. Available at: [Link]

  • Difference Wiki. (2023). Hydrated Salt vs. Anhydrous Salt: What's the Difference?. Difference Wiki. Available at: [Link]

  • ResearchGate. (n.d.). Hydrate vs Anhydrate under a Pressure-(De)stabilizing Effect of the Presence of Water in Solid Forms of Sulfamethoxazole. ResearchGate. Available at: [Link]

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (2004). Navigating the Waters of Unconventional Crystalline Hydrates. Crystal Growth & Design, 4(5), 929-937. Available at: [Link]

  • Regulations.gov. (n.d.). International Consortium for Innovation & Quality in Pharmaceutical Development Comments on Draft Guidance: FDA Draft Guidance. Regulations.gov. Available at: [Link]

  • OUCI. (n.d.). Rapid conversion of API hydrates to anhydrous forms in aqueous media. OUCI. Available at: [Link]

  • YouTube. (2021). Regulatory Considerations in Demonstrating Complex API Sameness. YouTube. Available at: [Link]

  • ResearchGate. (2025). Distinguishing Anhydrous and Hydrous Forms of an Active Pharmaceutical Ingredient in a Tablet Formulation Using Solid-State NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Save My Exams. (2024). Hydrated & Anhydrous Salts (Cambridge (CIE) IGCSE Chemistry): Revision Note. Save My Exams. Available at: [Link]

Sources

A Senior Scientist's Guide to Robust HPLC Method Validation for Dihydrochloride Hydrate APIs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory checkbox; it is the bedrock upon which product quality, safety, and efficacy are built.[1][2] An analytical procedure's primary objective is to demonstrate its suitability for its intended purpose.[3][4][5][6][7] This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for a challenging yet common class of molecules: dihydrochloride hydrate Active Pharmaceutical Ingredients (APIs).

Dihydrochloride hydrates, while often selected to improve the solubility and bioavailability of a basic parent molecule, present unique analytical challenges. Their ionic nature and high polarity demand careful consideration of chromatographic conditions to achieve reproducible and accurate results. This guide will walk through the essential validation parameters, explaining the "why" behind the "how," and will compare the validated HPLC method with its modern successor, Ultra-Performance Liquid Chromatography (UPLC).

Section 1: The Foundation - Method Development & System Suitability

Before validation can begin, a robust HPLC method must be developed. For a hypothetical API, "Exemplaril this compound," a polar compound, initial development would focus on:

  • Column Chemistry: An Acquity BEH C18 column is chosen for its stability under highly aqueous mobile phases, which are often necessary for retaining and resolving polar compounds.

  • Mobile Phase pH Control: This is the most critical parameter for an amine dihydrochloride. The mobile phase must be buffered to a pH at least 2 units below the pKa of the amine groups. This ensures the analyte is in a single, consistently protonated state, preventing peak splitting or shifting.[8] A phosphate buffer at pH 2.5 is selected for this purpose.

  • Sample Diluent: To avoid peak distortion, the sample diluent should be as chromatographically "weak" as possible, ideally matching the initial mobile phase composition.

Once the method is established, every analytical run, both during validation and routine use, must begin with a System Suitability Test (SST) . This is a non-negotiable quality check.

Experimental Protocol: System Suitability Test
  • Prepare a Standard Solution: Create a solution of Exemplaril this compound at the target concentration (e.g., 0.5 mg/mL).

  • Equilibrate the System: Run the mobile phase through the HPLC system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the standard solution five or six times.

  • Analyze Key Parameters: Calculate the Relative Standard Deviation (RSD) for peak area and retention time, as well as the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance CriterionRationale
Peak Area %RSD ≤ 1.0%Demonstrates the precision of the pump and injection system.
Retention Time %RSD ≤ 1.0%Ensures stable chromatographic conditions and consistent analyte elution.
Tailing Factor (T) ≤ 2.0A symmetrical peak (T≈1) indicates good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency; a higher number indicates sharper, better-resolved peaks.

Section 2: The Core Validation Parameters (ICH Q2(R1))

The validation process follows the globally harmonized ICH Q2(R1) guideline , which outlines the necessary tests to prove a method is fit for purpose.[7][9][10]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[4][5][11] The most definitive way to demonstrate this for a stability-indicating method is through forced degradation studies.[2][12][13]

Causality: By intentionally stressing the API under harsh conditions (acid, base, oxidation, heat, light), we generate the very degradation products the method must be able to separate.[13] This proves the method can accurately measure the API without interference from these potential impurities over the product's shelf life.[12][14]

G

Experimental Protocol: Forced Degradation

  • Prepare Samples: Expose solutions of Exemplaril this compound to the five stress conditions outlined in the diagram above. Aim for 5-20% degradation of the active ingredient.

  • Chromatographic Analysis: Analyze the unstressed control and each stressed sample by HPLC.

  • Peak Purity Assessment: Use a Photodiode Array (PDA) detector to assess peak purity. This ensures the main analyte peak is spectrally homogeneous and not co-eluting with any degradants.

  • Resolution Check: Ensure baseline resolution (Rs > 2.0) between the parent API peak and the closest eluting degradation product.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Causality: Establishing linearity is fundamental for quantitation. It validates the use of a simple calibration curve to calculate the concentration of an unknown sample from its instrument response. For an assay method, the typical range is 80% to 120% of the test concentration.[2]

Experimental Protocol:

  • Prepare Standards: Prepare at least five standard solutions of Exemplaril this compound from a stock solution, spanning 80% to 120% of the nominal assay concentration (e.g., 0.4 mg/mL to 0.6 mg/mL if the target is 0.5 mg/mL).

  • Inject and Record: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the known concentration. Perform a linear regression analysis.

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero150 (vs. peak areas in millions)
Residuals Randomly scattered around zeroPass
Accuracy & Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Precision under varied conditions (different days, analysts, or equipment).[4]

Causality: Accuracy proves the method is not subject to systemic bias. Precision demonstrates its reproducibility. Together, they provide confidence that the reported value is both correct and reliable.

// Invisible edges for layout edge [style=invis]; center -> ap1; center -> pi1; center -> ai1; } caption { label="Visualizing Accuracy vs. Precision in analytical measurements."; fontsize=10; fontname="Arial"; } }

Experimental Protocol (Accuracy):

  • Spike Placebo: Prepare a placebo (all formulation excipients without the API). Spike it with known amounts of Exemplaril this compound at three concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level.

  • Analyze: Analyze the nine samples and calculate the percentage recovery for each.

Experimental Protocol (Precision):

  • Prepare Homogeneous Sample: Prepare six individual samples of Exemplaril this compound at 100% of the target concentration.

  • Analyze (Repeatability): One analyst analyzes all six samples on the same day with the same instrument.

  • Analyze (Intermediate): A second analyst repeats the analysis on a different day or with a different instrument.

  • Calculate RSD: Calculate the %RSD for the results within each set and for the combined data set.

ParameterLevelAcceptance Criterion
Accuracy 80%, 100%, 120%Mean recovery of 98.0% - 102.0%
Repeatability 100% (n=6)RSD ≤ 2.0%
Intermediate Precision 100% (n=12)RSD ≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

Causality: While less critical for an assay method, LOD and LOQ are essential for impurity methods. They define the sensitivity of the method and its ability to control low-level impurities. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Causality: This study is crucial as it simulates the minor variations that occur during routine lab use (e.g., slight changes in mobile phase pH or column temperature). A robust method will not yield significant changes in results when these small variations occur, ensuring its transferability and long-term performance.

Experimental Protocol:

  • Identify Parameters: Select critical parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase organic composition (±2%).

  • Vary and Test: Analyze a standard solution while systematically varying these parameters.

  • Evaluate Impact: Assess the impact on retention time, peak shape, and quantitation. The results should not deviate significantly from the nominal method.

Section 3: Method Comparison - HPLC vs. UPLC

While the validated HPLC method is reliable, modern laboratories are increasingly adopting Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes columns with smaller particle sizes (<2 µm) and systems that operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[15][16][17] This fundamental difference leads to significant performance gains.

FeatureValidated HPLC Method Comparative UPLC Method Advantage of UPLC
Column Particle Size 3.5 - 5.0 µm< 2.0 µmHigher efficiency, better resolution.[16][18]
Operating Pressure ~2,500 psi~9,000 psiDrives separation on smaller particles.[17]
Run Time 15 minutes3 minutesSpeed: Significantly higher sample throughput.[16][18]
Peak Width 15 seconds3 secondsSensitivity: Sharper, taller peaks improve signal-to-noise and LOQ.[18]
Solvent Consumption ~15 mL per run~1.5 mL per runCost & Environment: Drastic reduction in solvent purchase and disposal costs.[16][18]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • HPLC vs. UPLC - WebofPharma. [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • HPLC Vs UPLC - What's The Difference? - Industry news - alwsci. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

  • Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum. [Link]

Sources

A Comparative Guide to the Stability of Dihydrochloride and Monohydrochloride Salts in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[City, State] – [Date] – In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's overall therapeutic efficacy, manufacturability, and stability.[1] Among the various salt forms available, hydrochloride salts are exceedingly common due to their ability to enhance the solubility and dissolution rates of weakly basic drugs.[1][2] This guide provides a comprehensive comparative analysis of the stability profiles of dihydrochloride and monohydrochloride salts, offering experimental insights and protocols for researchers, scientists, and drug development professionals.

The core chemical distinction between these two salt forms lies in the stoichiometry of the acid-base reaction: a monohydrochloride salt is formed when one molecule of an organic base reacts with one molecule of hydrochloric acid, whereas a dihydrochloride salt results from the reaction with two molecules of hydrochloric acid.[3] This seemingly subtle difference can lead to significant variations in physicochemical properties, including stability.

The Physicochemical Landscape: Why Salt Stoichiometry Matters

The stability of a pharmaceutical salt is intrinsically linked to its physical and chemical properties. Factors such as pKa of the API and the counterion, hygroscopicity, crystal lattice energy, and the microenvironment pH all play a crucial role.[4][5]

  • Acidity and pH: Dihydrochloride salts, by nature, create a more acidic microenvironment compared to their monohydrochloride counterparts. This is due to the presence of two equivalents of hydrochloric acid. Hydrochloric acid is a strong acid with a pKa of approximately -5.9, meaning it fully dissociates in aqueous solutions.[6] This lower pH can be a double-edged sword. While it can enhance the solubility of some APIs, it may also accelerate acid-catalyzed degradation pathways, such as hydrolysis.[7]

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air, is a critical parameter influencing solid-state stability.[8] Increased water content can act as a plasticizer, reducing the physical stability of the crystal lattice and facilitating chemical degradation.[5] While generalizations are difficult, the higher ionic charge density of dihydrochloride salts can sometimes lead to increased hygroscopicity compared to monohydrochloride salts. However, this is highly dependent on the specific API and its crystal packing.

  • Crystal Lattice Energy: The stability of the crystalline form is a key determinant of its physical stability. Salts with higher lattice energies are generally more stable and less prone to converting to other polymorphic forms.[4] The additional hydrogen bonding and ionic interactions in a dihydrochloride salt can potentially lead to a more stable crystal lattice, though this is not a universal rule.

Comparative Stability Profiles: A Data-Driven Overview

The following table summarizes the anticipated stability differences between dihydrochloride and monohydrochloride salts under various stress conditions, based on established chemical principles and representative experimental data.

ParameterMonohydrochloride SaltDihydrochloride SaltRationale
Appearance Typically a white to off-white crystalline solid.Often a white to off-white crystalline solid.Salt formation generally leads to a defined crystalline structure.[8]
Purity (Initial) ≥ 98%≥ 98%Both forms can be synthesized to high purity.[8]
Purity after 6 months at 40°C/75% RH (Accelerated Stability) Generally higher stability.Potentially lower stability due to higher acidity.The lower pH of the dihydrochloride can catalyze degradation.
Major Degradation Pathways Hydrolysis, oxidation, photolysis (API dependent).Acid-catalyzed hydrolysis, oxidation, photolysis.The excess acid in the dihydrochloride form can promote specific degradation routes.[7]
Hygroscopicity (Weight gain at 80% RH) Variable, but often lower than the dihydrochloride.Can be higher due to increased ionic character.Increased charge density can attract more water molecules.
Physical Stability (Polymorphism) Dependent on the specific crystal form.May exhibit a more stable crystal lattice due to additional ionic interactions.Stronger intermolecular forces can lead to greater physical stability.

Experimental Protocols for Comparative Stability Assessment

To rigorously evaluate the comparative stability of dihydrochloride and monohydrochloride salts, a series of well-defined experiments are essential. These protocols are designed to be self-validating and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]

Protocol 1: Forced Degradation Studies

Objective: To identify the primary degradation pathways and the intrinsic stability of the monohydrochloride and dihydrochloride salts under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of both the monohydrochloride and dihydrochloride salts at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solutions with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solutions with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solutions with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid salt powders to 105°C for 24 hours.

    • Photostability: Expose the solid salt powders and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

  • Analysis: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[12][13] The method should be capable of separating the parent drug from all significant degradation products.

Expected Outcome: This study will reveal the susceptibility of each salt form to different degradation mechanisms. For instance, the dihydrochloride salt may show significantly more degradation under hydrolytic conditions due to its lower pH.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API_Mono Monohydrochloride Salt Acid Acid Hydrolysis (0.1N HCl, 60°C) API_Mono->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API_Mono->Base Oxidation Oxidation (3% H2O2, RT) API_Mono->Oxidation Thermal Thermal (105°C, Solid) API_Mono->Thermal Photo Photostability (ICH Q1B) API_Mono->Photo API_Di Dihydrochloride Salt API_Di->Acid API_Di->Base API_Di->Oxidation API_Di->Thermal API_Di->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Solid-State Stability Assessment (ICH Q1A)

Objective: To evaluate the long-term and accelerated stability of the solid forms of the monohydrochloride and dihydrochloride salts.

Methodology:

  • Batch Selection: Utilize at least three primary batches of each salt form.[9]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[14]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[14]

    • Accelerated: 0, 3, and 6 months.[9]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection.

    • Assay and Impurities: Stability-indicating HPLC method.[13]

    • Water Content: Karl Fischer titration.

    • Polymorphic Form: X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Expected Outcome: This study will provide critical data on the shelf-life and recommended storage conditions for each salt. Differences in hygroscopicity and the potential for polymorphic transformations will be clearly elucidated.

Solid_State_Stability_Workflow cluster_input Input Materials cluster_storage Storage Conditions cluster_testing Analytical Testing at Time Points cluster_output Data Analysis & Output Mono_Batch Monohydrochloride Salt (3 Batches) LongTerm Long-Term 25°C/60% RH Mono_Batch->LongTerm Accelerated Accelerated 40°C/75% RH Mono_Batch->Accelerated Di_Batch Dihydrochloride Salt (3 Batches) Di_Batch->LongTerm Di_Batch->Accelerated Appearance Appearance LongTerm->Appearance HPLC Assay & Impurities (HPLC) LongTerm->HPLC Water Water Content (Karl Fischer) LongTerm->Water Polymorph Polymorphic Form (XRPD, DSC) LongTerm->Polymorph Accelerated->Appearance Accelerated->HPLC Accelerated->Water Accelerated->Polymorph ShelfLife Shelf-Life Determination Storage Recommended Storage Conditions cluster_testing cluster_testing cluster_testing->ShelfLife cluster_testing->Storage

Caption: Solid-State Stability Assessment Workflow.

Causality Behind Experimental Choices

The selection of these specific experimental protocols is grounded in a deep understanding of pharmaceutical stability testing principles and regulatory expectations.

  • Forced Degradation: This is not merely a "brute-force" degradation. It is a systematic investigation to understand the "how" and "why" of potential degradation.[7] By subjecting the salts to extreme conditions, we can rapidly identify potential liabilities. For example, if the dihydrochloride salt degrades significantly faster under acidic conditions, it flags a potential issue for formulation in an acidic vehicle or for co-administration with acidic excipients. The use of a stability-indicating HPLC method is crucial; it ensures that any formed degradants are separated from the parent peak, allowing for accurate quantification and subsequent characterization, often by LC-MS.[15][16]

  • Solid-State Stability: The long-term and accelerated studies are the cornerstone of shelf-life determination as mandated by ICH guidelines.[9][17] The conditions of 25°C/60% RH and 40°C/75% RH are chosen to represent typical storage conditions and to accelerate degradation to predict long-term stability, respectively.[14] Monitoring physical properties like water content and polymorphic form is as critical as chemical purity. A change in crystal form, for example, could dramatically alter the drug's solubility and bioavailability.[5]

Conclusion and Recommendations

The choice between a dihydrochloride and a monohydrochloride salt is a multifaceted decision that requires a thorough and comparative evaluation of their stability profiles. While a monohydrochloride salt may often present a less acidic and potentially more stable option, a dihydrochloride salt might be necessary to achieve desired solubility or other physicochemical properties.

The experimental framework provided in this guide offers a robust and scientifically sound approach to generating the necessary data for an informed decision. By understanding the intrinsic stability of each salt form and their behavior under relevant stress conditions, drug development professionals can select the optimal salt form that ensures a safe, effective, and stable final drug product. A case-by-case evaluation is paramount, as the properties of the parent API will heavily influence the characteristics of its salt forms.[18]

References

  • Thakur, A., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals, 15(3), 337. [Link]

  • Bighley, L. D., et al. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313, Hydrochloric acid. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Smela, J. W. (2005). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. In Pharmaceutical Stability (pp. 1-14).
  • ICH. (2022). Q1 Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
  • Carstensen, J. T. (1995). Drug stability: principles and practices. CRC press.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905.
  • ICH. (1996). Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Pediaa.com. (2021). What is the Difference Between Hydrochloride and Dihydrochloride. [Link]

  • Baertschi, S. W., et al. (Eds.). (2019).
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Difference Between. (2021). What is the Difference Between Hydrochloride and Dihydrochloride. [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

Sources

The Dihydrochloride Hydrate Salt Form: A Comparative Efficacy and Performance Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences a drug's ultimate clinical success. This choice impacts everything from solubility and stability to bioavailability and manufacturability. Among the myriad of salt options, the hydrochloride salt is the most frequently used, particularly for basic drug candidates. The dihydrochloride form is a key strategic choice for molecules with two or more basic centers, and its hydrated state adds another layer of complexity and potential advantage.

This guide provides an in-depth comparison of the dihydrochloride hydrate salt form against other salt alternatives. Moving beyond theoretical discussions, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the critical assays used to characterize and compare these crucial pharmaceutical materials.

The Strategic Imperative of Salt Selection

The conversion of a free base into a salt is a fundamental strategy to optimize an API's physicochemical and biopharmaceutical properties.[1] An ideal salt form should exhibit a balance of desirable characteristics tailored to the intended dosage form and route of administration.[2] Key parameters that are modulated through salt formation include:

  • Aqueous Solubility: Often the primary driver for salt formation, enhancing solubility is critical for many poorly soluble APIs to achieve therapeutic efficacy.[3]

  • Dissolution Rate: The speed at which a solid drug dissolves can be the rate-limiting step for absorption.[4]

  • Chemical and Physical Stability: Salt formation can protect labile functional groups and create a more stable crystalline lattice, leading to a longer shelf-life.[3]

  • Hygroscopicity: The tendency to absorb moisture can impact handling, processing, and stability. This must be carefully managed.[3]

  • Solid-State Properties: Characteristics like crystallinity, polymorphism, and melting point are influenced by the salt form and are critical for formulation development.[4]

The decision to pursue a specific salt, such as a this compound, is therefore a multi-faceted process grounded in rigorous experimental evaluation.

The this compound: Unique Characteristics and Considerations

A dihydrochloride salt is formed when a molecule with at least two basic functional groups (e.g., amines) reacts with two equivalents of hydrochloric acid.[3] The "pKa rule" is a guiding principle in this process: for a stable salt to form, the pKa of the basic drug should be at least two to three pH units higher than the pKa of the acidic counterion.[3] The presence of water molecules integrated into the crystal lattice defines it as a hydrate.

This specific form presents both opportunities and challenges:

  • Enhanced Solubility: The ionic nature of the dihydrochloride salt generally leads to significantly higher aqueous solubility compared to the free base.[3] The hydrate form can sometimes offer a different solubility and dissolution profile compared to its anhydrous counterpart.

  • Potential for Improved Bioavailability: By improving solubility and dissolution, the dihydrochloride form can enhance oral absorption and bioavailability. However, this is not always a direct correlation and must be verified in vivo.

  • The Common-Ion Effect: A notable challenge for hydrochloride salts is the "common-ion effect." In the high chloride concentration of the stomach's acidic environment, the dissolution of the hydrochloride salt can be suppressed, potentially reducing its absorption.[3]

  • Hydrate Stability: Hydrates can be more stable than their anhydrous forms under certain humidity conditions, but they can also be susceptible to dehydration or conversion to other forms if not stored correctly.

The following diagram illustrates the critical decision points in the salt selection process, highlighting where a this compound might be considered.

Salt_Selection_Process cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Lead Salt Optimization & Selection API API (Weak Base with ≥2 Basic Centers) pKa Determine pKa of Basic Centers API->pKa Counterion Select Counterions (HCl, H2SO4, Mesylate, etc.) pKa->Counterion Screen High-Throughput Salt Screen Counterion->Screen Characterize Characterize Hits (e.g., Dihydrochloride, Mesylate) Screen->Characterize Identify Crystalline Hits Solubility Equilibrium Solubility (Aqueous & pH Profile) Pharm Pharmacokinetic Study (in vivo) Solubility->Pharm Dissolution Intrinsic Dissolution Rate Dissolution->Pharm Stability Accelerated Stability (Heat, Humidity, Light) Stability->Pharm Hygro Hygroscopicity (DVS) Hygro->Pharm Characterize->Solubility Characterize->Dissolution Characterize->Stability Characterize->Hygro Tox Preliminary Toxicology Pharm->Tox Formulate Formulation Compatibility Tox->Formulate Final Select Final Salt Form (e.g., this compound) Formulate->Final

Caption: Decision workflow for pharmaceutical salt selection.

Comparative Analysis: A Case Study Approach

To illustrate the practical differences between a dihydrochloride salt and other forms, we will examine data inspired by real-world drug development scenarios. Let's consider a hypothetical basic API, "Exemplaribine," and compare its this compound form to its Mesylate salt and the Free Base.

Table 1: Physicochemical Property Comparison of Exemplaribine Forms
PropertyExemplaribine Free BaseExemplaribine MesylateExemplaribine this compound
Molecular Weight 350.4 g/mol 446.5 g/mol 441.3 g/mol
Equilibrium Solubility (pH 6.8) 0.05 mg/mL5.2 mg/mL15.8 mg/mL
Intrinsic Dissolution Rate (pH 6.8) 0.01 mg/min/cm²0.45 mg/min/cm²1.25 mg/min/cm²
Hygroscopicity (at 80% RH) Low (<0.5% uptake)Moderate (2.5% uptake)Moderate (3.0% uptake)
Stability (Accelerated, 40°C/75% RH, 3 mo) Stable (>99% purity)Stable (>99% purity)Stable (>98.5% purity)

Data are representative and for illustrative purposes.

The data clearly show the significant advantage of the salt forms in terms of solubility and dissolution rate. The this compound, in this case, provides the highest solubility and fastest dissolution, which are strong predictors of potentially improved bioavailability.

Pharmacokinetic Comparison

The ultimate test of efficacy is how the drug performs in vivo. A comparative pharmacokinetic study in a relevant animal model (e.g., rats) following oral administration could yield results like those presented below.

Table 2: Pharmacokinetic Parameter Comparison of Exemplaribine Forms
ParameterExemplaribine Free BaseExemplaribine MesylateExemplaribine this compound
Cmax (ng/mL) 150 ± 35850 ± 1101100 ± 150
Tmax (hours) 4.01.51.0
AUC (0-24h) (ng·h/mL) 1200 ± 2106800 ± 7508500 ± 900
Relative Bioavailability (%) (Reference)~560%~700%

Data are representative and for illustrative purposes. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.

In this scenario, the superior physicochemical properties of the this compound translate directly into superior pharmacokinetic performance, with the highest peak plasma concentration (Cmax) and overall drug exposure (AUC). This demonstrates a clear efficacy advantage for this salt form. For some drugs, such as sapropterin dihydrochloride, this salt form has been shown to be effective in lowering phenylalanine concentrations in patients with Phenylketonuria.[5]

Essential Experimental Protocols

To generate the reliable data needed for such a comparison, standardized and well-controlled experiments are essential. The following are detailed protocols for the key characterization assays.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Physicochemical Testing cluster_2 Data Analysis & Decision S1 Synthesize & Purify Free Base, Mesylate, and Dihydrochloride Hydrate Salts S2 Confirm Salt Formation & Characterize Solid State (XRPD, DSC, TGA) S1->S2 T1 Equilibrium Solubility Assay S2->T1 T2 Intrinsic Dissolution Rate (IDR) Assay S2->T2 T3 Accelerated Stability Study S2->T3 D1 Compile & Compare Data (Tables & Charts) T1->D1 T2->D1 T3->D1 D2 Select Lead Salt Candidate for In Vivo Studies D1->D2

Caption: Workflow for comparing pharmaceutical salt forms.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Principle of the Method: This method determines the thermodynamic equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature when excess solid is present.[6] It is considered the gold standard for solubility measurement.[6]

Materials and Equipment:

  • Test compounds (e.g., this compound and other salt forms).[7]

  • Buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, 6.8).[7]

  • Glass vials with screw caps.

  • Orbital shaker with temperature control (e.g., set to 25°C or 37°C).[7]

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Calibrated analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API.[7]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 72 hours.[2] The incubation time should be consistent for all samples being compared.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved particles.[7] Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and sample the supernatant.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Controls & Validation: Perform the experiment in triplicate for each compound and condition.[7] Analyze the remaining solid by a technique like X-ray Powder Diffraction (XRPD) to ensure the solid form has not changed during the experiment.[6]

Protocol 2: Intrinsic Dissolution Rate (IDR) Determination (USP Rotating Disk Method)

Principle of the Method: IDR measures the dissolution rate of a pure substance from a constant surface area under constant hydrodynamic conditions.[8] This normalizes for particle size and surface area effects, allowing for a direct comparison of how the solid form itself influences dissolution speed.

Materials and Equipment:

  • Test compounds.

  • USP Dissolution Apparatus 2 (Paddles) with an intrinsic dissolution apparatus attachment (die and punch).[8]

  • Hydraulic press.

  • Dissolution medium (e.g., 900 mL of pH 6.8 buffer), maintained at 37 ± 0.5°C.

  • Automated sampling system or manual syringes with cannula filters.

  • HPLC system for analysis.

Procedure:

  • Compact Preparation: Accurately weigh a specific amount of the test compound (e.g., 100-200 mg).[3]

  • Place the powder into the die cavity. Insert the punch and compress the material using a hydraulic press at a defined pressure (e.g., 2000 psi) for a set time (e.g., 1 minute) to create a smooth, non-disintegrating compact.[8][9]

  • Apparatus Setup: Attach the die to the holder, ensuring only the flat, 0.5 cm² surface of the compact is exposed.[9]

  • Lower the assembly into the dissolution vessel containing the pre-warmed and de-aerated medium. Position the disk at a specified distance from the bottom of the vessel.

  • Dissolution: Start the paddle rotation at a defined speed (e.g., 100 rpm).[3]

  • Sampling: Collect samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Analysis: Analyze the samples by HPLC to determine the drug concentration at each time point.

  • Calculation: Plot the cumulative amount of drug dissolved per unit area (mg/cm²) against time (minutes). The IDR is the slope of the linear portion of this plot.[8]

  • Controls & Validation: Ensure the system maintains "sink conditions" (i.e., the bulk concentration of the drug does not exceed 10-15% of its saturation solubility) during the linear phase of the dissolution. Run replicates for each compound.

Protocol 3: Accelerated Stability Testing

Principle of the Method: Accelerated stability studies use exaggerated storage conditions (higher temperature and humidity) to speed up chemical degradation and physical changes.[10] This allows for a rapid assessment and comparison of the stability of different salt forms.

Materials and Equipment:

  • Test compounds in sealed, appropriate containers (e.g., glass vials).

  • ICH-compliant stability chambers capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.[1]

  • Analytical instrumentation for purity/degradation analysis (e.g., HPLC) and physical characterization (e.g., XRPD, microscopy).

Procedure:

  • Initial Analysis (Time 0): Before placing samples in the stability chamber, perform a full characterization:

    • Chemical: Assay and purity by a stability-indicating HPLC method.

    • Physical: Appearance, XRPD for solid form, water content (by Karl Fischer titration).

  • Storage: Place the samples in the accelerated stability chamber (40°C/75% RH).

  • Time-Point Testing: Pull samples at specified time points, such as 1, 3, and 6 months.[11]

  • Analysis: At each time point, repeat the full characterization performed at Time 0.

  • Data Evaluation: Compare the results over time for each salt form. Look for:

    • A decrease in the assay value.

    • An increase in total impurities or the appearance of specific degradation products.

    • Changes in physical appearance (e.g., color, clumping).

    • Changes in the XRPD pattern, which would indicate a solid-state transformation (e.g., dehydration, disproportionation).

  • Controls & Validation: Store control samples at a long-term condition (e.g., 25°C/60% RH) for comparison. The analytical methods used must be validated to be stability-indicating.

Conclusion

The selection of a drug's salt form is a critical, data-driven process that can dictate the success of a development program. The this compound form offers a powerful tool for enhancing the solubility and dissolution rate of basic APIs, often translating into superior pharmacokinetic performance and, ultimately, improved efficacy.

However, it is not a universally superior choice. Potential challenges such as the common-ion effect and specific stability concerns must be thoroughly investigated. By employing rigorous, well-designed experimental protocols for solubility, dissolution, and stability, researchers can objectively compare the this compound against other salt forms. This systematic approach ensures the selection of an optimal candidate with the highest probability of becoming a safe, stable, and effective medicine.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sugano, K., et al. (2019). Harmonization of equilibrium solubility measurement for BCS and BDDCS classification. Pharmaceutical Research, 36(3), 44.
  • Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-63.
  • Bastin, R. J., Bowker, M. J., & Slater, F. W. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Yu, L. X., et al. (2004). Measurement of intrinsic drug dissolution rates using two types of apparatus. Pharmaceutical Technology, 28(8), 56-64.
  • Duggirala, N. K., et al. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of the Royal Society Interface, 13(115), 20150998.
  • BenchChem. (n.d.). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • World Health Organization. (2018). Guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.
  • Tsume, Y., et al. (2014). In vitro dissolution and absorption of olanzapine in crystalline and amorphous form. Molecular Pharmaceutics, 11(7), 2217-2223.
  • BioMarin Pharmaceutical Inc. (2014). Kuvan (sapropterin dihydrochloride): 100 mg tablets [product monograph].
  • Chue, P., & Chue, J. (2012). A review of olanzapine pamoate. Expert Opinion on Pharmacotherapy, 13(11), 1661-1670.
  • Burton, B. K., et al. (2017). Efficacy, safety and population pharmacokinetics of sapropterin in PKU patients <4 years: results from the SPARK open-label, multicentre, randomized phase IIIb trial. Orphanet Journal of Rare Diseases, 12(1), 47.
  • Agilent Technologies. (n.d.). Intrinsic Dissolution Apparatus - Operator's Manual.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Bano, S., et al. (2018). Comparison of Stability of Cetirizine Dihydrochloride in Solid and Liquid Dosage Forms by HPLC Analytical Method. Asian Journal of Pharmaceutics, 12(4).

Sources

A Senior Application Scientist's Guide to Characterizing Stoichiometric and Non-Stoichiometric Hydrates

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring its stability, bioavailability, and manufacturability. Among the various solid forms, hydrates—crystalline solids containing water within their lattice—present a unique set of challenges and opportunities. The incorporation of water can significantly alter the physicochemical properties of a drug substance.[1][2][3][4][5] A critical distinction within this class of compounds lies between stoichiometric and non-stoichiometric hydrates, each exhibiting distinct structural and behavioral characteristics. This guide provides a comprehensive comparison of these two hydrate forms, detailing the experimental methodologies required for their definitive characterization and offering insights into the causal relationships behind their differing properties.

Foundational Principles: Defining the Hydrate Landscape

Before delving into experimental characterization, it is essential to grasp the fundamental structural differences that underpin the divergent behaviors of stoichiometric and non-stoichiometric hydrates.

Stoichiometric Hydrates: These hydrates are characterized by a fixed, definite ratio of water molecules to the host (API) molecules within the crystal lattice.[6][7] The water molecules occupy specific, ordered sites and are typically involved in strong hydrogen bonding with the host molecule.[8] This well-defined arrangement means that the removal or addition of water constitutes a phase transition, leading to a different crystalline form (an anhydrate or a lower/higher hydrate).[1][9]

Non-Stoichiometric Hydrates: In contrast, non-stoichiometric hydrates, often referred to as channel or variable hydrates, can accommodate a variable amount of water within their crystal structure over a continuous range of relative humidity (RH).[6][10] The water molecules in these systems are located in channels or voids within the crystal lattice and are generally more disordered and weakly bound compared to their stoichiometric counterparts.[3][7][8] Consequently, water can be removed or absorbed more readily without causing a significant change to the fundamental crystal lattice of the host.[6][9]

The following diagram illustrates the conceptual difference in water molecule arrangement between these two hydrate types.

G cluster_0 Stoichiometric Hydrate cluster_1 cluster_2 Non-Stoichiometric Hydrate cluster_3 A API W1 H₂O A->W1  Strong H-Bond W1->A B API W2a H₂O B->W2a Weak Interaction W2b H₂O W2a->W2b W2c H₂O W2b->W2c

Caption: Conceptual difference in water molecule interactions.

Experimental Characterization: A Multi-faceted Approach

A combination of analytical techniques is crucial for unequivocally distinguishing between stoichiometric and non-stoichiometric hydrates.[8] The choice of methodology is driven by the need to probe both the stoichiometry of water content and the structural response to changes in humidity and temperature.

Gravimetric and Thermal Analysis: Quantifying Water Content

The initial step in hydrate characterization is often to determine the amount of water present and its thermal behavior.[3][7][8]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For hydrates, this technique reveals the temperature at which water is lost and the quantity of water lost.

  • Stoichiometric Hydrates: Typically exhibit a sharp, single-step weight loss at a specific temperature, corresponding to the dehydration event.[8]

  • Non-Stoichiometric Hydrates: Often show a more gradual weight loss over a broader temperature range, reflecting the weaker binding of water molecules.[8]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. Dehydration is an endothermic process, and DSC can provide information on the energetics of this transition.

  • Stoichiometric Hydrates: Display a sharp endothermic peak corresponding to the dehydration event.[8]

  • Non-Stoichiometric Hydrates: Show a broad endothermic peak, consistent with the gradual loss of water.[8]

Dynamic Vapor Sorption (DVS): DVS is a powerful technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This method directly probes the interaction of the material with water vapor and is highly effective in differentiating hydrate types.[2][8]

  • Stoichiometric Hydrates: Exhibit a step-like sorption/desorption profile. A distinct hysteresis between the sorption and desorption curves is often observed, which is characteristic of a phase transition.[1][7][9]

  • Non-Stoichiometric Hydrates: Show a continuous, reversible sorption/desorption isotherm with little to no hysteresis, indicating that water is being adsorbed into the existing crystal structure without a phase change.[9][11]

Table 1: Comparative Thermal and Gravimetric Signatures

FeatureStoichiometric HydrateNon-Stoichiometric Hydrate
TGA Weight Loss Sharp, single-stepGradual, over a range
DSC Endotherm Sharp peakBroad peak
DVS Isotherm Step-like, with hysteresisContinuous, reversible
X-Ray Powder Diffraction (PXRD): Probing Crystal Structure

PXRD is an indispensable tool for identifying the crystalline phase of a material.[3][8] By monitoring changes in the diffraction pattern as a function of humidity or temperature, one can directly observe structural transformations.

  • Stoichiometric Hydrates: Dehydration results in a significant change in the PXRD pattern, indicating a transformation to a new crystalline (anhydrous) or amorphous phase.[3][8]

  • Non-Stoichiometric Hydrates: Dehydration or hydration leads to subtle shifts in the peak positions in the PXRD pattern, indicative of lattice expansion or contraction, but the overall diffraction pattern remains largely the same.[6][9]

The following workflow illustrates the use of variable humidity PXRD in hydrate characterization.

G A Sample Preparation B Place in Variable Humidity PXRD Chamber A->B C Equilibrate at Low RH (e.g., 5%) B->C D Collect PXRD Pattern C->D E Incrementally Increase RH D->E F Equilibrate and Collect PXRD at each step E->F G Analyze PXRD Patterns F->G H Stoichiometric: Abrupt pattern change at critical RH G->H I Non-Stoichiometric: Gradual peak shifts G->I

Caption: Variable Humidity PXRD Workflow.

Spectroscopic Techniques: Investigating Water's Local Environment

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide insights into the hydrogen-bonding environment of the water molecules within the crystal lattice.[8][12]

  • Stoichiometric Hydrates: The O-H stretching bands in the FTIR or Raman spectrum are typically sharp and well-defined, reflecting the ordered environment of the water molecules.[8]

  • Non-Stoichiometric Hydrates: These hydrates often exhibit broader O-H stretching bands, which is indicative of a more disordered and heterogeneous environment for the water molecules.[7][8]

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place 10-20 mg of the sample in a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt < 0.002% min⁻¹).

  • Sorption: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption: Decrease the RH in the same steps from 90% back to 0% RH, allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus the target RH to generate the sorption-desorption isotherm.

Protocol 2: Variable Humidity X-Ray Powder Diffraction (VH-PXRD)

  • Sample Preparation: Prepare a flat powder sample on a zero-background sample holder.

  • Initial Scan: Place the sample in the VH-PXRD chamber and acquire a baseline PXRD pattern at ambient conditions.

  • Humidity Control: Expose the sample to a controlled low RH (e.g., 5%) at 25°C and allow it to equilibrate for a set time (e.g., 30 minutes).

  • Data Collection: Collect a PXRD pattern over the desired 2θ range.

  • Incremental Humidity Changes: Increase the RH in controlled steps (e.g., 10% or as needed to bracket suspected transitions) and repeat steps 3 and 4 at each humidity level.

  • Data Analysis: Compare the PXRD patterns at different RH values to identify any phase transitions or lattice changes.

Case Study: Characterizing Hydrates of Brucine

A study on the solid forms of brucine provides an excellent example of the application of these techniques.[1][9][13] Brucine was found to form both stoichiometric and non-stoichiometric hydrates.

  • Brucine Dihydrate (HyA): DVS analysis showed a continuous sorption/desorption profile at RH < 40% with no hysteresis, characteristic of a non-stoichiometric hydrate.[1][9] Variable-humidity PXRD confirmed that there were only slight shifts in peak positions with changing RH in this range, indicating the lattice was expanding and contracting to accommodate water.[9]

  • Brucine Tetrahydrate (HyB): This form was a stoichiometric hydrate.[1][9][13] Upon dehydration, it lost its water in a single step and collapsed into an amorphous phase, as confirmed by PXRD.[1][9][13]

  • Brucine Hydrate (HyC): This hydrate exhibited characteristics of both. It showed non-stoichiometric behavior at high RH (≥ 55%) but underwent a distinct phase transformation to an anhydrous form at lower RH, a hallmark of stoichiometric behavior.[1][9]

This case study underscores the importance of using complementary analytical techniques to build a complete picture of a compound's hydration behavior.[9]

Conclusion and Implications for Drug Development

The distinction between stoichiometric and non-stoichiometric hydrates is not merely academic; it has profound implications for pharmaceutical development. The variable water content of non-stoichiometric hydrates can be particularly challenging, potentially affecting the drug's stability, dissolution rate, and even the accuracy of dosage.[1][13] These forms require stringent control of environmental humidity during manufacturing and storage to ensure product quality and consistency.[1][13] Stoichiometric hydrates, while more predictable in their water content, can undergo phase transformations that may also impact the final product's performance.[5]

By employing the multi-faceted analytical approach detailed in this guide, researchers and drug development professionals can confidently characterize the hydration behavior of their APIs. This fundamental understanding is a critical prerequisite for developing robust formulations and manufacturing processes, ultimately leading to safer and more effective medicines.

References

  • Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals, 13(10), 283. [Link]

  • Thakral, S., & Zanon, R. L. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design, 21(9), 5246–5260. [Link]

  • Khawam, A., & Flanagan, D. R. (2006). Thermodynamics of non-stoichiometric pharmaceutical hydrates. Journal of Pharmaceutical Sciences, 95(3), 472-489. [Link]

  • Karmwar, P., Graeser, K. A., & Knoechel, D. J. (2016). Stoichiometric and Nonstoichiometric Hydrates of Brucine. Crystal Growth & Design, 16(9), 5436–5445. [Link]

  • Karmwar, P., Graeser, K. A., & Knoechel, D. J. (2016). Stoichiometric and Nonstoichiometric Hydrates of Brucine. Crystal Growth & Design, 16(9), 5436-5445. [Link]

  • proUmid GmbH & Co. KG. (n.d.). Hydrate Formation. Retrieved from [Link]

  • Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia, MDPI. [Link]

  • Salameh, A. K. (2018). Supramolecular Organization of Nonstoichiometric Drug Hydrates: Dapsone. Frontiers in Molecular Biosciences, 5, 12. [Link]

  • Karmwar, P., Graeser, K. A., & Knoechel, D. J. (2016). Stoichiometric and Non-Stoichiometric Hydrates of Brucine. ResearchGate. [Link]

  • Mazurek, A. H., Szeleszczuk, Ł., Pisklak, D. M., & Zielińska-Pisklak, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. MDPI. [Link]

  • Chemistry LibreTexts. (2021). 5: Properties of Hydrates (Experiment). [Link]

  • ResearchGate. (n.d.). Infrared and Raman studies of water molecule normal vibrations in crystalline hydrates which form the chain structures. [Link]

  • PubMed. (2024). Efficient determination of critical water activity and classification of hydrate-anhydrate stability relationship. [Link]

  • ResearchGate. (n.d.). Experimental characterization of hydrate formation in non-emulsifying systems upon shut-in and restart conditions. [Link]

  • ResearchGate. (2023). Effect of moisture on solid state stability. [Link]

  • Al-Tabakha, M. M. (2010). Effect of moisture on the stability of solid dosage forms. Journal of Applied Pharmaceutical Science, 1(6), 12-21. [Link]

Sources

The Hydrate Question: Unveiling the Biological Activity of Hydrated vs. Anhydrous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complex Interplay of Solid-State Forms and Therapeutic Efficacy

For researchers, scientists, and drug development professionals, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic success. The seemingly subtle difference between a hydrate and an anhydrous form of a compound can cascade into significant variations in biological activity. This guide provides an in-depth comparison, grounded in experimental data, to elucidate why the biological activity of a hydrate form is often not identical to its anhydrous counterpart and how to rigorously evaluate these differences.

The Fundamental Divergence: Crystal Lattices and Physicochemical Realities

At its core, the distinction between a hydrate and an anhydrous compound lies in the presence of water molecules within the crystal lattice. A hydrate is a crystalline solid that includes water molecules as an integral part of its structure, while an anhydrous substance is devoid of this "water of crystallization".[1][2] This fundamental structural difference dictates a cascade of differing physicochemical properties that are paramount to a drug's in vivo performance.[3][4]

The incorporation of water into the crystal lattice of a hydrate can lead to a different, and often more stable, crystal packing arrangement compared to the anhydrous form.[5] This stability, however, frequently comes at the cost of lower aqueous solubility. The strong hydrogen bonds formed between the water molecules and the API can increase the energy required to break the crystal lattice, thus reducing the dissolution rate.[6] Conversely, the anhydrous form, being thermodynamically less stable in the presence of moisture, may exhibit higher solubility and a faster dissolution rate, which are often precursors to enhanced bioavailability.[7][8]

It is crucial to understand that hydrates and anhydrates are a subset of a broader phenomenon known as polymorphism, where a compound can exist in multiple crystalline forms.[3] These different forms, including hydrates and anhydrates (sometimes termed "pseudopolymorphs"), can possess distinct physical and chemical properties, ultimately influencing the drug's efficacy and safety.[8][9]

Visualizing the Solid-State Landscape

G cluster_0 Solid-State Forms of an API Anhydrous Form Anhydrous Form Hydrate Form Hydrate Form Anhydrous Form->Hydrate Form Hydration Other Polymorphs Other Polymorphs Anhydrous Form->Other Polymorphs Polymorphic Transformation Hydrate Form->Other Polymorphs Transformation Amorphous Form Amorphous Form Amorphous Form->Anhydrous Form Crystallization Amorphous Form->Hydrate Form Crystallization

Caption: Interconversion between different solid-state forms of an API.

The Domino Effect: How Physicochemical Differences Dictate Biological Activity

The journey of a drug from administration to its site of action is a complex process, with bioavailability being a critical gatekeeper. Bioavailability is defined as the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action.[7] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.

Solubility and Dissolution Rate: The Primary Drivers

As a general rule, a compound with higher solubility and a faster dissolution rate will achieve a higher concentration in the gastrointestinal tract, leading to a greater driving force for absorption across the gut wall and, consequently, higher bioavailability.[10]

  • Anhydrous Forms: Often exhibit higher solubility and faster dissolution rates due to their generally lower thermodynamic stability compared to their hydrated counterparts.[8]

  • Hydrate Forms: The presence of water molecules in the crystal lattice can lead to a more stable, less energetic state, resulting in lower solubility and slower dissolution.[5][11]

However, this is not a universal rule. There are notable exceptions where the hydrate form demonstrates superior dissolution characteristics. For instance, the dihydrate of erythromycin has a more efficient dissolution rate than its monohydrate and anhydrous forms.[5][11] This underscores the necessity of empirical testing for each specific compound.

A Tale of Two Theophyllines: A Case Study

Theophylline, a bronchodilator, provides a classic example of how hydration status impacts bioavailability. The anhydrous form of theophylline dissolves more rapidly in aqueous media than the monohydrate form.[6] This faster dissolution translates directly to a higher rate and extent of absorption in vivo, leading to a more pronounced therapeutic effect.[6]

PropertyAnhydrous TheophyllineTheophylline Monohydrate
Solubility HigherLower[6]
Dissolution Rate FasterSlower[6]
Bioavailability HigherLower[6]

This difference in bioavailability necessitates careful consideration during formulation development to ensure consistent and effective dosing.

Cefdinir: An Exception to the Rule

In contrast to theophylline, a study comparing anhydrous cefdinir with its monohydrate form found that the monohydrate tablets exhibited faster dissolution profiles.[12] This was attributed to the microstructural properties of the monohydrate crystals, which were stable throughout the manufacturing process.[12] This case highlights the importance of a thorough solid-state characterization and the fact that generalizations can be misleading.

The Scientist's Toolkit: Experimental Protocols for Comparative Evaluation

A robust comparison of the biological activity of hydrate and anhydrous forms requires a multi-faceted experimental approach. The following protocols provide a framework for a comprehensive evaluation.

Physicochemical Characterization: The Foundation

Before any biological assessment, a thorough characterization of the solid-state forms is essential to confirm their identity, purity, and stability.

3.1.1. X-Ray Powder Diffraction (XRPD)

Principle: XRPD is the gold standard for identifying crystalline phases. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint."

Protocol:

  • Gently grind a small amount (10-20 mg) of the sample to a fine powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the diffractometer.

  • Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Compare the resulting diffraction pattern to reference patterns for the anhydrous and hydrate forms.

3.1.2. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and polymorphic transitions. TGA measures the change in mass of a sample as a function of temperature, which is particularly useful for quantifying the water content in hydrates.

Protocol (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Seal the pan (a pinhole may be used for hydrates to allow water to escape).

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.

Protocol (TGA):

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Monitor the weight loss as a function of temperature. The weight loss corresponding to the desolvation of the hydrate can be used to determine the stoichiometry of the hydrate.

Visualizing the Characterization Workflow

G cluster_0 Solid-State Characterization API Sample API Sample XRPD XRPD API Sample->XRPD Crystalline Fingerprint DSC DSC API Sample->DSC Thermal Transitions TGA TGA API Sample->TGA Water Content Spectroscopy Spectroscopy API Sample->Spectroscopy Molecular Structure

Sources

A Senior Application Scientist's Guide to the Structural Comparison of Dihydrochloride Hydrate Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Landscape of Polymorphism in Pharmaceutical Salts

In the realm of pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its ultimate performance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a phenomenon of paramount importance.[1][2][3][4][5] These different solid forms, including anhydrous polymorphs, hydrates, and solvates, can exhibit divergent physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][6][7][8] For dihydrochloride hydrates—a common salt form used to enhance the solubility of basic drug molecules—a thorough understanding and rigorous characterization of potential polymorphic forms are not merely academic exercises; they are fundamental to ensuring drug safety, efficacy, and batch-to-batch consistency.[9][10]

This guide provides a comprehensive framework for the structural comparison of different polymorphic forms of a model dihydrochloride hydrate. We will delve into the core analytical techniques, explaining the causality behind experimental choices and presenting detailed protocols. Our objective is to equip you with the knowledge to design and execute a robust polymorph screening and characterization strategy, ensuring the selection of the optimal solid form for development.

Understanding the Structural Divergence: A Comparative Case Study

To illustrate the structural comparison process, let us consider a hypothetical API, "Exemplanib Dihydrochloride," which has been found to exist in three distinct solid forms: two anhydrous polymorphs (Form I and Form II) and a monohydrate (Form H).

  • Packing Polymorphism: Form I and Form II of Exemplanib Dihydrochloride are true polymorphs, meaning they have the same chemical composition but differ in their crystal packing arrangement. This can lead to variations in lattice energy, melting point, and mechanical properties.[3][4]

  • Conformational Polymorphism: In some cases, the flexibility of the molecule allows it to adopt different conformations in the solid state. While both Form I and Form II may be packing polymorphs, subtle differences in bond angles or torsion angles could also contribute to their distinct structures.[3][4]

  • Pseudopolymorphism (Hydrates): Form H is a pseudopolymorph, specifically a hydrate. Its crystal lattice incorporates water molecules in a stoichiometric ratio.[3] The presence of water fundamentally alters the hydrogen bonding network and crystal packing, leading to significant differences in properties compared to the anhydrous forms. The stability of a hydrate is often dependent on the ambient relative humidity (RH).[10][11]

Comparative Data Summary: Exemplanib Dihydrochloride Forms

The table below summarizes the key distinguishing characteristics of our three hypothetical forms, based on data obtained from the analytical techniques discussed in this guide.

Property Form I (Anhydrous) Form II (Anhydrous) Form H (Monohydrate) Analytical Technique
Appearance White Crystalline PowderWhite Needle-like CrystalsFine White PowderVisual Inspection, Microscopy
Key PXRD Peaks (2θ) 8.5°, 12.3°, 21.8°9.1°, 15.4°, 22.5°7.2°, 14.4°, 25.1°Powder X-Ray Diffraction (PXRD)
Melting Point (Tonset) 215 °C205 °C~110 °C (Dehydration), 215 °C (Melt)Differential Scanning Calorimetry (DSC)
Water Content < 0.1%< 0.1%~4.5% (Theoretical: 4.3%)Thermogravimetric Analysis (TGA)
Key Raman Shifts (cm-1) 1610, 850, 651625, 842, 781605, 865, 55Raman Spectroscopy
Key 13C ssNMR Shifts (ppm) 172.1, 145.3, 118.9170.8, 146.1, 120.2173.5, 144.8, 119.5Solid-State NMR (ssNMR)
Thermodynamic Stability Most stable anhydrous formMetastable anhydrous formStable at high relative humiditySlurry Experiments, DSC

Core Analytical Methodologies for Polymorph Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms.[12] No single technique can provide a complete picture; instead, the data from each method should be integrated to build a comprehensive understanding of the solid-state landscape.

Powder X-Ray Diffraction (PXRD): The Gold Standard for Phase Identification

Expertise & Rationale: PXRD is the definitive technique for identifying and differentiating crystalline phases.[1][13][14] The diffraction pattern is a direct fingerprint of the three-dimensional arrangement of molecules in the crystal lattice.[15] Even subtle changes in the unit cell dimensions or atomic positions result in a unique and reproducible PXRD pattern, making it exceptionally powerful for polymorph screening.[1][6]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind approximately 5-10 mg of the sample using an agate mortar and pestle to ensure random crystal orientation. Overly aggressive grinding can induce phase transformations, so caution is advised.

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface that is flush with the holder's rim.

  • Instrument Setup: Place the sample holder into the diffractometer. Typical instrument settings for pharmaceutical polymorph analysis are:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Scan Range: 2° to 40° in 2θ

    • Step Size: 0.02°

    • Scan Speed/Time per Step: 1-2 seconds per step (adjust for desired signal-to-noise ratio)

  • Data Acquisition: Initiate the scan and collect the diffraction pattern.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) against reference patterns for known forms. Differences in peak positions (2θ values) and their relative intensities confirm the presence of different polymorphic forms.[16]

Thermal Analysis (DSC & TGA): Probing Thermodynamic Relationships and Hydration States

Expertise & Rationale: Thermal analysis is indispensable for understanding the thermodynamic stability and phase behavior of polymorphs and hydrates.[17] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[14][18] Thermogravimetric Analysis (TGA) is crucial for hydrates, as it precisely measures changes in mass upon heating, allowing for the quantification of water content.[11][19][20]

Experimental Protocol: DSC & TGA Analysis

  • Instrument Calibration: Before analysis, ensure the DSC is calibrated for temperature and enthalpy using a certified indium standard. The TGA's mass balance should be verified with calibration weights.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA). For DSC, crimp a lid onto the pan; a pinhole in the lid is recommended for hydrate analysis to allow water to escape.

  • DSC Method:

    • Temperature Program: Ramp the temperature from ambient (e.g., 25 °C) to a point beyond the melting of the compound (e.g., 250 °C) at a constant rate, typically 10 °C/min.

    • Atmosphere: Use a dry nitrogen purge (e.g., 50 mL/min) to maintain an inert environment.

  • TGA Method:

    • Temperature Program: Ramp the temperature from ambient to a point where all volatiles are removed (e.g., 200 °C for a hydrate) at a rate of 10 °C/min.

    • Atmosphere: Use a dry nitrogen purge.

  • Data Analysis:

    • DSC Thermogram: Identify endothermic peaks (melting, dehydration) and exothermic peaks (crystallization). The onset temperature of the melting peak is typically reported. The relative stability of two anhydrous polymorphs can often be inferred by observing melt-recrystallization events.[17]

    • TGA Curve: Analyze the mass loss step corresponding to dehydration. Calculate the percentage mass loss and compare it to the theoretical water content for the suspected hydrate stoichiometry.[19]

Vibrational Spectroscopy (Raman & FT-IR): A Fingerprint of the Molecular Environment

Expertise & Rationale: Vibrational spectroscopy techniques like Raman and FT-IR are highly sensitive to the local chemical environment of the molecules.[21] Because polymorphs and hydrates have different intermolecular interactions (e.g., hydrogen bonding) and molecular conformations, their vibrational spectra will exhibit distinct differences in peak positions, intensities, and splitting patterns.[3][21] Raman spectroscopy is particularly advantageous for polymorph analysis due to its minimal sample preparation, non-destructive nature, and ability to probe low-frequency lattice vibrations, which are direct indicators of crystal packing.[22][23][24]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place a small amount ( <1 mg) of the crystalline powder onto a microscope slide or into a glass vial. No further preparation is typically needed.

  • Instrument Setup:

    • Laser: A 785 nm laser is common for pharmaceutical analysis to minimize fluorescence.

    • Objective: Use a low-power objective (e.g., 10x or 20x) to avoid laser-induced thermal degradation or phase changes.

    • Acquisition Parameters: Set an appropriate laser power (e.g., 10-50 mW) and integration time (e.g., 1-10 seconds) to achieve a good quality spectrum.

  • Data Acquisition: Focus the laser on the sample and collect the spectrum over a range that includes both the fingerprint region (e.g., 200-1800 cm-1) and the low-frequency lattice phonon region (e.g., 10-200 cm-1).

  • Data Analysis: Overlay the spectra of the different forms. Look for clear differences in peak positions, relative intensities, and the presence or absence of specific bands to create a "fingerprint" for each polymorph.[24]

Solid-State NMR (ssNMR) Spectroscopy: An Atomic-Level Structural Probe

Expertise & Rationale: ssNMR is a powerful, non-destructive technique that provides atomic-level information about the local environment of specific nuclei (e.g., 13C, 15N).[25][26] Because the magnetic environment of a nucleus is highly sensitive to internuclear distances and molecular conformation, crystallographically distinct molecules in different polymorphs will produce different sets of chemical shifts.[26][27] This makes ssNMR an excellent tool for unambiguously identifying forms and even quantifying mixtures of polymorphs without the need for a standard.[27][28]

Experimental Protocol: 13C CP/MAS ssNMR

  • Sample Preparation: Tightly pack approximately 50-100 mg of the sample into a zirconia rotor (e.g., 4 mm diameter).

  • Instrument Setup:

    • Technique: Cross-Polarization Magic-Angle Spinning (CP/MAS) is used to enhance the signal of low-abundance nuclei like 13C and to average out anisotropic interactions for higher resolution.[25]

    • Spinning Speed: Set the magic-angle spinning speed to a moderate rate (e.g., 5-15 kHz).

    • Acquisition Parameters: Optimize the contact time for cross-polarization and set an appropriate recycle delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the FID (Fourier transform, phase correction, and baseline correction) to obtain the spectrum. Compare the 13C chemical shifts for the different forms. Each unique crystalline form will present a distinct spectrum.[26]

Visualizing Workflows and Relationships

To effectively manage a polymorph characterization project, it is crucial to visualize the workflow and the relationships between the discovered forms.

Polymorph_Characterization_Workflow cluster_Screening Polymorph Screening cluster_Analysis Primary Analysis & Characterization cluster_Decision Form Selection API API Synthesis Screen Crystallization Screen (Solvents, Temp, etc.) API->Screen Solids Generated Solid Samples Screen->Solids PXRD PXRD (Phase ID) Solids->PXRD Thermal DSC / TGA (Thermal Behavior) PXRD->Thermal Spectro Raman / FT-IR (Molecular Fingerprint) Thermal->Spectro ssNMR ssNMR (Atomic Structure) Spectro->ssNMR Data Integrate Data (Structure, Stability) ssNMR->Data Selection Select Lead Polymorph for Development Data->Selection

Caption: High-level workflow for polymorph screening and characterization.

Thermodynamic_Relationship Thermodynamic Relationship of Exemplanib Dihydrochloride Forms FormII Form II (Metastable) m.p. 205 °C FormI Form I (Stable) m.p. 215 °C FormII->FormI Solid-State Transformation (Irreversible) Melt Melt / Solution FormII->Melt Melts FormH Form H (Monohydrate) FormI->FormH Hydration (High RH) FormI->Melt Melts FormH->FormI Dehydration (~110°C)

Caption: Illustrative monotropic relationship between anhydrous polymorphs and the hydrate form.

Conclusion

The structural characterization of polymorphic forms of a this compound is a complex but critical endeavor in pharmaceutical development. A systematic approach, leveraging a suite of orthogonal analytical techniques, is essential for success. PXRD provides the definitive identification of crystalline phases, thermal analysis elucidates thermodynamic stability and hydration states, vibrational spectroscopy offers a detailed molecular fingerprint, and ssNMR delivers an atomic-level view of the structure. By integrating the data from these self-validating methods, researchers can confidently identify, differentiate, and select the optimal solid form with the most desirable properties for progression into a safe and effective drug product.

References

  • Solid-State NMR | Characterizing Polymorphs and Amorphous Form. Bruker. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnivZeSuU1ieh2x0l65LHhXmSWyqYxdt6jeW4-f1wyqlNmODAcszxD-u8BgT4WDBagVpUEXqi98jp1TqDnk1VOHXR_PkBSqyNJj1D58GQmsOSYiS8dVXbASOuDXL5YXnxIvQrnXwOXvOyiDAYSwXLYUXnpNnzoAcHWOORWpRcyU9NYSKcDqNRemQGUndn9sOY5qY4TeTsJ
  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwEszHk90S6B2G425xdbQvNMEtAVGme-ADdYq8YpSwHXJbrA2M6eox9Gbg1nml-L3elI8N71v0EOOD7jViyhxhxmt8MdjSXUm6LVeKiZa2Fj7nXp-wEMjsf6ulNb7wkNJo643AeU09FXbemsC7cjSIuireqrm9G8Iltd2hoTBD47plBPattMRSop_zMjCjpXUOQZgjq-vjlIpGvBRD6xCp6fVbXORxqPLg51VguETyKj9SR-f810-urXPR8n1z
  • What are the Growing Uses of XRD in Polymorph Screening. Drawell. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepwC62eXit9oNBXDjrcFGYPkQXK9ZbQ4_hvFiCPuawMsq8p07Y-Dhmn45U1A0oARYMEK4FRO8ZSzfjV-OzCgZw8p1Eh82kPouSsI3UioQmuaXs7oyfiHbGaMdxG83hyt13hEB3NLtM_mMl6qyB6ACmjDH0ItW5IJOWydetTMkmEbMQf5YW-P4t3SSS2-EoQ7_8sUe
  • Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHySiNBA-mKx7KqZdpehwPzwWZk-ALIoBE8q32RcMnW2pUDQwbYKx7h5hg8-8ya2OPERP5pkoO1NBdXvvABDa6RoVF9iybwqTpRu9SQT_hwMCkD9ZaTlo6cpt6yLF9ZE1v-CDTdkBHcM5k80B7BfWxAFuRO3QdbgDEQ8KrE4KbpdrMCHASOLCeXR9qvLrpn-GvpFbzd4qnoZfUpFJWSw9xYg7-f80zLGQuDdpRYL7nwN4Vx5RqSvKwtPEd2pvHg
  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE84EcYBZqrBjyxsGoU4kP-bU4giXrDsBZxFmAGmgVmgHpix74i4zY1jJjFM3Ik0QRPkNBGA1fpC2-H6RTZXobgC5nTytApzMefa7dADHrLpOdug_DwleI_-Fmil8MhYRpLGSgP9kvpbaNfACoIdRjIs_CyTlyYsn_qnCk3OfmXdhRJG-0HzmaDaNzFMDM6qbaicrNBOmcHwPbjVLh1UpIQlh9mP6mIw7aMlJ9HKk5y_m-YvmMo-rMclLHgLZmhhXvWr7DPBHM=
  • Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy. National Center for Biotechnology Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG8IoAeGvKS2gjXeTjcIpN-SG0Y4xrqHyqAeuME5IkT9x_tBzFzkD2H6YPm1pC3WbR5Ds4zgwImCy81BPoh_WohLxXv70r0ISZlS2yXVEZPVN81tu__CmcVAOGpMQb8Tq3tkE=
  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmYcgABEl9_3sntAM9kOmYhsAJKMRxnUOrW2_qwDwS4dHNBa45mKkORLmDfI4xCAVz34r99qlD-12M_wyl_CvQuCpU7yvtoUeD5sc1VA9tMim2coypoOKv7Pn6rmX8Ss_IhMM4VrB9yEZO0D7zfMijkmehmmLhh9Of0180GWV5A5fwi-1k1EeaaBLm8d4pGtOQA0KzniL1WpCoyGAP
  • Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. Journal of Chemical and Pharmaceutical Research. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPa4BtxUGMC4VT8RuMgDtlKqNtz39GW7pVQ2NOlcxkXAOjvUoiKoz0AuPvvwkFylOvqqW8dPUBHaFlaRotSHduRIrFBKPy17unAKdx0xAig3_GyuuTN_TS-F-ZPdQ0tldFi-mLF1IiGBRQtxoyb6P94yFTw8hpQ_NPhWonM2jDteO6fgrHYJNGmK_Io2yLcGSCUUSwlPUIRvbyE60P3gcnTB9j3dMhBgxwHrLc-LK1cJsMkEYTaX4=
  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-qdTfmrbE68e6ISk7K4WtObxRysTmv0mN46iK3IobmJCM5vncR6qadDrD3LzgQitRbax-V8Sb1nXgUFbF716hAwEBOLr6N-giAQtAfsxNg08cWkACsKDI6DQF_EAgRwuFUHSvPdLcqfD6Eyagck2Um2xozxkJc6AjlAk_VSYsqnY90HZybmVPYXsuBta4YGoIjdQ2o3NUXwMRaJ97GY2MbB3LCx6
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Fe_a35XlzNB53clovA2g6NMy4qhmApEayhw9R6FtCGvbQ9erILd7chR6t9ihuxPN29bBUCv-yQD71r65R56Dm3vvhF-6tjzWVttGFKbmn3c1fzsaF11AMXpQs7FIrLomMgKNqN_lqG7tdbJypfDeGSZpEDorPIyMiiPr3L_YdKuvW3I8R_wyiBJFujq6iUVYptzylT1fV4hLHB5RXDM2wkkHEX7TrQ==
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEzwQaGs9ElMis27oZTG_HHlI7Bmk8JD_ahzWL5Xt8e512sFOmp51QPs62tNqwAxhM1nd5rskE402Kxjyyeyb3yfZLUBObOAYvDWSLIE2kdbRHNySxLWd6RPtTux2mWon6zgeBf5-R1r7eAUrJMebFNlJoLJ6oG5V-5PEskFDl4ZZfQ18Zo9qGk3arsSu-ZoHBf6e_5hmFNXXxlw==
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5aVcC9PVesM1G8JRnDHpQhbGBvN_paYyzRPIDzJa4zZ35nOPvsfZA2Jc571r-t81E63W_1ChJuLME1KVnG9FyaLDhuMHfULDno2n-BT_22DL-z_hbAJAqQSg0qTsljUQTETSuh2JI0Td4xjw1DnwLpcAW7SG6UY1YjAmi83PRrXGsXy8T8OsAHwcdZaqfkvKIpSAyL2l2viRdbhiP9l2ECNOF_8K3h90R39IaFRZ7RDP6rd4UDSf2FqZGjWh4X06VfoRITl9WzlLTUM4G_vTZjPa8v7yVKUmJ_FDX2JdEOpIV_1L1emrQCHEHKif
  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Semantic Scholar. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDfFMS03u7BP_K5qpaNFDpmOweYLyGTuhWmehJtsD5UIRx_lBr7tGFdEPHHkoZpzalSZzk5gYiHAb5LVDn495qtuJFgnP97A3PPXjHdCxrG3pOr2UmadPrQQ0ILj65sDm5TD16kaCQOTWoSELwQzbce7fNHH7ZDLqNqSNd3nWeEz5tfP5JnG-skVwNFNV2BgFh6sgVGUim4UR5Gkw2JKqTxupiS8eb56C6-F9Cxsah9HoZY-f8xL4NglY3QAhgQmFGWL4Vwfw9VYuVbw==
  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGNS9MyhYTCjgAp1mFMm_EENMFpclROlEg5kH_ByCE1ixPuoKP7rAgtPENonSKG806PHW5x07Nfxi7fIKaqBwQ83vY5EJOfj_nDfw2syTLAANgeof2qWjD8RsfqwVuU8bf3FUU
  • Polymorphs discrimination using Morphologically-Directed Raman Spectroscopy. Malvern Panalytical. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWF0nFTJuzCioYED6s-qeSkI-EO2XmymE9VeRJd5omDEBj_GLMk26N2Fr0GronhuDTPqMHukBXdyyE7ymNCMRzu8UKV2moLUtoGAng4G56UtxEviwKqo7zfrhUJUdCCeYQeDvQFgxa3jr1yW6MdAk1eg7AXFj0h0LDCeaX8YQsxSkQrp_LC6w105PBH4xFt-Zm2L6i1LxUbj02rCWFyKt8dIdOmy0=
  • Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. J-Stage. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNYn61JKJ64g_vQisXXhONt7UjNkjKl0wQmMXa_VF0YSgCQt7CYy598BNUdXeaSX6QyPeW7P4voE9BYwG8Q9yEzZujWskfcrU-S51yRAyiRGfiM_7TA3e7jt4mfKmAcosW8mVEsmM3Y4QpHyy0vpit-JjiStmGcH9l2ShcFrzoPaElfMc=
  • List of analytical techniques for polymorph characterization. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKW5fmk1BQWPRt0IweHVmL3cvJzYZMZ6V4nw81QIMmlpZBd3-SAk7MELMVg8ANGpSKUYtfU2OmYMtiAZQ-m7TR5j8gBCBZTT1zdN-xZNvg3Gyuh6jn2XD2HT1TtFmGQAVUPT3BCaKj0LVcnU44w8LRUG4eE5QSim97SLcD2ONWcxfzw9IXglZMtfxVmR_Q8PjR5-J7sF-l4lctSKKCQlj0E5kZK5u9irz6wtjV
  • Polymorphic conversion monitoring using real-time Raman spectroscopy. Hovione. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuMmV50knbjs2YoOyIqhcOTZN1akwvJP2yC788ZCcvd0F_k-NX8bBaoe6m73qz34dplaY00Mcp0j6taVjWxvzwBIHACEEygIEw_Taxb2Vt-XmZq8l1hqZGAbkQDwceqbWm7QXk84Y14QYuZf4EkesMj9foFW75afjfnU0gPlapCax2
  • Characterization of solid state Drugs by Calorimetry. TA Instruments. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8fwha4nB9vgFFuK42r-192BPyjZcbhf0J07rmegbvFpMx9P1dxId-kA3sQcfhCU27Yh7-VeuFPXno7ZIsOZ0tWgqjNRiv67RWZBUr3KPIMDjCjciiV_F9wlAhk9F3Bv0hI-s41_g5PloxaJL7is063pQxAkTkku_vuHRdPhfyXJCjOSZDA4l-Hp9iKQonjH2BzQ==
  • The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV23FH4a-3JZO0iPudxrp1Fte7FyziAf1VSHwXvz4CwCU26bVGBc08VKzC-3JWkYvcelQsq-4mtew2XtEpDub1yhMMF1mt7afCTBuQca0qyai_Rxg0o6evPdyerqFJGAMqsSqSnCGv8kS8-IBwlbhsR8fNytxA77LtCCiT_E4ABdoAmOho9-iKJl8CM_Q4srW8uVxmGCw8E4klBmiChj9q3UeirN-Otuc2nSKxCL1l8P3-oNHpt-Y=
  • Raman Spectroscopy Analysis of Polymorphs. Photonics Spectra. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOGBmgwiAP7qQbpk22W2vv3bZUfLW6AIiCOCmvNKx9XdPrRLzVA91oL2sP0HOIsPMDHO5lhLXdrt4yTikYolqiG9lmVi4qnjmyyQD6uI3BGMeAHmK4LiFQpch1l8J4At37SimDFlrf5RBIg-KnGF8fQZyNKS9_6D79Ts-25GC9ajO-i3jiaZnLg2ak7A6N
  • Polymorph Discrimination using Low Wavenumber Raman Spectroscopy. National Center for Biotechnology Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOosIa06Dj4uwl3svZjb_y5F4sz_7ltHsDwu6XmgNKUJ83TkAH3IIeKRVv9bGD9aucDtt8G3ETREu3tNhpfNKKC0CenlXL6EFrH60zHR4WRjgV8r228n5zFiS8JrA5CxAlp_W5hg3FLEcbjg==
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiz0EIulmoaDTqdG1137jShV-p2DlodRYjE-xmKQme0JlPVrVlnlaJNvHEjzOpukkN-nuA_2M0Dp5_Kr7X9wmMr7nD2yEuphtttT12h7z7NP9SvWpU97WJczDKHMqtlGnWns0p1xgk0jImRl9anduPDx-lxzq2-4HOhgaVc0pVqF1lCcn4PGUsw9ZCug4OB-FxajsVTeTduJ5v_cJKH330GJBrMDaP66TA2ToxxYKO0TugK0bPwA==
  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2RwjXKmocwujDsH5hwH0h3cR_x7ZdmnSO9ZpVSZGw9MgeH07KPbpodjtVnAwIZ_T1gVAh1yHkPlYtgEQZEge4ast0CDc8fcKE4njSpm-G4eOJOAYcO2RleoTZjAVzJVcK7GZI0t0JNgHDr1BI
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton Institutional Repository. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmXZYRTENN5k_8-m0vEW3uigl0Khrj8nRcHZJrM6jPevSemQV2tbQVnA6knxLxiU8ASzrUASCVdAPac2GaXoO86ge2C1Cd9Nf-G4l2dNEnbXnhmhJbpp6k9edeuIzRRPZ3YFL0M0UQnqghH4QVsRG-wNB07ozm9FOLwhBTnm_KzyK484kpydxJcpOlmg==
  • Stability & Polymorphic Characterization of Elacestrant Dihydrochloride. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtXpStGtkVOeSSEQcbT4PAo7_NS8Rekso8C3C5ty_Cw9J3CVRgpQ4n1r_p5D8j20Di3RkDlIpLYRMeMwqZx7IN-QWAAcwaUGtFQ1UpW4fG47QMUScdHIdXiEBW6RmDeRfEJSyqVtxZhxe-RL8THLkAIjrENnLcegL5CAJAxYnlIIPJy9EvApLl6oLoz6r41P8AbOmGwJ_OlYnigThYPCf-ERDB9XQrwmDOLxMfjRwDthwD
  • Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms. National Center for Biotechnology Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKHbtz3UBo_G0eAvTmpyKaUUC_TTcXewLy8dNGY35DeXCdTF3AcjtYeiPhX92kLnlsYD8PA0FaK2zDq5LPr9WhBovDqt4sDrtLnPNPaBh1ybguk4gqhL435sRlxhs-qxUBYP1PKwYx9z9cA==
  • The Characterization of Polymorphs by Thermal Analysis. METTLER TOLEDO. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZe1B3Rk22Un_QB6DkzpkRY5jT3D3OfQbppiEvVhbTCRsprntLvxbc6X7QlqjSeV7omYrnsJM83GIcdUcgXc6XzQnOHJwneMw48hgFEdraAJxwOfGgI4yqKRNQ7FWJO8bKCEoSCI7Vo3OjXBSZzKG0A9UXTsDmZAuuiqgNlLKhhDOLVU2KOaJQ1S0=
  • Novel Polymorphic Patterns for Elacestrant Dihydrochloride. National Center for Biotechnology Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjzbPWwlyMpZ3EljdkqzY2CbpeB532XCvFYK_Ng_L2_w8hhu16uiaRMBX2-QhJrDn4BPEiI91QaxVjtMTtYGpuvpBVJDqWeXUSbnWUkZlbe_eCmIkycFetjkt933oJkdcoCbiwuWjIFtoXcLk=
  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf78zPeV5QcdDZD6adJ2Rg9mSCOzKK0eDnMu8mUE0kZYswxSVa--zXAYijj4vJIsDPKFYXgt-KSZ2VPKtBqCKBZYStzFKgV1MrLrumPyX52jF8k4W9nFsFo_7RVjGMa0q9f51v63GRrhZnxjYqM1YnmRFzcQT8Ovbdpovf5mVNqD9-aENW-y6IflJQcF5QDrxQLyGJVOpX-nNqwjaJ-2kAOYtzFlvgUx82QW-Y2L6KX7rqKsnXcWYYgIkQYv09HZaCbzwnvOxB3VuOs1Nygjp1KKFnMLNqfBSzyMhVrjDW6w05eE_mhjZU_EC1MVjf52UiM3cvs9Zr9dg8PCbRlHbKsyTD
  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley-VCH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFopVRVMxVwE4gfQLl1SoTZXLILxL0qw91W2N8Z6baj2V1RLHmLjZHqMNX75Us88VZSnUkIUqVWHWvQ7-2AN4djLHJXCK3g-DcOvotBnS4v-cR1fD1vm94BoG9arc4hfIksZQI-v_7j1gqe88Qs1fRQIijcKr-l8XSxQQ==
  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science. Available at: https://vertexaisearch.cloud.google.
  • Identification of New Polymorphic Patterns for Elacestrant Dihydrochloride. Preprints.org. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELwQC4Yvi88w-mkmzBxkzhInV-CRRreDTUrvaQH_ukjBCNOZKv9vrZ0bE8DYXZPwnmmSqUCAIo5igG8jJnLuUe31UNfxH8Sb3uYMlt1iWH4kSvQ0f-qVMkaAVQeBhgClG0HgjIf1TCfTzW
  • Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tVeyidp2c47HbIXfWAAGddOGv4ogWZ5tJ2EiWg1n0xsePyZdoQ6Y3HkcV80Wh4_Pm6zm1dNdKQ-bR13vIb5SdK5eP-DIIIPY01FgYvizLLUrgY-A6_sgIJDWdQZ40KQcoykVVgOPd00N5bF_qw==

Sources

A Comparative Guide to the Dehydration Behavior of Ondansetron Hydrochloride and Hydrobromide Salts: A Solid-State Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Form and Hydration State in Drug Development

Ondansetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely recognized for its efficacy in preventing nausea and vomiting, particularly those induced by chemotherapy and radiation therapy.[1] In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of creating a stable, bioavailable, and manufacturable drug product. The marketed form of ondansetron is a hydrochloride dihydrate.[1][2][3] However, the solid-state properties of this hydrate, and how they compare to other potential salt forms, are of paramount importance.

The hydration state of a crystalline drug substance is a critical quality attribute (CQA) that can profoundly influence physicochemical properties such as solubility, dissolution rate, and stability.[4][5] Transitions between different hydration states (e.g., dihydrate, monohydrate, anhydrate) can occur during manufacturing processes like drying and milling, or during storage under varying humidity and temperature conditions.[6][7] Such transformations can compromise the final product's quality and performance. Therefore, a thorough understanding of the dehydration mechanism is not merely an academic exercise but a regulatory and practical necessity.[8][9]

This guide provides an in-depth, objective comparison of the dehydration behaviors of ondansetron hydrochloride dihydrate and its close analog, ondansetron hydrobromide dihydrate. While these two salts are structurally very similar, their responses to thermal stress are surprisingly distinct. We will explore the experimental methodologies used to characterize these behaviors, present the comparative data, and delve into the mechanistic causality behind their differences, offering insights valuable to researchers, scientists, and drug development professionals in the field of solid-state chemistry.

Structural Foundation: An Isomorphous Pair with a Key Difference

A crucial starting point for this comparison is the crystal structure. Single-crystal X-ray diffraction has confirmed that both ondansetron hydrochloride and ondansetron hydrobromide form dihydrates.[1][2][3] Furthermore, their crystal structures are isomorphous , meaning they share similar crystal lattice parameters and hydrogen bonding networks.[1][2][10] In both structures, water molecules are integral, forming hydrogen bonds with the ondansetron cation and the halide anion.

Despite this high degree of structural similarity, a fundamental difference exists: the ionic radius of the halide anion. The bromide anion (1.96 Å) is significantly larger than the chloride anion (1.81 Å). This subtle distinction, as we will demonstrate, leads to a longer distance between the anions in the hydrobromide crystal lattice, ultimately dictating a completely different dehydration pathway.[1]

Experimental Workflows: A Self-Validating Approach to Characterization

To rigorously compare the dehydration behaviors, a multi-technique approach is essential. Each technique provides a unique piece of the puzzle, and their combined application creates a self-validating system where the results from one method corroborate the findings of another.

Core Analytical Techniques
  • Thermogravimetric Analysis (TGA): This is the foundational technique for quantifying water content. TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] A mass loss event upon heating directly corresponds to the loss of volatile components, in this case, water of hydration.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[13][14] Dehydration is an endothermic process (requires energy to break bonds), which appears as a distinct peak on the DSC thermogram.[15] DSC also reveals other thermal events like polymorphic transitions or melting.

  • Variable Temperature Powder X-ray Diffraction (VT-PXRD): This is arguably the most powerful tool for this analysis. VT-PXRD allows for the direct observation of changes in the crystal structure as the sample is heated in situ.[16][17] It provides unequivocal proof of which crystalline forms (dihydrate, hemihydrate, anhydrate) are present at any given temperature, directly linking structural changes to the thermal events observed by TGA and DSC.[18][19]

Experimental Workflow Diagram

The logical flow for analyzing the dehydration of a given salt form is depicted below. This workflow ensures that quantitative data on water loss (TGA) is correlated with the energetic changes (DSC) and confirmed by direct structural evidence (VT-PXRD).

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Structural Verification cluster_3 Data Synthesis & Interpretation P Ondansetron Salt (HCl or HBr Dihydrate) TGA TGA Analysis P->TGA Analyze Sample DSC DSC Analysis P->DSC Analyze Sample VTPXRD VT-PXRD Analysis P->VTPXRD Analyze Sample Interpret Correlate TGA/DSC events with PXRD phase changes TGA->Interpret DSC->Interpret VTPXRD->Interpret Mechanism Elucidate Dehydration Pathway & Mechanism Interpret->Mechanism G cluster_0 Ondansetron Hydrochloride cluster_1 Ondansetron Hydrobromide HCl_Di Dihydrate HCl_Hemi Hemihydrate HCl_Di->HCl_Hemi Heat -1.5 H₂O HCl_An Anhydrate HCl_Hemi->HCl_An Heat -0.5 H₂O HBr_Di Dihydrate HBr_AnA Anhydrate A HBr_Di->HBr_AnA Heat -2.0 H₂O HBr_AnB Anhydrate B HBr_AnA->HBr_AnB Heat (Polymorphic Transition)

Caption: Contrasting dehydration pathways of ondansetron salts.

Mechanistic Discussion and Pharmaceutical Implications

The fundamental question arising from this data is: why do these isomorphous salts behave so differently? The answer lies in the subtle interplay of crystal packing and hydrogen bonding, influenced by the size of the halide anion.

The larger ionic radius of the bromide ion increases the distance between the anions within the crystal lattice compared to the chloride salt. [1]This expansion likely alters the stability of the hydrogen bond network that would be required to form a stable hemihydrate intermediate. In the hydrochloride salt, the crystal structure can comfortably rearrange to accommodate the loss of the first 1.5 water molecules, resulting in a thermodynamically stable hemihydrate. In the hydrobromide salt, this intermediate state is presumably less stable, and the energetic barrier to forming it is higher than that for the complete, concerted removal of both water molecules. Therefore, the system bypasses the intermediate and proceeds directly to the anhydrous state.

Implications for Drug Development:

  • Manufacturing and Process Control: The one-step, lower-temperature dehydration of the hydrobromide salt suggests it may be more sensitive to drying conditions than the hydrochloride salt. This could impact process parameters, requiring tighter control to prevent inadvertent dehydration and potential polymorphic transformations during manufacturing. [8][20]* Product Stability and Storage: The existence of a hemihydrate intermediate for the HCl salt adds a layer of complexity to its solid-state landscape. Storage conditions (temperature and humidity) must be carefully controlled to prevent transitions between the dihydrate, hemihydrate, and anhydrate forms, any of which could alter the drug product's performance. The hydrobromide's direct conversion to an anhydrate, which then has its own potential for polymorphism, presents a different set of stability challenges. [1][3]* Intellectual Property and Regulatory Filing: A thorough characterization of all possible solid forms, including hydrates and anhydrates, is essential for robust patent protection and is a requirement for regulatory filings under ICH guidelines. [5][9][21]Understanding these distinct dehydration pathways is a key component of this characterization.

Conclusion

While ondansetron hydrochloride and hydrobromide dihydrates are isomorphous, they exhibit fundamentally different dehydration mechanisms. The hydrochloride salt undergoes a two-step dehydration via a stable hemihydrate intermediate, whereas the hydrobromide salt dehydrates in a single step directly to an anhydrate. This divergence is attributed to the larger ionic radius of the bromide ion, which destabilizes the potential hemihydrate structure.

This comparative analysis underscores a critical principle in pharmaceutical sciences: even minor atomic substitutions in a crystal lattice can lead to significant changes in macroscopic properties. It serves as a compelling case study on the necessity of performing comprehensive solid-state characterization for multiple salt forms of an API to de-risk drug development, ensure robust manufacturing processes, and guarantee the quality and stability of the final pharmaceutical product.

References

  • Mizoguchi, R., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(3), 180. [Link]

  • Kojima, T., et al. (2018). Elucidating the Dehydration Mechanism of Ondansetron Hydrochloride Dihydrate with a Crystal Structure. Crystal Growth & Design, 18(9), 5526-5534. [Link]

  • MDPI. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. ResearchGate. [Link]

  • Mizoguchi, R., & Uekusa, H. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. MDPI. [Link]

  • ResearchGate. (2019). Elucidating the Dehydration Mechanism of Ondansetron Hydrochloride Dihydrate with a Crystal Structure | Request PDF. [Link]

  • ACS Publications. (2018). Elucidating the Dehydration Mechanism of Ondansetron Hydrochloride Dihydrate with a Crystal Structure. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Thermal behavior of ondansetron salts. (A) HBr dihydrate and (B) HI... [Link]

  • AMI – Advanced Measurement Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. [Link]

  • Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. [Link]

  • ResearchGate. (n.d.). Prediction of Gas Hydrates Formation With DSC Technique. [Link]

  • MDPI. (n.d.). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of channel hydrates. [Link]

  • Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. [Link]

  • Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds. (n.d.). [Link]

  • TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. [Link]

  • R Discovery. (2018). Elucidating the Dehydration Mechanism of Ondansetron Hydrochloride Dihydrate with a Crystal Structure. [Link]

  • ICH. (n.d.). Q8(R2) Guideline. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Semantic Scholar. (n.d.). Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8-Q12. [Link]

  • Ovid. (n.d.). Gravimetric analysis and differential scanning calorimetric studies on glycerin-induced skin hydration. [Link]

  • CrystEngComm (RSC Publishing). (2015). In situ variable-temperature single crystal X-ray diffraction studies of the single-crystal-to-single-crystal dehydration and rehydration of a mixed-... [Link]

  • Improved Pharma. (2022). Published book chapter on Solid-State Characterization. [Link]

  • Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. (2012). [Link]

  • NCBI. (2020). Ondansetron and Oral Rehydration Therapy in Pediatric Patients with Dehydration: A Review of Clinical Effectiveness. [Link]

  • ResearchGate. (n.d.). PXRD (X-ray diffraction patterns) of dehydrated WAS (dry solid). [Link]

  • Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • NewBioWorld. (n.d.). A Review on various analytical methodology for Ondansetron. [Link]

Sources

Assessing the therapeutic equivalence of different hydrate forms

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Efforts

I'm now initiating the research phase. I will be using Google to find regulatory guidelines, explore analytical methods for characterization, and look at how hydration impacts bioavailability and stability. My goal is a comprehensive understanding of therapeutic equivalence in different hydrate forms.

Structuring the Analysis

I've moved on to organizing the research findings into a coherent structure. I plan to begin the comparison guide with an introduction to hydrates. Following the introduction will be detailed sections on characterization, including in vitro and in vivo studies, along with stability assessments. My design will emphasize the rationale behind each experiment. I will also develop detailed, step-by-step protocols for key workflows, presented as self-validating systems, such as PXRD, DSC, TGA, and dissolution.

Initiating Detailed Research

I'm now starting a round of focused Google searches to get complete data on therapeutic equivalence across hydrate forms, zeroing in on regulatory guidelines, characterization methods, and hydration's effects. My next step will be analyzing the search results to find important concepts and sources to shape the guide's structure and contents. I will also be constructing detailed protocols for pivotal experiments like PXRD, DSC, TGA, and dissolution tests. After that, I will create tables summarizing key data for comparing hydrate forms, and begin writing the guide's main body. Moreover, I'll design and generate Graphviz diagrams to visualize important concepts and workflows. Finally, I will create a numbered reference section, and do a complete review of the guide.

A Senior Application Scientist's Guide to Comparative Dissolution Profiles of Drug Hydrate and Anhydrate Forms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that can profoundly influence a drug product's performance, stability, and bioavailability.[1][2] Among the various solid-state phenomena, the existence of an API as either an anhydrate or a hydrate is of paramount importance. This guide provides an in-depth technical comparison of the dissolution profiles of these forms, grounded in physicochemical principles and supported by robust experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of these systems, ensuring the development of safe, effective, and consistent drug products.

The Foundation: Why Hydrates and Anhydrates Differ in Dissolution

Polymorphism refers to the ability of a substance to exist in two or more crystalline phases that have different arrangements or conformations of the molecules in the crystal lattice.[1][3] Hydrates, which incorporate water molecules into their crystal lattice, and their corresponding anhydrates (which do not) are often referred to as "pseudopolymorphs".[4] This structural difference is the root cause of their distinct physicochemical properties, most notably solubility and dissolution rate.[5][6]

The Energetic Argument:

Generally, the anhydrous form of a drug is more soluble and exhibits a faster dissolution rate than its hydrate counterpart.[7][8] This can be understood from a thermodynamic perspective. The crystal lattice of a hydrate is often stabilized by a strong network of hydrogen bonds involving the incorporated water molecules.[9] This robust bonding results in a higher crystal lattice energy, meaning more energy is required to break the crystal structure apart and allow the drug molecules to dissolve.

Conversely, the anhydrate, lacking these water-mediated bonds, typically has a lower crystal lattice energy. It is considered a thermodynamically more energetic, or metastable, form compared to the hydrate under aqueous conditions.[5] This higher energy state leads to greater apparent solubility and, consequently, a faster dissolution rate.[5]

However, this is not a universal rule. There are exceptions where the hydrate form may be more soluble, such as with theophylline monohydrate, or exhibit a more complex dissolution behavior.[4][10] Therefore, empirical testing is non-negotiable.

The Risk of Conversion:

A critical aspect of this dynamic is the potential for solid-state conversion. An anhydrous form, upon exposure to an aqueous environment (like a dissolution medium or even high humidity during storage), can convert to the more stable hydrate form.[8][11] This transformation can lead to a significant decrease in dissolution rate, potentially impacting the drug's bioavailability and therapeutic efficacy.[1][12] The infamous case of ritonavir, where the appearance of a new, less soluble polymorph led to formulation failure, serves as a stark reminder of these risks.[1][13]

Prerequisite Analysis: Rigorous Solid-State Characterization

Before a meaningful dissolution comparison can be performed, the identity and purity of the solid forms must be unequivocally confirmed. A dissolution test is invalid if you are not certain which form you are testing, or if a mixture is present.

Experimental Protocol 1: Powder X-ray Diffraction (PXRD)

Causality: PXRD is the gold standard for identifying crystalline forms. Each unique crystal lattice diffracts X-rays at specific angles, producing a characteristic "fingerprint" pattern. This allows for unambiguous differentiation between the anhydrate and hydrate forms.[10][14][15]

Methodology:

  • Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the API sample to ensure a random orientation of crystals.

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.

  • Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters (e.g., Cu Kα radiation, voltage, current, scan range typically from 2° to 40° 2θ, and scan speed).

  • Data Acquisition: Initiate the scan and collect the diffraction pattern.

  • Analysis: Compare the resulting diffractogram to reference patterns for the known anhydrate and hydrate forms. Distinct peak positions confirm the identity of each form.[14]

Experimental Protocol 2: Thermal Analysis (DSC & TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about the thermal behavior of the solid forms. TGA measures mass loss as a function of temperature, which is ideal for quantifying the water content in a hydrate.[16] DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, and dehydration.[17][18][19]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the API sample into an aluminum DSC/TGA pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Monitor for a distinct weight loss step corresponding to the theoretical water content of the hydrate (e.g., a monohydrate of a 180 g/mol drug would lose ~9.1% of its mass). The anhydrate should show no significant weight loss until decomposition.[16]

  • DSC Analysis:

    • Place a sealed pan (for melting point) or a pinholed pan (to observe dehydration) in the DSC cell alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min).

    • Analyze the thermogram for characteristic peaks: a broad endotherm for dehydration in the hydrate, followed by a sharp endotherm at the melting point of the resulting anhydrate. The anhydrate form will only show its characteristic melting endotherm.[20]

The Core Experiment: Comparative Dissolution Profiling

Once the solid forms are confirmed, their dissolution behavior can be compared under standardized conditions to ensure the data is reliable and reproducible.

Experimental Protocol 3: USP Apparatus 2 (Paddle Method)

Causality: The USP Apparatus 2 is widely used for oral solid dosage forms and is preferred for its hydrodynamic simplicity and robustness.[21][22] The choice of dissolution medium is critical; it should be physiologically relevant but also capable of differentiating between the performance of the two forms.

Methodology:

  • Apparatus Setup:

    • Assemble the dissolution vessels, paddles, and shafts of a USP Apparatus 2.

    • Fill each vessel with a specified volume (e.g., 900 mL) of pre-heated (37 ± 0.5 °C) dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8).

    • Allow the medium to de-aerate and equilibrate to the target temperature.

  • Sample Introduction:

    • Accurately weigh an amount of the API (hydrate or anhydrate) equivalent to the desired dose. To minimize issues with floating powder, the sample can be introduced in a consistent manner, for instance, by using a non-reactive sinker for compacted discs.

    • Simultaneously introduce the samples into each vessel.

  • Test Execution:

    • Immediately start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).[22]

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample aliquot from a zone midway between the paddle top and the medium surface, and not less than 1 cm from the vessel wall.

    • Immediately replace the withdrawn volume with fresh, pre-heated medium.

  • Sample Analysis:

    • Filter the samples promptly using a suitable filter that does not adsorb the drug.

    • Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.

Data Presentation and Interpretation

Clear presentation of data is crucial for objective comparison.

Table 1: Comparative Physicochemical Properties of Drug X Forms
PropertyDrug X AnhydrateDrug X MonohydrateRationale for Difference
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂O · H₂OIncorporation of one water molecule per drug molecule.
PXRD Peaks (2θ) 5.6°, 17.0°, 22.7°6.6°, 10.8°, 19.7°Different crystal lattice arrangements.[14]
TGA Weight Loss < 0.1% before 200°C~9.1% at 80-120°CLoss of stoichiometric water from the hydrate.[16]
DSC Endotherm (°C) Sharp melt at 245°CBroad dehydration at 110°C; melt at 245°CDehydration is a distinct thermal event for the hydrate.[18]
Aqueous Solubility HigherLowerAnhydrate is the metastable form with higher free energy.[5]
Table 2: Comparative Dissolution Profile Data for Drug X Forms (USP 2, 50 RPM, pH 6.8 Buffer)
Time (min)% Dissolved - Anhydrate (Mean ± SD, n=6)% Dissolved - Monohydrate (Mean ± SD, n=6)
545 ± 4.118 ± 3.5
1072 ± 3.835 ± 4.0
1588 ± 2.951 ± 3.7
3095 ± 2.175 ± 4.2
4598 ± 1.586 ± 3.1
6099 ± 1.292 ± 2.8

The data clearly illustrates that the anhydrate form of Drug X dissolves significantly faster and more completely than the monohydrate form under these conditions. To quantify this difference, model-independent methods like the similarity factor (f₂) can be used, although they are more typically applied to finished dosage forms.[23][24]

Visualizing the Workflow and Solid-State Dynamics

Visual models are essential for understanding the experimental sequence and the underlying physical transformations.

G cluster_0 Phase 1: Solid-State Confirmation cluster_1 Phase 2: Dissolution Testing cluster_2 Phase 3: Data Interpretation API_An API Anhydrate Sample PXRD Powder X-ray Diffraction (PXRD) API_An->PXRD Thermal Thermal Analysis (DSC / TGA) API_An->Thermal API_Hy API Hydrate Sample API_Hy->PXRD API_Hy->Thermal Confirm Confirmation of Correct Solid Form PXRD->Confirm Thermal->Confirm Dissolution Comparative Dissolution (USP Apparatus 2) Confirm->Dissolution Analysis Sample Analysis (UV-Vis / HPLC) Dissolution->Analysis Profiles Generate Dissolution Profiles Analysis->Profiles Compare Compare Profiles & Draw Conclusions Profiles->Compare

Caption: Experimental workflow for comparing hydrate and anhydrate dissolution.

G Anhydrate Anhydrate Form (Metastable, Higher Solubility) Hydrate Hydrate Form (Stable, Lower Solubility) Anhydrate->Hydrate Hydration (Aqueous Medium) Dissolved Drug in Solution Anhydrate->Dissolved Faster Dissolution Hydrate->Anhydrate Dehydration (Heat / Low Humidity) Hydrate->Dissolved Slower Dissolution

Caption: Thermodynamic relationship and potential transitions between forms.

Regulatory Imperatives and Final Considerations

Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) place significant emphasis on understanding and controlling polymorphism.[12][13][25] The ICH Q6A guideline specifies that if different solid-state forms can affect the performance, bioavailability, or stability of the drug product, then the appropriate form should be specified and controlled.[26][27][28]

Often, a surrogate test like dissolution can be used to monitor product performance and ensure that no detrimental polymorphic changes have occurred.[28][29] If a metastable form (like an anhydrate) is chosen for its superior dissolution, the formulation and manufacturing process must be designed to prevent its conversion to the more stable, less soluble hydrate form throughout the product's shelf life.[2][6]

References

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). SciSpace. Retrieved from [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). Molecules. Retrieved from [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). National Institutes of Health. Retrieved from [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Retrieved from [Link]

  • Aguiar, A. J., et al. (1967). Effect of polymorphism on the absorption of chloramphenicol from chloramphenicol palmitate. Journal of Pharmaceutical Sciences.
  • Mazurek-Wydołkowska, E., et al. (2013). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. PubMed. Retrieved from [Link]

  • Polymorphism Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2018). News-Medical.Net. Retrieved from [Link]

  • What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. (2020). Pharma Drama. Retrieved from [Link]

  • (PDF) Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2023). ResearchGate. Retrieved from [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. Retrieved from [Link]

  • latest regulatory guidelines (1) Final.pptx. (2018). Slideshare. Retrieved from [Link]

  • Advancements in the Characterization of Pharmaceuticals by DSC. (n.d.). TA Instruments. Retrieved from [Link]

  • (PDF) APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. (2013). Semantic Scholar. Retrieved from [Link]

  • Dissolution Tester USP-1, 2, 5, 6 and Intrinsic Methods. (n.d.). Medium. Retrieved from [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (1999). ResearchGate. Retrieved from [Link]

  • Powder X-ray diffraction patterns for anhydrous and monohydrate forms of L phenylalanine. (2011). ResearchGate. Retrieved from [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. (2006). European Medicines Agency. Retrieved from [Link]

  • Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis. MDPI. Retrieved from [Link]

  • Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (2007). FDA. Retrieved from [Link]

  • What are (pharmaceutical) hydrates and solvates? (2023). YouTube. Retrieved from [Link]

  • Methods to Compare Dissolution Profiles. (1995). SciSpace. Retrieved from [Link]

  • Raw, A. S. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. Retrieved from [Link]

  • (PDF) Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium: Comparison with anhydrous form. (2002). ResearchGate. Retrieved from [Link]

  • Dissolution Apparatus. (n.d.). Agilent. Retrieved from [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2011). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Retrieved from [Link]

  • Analysis of the Biorelevance of the Main Methods used to Compare in vitro Dissolution Profiles. (2013). American Pharmaceutical Review. Retrieved from [Link]

  • White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. (n.d.). Almac. Retrieved from [Link]

  • Levin, M. (2008). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Validation Technology. Retrieved from [Link]

  • Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. (2006). PubMed. Retrieved from [Link]

  • Comparison of Three Dissolution Devices for Evaluating Drug Release. (1994). Semantic Scholar. Retrieved from [Link]

  • Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Institutes of Health. Retrieved from [Link]

  • Chen, Y., et al. (2015). Navigating the Waters of Unconventional Crystalline Hydrates. National Institutes of Health. Retrieved from [Link]

  • Romodanovsky, D. A., & Shokhin, I. E. (2021). Alternative Methods for Dissolution Profile Comparison in the Dissolution Test. Drug development & registration. Retrieved from [Link]

  • Mathematical methods for quantification and comparison of dissolution testing data. (2002). Semantic Scholar. Retrieved from [Link]

  • (PDF) Methods to Compare Dissolution Profiles. (1997). ResearchGate. Retrieved from [Link]

  • Hydrate vs. Anhydrous: Understanding the Differences and Implications. (2024). Oreate AI Blog. Retrieved from [Link]

  • Comparative Assessment of Different Dissolution Apparatus for Floating Drug Delivery Systems. (2011). Semantic Scholar. Retrieved from [Link]

  • (PDF) Physical stability of crystal hydrates and their anhydrates in the presence of excipients. (2006). ResearchGate. Retrieved from [Link]

  • (PDF) Solid State Characterizations of Pharmaceutical Hydrates. (2000). ResearchGate. Retrieved from [Link]

  • Investigation of Solid-State Hydrate-Anhydrous Phase Transformations of Dabigatran Etexilate Hemi-Edisylate. (2023). MDPI. Retrieved from [Link]

  • What happens when a hydrate is dissolved in water? (2019). Quora. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of a Synthesized Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the meticulous confirmation of an active pharmaceutical ingredient's (API) purity, identity, and stability is not merely a regulatory formality but the bedrock of safety and efficacy. For complex molecules such as dihydrochloride hydrates, this process demands a sophisticated, multi-faceted analytical strategy. This guide provides an in-depth comparison of essential analytical techniques, grounded in field-proven insights, to construct a robust and self-validating purity assessment for a synthesized dihydrochloride hydrate.

The subject of this guide is a compound that exists as a di-salt with hydrochloric acid and incorporates water into its crystal structure (a hydrate). This specific form presents unique analytical challenges: we must not only quantify the API and its organic impurities but also confirm the precise stoichiometric ratios of the chloride counter-ions and the water molecules. A failure to do so can lead to significant errors in dosage calculations and unpredictable physicochemical properties.

The Orthogonal Imperative: A Foundation of Trust

An effective orthogonal strategy for a this compound must address four key attributes:

  • Organic Purity: Quantifying the main compound and any related organic impurities.

  • Identity: Unambiguously confirming the chemical structure.

  • Counter-Ion Stoichiometry: Verifying the 2:1 molar ratio of chloride to the API.

  • Water Content: Accurately measuring the amount of water to confirm the hydrate state.

G cluster_start Sample Preparation cluster_conclusion Final Assessment Start Synthesized This compound HPLC HPLC-UV/MS (Organic Purity) Start->HPLC Orthogonal Analysis NMR NMR (¹H, ¹³C) (Structural Identity) Start->NMR Orthogonal Analysis CHN Elemental Analysis (Empirical Formula) Start->CHN Orthogonal Analysis IC Ion Chromatography (Chloride Content) Start->IC Orthogonal Analysis KF Karl Fischer Titration (Water Content) Start->KF Orthogonal Analysis TGA TGA/DSC (Thermal Properties) Start->TGA Orthogonal Analysis Report Comprehensive Purity Report HPLC->Report Data Integration NMR->Report Data Integration CHN->Report Data Integration IC->Report Data Integration KF->Report Data Integration TGA->Report Data Integration

Organic Purity and Impurity Profiling: The Chromatographic Core

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds.[2] For amine hydrochlorides, which are often polar, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Method Choices:

  • Column: A C18 column is a robust starting point, offering excellent retention for a wide range of organic molecules.[3]

  • Mobile Phase: Amine hydrochlorides are salts of weak bases. To ensure a single, protonated species and achieve sharp, symmetrical peak shapes, the mobile phase must be acidic and buffered. A common choice is a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or phosphate) adjusted to a pH between 2.5 and 4.0.[4][5]

  • Detector: A UV-Vis detector is standard for chromophore-containing molecules.[2] However, for a comprehensive analysis, coupling HPLC with a Mass Spectrometer (MS) provides an orthogonal detection method, offering mass information for the main peak and any impurities, which is invaluable for their identification.[4]

Comparative Analysis: HPLC vs. Orthogonal Chromatographic Techniques

While RP-HPLC is powerful, it may not resolve all impurities, especially those that are highly polar or structurally very similar to the API. An orthogonal chromatographic method provides a crucial cross-check.[3][6]

TechniquePrincipleBest Suited ForComparison & Insights
RP-HPLC Partitioning based on hydrophobicity.Primary method for most organic APIs and impurities.The industry standard. However, very polar impurities may have little retention and co-elute in the solvent front.[2]
HILIC Hydrophilic Interaction Liquid Chromatography.Separating highly polar compounds not well-retained by RP-HPLC.[7]Excellent orthogonal method. It uses a high organic mobile phase, creating a water-rich layer on a polar stationary phase for retaining polar analytes.[7] This is ideal for confirming the absence of polar starting materials or degradation products.
SFC Supercritical Fluid Chromatography.Chiral separations and compounds with poor solubility. Known to be orthogonal to RP-HPLC.[2]Offers different selectivity compared to liquid chromatography and uses MS-friendly mobile phases.[2]
Experimental Protocol: Validated RP-HPLC-UV Method

This protocol is based on the principles outlined in the ICH Q2(R1) guideline.[8][9]

  • System Preparation:

    • Column: Inertsil ODS-3 C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm (or the λmax of the compound).

    • Gradient: 5% B to 95% B over 20 minutes.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Standard Preparation: Prepare a standard solution of the reference material at approximately 1.0 mg/mL in the mobile phase.

  • Sample Preparation: Prepare the newly synthesized batch at the same concentration as the standard.

  • Analysis & Calculation: Inject both solutions. Calculate purity using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Summary: HPLC Validation Parameters

A method is not reliable unless it is validated. The table below summarizes key validation parameters as required by regulatory bodies.[10][11]

ParameterPurposeTypical Acceptance Criteria (ICH Q2)
Specificity To ensure the method can assess the analyte in the presence of impurities.Peak purity analysis (using DAD/MS) should show no co-elution.
Linearity To demonstrate a proportional response over a range of concentrations.Correlation coefficient (r²) > 0.999.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision To show the agreement between repeated measurements.RSD < 2.0% for repeatability and intermediate precision.
LOD/LOQ To determine the lowest concentration that can be detected/quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Stoichiometry I: Chloride Counter-Ion Quantification

Confirming the "dihydrochloride" nature of the salt is critical. The molar ratio of chloride to the API must be 2:1. While elemental analysis provides an estimate for chlorine, it is not specific enough. Ion Chromatography (IC) is the gold standard for this purpose.[12][13]

Comparative Analysis: IC vs. Other Methods

TechniquePrincipleProsCons
Ion Chromatography (IC) Ion-exchange separation followed by conductivity detection.[14]Highly sensitive, specific, and accurate for inorganic ions like chloride.[12][15]Requires dedicated instrumentation which may not be available in all labs.[12]
Titration (Argentometric) Precipitation titration with silver nitrate.Classical, low-cost method.Less sensitive than IC and prone to interference from other halides.
Elemental Analysis Combustion analysis to determine %Cl.Provides overall elemental composition.Lacks specificity; cannot distinguish between ionic chloride and covalently bonded chlorine.
Experimental Protocol: Ion Chromatography
  • System: Dionex IC system or equivalent with a guard column, anion separator column, and a suppressed conductivity detector.[16]

  • Eluent: A carbonate/bicarbonate solution is typically used for anion analysis.[14]

  • Standard Preparation: Prepare a series of chloride standards from a certified NaCl or KCl source (e.g., 1, 5, 10, 20 ppm).

  • Sample Preparation: Accurately weigh ~25 mg of the this compound, dissolve in 50 mL of deionized water, and dilute further to fall within the calibration range.

  • Analysis: Generate a calibration curve from the standards. Analyze the sample and quantify the chloride concentration.

  • Calculation:

    % Chloride (w/w) = (Concentration from IC (mg/L) * Dilution Factor) / (Initial Sample Weight (mg) * 10)

    Compare the experimental % Chloride to the theoretical value for the this compound.

Stoichiometry II: Water Content and Hydrate State

The term "hydrate" must be quantitatively verified. Many compounds can form different hydrates (mono-, di-, etc.) or exist as a mix. Karl Fischer (KF) titration is the definitive method for water determination, as it is specific to water and highly accurate.[17][18][19]

Causality Behind Method Choices:

  • Specificity: Unlike Loss on Drying (LOD), which measures the loss of any volatile component, KF titration is based on a chemical reaction that specifically consumes water, making it the superior method.[20][21]

  • Method Type:

    • Volumetric KF: Ideal for samples with higher water content (>1%).[22] A reagent of known concentration is volumetrically added to the sample dissolved in a solvent.[22]

    • Coulometric KF: Best for trace amounts of water (<1%).[22][23] Iodine is generated electrochemically in the titration cell, and the amount of current required to reach the endpoint is proportional to the water content.[22]

Comparative Analysis: Thermal vs. Titrimetric Methods

While KF is the primary method, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial, orthogonal information about the hydrate's behavior upon heating.[24][25]

TechniquePrincipleInformation ProvidedComparison & Insights
Karl Fischer (KF) Titration based on the Bunsen reaction with iodine and sulfur dioxide.[23]Quantitative water content (% w/w).The "gold standard" for water quantification due to its specificity and accuracy.[17][26]
TGA Measures mass change as a function of temperature.[25]Quantitative mass loss at specific temperatures, corresponding to water and/or solvent loss.[27][28]Excellent corroborating technique. A stepwise mass loss on the TGA thermogram should quantitatively match the KF result. It also reveals the thermal stability of the hydrate.[25]
DSC Measures the difference in heat flow between a sample and a reference.[27]Qualitative/Quantitative information on phase transitions (e.g., dehydration endotherms, melting points).[24]Confirms that the water loss observed in TGA is an endothermic process, characteristic of dehydration. It helps distinguish between bound (hydrate) and free (adsorbed) water.[27]

G cluster_input Analytical Question cluster_output Integrated Answer Question How much water is present and how is it bound? KF Karl Fischer (Primary Quantitation) TGA TGA (Corroborative Quantitation) DSC DSC (Phase Behavior) Answer Confirmed Stoichiometry & Thermal Stability Profile KF->Answer Specific % w/w H₂O TGA->Answer Mass loss at T°C DSC->Answer Dehydration endotherm

Experimental Protocol: Karl Fischer Titration (Volumetric)
  • Instrument Setup: Standardize the Karl Fischer titrator and reagent using a certified water standard or sodium tartrate dihydrate.[17]

  • Solvent: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint to remove residual moisture.

  • Sample Analysis: Accurately weigh and add a quantity of the this compound expected to contain 10-50 mg of water directly into the vessel.

  • Titration: Start the titration. The instrument will automatically add reagent until all water from the sample has been consumed.

  • Calculation: The instrument software calculates the water percentage based on the sample weight and the volume of titrant consumed. Perform the measurement in triplicate.

Final Purity Profile: A Consolidated View

The final step is to integrate all the orthogonal data into a single, comprehensive purity profile. This provides a complete picture of the synthesized material's quality.

Analytical TestParameter MeasuredTypical Result for a High-Purity Sample
HPLC Organic Purity>99.5% (Area Normalization)
NMR (¹H, ¹³C) Chemical StructureSpectrum consistent with proposed structure. No significant unassigned signals.
Mass Spectrometry Molecular WeightObserved [M+H]⁺ matches theoretical mass ± 5 ppm.
Elemental Analysis %C, %H, %N, %ClExperimental values within ±0.4% of theoretical values for the proposed formula.
Ion Chromatography % ChlorideExperimental value within ±2% of the theoretical value for the dihydrochloride.
Karl Fischer % WaterExperimental value within ±5% of the theoretical value for the specific hydrate.
TGA Thermal Water LossMass loss step corresponds to the value obtained by Karl Fischer.

Conclusion

Validating the purity of a this compound is a rigorous process that demands more than a single measurement. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC for organic purity, the specificity of Ion Chromatography for counter-ion analysis, and the accuracy of Karl Fischer titration for water content, all corroborated by spectroscopic and thermal methods—a scientifically sound and defensible purity profile can be established. This multi-pronged approach ensures that the material meets the stringent quality standards required for drug development and provides a foundation of trust in all subsequent research.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • USP-NF. (2025). <921> Water Determination. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. Retrieved from [Link]

  • Domagała, S., & Wróblewska, A. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4649. Retrieved from [Link]

  • Perez-Ramirez, B. (1994). Thermophysical characterization studies of pharmaceutical hydrates. Thermochimica Acta, 248, 117-133. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Kaza, M. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from [Link]

  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]

  • Korfmacher, W. A., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Qian, M., & Xu, B. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. Retrieved from [Link]

  • USP-NF. (n.d.). <921> Water Determination. Retrieved from [Link]

  • Ragonese, R., et al. (2015). Quality Control Methodologies for Pharmaceutical Counterions. LCGC International, 28(11). Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]

  • UW Soil and Forage LAB. (n.d.). Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). Retrieved from [Link]

  • Li, H., et al. (2021). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis, 35(1), e23594. Retrieved from [Link]

  • CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. Retrieved from [Link]

  • FRC. (n.d.). Anions and Cations Analysis in Water Using Ion Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

  • USP. (2012). <921> WATER DETERMINATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Riley, C. M., Rosanske, T. W., & Rabel, S. R. (Eds.). (2017). Water Determination. In Specification of Drug Substances and Products, Development and Validation of Analytical Methods (pp. 223-241). Elsevier. Retrieved from [Link]

  • Cı̇Nar, G., et al. (2018). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Turkish journal of pharmaceutical sciences, 15(1), 59–67. Retrieved from [Link]

  • IJERT. (n.d.). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. Retrieved from [Link]

  • IOSR Journal. (2017). Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument. Retrieved from [Link]

  • Jaber, A. M., et al. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of pharmaceutical and biomedical analysis, 36(2), 341–350. Retrieved from [Link]

  • PharmaTutor. (n.d.). Method development and validation for flupentixol dihydrochloride. Retrieved from [Link]

  • Sabarathinam, G., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27375. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RP-HPLC METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING STUDIES FOR THE ESTIMATION OF AMITRIPTYLINE HYDROCHLORIDE AND PERPHENAZINE IN BULK. Retrieved from [Link]

  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]

  • Chadha, R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International journal of pharmaceutics, 436(1-2), 163–171. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

  • Kim, H. J., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of pharmaceutical and biomedical analysis, 43(2), 707–713. Retrieved from [Link]

Sources

Navigating the Solid-State Maze: A Comparative Guide to Distinguishing Hydrates and Solvates of Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success. Among the various solid forms, hydrates and solvates of dihydrochloride salts present a common yet challenging scenario. The seemingly subtle difference between incorporating water (hydrate) versus an organic solvent (solvate) into the crystal lattice can have profound consequences on a drug's stability, solubility, and bioavailability.[1][2] This guide provides an in-depth, technically-grounded comparison of the key analytical techniques used to definitively distinguish between these forms, moving beyond a mere listing of methods to explain the "why" behind the "how."

The Crucial Distinction: Why It Matters

A dihydrochloride salt is formed when a molecule with at least two basic functional groups reacts with two equivalents of hydrochloric acid.[3] This salt formation is a widely employed strategy to enhance the aqueous solubility of poorly soluble APIs.[3] However, during crystallization, solvent molecules can become incorporated into the crystal lattice, forming either solvates or, if the solvent is water, hydrates.[1][4]

The presence of these entrapped solvent molecules can significantly alter the physicochemical properties of the API.[1] Hydrates, for instance, often exhibit lower aqueous solubility compared to their anhydrous counterparts, which can impact the drug's dissolution rate and bioavailability.[5] Solvates, on the other hand, introduce residual organic solvents, which are often subject to strict regulatory limits due to toxicity concerns. Therefore, the unambiguous identification and characterization of these forms are paramount for ensuring product quality, stability, and regulatory compliance.

A Multi-Pronged Analytical Approach

No single technique can definitively characterize a hydrate or solvate. A comprehensive understanding requires a synergistic approach, leveraging the strengths of multiple analytical methods. The following sections detail the most powerful techniques, explaining their underlying principles and the specific insights they provide in distinguishing between hydrates and solvates of dihydrochloride salts.

The Initial Investigation: Thermal Analysis

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are often the first line of investigation.[6][7] They provide crucial information about the thermal stability of the material and the presence of volatile components.

Thermogravimetric Analysis (TGA): Quantifying the Volatiles

TGA measures the change in mass of a sample as a function of temperature.[8] This is a direct and quantitative method to determine the amount of water or solvent present in the crystal lattice.

  • For a hydrate , a distinct weight loss will be observed at a temperature corresponding to the dehydration event. The percentage of weight loss can be used to calculate the stoichiometry of the hydrate (e.g., monohydrate, dihydrate).[9]

  • For a solvate , a similar weight loss will occur at the desolvation temperature, which is often related to the boiling point of the entrapped solvent.[10]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Events

DSC measures the heat flow into or out of a sample as it is heated or cooled.[7] This technique detects thermal events such as melting, crystallization, and desolvation/dehydration.

  • Endothermic Events: Both dehydration and desolvation are typically observed as endothermic (heat-absorbing) events in a DSC thermogram.[10] The temperature and enthalpy of this event provide information about the strength of the solvent's interaction with the crystal lattice.

  • Coupling TGA and DSC: The simultaneous application of TGA and DSC (TGA-DSC) is particularly powerful. By correlating the weight loss from TGA with the endothermic event in DSC, one can confirm that the thermal event is indeed due to the loss of water or solvent.[7][11]

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh Sample into TGA Pan TGA_Run Heat Sample at a Controlled Rate TGA_Sample->TGA_Run TGA_Data Record Mass Change vs. Temperature TGA_Run->TGA_Data TGA_Analysis Calculate % Weight Loss (Stoichiometry) TGA_Data->TGA_Analysis Decision Correlate TGA & DSC Data TGA_Analysis->Decision DSC_Sample Seal Sample in DSC Pan DSC_Run Heat Sample Alongside Reference DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Identify Endothermic/Exothermic Events DSC_Data->DSC_Analysis DSC_Analysis->Decision Start Start Start->TGA_Sample Start->DSC_Sample Hydrate Hydrate Identified Decision->Hydrate Weight loss corresponds to H2O and a clear endotherm Solvate Solvate Identified Decision->Solvate Weight loss corresponds to solvent and a clear endotherm Further_Analysis Proceed to Further Analysis Hydrate->Further_Analysis Solvate->Further_Analysis

Caption: Workflow for distinguishing hydrates and solvates using TGA and DSC.

Technique Information Provided Distinguishing Feature for Hydrates Distinguishing Feature for Solvates
TGA Quantitative mass lossWeight loss corresponds to the stoichiometric amount of water.Weight loss corresponds to the stoichiometric amount of the organic solvent.
DSC Thermal events (endotherms/exotherms)An endothermic peak corresponding to the dehydration event.An endothermic peak corresponding to the desolvation event.
Definitive Structural Insights: X-ray Diffraction

While thermal analysis can quantify the presence of volatiles, X-ray diffraction techniques provide definitive information about the crystal structure, confirming whether the solvent molecules are an integral part of the lattice.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystal

PXRD is a rapid and powerful technique for characterizing crystalline solids.[12] Each crystalline form has a unique PXRD pattern, which serves as its "fingerprint."

  • Distinct Patterns: Hydrates and solvates will exhibit distinct PXRD patterns compared to the anhydrous/unsolvated form and to each other.[13] This is because the incorporation of solvent molecules alters the unit cell dimensions and symmetry of the crystal lattice.

  • Phase Purity: PXRD can also be used to assess the phase purity of a sample, detecting the presence of any unwanted crystalline forms.[14]

Single-Crystal X-ray Diffraction (SCXRD): The Ultimate Structural Determination

For a definitive structural elucidation, SCXRD is the gold standard.[14][15] This technique provides the precise three-dimensional arrangement of atoms in a crystal, including the location and interactions of the water or solvent molecules.

  • Unambiguous Identification: SCXRD can unambiguously identify the presence and location of water or solvent molecules within the crystal lattice, confirming the formation of a hydrate or solvate.[14]

  • Hydrogen Bonding: It also reveals the hydrogen bonding network, which is crucial for understanding the stability of the crystal structure.[16]

Experimental Workflow for X-ray Diffraction

XRD_Workflow cluster_PXRD Powder X-ray Diffraction (PXRD) cluster_SCXRD Single-Crystal X-ray Diffraction (SCXRD) PXRD_Sample Prepare Powder Sample PXRD_Run Expose to X-ray Beam PXRD_Sample->PXRD_Run PXRD_Data Record Diffraction Pattern PXRD_Run->PXRD_Data PXRD_Analysis Compare to Reference Patterns PXRD_Data->PXRD_Analysis Decision Analyze Diffraction Data PXRD_Analysis->Decision SCXRD_Sample Grow Suitable Single Crystal SCXRD_Run Mount and Irradiate Crystal SCXRD_Sample->SCXRD_Run SCXRD_Data Collect Diffraction Data SCXRD_Run->SCXRD_Data SCXRD_Analysis Solve and Refine Crystal Structure SCXRD_Data->SCXRD_Analysis SCXRD_Analysis->Decision Start Start Start->PXRD_Sample Start->SCXRD_Sample Hydrate_Structure Hydrate Structure Confirmed Decision->Hydrate_Structure Unique pattern, water in lattice Solvate_Structure Solvate Structure Confirmed Decision->Solvate_Structure Unique pattern, solvent in lattice End Characterization Complete Hydrate_Structure->End Solvate_Structure->End

Caption: Workflow for structural characterization using PXRD and SCXRD.

Technique Information Provided Distinguishing Feature for Hydrates Distinguishing Feature for Solvates
PXRD Crystalline fingerprintA unique diffraction pattern different from the anhydrous form and solvates.A unique diffraction pattern different from the unsolvated form and hydrates.
SCXRD 3D atomic arrangementDirect visualization of water molecules in the crystal lattice.Direct visualization of solvent molecules in the crystal lattice.
Vibrational Spectroscopy: Probing Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the chemical bonds and functional groups within a molecule.[17] They are particularly useful for detecting the presence of water or solvent and understanding their interactions with the API.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations.[18]

  • O-H Stretching: Hydrates will exhibit characteristic broad absorption bands in the O-H stretching region (around 3500-3200 cm⁻¹), which are indicative of the presence of water molecules.[19] The position and shape of these bands can provide information about the strength of hydrogen bonding.

  • Solvent-Specific Bands: Solvates will show characteristic absorption bands corresponding to the vibrational modes of the entrapped solvent. For example, a solvate containing acetone would show a strong C=O stretching band around 1715 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light.[20]

  • Water Bands: Similar to FTIR, Raman spectroscopy can detect the presence of water in hydrates through its characteristic vibrational modes.[14]

  • Low-Frequency Modes: Raman is often more sensitive to low-frequency lattice vibrations, which can be useful for distinguishing between different polymorphic forms, including hydrates and solvates.

Technique Information Provided Distinguishing Feature for Hydrates Distinguishing Feature for Solvates
FTIR Molecular vibrations, functional groupsBroad O-H stretching bands.Characteristic bands of the entrapped solvent.
Raman Molecular vibrations, crystal lattice modesCharacteristic water vibrational bands.Characteristic solvent vibrational bands; differences in low-frequency modes.
Dynamic Vapor Sorption (DVS): Assessing Hygroscopicity and Stability

DVS is a gravimetric technique that measures the uptake and loss of vapor by a sample as a function of relative humidity (RH) at a constant temperature.[21][22] It is an invaluable tool for characterizing hydrates and assessing their stability.

  • Hydrate Formation and Dehydration: DVS can be used to determine the critical RH at which an anhydrous material converts to a hydrate, or at which a hydrate dehydrates.[5] This information is crucial for defining appropriate storage and handling conditions.

  • Stoichiometry and Hysteresis: The DVS isotherm can reveal the stoichiometry of the hydrate formed and whether the hydration/dehydration process is reversible (no hysteresis) or irreversible (hysteresis).[21]

  • Distinguishing Adsorbed vs. Absorbed Water: DVS can help differentiate between surface-adsorbed water and water that is incorporated into the crystal lattice (absorbed).[23]

Experimental Workflow for Dynamic Vapor Sorption

DVS_Workflow Start Start Sample_Prep Place Sample in DVS Instrument Start->Sample_Prep Sorption_Run Equilibrate at 0% RH Sample_Prep->Sorption_Run RH_Increase Stepwise Increase in RH Sorption_Run->RH_Increase Sorption_Data Record Mass Uptake RH_Increase->Sorption_Data Desorption_Run Stepwise Decrease in RH Sorption_Data->Desorption_Run Desorption_Data Record Mass Loss Desorption_Run->Desorption_Data Analysis Analyze Sorption/Desorption Isotherm Desorption_Data->Analysis Hydrate_Behavior Characterize Hydrate Formation/ Dehydration Behavior Analysis->Hydrate_Behavior

Caption: Workflow for assessing hydrate stability using DVS.

Technique Information Provided Distinguishing Feature for Hydrates Distinguishing Feature for Solvates
DVS Water sorption/desorption behaviorStepwise mass increase indicating hydrate formation at specific RH.Minimal or non-stoichiometric water uptake.

Conclusion: A Holistic Approach to Solid-State Characterization

The differentiation of hydrates and solvates of dihydrochloride salts is a critical step in pharmaceutical development that demands a rigorous and multi-faceted analytical approach. While thermal analysis provides the initial clues and quantification, X-ray diffraction offers the definitive structural evidence. Vibrational spectroscopy serves as a rapid and complementary tool for detecting the presence of water or solvent, and DVS is essential for understanding the hygroscopic behavior and stability of hydrates. By judiciously combining these techniques and understanding the causality behind their application, researchers can confidently navigate the complexities of the solid state and ensure the development of safe, stable, and effective drug products.

References

  • AZoM. (n.d.). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). Retrieved from [Link]

  • Holodiag. (2022, November 17). TGA and DSC are key thermal analyses for solid state characterization. Retrieved from [Link]

  • Kilpatrick-Liverman, L., & Polefka, T. G. (2006). Use of the dynamic vapor sorption meter to measure skin hydration properties, in vitro. Skin Research and Technology, 12(1), 36–42. Retrieved from [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from [Link]

  • Thakuria, R., & Nangia, A. (2013).
  • Olech, A., & Pindelska, E. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4599. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid State Characterizations of Pharmaceutical Hydrates. Retrieved from [Link]

  • Pharmaceutical Technology. (2003, November 1). Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Retrieved from [Link]

  • Williams, K. M., & Arredondo, V. M. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 15. Retrieved from [Link]

  • UWill Discover. (2017). A Study of Structure and Dynamics in Hydrated Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvates and Hydrates. Retrieved from [Link]

  • MDPI. (2020, October 19). Pharmaceutical Hydrates Analysis. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • CCDC. (2023, July 4). Role of Solvates in Drug Discovery. Retrieved from [Link]

  • PharmaeliX. (n.d.). Solvate and Hydrate Fundamentals. Retrieved from [Link]

  • Sharma, S., Joshi, G., & Joshi, N. (2012). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. Journal of the Mexican Chemical Society, 56(3), 263–270. Retrieved from [Link]

  • Orola, L., Mishnev, A., & Belyakov, S. (2017). CRYSTALLOGRAPHIC STUDY OF SOLVATES AND SOLVATE HYDRATES OF AN ANTIBACTERIAL FURAZIDIN. ChemRxiv. Retrieved from [Link]

  • Pharma Drama. (2024, March 23). What are pharmaceutical hydrates and solvates? – Explainer video by Pharma Drama. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021).
  • Contract Laboratory. (2024, August 27). A Review of FTIR and Raman Spectroscopy Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Joshi, G., Kumar, S., & Joshi, N. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal, 6(1), 117. Retrieved from [Link]

  • van der Meeren, Y., De Beer, T., & Van den Kerkhof, T. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 13(10), 1572.
  • Labcompare. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • Soni, T., & Chotai, N. P. (2017). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Smith, A. J., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1635. Retrieved from [Link]

  • Pharma Drama. (2023, November 8). What are (pharmaceutical) hydrates and solvates? [Video]. YouTube. Retrieved from [Link]

  • Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]

Sources

Thermodynamic stability relationship between hydrate and anhydrous forms

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Thermodynamic Stability Relationship Between Hydrate and Anhydrous Forms

As a Senior Application Scientist, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount to successful drug development. Among the most critical of these properties is the interplay between hydrated and anhydrous crystalline forms. The presence or absence of water within a crystal lattice can dramatically alter a drug's solubility, dissolution rate, bioavailability, and manufacturing properties.[1][2] A transition from a metastable to a stable form during storage can lead to product failure. Therefore, a thorough characterization of the thermodynamic stability relationship between these forms is not merely an academic exercise but a foundational requirement for developing a robust and reliable drug product.[1]

This guide provides an in-depth comparison of the principles and experimental methodologies used to elucidate this critical relationship. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Thermodynamic Foundation: Gibbs Free Energy

The stability of a crystalline form under a given set of conditions (temperature and pressure) is dictated by its Gibbs free energy (


).[3] The form with the lower Gibbs free energy is the more stable one. The relationship between the Gibbs free energy of an anhydrate (

) and its corresponding hydrate (

) determines which form will predominate.

The transition between the two forms can be described by the following equilibrium:

Anhydrate + nH₂O ⇌ Hydrate

The change in Gibbs free energy (


) for this transformation is given by the classic equation:

 

Where:

  • 
      is the change in enthalpy (heat of reaction). The formation of a hydrate is typically an exothermic process (
    
    
    
    is negative) as it involves the formation of hydrogen bonds.
  • 
      is the change in entropy. The incorporation of mobile water molecules into a rigid crystal lattice results in a decrease in randomness, making 
    
    
    
    negative.
  • T is the absolute temperature.

Because both


 and 

are negative, the sign of

—and thus the direction of spontaneous change—is highly dependent on temperature and the activity of water (approximated by relative humidity, RH).[1]
Monotropic vs. Enantiotropic Relationships

The stability relationship between a hydrate and an anhydrate pair can be classified into two types: monotropic and enantiotropic. Understanding this distinction is crucial for defining stable storage and processing conditions.[4]

  • Monotropic System: One form is always more stable than the other across all relevant temperatures at a given pressure. The transition is irreversible. For a hydrate/anhydrate pair, this would mean the hydrate is always more stable (at sufficient water activity) or the anhydrate is always more stable.[4]

  • Enantiotropic System: The relative stability of the two forms inverts at a specific transition temperature (

    
    ). Below 
    
    
    
    , one form is more stable, while above
    
    
    , the other becomes more stable. This transition is reversible.[4] Most hydrate/anhydrate systems are enantiotropic.

The following diagram illustrates the Gibbs free energy relationship for these two systems.

G_vs_T cluster_0 Enantiotropic System cluster_1 Monotropic System a_en G_Anhydrous b_en G_Hydrate a_en->b_en label_en_stable Hydrate Stable label_en_stable2 Anhydrate Stable p1 p2 p1->p2 p3 p2->p3 p4 p5 p4->p5 p6 p5->p6 xlabel Temperature → ylabel Gibbs Free Energy (G) → a_mo G_Anhydrous (Metastable) b_mo G_Hydrate (Stable) p7 p8 p7->p8 p9 p8->p9 p10 p11 p10->p11 p12 p11->p12 xlabel2 Temperature → ylabel2 Gibbs Free Energy (G) →

Caption: Gibbs free energy curves for enantiotropic and monotropic systems.

Experimental Characterization: A Multi-faceted Approach

No single technique can fully elucidate the stability relationship. A combination of gravimetric, calorimetric, and spectroscopic methods is required. The following workflow provides a robust strategy.

Workflow Start Anhydrate & Hydrate Samples TGA Thermogravimetric Analysis (TGA) - Determine water stoichiometry - Identify dehydration temperatures Start->TGA DSC Differential Scanning Calorimetry (DSC) - Measure dehydration endotherms - Identify phase transitions - Estimate transition temperature Start->DSC DVS Dynamic Vapor Sorption (DVS) - Determine critical RH for hydration - Assess hydration/dehydration kinetics - Check for hysteresis Start->DVS Solubility Slurry/Solubility Studies - Determine transition temperature - Confirm relative stability Start->Solubility Spectroscopy PXRD / Raman - Confirm solid form pre/post experiment - Identify new forms TGA->Spectroscopy PhaseDiagram Construct Temperature vs. RH Phase Diagram TGA->PhaseDiagram DSC->Spectroscopy DSC->PhaseDiagram DVS->Spectroscopy DVS->PhaseDiagram Solubility->Spectroscopy Solubility->PhaseDiagram

Caption: Experimental workflow for hydrate/anhydrate stability assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] For hydrates, it is the primary tool for quantifying the amount of water in the crystal lattice.[6][7]

Causality: By precisely measuring the mass loss upon heating, we can calculate the stoichiometry of the hydrate (e.g., monohydrate, dihydrate). This is a fundamental piece of information. The temperature at which water loss occurs also gives an initial indication of the hydrate's thermal stability.[5]

Experimental Protocol: Determining Hydrate Stoichiometry with TGA

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications. Use an inert purge gas like nitrogen at a flow rate of 20-50 mL/min.

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrate sample into a clean TGA pan (e.g., aluminum or platinum).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25-30°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the dehydration event (e.g., 200°C).[8]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Identify the step-wise mass loss corresponding to dehydration.

    • Calculate the percentage mass loss.

    • Determine the number of water molecules (n) using the formula:

      
      
      Where 
      
      
      
      is the molecular weight of the anhydrous form and
      
      
      is the molecular weight of water (18.02 g/mol ).
Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.[8][9]

Causality: The dehydration of a hydrate is an endothermic process, appearing as a peak on the DSC thermogram.[9] The temperature and enthalpy of this peak provide valuable information about the energy required to remove the water and the stability of the hydrate.[8] For an enantiotropic system, DSC can be used to pinpoint the transition temperature where the hydrate converts to the anhydrate.

Experimental Protocol: Identifying Dehydration and Transitions with DSC

  • Instrument Setup: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a DSC pan. For dehydration studies, use a pinhole or vented lid to allow evolved water to escape.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to the desired final temperature.

  • Data Analysis:

    • Observe the thermogram for endothermic peaks corresponding to dehydration or melting, and exothermic peaks for crystallization.

    • Integrate the peaks to determine the enthalpy of the transition (

      
      ).
      
    • The onset temperature of the dehydration peak provides an estimate of the transition temperature.

Dynamic Vapor Sorption (DVS)

Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at a specific relative humidity (RH) and temperature.[10]

Causality: DVS is the most direct method for determining the critical water activity (or RH) at which the anhydrate-to-hydrate conversion occurs at a given temperature.[11][12] By subjecting the anhydrate to increasing RH, a sharp mass increase will be observed at the critical RH, indicating water uptake to form the hydrate. Conversely, subjecting the hydrate to decreasing RH will show the point of dehydration. This allows for mapping the stability boundary as a function of humidity.[11]

Experimental Protocol: Determining Critical Relative Humidity (RHc) with DVS

  • Instrument Setup: Ensure the DVS instrument is calibrated for mass, temperature, and relative humidity.

  • Sample Preparation: Place 10-20 mg of the anhydrous sample on the DVS sample pan.

  • Sorption/Desorption Program (Isothermal):

    • Set the temperature to the desired value (e.g., 25°C).

    • Drying Step: Dry the sample in the DVS by exposing it to 0% RH until a stable mass is achieved. This establishes the dry mass baseline.

    • Sorption Step: Increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, wait for the mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹).

    • Desorption Step: Decrease the RH in the same steps from 90% back to 0% RH, again waiting for equilibrium at each step.

  • Data Analysis:

    • Plot the change in mass (%) versus RH (%). This is the sorption-desorption isotherm.

    • A sharp, step-like increase in mass on the sorption curve indicates the conversion of the anhydrate to the hydrate. The RH at which this occurs is the critical RH (

      
      ).
      
    • A hysteresis loop between the sorption and desorption curves is common and provides information on the kinetics of the transformation.[10]

    • Confirm the solid form before and after the experiment using PXRD or Raman spectroscopy.[1]

Data Synthesis: Constructing the Phase Diagram

The ultimate goal is to integrate the data from these techniques to construct a temperature-relative humidity phase diagram. This diagram provides a complete map of the stability regions for the hydrate and anhydrate forms, which is invaluable for defining storage, handling, and processing conditions.[13]

TechniqueKey Data ProvidedRole in Phase Diagram Construction
TGA Water StoichiometryIdentifies the nature of the hydrate form (e.g., monohydrate, dihydrate).
DSC Transition Temperature (

)
Defines the temperature boundary at high water activity (approaching 100% RH).
DVS Critical Relative Humidity (

)
Defines the humidity boundary at a specific temperature. Repeating at multiple temperatures maps the phase boundary line.
Solubility Transition Temperature (

)
The temperature at which the solubilities of the two forms are equal is the transition temperature. The less soluble form is more stable.[14]

By plotting the


 values from DVS experiments at different temperatures, one can trace the equilibrium boundary line separating the anhydrate and hydrate stability regions.

PhaseDiagram Temperature vs. Relative Humidity Phase Diagram xaxis Temperature (°C) → yaxis Relative Humidity (%) → origin p1 p2 p1->p2 Equilibrium Boundary p3 p2->p3 Equilibrium Boundary p4 p3->p4 Equilibrium Boundary Anhydrate_Region Anhydrate is Stable Hydrate_Region Hydrate is Stable dvs_point1 DVS Data Point (T1, RHc1) dvs_point2 DVS Data Point (T2, RHc2)

Caption: A conceptual phase diagram illustrating stability regions.

Conclusion for the Drug Development Professional

Determining the thermodynamic stability relationship between a hydrate and an anhydrate is a non-negotiable step in pharmaceutical development.

  • Risk Mitigation: Identifying the most stable form under ambient conditions prevents unwanted phase transformations during storage, which could alter drug performance.[1]

  • Process Control: Knowledge of the transition temperature and critical humidity is essential for designing robust crystallization, drying, and granulation processes.[11] For example, wet granulation should be performed under conditions that do not convert a desired anhydrate into a less soluble hydrate.

  • Formulation Strategy: While hydrates are often less soluble, there are exceptions.[1] In some cases, a hydrate may offer advantages like better compressibility or flow properties.[1] The choice of which form to develop must be based on a comprehensive understanding of this stability relationship, balanced with other biopharmaceutical and manufacturing considerations.

By employing the multi-faceted experimental approach detailed in this guide, researchers can confidently characterize their API's solid-state behavior, ensuring the development of a safe, effective, and stable drug product.

References

  • Navigating the Waters of Unconventional Crystalline Hydrates - PMC - NIH. (n.d.).
  • Thermogravimetric Analysis and Crystalline Hydrates | Ami Instruments. (n.d.). AMI Instruments.
  • Żyłł, M., & Żyłła, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 978.
  • Pharmaceutical Industry Applications for Dynamic Vapor Sorption. (n.d.). ProUmid.
  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012).
  • Moisture Sorption Characteristics in Pharmaceutical M
  • Thermogravimetric Analysis and Crystalline Hydrates. (n.d.). AMI – Advanced Measurement Instruments.
  • Dynamic Vapor Sorption. (n.d.). SK pharmteco.
  • Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. (n.d.). Thermal Support.
  • Predicted phase-boundary between hydrate and anhydrate forms of three... (n.d.).
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Hydrate vs. Anhydrous: Understanding the Differences and Implications. (2025, December 19).
  • Gibbs free energy. (n.d.). In Wikipedia.
  • Solid State Foundations | Chapter 3: Enantiotropic and Monotropic Systems. (2025, July 30). YouTube.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Dihydrochloride Hydrate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, the proper disposal of compounds like dihydrochloride hydrates is not merely a procedural task but a critical component of a robust safety culture. Dihydrochloride hydrate signifies a chemical structure that has been converted into a salt by reacting with two equivalents of hydrochloric acid, with water molecules incorporated into its crystal lattice. This modification often enhances solubility and stability, but the core hazardous properties of the parent molecule remain the primary determinant for safe handling and disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound compounds. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity, moving beyond rote procedure to a deeper understanding of the principles involved.

Hazard Identification: The Primacy of the Parent Compound

The term "this compound" only describes the salt form and hydration state. The true hazard profile—toxicity, reactivity, carcinogenicity, and environmental risk—is dictated by the active pharmaceutical ingredient (API) or chemical to which the dihydrochloride moiety is attached. For instance, the disposal protocol for a relatively benign substance will differ vastly from that for a highly potent or toxic compound, even if both are in this compound form.

Therefore, the first and most critical step is to consult the Safety Data Sheet (SDS) for the specific this compound compound you are handling.[1][2] The SDS provides indispensable information for risk assessment and waste management.

Key Information to Extract from the SDS:
SDS SectionInformation to IdentifyPurpose for Disposal
2: Hazards Identification GHS Hazard Codes (e.g., H301, H410)Determines if the waste is considered toxic, an environmental hazard, or has other risks.
8: Exposure Controls/Personal Protection Required PPE (Gloves, Eye Protection)Ensures personnel safety during handling and disposal procedures.[3]
9: Physical and Chemical Properties pH, Solubility in WaterInforms potential for neutralization and appropriate solvent for decontamination.
10: Stability and Reactivity Chemical IncompatibilitiesPrevents dangerous reactions in waste containers (e.g., mixing with strong oxidizers).[4][5]
13: Disposal Considerations Waste Disposal Methods, RCRA CodesProvides specific regulatory guidance for disposal, identifying it as hazardous waste.[6][7]
14: Transport Information UN Number, Proper Shipping NameEssential for labeling and for the waste hauler to transport the material legally.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including dihydrochloride hydrates, donning the correct PPE is mandatory. The specific requirements will be detailed in Section 8 of the SDS, but a typical ensemble includes:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles or a full-face shield should be used.[8][9]

  • Skin Protection: A standard laboratory coat is required. For compounds with high dermal toxicity, a chemically resistant apron or suit may be necessary.[10]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are commonly used, but the SDS should be checked for compatibility, especially when solvents are involved.[3][9] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[3][4] If the SDS indicates significant inhalation toxicity, a NIOSH-approved respirator may be required.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.

Step 1: Waste Characterization and Segregation

Proper identification is the foundation of safe waste management.[11][12]

  • Identify the Waste Stream: Determine if the waste is solid (unused compound, contaminated weigh boats, gloves), liquid (solutions), or "empty" containers.

  • Segregate at the Source: Never mix different chemical wastes.[1] this compound waste should be collected separately. Specifically, keep halogenated waste (containing chlorine) separate from non-halogenated waste streams, as their disposal methods and costs can differ significantly.[13]

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect pure, unused, or expired powder in a dedicated, sealable, and clearly labeled hazardous waste container.[13]

    • Gather contaminated disposable materials (e.g., pipette tips, weigh paper, gloves, paper towels) in a separate, sealed plastic bag or container. This container must also be labeled as hazardous waste, clearly identifying the chemical contaminant.[13][14]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing the this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[13]

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.

  • "Empty" Container Decontamination:

    • Containers that held the pure compound are not truly empty and must be managed as hazardous waste.[15]

    • The EPA designates certain chemicals as "Acutely Hazardous" or "P-list." Empty containers of these chemicals must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste.[16]

Step 3: Neutralization of Acidic Solutions (If Applicable and Permissible)

Aqueous solutions of dihydrochloride hydrates can be acidic. In some cases, institutional procedures may allow for the neutralization of dilute aqueous waste streams before collection. CAUTION: Never attempt to neutralize a waste stream unless you are trained to do so and it is permitted by your institution's EHS department. The process itself is considered treatment and is regulated.[17]

Protocol for Neutralization of Dilute Aqueous this compound Waste:

  • Work in a Fume Hood: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE.

  • Dilute First (Optional but Recommended): If the solution is concentrated, you may first dilute it by slowly adding the acidic solution to a larger volume of cold water. Always add acid to water , never the other way around, to control the exothermic reaction.[18]

  • Prepare a Weak Base: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[5][18][19]

  • Slow Addition: Slowly and carefully add the weak base to the stirring acidic solution. The mixture will fizz as carbon dioxide gas is released.[19][20] Add the base in small portions to prevent vigorous foaming and splashing.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Target Neutral pH: Continue adding the base until the pH is between 6.0 and 8.0.[18]

  • Label for Disposal: Once neutralized, the solution must still be collected as hazardous chemical waste, but the label should now indicate the neutralized contents (e.g., "Neutralized Histamine Dihydrochloride Solution").

Step 4: Labeling and Storage

Accurate labeling is a critical regulatory requirement.[1][12]

  • Label Contents Clearly: Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name(s) of all contents, including solvents and water.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., Toxic, Corrosive, Environmental Hazard).

    • The date of accumulation (the date the first drop of waste was added).

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][21] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Generation & Collection cluster_processing Processing & Storage cluster_disposal Final Disposal sds Consult Specific SDS ppe Don Appropriate PPE sds->ppe Determines PPE generation Point of Generation ppe->generation Safety First segregate Segregate Waste Streams (Solid, Liquid, Sharps) generation->segregate container Use Compatible, Sealed Hazardous Waste Container segregate->container neutralize Neutralize Aqueous Waste? (If Permitted & Trained) container->neutralize label_waste Label Container Correctly (Contents, Hazards, Date) neutralize->label_waste Yes neutralize->label_waste No store Store in Secondary Containment in Satellite Accumulation Area label_waste->store ehs Contact EHS for Pickup store->ehs When Full or Time Limit Reached manifest Complete Waste Manifest ehs->manifest pickup Professional Disposal manifest->pickup

Caption: this compound Disposal Workflow

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from "cradle to grave."[7]

  • Contact EHS: Once the waste container is full or reaches its accumulation time limit (per institutional and RCRA guidelines), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]

  • Documentation: Be prepared to provide a waste manifest or complete an online pickup request form. Ensure all information is accurate to facilitate proper transportation and disposal by licensed professionals.[17][21]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. Your laboratory's Chemical Hygiene Plan should have specific procedures.

  • Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • If the material is flammable, extinguish all ignition sources.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Avoid raising dust with solid spills.[3]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., alcohol or water), and collect the decontamination materials as hazardous waste.[3][22]

    • Report the incident to your supervisor and EHS.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response number and EHS for assistance.[5]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[23]

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

    • In all cases of exposure, seek immediate medical attention and bring a copy of the chemical's SDS with you.

By adhering to these procedures and grounding them in a thorough understanding of the specific hazards of each compound, laboratory professionals can ensure that the disposal of dihydrochloride hydrates is conducted with the highest standards of safety and environmental responsibility.

References

  • Laboratory Waste Management: Best Practices for Compliance and Safety. (2025, May 26). LabX.com.
  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • 3 Tips To Improve Your Laboratory Waste Management. (2020, August 27).
  • Step-by-Step Guide to Better Laboratory Management Practices.
  • Personal protective equipment for handling H-89 Dihydrochloride. Benchchem.
  • Hydrazine dihydrochloride - SAFETY DATA SHEET. (2014, September 3).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 20).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 4).
  • Standard Operating Procedure.
  • SAFETY DATA SHEET - Fisher Scientific. (2007, December 20).
  • MS023 dihydrochloride-SDS-MedChemExpress.
  • Proper Disposal of Sb 243213 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical PPE. (2020, November 19). Trihydro Corporation.
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
  • How to dispose of hydrochloric acid. Lab Alley.
  • Chemical Waste Disposal Guidelines.
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • Histamine dihydrochloride. Santa Cruz Biotechnology.
  • Safe disposal of hydrochloric acid. (2023, January 23). Chemistry Stack Exchange.
  • How Should Hydrochloric Acid Be Disposed Of Safely?. (2025, May 22). Chemistry For Everyone - YouTube.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.